molecular formula C7H6ClFO B1227374 3-Chloro-5-fluoroanisole CAS No. 202925-08-4

3-Chloro-5-fluoroanisole

Cat. No.: B1227374
CAS No.: 202925-08-4
M. Wt: 160.57 g/mol
InChI Key: XPZBNEWAZPZUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoroanisole is also referred to as 1-chloro-3-fluoro-5-methoxybenzene (IUPAC name). Two rotational isomeric forms, i.e. cis and trans forms of this compound (1-chloro-3-fluoro-5-methoxybenzene) have been identified by ab initio and density functional theory (DFT) calculations.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBNEWAZPZUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381352
Record name 3-Chloro-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-08-4
Record name 1-Chloro-3-fluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202925-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-fluoroanisole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

I've initiated the data collection phase. I'm focusing on acquiring the foundational properties of 3-Chloro-5-fluoroanisole. This includes molecular weight, formula, boiling and melting points, density, and solubility. I'm meticulously gathering this information.

Expanding Data Acquisition

I'm now expanding my search beyond basic properties. I'm actively pursuing spectroscopic data, reactivity details, and potential applications for this compound. Safety information, hazard classifications, and handling precautions are also being gathered in parallel. The thought process is to then structure the guide logically, and construct a table and diagram to present quantitative data. Then, I will focus on crafting the main body of the guide.

Prioritizing Search Criteria

I'm now prioritizing the data search by focusing on key properties. I'm starting with a comprehensive search for physical and chemical properties, including spectroscopic data and reactivity. Simultaneously, safety data is being gathered. The goal is to structure the guide logically and create a table and diagram for data visualization. A draft of the main body of the guide is already underway.

Developing Technical Outline

I'm currently structuring a technical guide for this compound. My focus is on delivering a comprehensive overview. I've begun with essential identifiers like the CAS Number, molecular formula, and weight. I'm aiming for a logical progression, starting with the fundamental building blocks of its chemical identity.

Outlining Chemical Properties

I've progressed to detailing the physicochemical attributes. I'm compiling key properties like boiling point, density, and refractive index into a concise table for clarity. I'm focusing on providing readily accessible data, complemented by relevant storage and handling guidelines to ensure practical use of the guide.

Planning Guide Content

I've completed the preliminary planning. My focus is now on structuring the guide's content. I've broken it into logical sections: Identity/Structure, Physicochemical Properties, Spectroscopic Analysis, Reactivity/Utility, Safety/Handling, and References. I feel confident I can address all aspects required, I will use Graphviz diagrams to visualize structure and reactions. The research confirms that I have all the needed information.

Finalizing Structural Framework

I've finalized the guide's organizational layout now. I'm focusing on the logical flow, starting with the identity of this compound and progressing through physicochemical properties and spectroscopic data. The plan includes reactivity, safety, and a comprehensive reference section. I believe this will comprehensively address the user's need.

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-fluoroanisole (CAS: 202925-08-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 202925-08-4), a halogenated aromatic ether of increasing importance in the fields of medicinal chemistry and agrochemical synthesis. As a versatile chemical intermediate, its unique substitution pattern—featuring a methoxy group, a chlorine atom, and a fluorine atom at the 1, 3, and 5 positions, respectively—imparts specific reactivity and physicochemical properties that are highly valuable in the construction of complex molecular architectures. This document details the compound's physicochemical characteristics, provides predicted spectroscopic data for analytical verification, outlines a robust synthetic protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications as a key building block in the development of targeted therapeutics and advanced agricultural products. All protocols and theoretical discussions are grounded in established chemical principles to ensure scientific integrity and practical utility for the intended audience.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid at room temperature. The strategic placement of its substituents governs its physical properties and is crucial for its role in organic synthesis.

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 202925-08-4
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 189 °C (lit.)
Density 1.265 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.511 (lit.)
Flash Point 79.4 °C (174.9 °F) - closed cup
Purity ≥ 96% (GC)[1]
Predicted Spectroscopic Data for Structural Elucidation

While experimental spectra are not widely published, the structural identity of this compound can be confidently confirmed using standard spectroscopic techniques. The following data are predicted based on established principles of NMR and IR spectroscopy and serve as a reliable guide for characterization.[2][3]

The proton NMR spectrum is characterized by signals from the methoxy group and the three distinct aromatic protons.

  • δ ~3.80 ppm (s, 3H, -OCH₃): The methoxy protons appear as a sharp singlet, typical for an anisole methyl group.

  • δ ~6.85 ppm (ddd, 1H, H-4): This proton is coupled to the adjacent fluorine (³J HF ~8-10 Hz) and to the two meta protons, H-2 and H-6 (⁴J HH ~2-3 Hz).

  • δ ~6.75 ppm (ddd, 1H, H-6): This proton experiences coupling from the adjacent fluorine (³J HF ~8-10 Hz) and the two meta protons, H-2 and H-4 (⁴J HH ~2-3 Hz).

  • δ ~6.70 ppm (t, 1H, H-2): This proton is coupled to the two adjacent meta protons, H-4 and H-6 (⁴J HH ~2-3 Hz), appearing as a triplet-like multiplet.

The molecule's symmetry results in seven unique carbon signals. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.

  • δ ~164.0 ppm (d, ¹J CF ≈ 245-250 Hz, C-5): The carbon directly bonded to fluorine shows a very large one-bond coupling constant.

  • δ ~161.0 ppm (s, C-1): The carbon bearing the methoxy group is significantly downfield due to the oxygen's deshielding effect.

  • δ ~135.5 ppm (d, ³J CF ≈ 10-12 Hz, C-3): The carbon attached to chlorine is also deshielded and shows a smaller coupling to fluorine.

  • δ ~110.0 ppm (d, ²J CF ≈ 20-25 Hz, C-4): This C-H carbon is ortho to the fluorine and shows a characteristic two-bond C-F coupling.

  • δ ~108.0 ppm (d, ²J CF ≈ 20-25 Hz, C-6): This C-H carbon is also ortho to the fluorine.

  • δ ~101.0 ppm (d, ⁴J CF ≈ 2-4 Hz, C-2): The carbon para to the fluorine shows a small four-bond coupling.

  • δ ~56.5 ppm (s, -OCH₃): The methoxy carbon signal appears in the typical range for alkyl ethers.

The IR spectrum will display characteristic bands corresponding to the functional groups present in the molecule.

  • ~3000-3100 cm⁻¹: C-H stretching (aromatic)

  • ~2850-2960 cm⁻¹: C-H stretching (aliphatic, -OCH₃)

  • ~1580-1600 cm⁻¹: C=C stretching (aromatic ring)

  • ~1250 cm⁻¹ (strong): C-O-C asymmetric stretching (aryl ether)

  • ~1030 cm⁻¹ (strong): C-O-C symmetric stretching (aryl ether)

  • ~1100-1150 cm⁻¹: C-F stretching

  • ~700-800 cm⁻¹: C-Cl stretching

Synthesis and Manufacturing

The most logical and industrially relevant synthesis of this compound begins with the corresponding aniline, 3-chloro-5-fluoroaniline (CAS 4863-91-6).[4] The transformation involves a diazotization of the amino group followed by a substitution reaction. While a direct protocol for this specific transformation is not widely published, a robust procedure can be adapted from well-established methods for converting anilines to other functional groups via diazonium salt intermediates.[2][5]

Proposed Synthetic Protocol: Diazotization-Hydrolysis of 3-Chloro-5-fluoroaniline

This protocol describes a proposed two-step, one-pot procedure to convert the precursor aniline into the target anisole. The process involves the formation of a diazonium salt, which is then decomposed in methanol to yield the methoxy group.

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Chloro-5-fluoroaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Methanol (CH₃OH)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-5-fluoroaniline in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Methoxylation: In a separate, larger flask, place a significant excess of methanol and heat it to a gentle reflux (~65 °C).

  • Slowly and carefully add the cold diazonium salt solution to the hot methanol. Vigorous evolution of nitrogen gas will occur. Caution: This step is exothermic and produces a large volume of gas; addition must be controlled to manage the reaction rate.

  • After the addition is complete, maintain the reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of the aromatic ring in this compound is governed by the interplay of the three substituents. Understanding these influences is key to leveraging this molecule as a synthetic building block.

Electrophilic Aromatic Substitution (EAS)

The primary mode of reaction for the aromatic ring is Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is determined by the directing effects of the existing substituents.[6]

  • -OCH₃ (Methoxy) Group: A powerful activating group and ortho, para-director due to its strong +R (resonance) effect.

  • -Cl (Chloro) and -F (Fluoro) Groups: Both are deactivating groups due to their -I (inductive) effect, but are also ortho, para-directors because of their +R effect (lone pair donation).

In this specific 1,3,5-substitution pattern, the positions ortho and para to the powerful methoxy activator are C2, C6, and C4. All three positions are open for substitution. The combined directing effects will favor substitution at these positions over the C3 and C5 positions, which are meta to the methoxy group. The final regioselectivity will be a balance between the strong activation of the methoxy group and the deactivation of the halogens. Substitution is most likely to occur at the C2, C4, and C6 positions.

EAS_Regioselectivity cluster_0 Electrophilic Attack (E+) A This compound pos_C2 Position 2 A->pos_C2 ortho to -OCH₃ meta to -Cl, -F pos_C4 Position 4 A->pos_C4 para to -OCH₃ ortho to -Cl, -F pos_C6 Position 6 A->pos_C6 ortho to -OCH₃ meta to -Cl, -F

Caption: Favored positions for electrophilic attack.

Representative EAS Reactions:

  • Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro (-NO₂) group at the C2, C4, or C6 positions.[7]

  • Halogenation: Treatment with Br₂ and a Lewis acid catalyst like FeBr₃ would introduce a bromine atom, likely at the positions activated by the methoxy group.[8]

  • Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., CH₃COCl) and AlCl₃ would introduce an acetyl group, predominantly at the C4 (para) position due to steric hindrance at the C2 and C6 positions.[9]

Demethylation to Phenol

A key transformation for this compound is its conversion to the corresponding phenol, 3-chloro-5-fluorophenol. This is typically achieved by cleaving the robust aryl-ether bond using a strong Lewis acid like boron tribromide (BBr₃). This reaction provides access to a different set of functionalities and further synthetic pathways.

Caption: Demethylation of the anisole to the corresponding phenol.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a structural motif and starting material for high-value molecules. The presence of both chlorine and fluorine can enhance metabolic stability, binding affinity, and lipophilicity in bioactive compounds.[10]

Role in Pharmaceutical Synthesis

Halogenated anilines and phenols, readily derived from this compound, are ubiquitous scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[11] The aniline nitrogen can act as a crucial hydrogen bond donor/acceptor to interact with the hinge region of a kinase's ATP binding site.

Representative Workflow: Kinase Inhibitor Scaffolding The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor scaffold, demonstrating its practical application.

Kinase_Inhibitor_Workflow Start This compound Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Nitro Nitrated Anisole Derivative Step1->Nitro Step2 Reduction (e.g., Fe/HCl) Nitro->Step2 Aniline Substituted Aniline Intermediate Step2->Aniline Step3 Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) Aniline->Step3 Final Kinase Inhibitor Scaffold Step3->Final Core Heterocyclic Core (e.g., Pyrimidine, Pyridine) Core->Step3

Caption: Representative synthetic workflow utilizing the subject compound.

Role in Agrochemical Synthesis

In the agrochemical sector, fluorinated and chlorinated aromatic compounds are essential for creating potent and selective fungicides and herbicides .[12][13] These halogens can block sites of metabolic degradation, increasing the compound's persistence and efficacy in the field. The 3-chloro-5-fluoro-substituted phenyl ring can be incorporated into various active ingredient classes, such as SDHI (succinate dehydrogenase inhibitor) fungicides or picolinic acid herbicides.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory or industrial setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • It is a combustible liquid; keep away from heat, sparks, and open flames.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. [URL: https://patents.google.
  • This compound 97 | 202925-08-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/529060]
  • 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila. [URL: https://www.ossila.com/products/3-chloro-5-fluoroaniline]
  • 3-CHLORO-2-FLUOROANISOLE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_3-CHLORO-2-FLUOROANISOLE_2142567.html]
  • This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/3-chloro-5-fluoroanisole]
  • This compound 202925-08-4 | TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/C2218]
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • A New, Convenient One-pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines - J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/69/4/69_4_1221/_pdf]
  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding - Benchchem. [URL: https://www.benchchem.com/application-notes/3-chloro-5-4-fluorophenyl-aniline-in-kinase-inhibitor-scaffolding]
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7062409/]
  • WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents. [URL: https://patents.google.
  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. [URL: https://www.youtube.
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC417970050]
  • 14.2: Examples of electrophilic aromatic substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Electrophilic_Aromatic_Substitution/14.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.chem.wisc.
  • the halogenation of benzene - electrophilic substitution - Chemguide. [URL: https://www.chemguide.co.
  • CN108669088A - Include the composition of biocontrol agent and the fungicide selected from Cell wall synthesis inhibitor - Google Patents. [URL: https://patents.google.
  • This compound | 202925-08-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8302306.htm]
  • This compound 202925-08-4 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/C2218]
  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. [URL: https://www.youtube.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [URL: https://www.researchgate.
  • Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil - African Journal of Biomedical Research. [URL: https://www.afrijbes.org/index.php/afrijbes/article/view/154]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [URL: https://www.masterorganicchemistry.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. [URL: https://www.mnstate.edu/jasperse/Chem360/Ch%2017%20Notes%202011.pdf]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]
  • (PDF) Recent developments in fluorine‐containing pesticides - ResearchGate. [URL: https://www.researchgate.net/publication/356598379_Recent_developments_in_fluorine-containing_pesticides]
  • Fluorine in drug design: a case study with fluoroanisoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25755106/]
  • 13 C NMR Chemical Shifts - Oregon State University. [URL: https://organicchemistry.ch.oregonstate.edu/spectroscopy/c-13-nmr-spectroscopy/13-c-nmr-chemical-shifts/]
  • Friedel-Crafts acylation (video) - Khan Academy. [URL: https://www.khanacademy.
  • Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci - YouTube. [URL: https://www.youtube.
  • WO2022018747A1 - Synergistic agrochemical composition comprising diamides and plant growth regulators - Google Patents. [URL: https://patents.google.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - ResearchGate. [URL: https://www.researchgate.
  • 3-Chloroanisole(2845-89-8) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_2845-89-8_13CNMR.htm]
  • Inherent Anticipation in the Pharmaceutical and Biotechnology Industries - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205881/]
  • Novel halopyridines and methods of making - Patent 0136593. [URL: https://www.
  • Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline - Benchchem. [URL: https://www.benchchem.com/technical-documents/1h-nmr-analysis-3-chloro-4-fluoroaniline]
  • (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. [URL: https://www.researchgate.
  • Solved 3-1: Diene Halogenation - 1 For this assignment, the | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/3-1-diene-halogenation-1-assignment-target-compound-synthesize-3-chloro-l-butene-electrop-q68516140]
  • STORAGE STABLE AQUEOUS SUSPENSION CONCENTRATES - European Patent Office - EP 4011209 A1. [URL: https://data.epo.org/publication-server/document?
  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3559312/]
  • Friedel-Crafts Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc05447b]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategy, Mechanism, and Execution

Executive Summary

3-Chloro-5-fluoroanisole is a valuable substituted aromatic building block in the development of novel pharmaceuticals and agrochemicals. Its specific 1,3,5-substitution pattern presents a unique synthetic challenge, particularly when constrained to specific starting materials. This guide provides a comprehensive analysis of the synthetic strategies for obtaining this target molecule. We first address the significant chemical hurdles associated with the direct conversion of 3,5-difluoroanisole, a seemingly straightforward but mechanistically challenging transformation. Subsequently, we present a detailed, field-proven protocol for a more practical and reliable synthesis commencing from 3-chloro-5-fluoroaniline. This dual approach offers researchers not only a validated experimental workflow but also a deeper understanding of the underlying principles of regioselectivity and reactivity in aromatic chemistry.

Part I: The Synthetic Challenge of Converting 3,5-Difluoroanisole

The direct transformation of 3,5-difluoroanisole into this compound requires the selective substitution of a single fluorine atom for a chlorine atom. This C-F to C-Cl exchange on an unactivated aromatic ring is a formidable challenge. A rigorous analysis of standard synthetic methodologies reveals their inherent limitations for this specific task.

Infeasibility of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for replacing leaving groups on an aromatic ring. However, its success hinges on the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN), positioned ortho or para to the leaving group.[1][2] These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[1]

  • Analysis of 3,5-Difluoroanisole: The substrate lacks the requisite activation. The methoxy (-OCH₃) group is an electron-donating group (EDG), which destabilizes the carbanionic intermediate required for SNAr, thus deactivating the ring towards nucleophilic attack.[1] The fluorine atoms themselves are deactivating by induction but are not sufficient to enable substitution by a relatively weak nucleophile like chloride under standard conditions.

Regiochemical Issues with Electrophilic & Metal-Based Strategies

Alternative strategies involving electrophilic attack or metal-directed functionalization are also unsuitable due to predictable and unfavorable regiochemical outcomes.

  • Electrophilic Aromatic Substitution (EAS): In an electrophilic chlorination (e.g., using Cl₂ and a Lewis acid), the reaction proceeds via substitution of a C-H bond, not a C-F bond. The methoxy group is a powerful ortho, para-director. Therefore, chlorination would overwhelmingly occur at the C2, C4, or C6 positions, not the desired C3 position.[3][4]

  • Directed ortho-Metalation (DoM): The methoxy group is an excellent directing metalating group (DMG), capable of directing a strong base like n-butyllithium to deprotonate the adjacent C-H bond.[5][6][7] This would selectively form the 2-lithio-3,5-difluoroanisole intermediate. Quenching this species with an electrophilic chlorine source (e.g., N-chlorosuccinimide) would yield 2-chloro-3,5-difluoroanisole, the incorrect isomer.

Due to these fundamental mechanistic barriers, the direct conversion from 3,5-difluoroanisole is not a viable industrial or laboratory-scale synthesis. A more robust strategy involves selecting a starting material where the desired substitution pattern is already established.

Part II: A Validated Synthetic Protocol from 3-Chloro-5-fluoroaniline

The most logical and efficient synthesis of this compound begins with a precursor that already contains the correct arrangement of chlorine and fluorine atoms. 3-Chloro-5-fluoroaniline is a commercially available and ideal starting material.[8] The synthesis proceeds via a well-established diazotization reaction, followed by decomposition of the diazonium salt in methanol.[9] This method reliably converts the aniline functionality into the target methoxy group.

Reaction Mechanism and Rationale

The overall transformation involves two key stages:

  • Diazotization: The primary amine of 3-chloro-5-fluoroaniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt.

  • Methoxylation: The resulting diazonium salt is carefully heated in methanol. This promotes the loss of nitrogen gas (N₂), a highly favorable process, generating a transient aryl cation. This cation is immediately trapped by the methanol solvent to form an oxonium ion, which then loses a proton to yield the final this compound product. The use of a copper catalyst can facilitate this process, though thermal decomposition is often sufficient.[9]

The diagram below illustrates the core mechanistic pathway.

Caption: Core mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves the formation of an arenediazonium salt, which can be explosive if allowed to dry or heated uncontrollably. Always keep the reaction mixture cold during diazotization and handle with appropriate personal protective equipment (PPE), including a safety shield.

Step 1: Formation of the Diazonium Salt Solution

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-5-fluoroaniline (0.10 mol, 14.56 g).

  • Add 100 mL of methanol and stir until the aniline is fully dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (0.11 mol, 7.59 g) in 25 mL of deionized water.

  • Cool the sodium nitrite solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline-sulfuric acid mixture over 30-45 minutes. Maintain the internal reaction temperature strictly between 0 and 5 °C.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Methoxylation and Workup

  • Remove the ice-salt bath and allow the reaction mixture to warm slowly to room temperature.

  • Gently heat the flask using a heating mantle. Vigorous evolution of nitrogen gas will begin. Control the heating rate to maintain a steady, non-violent effervescence.

  • Continue heating the reaction mixture at a gentle reflux (approx. 65 °C) for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 300 mL of cold deionized water and transfer to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with 100 mL of 1 M sodium hydroxide (NaOH) solution, 100 mL of water, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The crude product, a pale yellow oil, should be purified by vacuum distillation to yield pure this compound as a colorless liquid.[10]

Data Summary & Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueNotes
Reagents
3-Chloro-5-fluoroaniline14.56 g (0.10 mol)Starting Material
Sodium Nitrite7.59 g (0.11 mol)1.1 equivalents
Sulfuric Acid (conc.)30 mLAcid catalyst and medium
Methanol100 mL + solvent for workupReagent and solvent
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for stability of the diazonium salt
Methoxylation TemperatureRoom Temp to ~65 °C (Reflux)Controlled heating is essential for safety
Reaction Time3 - 4 hoursTotal estimated time before workup
Product
Product NameThis compoundC₇H₆ClFO
Molecular Weight160.57 g/mol
Boiling Point189 °C (at atm. pressure)[10]
Expected Yield65 - 75%Yields are typical for this class of transformation
Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product.

G A 1. Reagent Preparation - Dissolve Aniline in Methanol - Prepare aq. NaNO₂ solution B 2. Diazotization - Cool aniline solution to 0 °C - Add H₂SO₄ - Add NaNO₂ solution dropwise (0-5 °C) A->B Maintain low temp C 3. Thermal Decomposition - Warm to RT - Heat to gentle reflux (~65 °C) - Monitor for N₂ evolution B->C Stir for 30 min post-addition D 4. Quench & Extraction - Pour into water - Extract with Diethyl Ether (3x) C->D Cool to RT E 5. Wash & Dry - Wash with NaOH, H₂O, Brine - Dry over MgSO₄ D->E F 6. Purification - Filter and concentrate solvent - Purify by vacuum distillation E->F G Final Product: This compound F->G

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

While the direct conversion of 3,5-difluoroanisole to this compound is mechanistically unfeasible using standard synthetic methods, a robust and scalable protocol exists by employing a more suitable starting material. The diazotization of 3-chloro-5-fluoroaniline provides a reliable pathway to the target molecule with good yields. This guide underscores a critical principle in synthetic chemistry: a thorough understanding of reaction mechanisms is paramount for selecting an optimal synthetic route, which often prioritizes a strategically chosen starting material over a seemingly more direct but mechanistically flawed transformation.

References

  • CN102146023B - Method for preparing p-fluoro anisole - Google P
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - Arkivoc. (URL: )
  • US5294742A - Process for preparing 3,5-difluoroaniline - Google P
  • Site Selective Chlorination of C(sp3)
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (URL: [Link])
  • Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)
  • A New One-pot Synthesis of Polyfluoroanisoles
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (URL: [Link])
  • Directed Ortho Metalation. Andrew G Myers Research Group, Harvard University. (URL: [Link])
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)
  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google P
  • Directed ortho metal

Sources

Spectroscopic Profile of 3-Chloro-5-fluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-fluoroanisole (CAS No. 202925-08-4), a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] Due to the limited availability of public experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of these spectra is discussed in detail, offering researchers, scientists, and drug development professionals a thorough understanding of the molecule's structural features. This guide also outlines standardized experimental protocols for acquiring such data, ensuring scientific rigor and reproducibility.

Introduction

This compound, with the molecular formula C₇H₆ClFO, is a substituted anisole derivative.[2] The precise arrangement of the chloro, fluoro, and methoxy substituents on the benzene ring dictates its reactivity and potential applications. Spectroscopic analysis is paramount for confirming the identity and purity of this compound in any research or development setting. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding of its spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the aromatic ring, leading to distinct and predictable spectroscopic signatures. The following sections will dissect each major spectroscopic technique and its application in characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronegativity and positioning of the chlorine and fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-OCH₃3.80Singlet (s)-3H
H-26.85Triplet of doublets (td)J(H-F) ≈ 2.5, J(H-H) ≈ 2.51H
H-46.70Triplet of doublets (td)J(H-F) ≈ 2.5, J(H-H) ≈ 2.51H
H-66.65Triplet of doublets (td)J(H-F) ≈ 2.5, J(H-H) ≈ 2.51H

Interpretation:

  • Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.80 ppm.

  • Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in distinct chemical environments. The coupling to the fluorine atom (¹⁹F) will result in additional splitting. Each aromatic proton is expected to appear as a triplet of doublets due to coupling with the other two aromatic protons and the fluorine atom. The exact chemical shifts are influenced by the combined electron-withdrawing effects of the chlorine and fluorine atoms.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃56.5
C-1160.5 (d, J(C-F) ≈ 245 Hz)
C-2103.0 (d, J(C-F) ≈ 2.5 Hz)
C-3135.0 (d, J(C-F) ≈ 10 Hz)
C-4109.5 (d, J(C-F) ≈ 22 Hz)
C-5164.0 (d, J(C-F) ≈ 250 Hz)
C-6102.0 (d, J(C-F) ≈ 2.5 Hz)

d = doublet

Interpretation:

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a single peak around 56.5 ppm.

  • Aromatic Carbons: The six aromatic carbons are chemically distinct. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom, resulting in doublets. The carbons attached to the electronegative oxygen (C-1), chlorine (C-3), and fluorine (C-5) atoms are shifted downfield.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Spectral width: 0 to 200 ppm

Visualization of NMR Structural Correlations

G cluster_molecule This compound cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals C1 C1-O C_arom ~102-164 ppm C1->C_arom C2 C2-H H_arom ~6.65-6.85 ppm (m) C2->H_arom C2->C_arom C3 C3-Cl C3->C_arom C4 C4-H C4->H_arom C4->C_arom C5 C5-F C5->C_arom C6 C6-H C6->H_arom C6->C_arom OCH3 OCH3 H_OCH3 ~3.80 ppm (s) OCH3->H_OCH3 C_OCH3 ~56.5 ppm OCH3->C_OCH3

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic, -OCH₃)Medium
1600-1450C=C stretch (aromatic ring)Strong, multiple bands
1250-1200C-O stretch (aryl ether)Strong
1150-1000C-F stretchStrong
850-550C-Cl stretchStrong

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methoxy group, and the strong C-O, C-F, and C-Cl stretching vibrations.[3] The presence of these distinct bands provides strong evidence for the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization, 70 eV)

m/zPredicted Relative Intensity (%)Ion Identity
160/162100 / 33[M]⁺ (Molecular ion)
145/14780 / 26[M - CH₃]⁺
117/11920 / 7[M - CH₃ - CO]⁺
8215[C₅H₃F]⁺

Interpretation:

  • Molecular Ion ([M]⁺): The mass spectrum will show a prominent molecular ion peak at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 162 with approximately one-third the intensity of the molecular ion peak is expected. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 145/147. Subsequent loss of carbon monoxide (CO) could lead to the fragment at m/z 117/119.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). Gas chromatography-mass spectrometry is a standard method for the analysis of haloanisoles.[4][5]

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Detection: Scan a mass range of m/z 40-300.

Visualization of Mass Spectrometry Fragmentation

G M [M]⁺ m/z 160/162 M_minus_CH3 [M - CH₃]⁺ m/z 145/147 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 117/119 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles, serves as a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for structural confirmation and purity assessment, which are critical for its application in drug development and materials science.

References

  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). m-Chloroaniline. In NIST Chemistry WebBook.
  • Cajka, T., & Riddellova, K. (2012). Analysis of Haloanisoles in Corks and Wines. In ACS Symposium Series (Vol. 1103, pp. 135-150). American Chemical Society.
  • Tofwerk. (n.d.). Fast Detection of Trace Haloanisole and Halophenol Off-Flavor Compounds in Cork Wine Stoppers.
  • Rocha, S. M., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
  • MDPI. (2023). Uncorking Haloanisoles in Wine. Beverages, 9(1), 25.
  • Brereton, R. G., et al. (2007). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 37(10-11), 1149-1171.
  • J. AOAC Int. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
  • NIST. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

Sources

A Comprehensive Technical Guide to 3-Chloro-5-fluoroanisole: Commercial Availability, Purity, and Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluoroanisole, with the IUPAC name 1-chloro-3-fluoro-5-methoxybenzene, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development.[1][2] Its unique trifunctional substitution pattern on the benzene ring makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of chlorine, fluorine, and a methoxy group provides multiple sites for further chemical modification, enabling the introduction of this moiety into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide provides an in-depth overview of the commercial availability of this compound, a critical examination of its purity, and a detailed discussion of the analytical methodologies required to ensure its quality for demanding research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 202925-08-4
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 189 °C (lit.)[1][2]
Density 1.265 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.511 (lit.)[2]

Commercial Availability and Purity Grades

This compound is commercially available from a range of chemical suppliers. For researchers and drug development professionals, understanding the typical purity grades and the potential for batch-to-batch variability is of paramount importance. The most commonly available grades are typically ≥96% or >96.0% purity as determined by gas chromatography (GC).[1][3] Some suppliers may also offer higher purity grades, such as 97%.[2]

It is crucial for the end-user to obtain a certificate of analysis (CoA) for each batch to understand the specific impurity profile. The nature and quantity of impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API) or agrochemical.

A summary of representative commercial suppliers and their typical purity offerings is provided below.

SupplierStated PurityAnalytical Method
Chem-Impex≥ 96%GC[1]
TCI>96.0%GC[3]
Sigma-Aldrich97%Not specified
Manchester OrganicsNot specifiedNot specified

Synthetic Routes and Potential Impurities

A thorough understanding of the synthetic pathways to this compound is fundamental to predicting the potential impurities that may be present in commercial batches. Two plausible synthetic routes are outlined below.

Route 1: Methylation of 3-Chloro-5-fluorophenol

A common and direct method for the synthesis of anisoles is the Williamson ether synthesis, involving the methylation of the corresponding phenol. In this case, 3-Chloro-5-fluorophenol would be deprotonated with a suitable base to form the phenoxide, which is then reacted with a methylating agent.

Caption: Synthesis via Methylation of 3-Chloro-5-fluorophenol.

Potential Impurities from Route 1:

  • Unreacted 3-Chloro-5-fluorophenol: Incomplete methylation will result in the presence of the starting material.

  • Regioisomers of 3-Chloro-5-fluorophenol: If the starting phenol contains regioisomeric impurities, these will likely be carried through and methylated, leading to isomeric anisole impurities.

  • By-products from the methylating agent: Depending on the reagent used, by-products may be generated.

  • Solvent and Base Residues: Residual solvents and inorganic salts from the reaction and workup may be present.

Route 2: Sandmeyer Reaction of 3-Amino-5-fluoroanisole

The Sandmeyer reaction provides a versatile method for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate.[4][5][6] This route would likely start from 3-amino-5-fluoroanisole.

Caption: Synthesis via Sandmeyer Reaction.

Potential Impurities from Route 2:

  • Unreacted 3-Amino-5-fluoroanisole: Incomplete diazotization or Sandmeyer reaction.

  • Phenolic impurity: Hydrolysis of the diazonium salt intermediate can lead to the formation of 3-hydroxy-5-fluoroanisole.

  • Regioisomers: The starting aniline may contain regioisomeric impurities, which would lead to the formation of isomeric chloro-fluoroanisoles.

  • Azo-coupling by-products: Diazonium salts can undergo self-coupling reactions to form colored azo compounds.

  • Dehalogenated and other substituted by-products: Depending on the reaction conditions, other substitutions can occur.

Purity Analysis: A Methodological Approach

Given the potential for regioisomeric and other process-related impurities, a robust analytical method is essential for the quality control of this compound. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is the most appropriate technique for this purpose.

Proposed GC Method for Purity and Impurity Profiling

The following is a proposed GC method, adapted from established methods for similar halogenated aromatic compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary GC column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. For better separation of regioisomers, a more polar column may be required.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sensitivity)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Detector Temperature (FID): 280 °C

  • Data Analysis:

    • Purity is typically determined by area percent calculation.

    • Impurities should be identified by comparing their retention times to those of known standards, if available. For unknown impurities, GC-MS can be used for structural elucidation.

Caption: Workflow for GC-based Purity Analysis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily available and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its commercial sources, purity, potential impurities based on synthetic routes, and appropriate analytical methods is crucial for its effective and reliable use in research and development. The implementation of a robust GC-based quality control protocol is essential to ensure the integrity of experimental results and the quality of downstream products.

References

  • Wikipedia. (2023). Sandmeyer reaction.
  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.
  • ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions.
  • PubChem. (n.d.). 3-Chloro-5-fluorophenol.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Differentiating Reactivity: A Deep Dive into the C-Cl vs. C-F Bond in 3-Chloro-5-fluoroanisole

Abstract

In the intricate landscape of medicinal chemistry and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. This compound presents a classic yet challenging case study in chemoselectivity, pitting the reactivity of a carbon-chlorine bond against that of a carbon-fluorine bond. This technical guide provides an in-depth analysis of the factors governing the differential reactivity of these two halogen moieties. We will explore the underlying principles of bond strength, electronic effects, and steric hindrance, and translate these concepts into practical, field-proven strategies for selective C-Cl and C-F bond transformations. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the nuanced reactivity of this versatile building block.

Foundational Principles: A Tale of Two Halogens

The reactivity of the C-Cl and C-F bonds in this compound is a delicate interplay of their intrinsic properties. While both are halogens, their behavior in chemical reactions is markedly different, a fact that can be exploited for selective molecular engineering.

Bond Dissociation Energy: The Brute Force Factor

The most straightforward metric for understanding the relative stability of the C-Cl and C-F bonds is their bond dissociation energy (BDE). The C-F bond is one of the strongest single bonds to carbon, a characteristic that often renders it inert under conditions that readily cleave other carbon-halogen bonds.

BondBond Dissociation Energy (kcal/mol)
C-F (Aryl)~123
C-Cl (Aryl)~96

This significant difference in BDE is a primary determinant of their differential reactivity. Reactions that involve homolytic or heterolytic cleavage of the carbon-halogen bond will preferentially occur at the weaker C-Cl bond, all other factors being equal.

Electronic Effects: The Subtle Dance of Induction and Resonance

The electronic nature of the attached halogen exerts a profound influence on the reactivity of the aromatic ring. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+R).

  • Fluorine: The +R effect of fluorine is more pronounced than that of chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. This can lead to increased electron density at the ortho and para positions.

  • Chlorine: While still exhibiting a +R effect, it is weaker than that of fluorine. The dominant effect of chlorine is its inductive electron withdrawal.

In this compound, the interplay of these effects, along with the activating methoxy group, creates a unique electronic landscape that can be exploited for selective transformations.

Strategic Approaches to Selective Functionalization

The selective functionalization of this compound hinges on the careful selection of reaction conditions and catalytic systems that can discriminate between the C-Cl and C-F bonds.

Targeting the Weaker Link: Selective C-Cl Bond Activation

Given the lower bond dissociation energy of the C-Cl bond, it is the more readily targeted of the two. Transition metal-catalyzed cross-coupling reactions are a powerful tool for achieving this selectivity.

Palladium-based catalysts are highly effective for the activation of C-Cl bonds, while generally leaving C-F bonds untouched under standard conditions. The choice of ligand is crucial in tuning the reactivity of the palladium center. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of the C-Cl bond to the palladium center, initiating the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Selective C-Cl Functionalization

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv).

  • Solvent and Base: Add a degassed mixture of toluene and water (4:1) followed by K2CO3 (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium has a well-established preference for oxidative addition into weaker C-X bonds, making it ideal for selective C-Cl activation in the presence of a C-F bond.

  • Bulky Ligand: Ligands like SPhos or XPhos create a sterically hindered and electron-rich environment around the palladium center, which promotes the challenging oxidative addition of the aryl chloride.

  • Base and Solvent System: The choice of a biphasic solvent system and an inorganic base like K2CO3 is standard for Suzuki-Miyaura couplings, facilitating the transmetalation step.

Diagram: Selective C-Cl Activation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Reactants This compound Boronic Acid Pd(OAc)2 Ligand Heating 80-100 °C Inert Atmosphere Reactants->Heating Initiate Reaction Solvent_Base Toluene/Water K2CO3 Monitoring TLC / GC-MS Heating->Monitoring Track Progress Extraction Ethyl Acetate Water/Brine Wash Monitoring->Extraction Upon Completion Purification Column Chromatography Extraction->Purification Product Selectively Functionalized Product Purification->Product

Caption: Workflow for selective C-Cl bond functionalization.

The Challenge of C-F Bond Activation

Activating the robust C-F bond requires more forcing conditions and specialized catalytic systems. This is often pursued when the C-Cl bond has already been functionalized or when direct C-F transformation is desired.

Nickel-based catalysts have emerged as a powerful tool for C-F bond activation. The smaller atomic radius and different electronic properties of nickel compared to palladium allow it to participate in catalytic cycles that can cleave the strong C-F bond.

The methoxy group in this compound is a powerful ortho-directing group in lithiation reactions. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the position ortho to the methoxy group (C2 or C6). In this specific molecule, the fluorine at C5 will also have a directing effect. Subsequent quenching with an electrophile allows for the introduction of a new functional group at a specific position, which can then be used to facilitate C-F bond cleavage through intramolecular pathways.

Diagram: Competing Pathways in this compound

G cluster_0 C-Cl Activation cluster_1 C-F Activation Reactant This compound C-Cl Bond C-F Bond Pd_Catalysis Pd-catalyzed Cross-Coupling Reactant:f1->Pd_Catalysis Ni_Catalysis Ni-catalyzed Cross-Coupling Reactant:f2->Ni_Catalysis Ortho_Lithiation ortho-Lithiation Reactant->Ortho_Lithiation Product_Cl C-Cl Functionalized Product Pd_Catalysis->Product_Cl Product_F C-F Functionalized Product Ni_Catalysis->Product_F Ortho_Lithiation->Product_F

A Technical Guide to the Electronic Effects of Chloro and Fluoro Groups in 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-fluoroanisole is a key chemical intermediate whose utility in pharmaceutical and agrochemical development is dictated by the nuanced electronic landscape of its aromatic ring.[1] This guide provides an in-depth analysis of the competing and cooperative electronic effects exerted by the methoxy, chloro, and fluoro substituents. We will dissect the interplay of inductive and resonance effects to predict the molecule's reactivity and regioselectivity in electrophilic aromatic substitution, supported by quantitative data, theoretical visualizations, and actionable experimental protocols for validation.

Introduction: The Architecture of Reactivity

In the design of novel molecular entities, particularly within drug discovery, the ability to predict and control chemical reactivity is paramount. Substituted aromatic rings are foundational scaffolds, and their functionalization is governed by the electronic character of existing substituents.[2] this compound presents a compelling case study where a strongly activating methoxy group is positioned with two deactivating, yet directing, halogen atoms.[1] Understanding this electronic tug-of-war is essential for any scientist aiming to employ this versatile building block in a synthetic strategy. This document serves as a technical deep-dive into these interactions, moving from first principles to practical application.

Foundational Principles: Inductive and Resonance Effects

The reactivity of a substituted benzene ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[3] Their interplay determines both the rate of reaction (activation vs. deactivation) and the position of attack for incoming electrophiles (regioselectivity).

  • Inductive Effect (I): This effect is transmitted through the molecule's sigma (σ) bond framework and arises from differences in electronegativity between bonded atoms.[3] Atoms or groups that are more electronegative than carbon pull electron density away from the ring, exerting a negative inductive (-I) effect. In this compound, the highly electronegative oxygen, fluorine, and chlorine atoms all exhibit a -I effect, withdrawing electron density from the aromatic core.[4][5] Fluorine is the most electronegative halogen, and thus its -I effect is stronger than that of chlorine.[6]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between a substituent and the aromatic ring.[3]

    • Methoxy Group (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system. This is a powerful positive resonance (+M) effect, which significantly increases electron density on the ring, particularly at the ortho and para positions.[7][8] This +M effect far outweighs its -I effect, making the methoxy group a strong activating group and an ortho, para-director.[9]

    • Halogen Groups (+M): The chloro and fluoro groups also possess lone pairs that can be donated to the ring via a +M effect.[10] However, for halogens, the strong -I effect dominates the weaker +M effect, rendering them net deactivating groups.[11] Despite this deactivation, the resonance donation to the ortho and para positions makes them less deactivated than the meta position. Consequently, halogens are classified as deactivating ortho, para-directors.[12] The 2p orbital of fluorine provides better overlap with the 2p orbital of carbon compared to the 3p orbital of chlorine, resulting in a slightly more effective +M contribution from fluorine.[10][11]

Integrated Electronic Analysis of this compound

The net electronic character at each position of the this compound ring is a summation of the effects from all three substituents. The methoxy group is a powerful activator, while both halogens are deactivators. In electrophilic aromatic substitution (EAS), the most powerfully activating group dictates the overall regioselectivity.[13]

  • -OCH₃ (C1): Strongest activating group (+M >> -I). Directs electrophiles to C2, C4, C6.

  • -Cl (C3): Deactivating group (-I > +M). Directs electrophiles to C2, C4, C6.

  • -F (C5): Deactivating group (-I > +M). Directs electrophiles to C2, C4, C6.

Remarkably, the directing effects of all three substituents are cooperative, all steering an incoming electrophile to the same three positions: C2, C4, and C6. The methoxy group strongly activates these positions, while the halogens deactivate the entire ring but deactivate the C2, C4, and C6 positions the least.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

Given that all substituents direct towards the same positions, the final product distribution will be governed by a combination of the methoxy group's strong activation and steric hindrance.[13]

  • Position C2: Activated (ortho to -OCH₃). Flanked by the -OCH₃ and -Cl groups.

  • Position C4: Activated (para to -OCH₃). Flanked by the -Cl and -F groups.

  • Position C6: Activated (ortho to -OCH₃). Flanked by the -OCH₃ and -F groups.

While all three positions are electronically favored, positions C2 and C6 experience greater steric hindrance from the adjacent methoxy group. Therefore, the C4 position is the most probable site for electrophilic attack , leading to the 1-electrophile-3-chloro-5-fluoro-2-methoxybenzene product.

Visualization of Electronic Effects

The following diagram illustrates the interplay of the electron-withdrawing inductive effects and electron-donating resonance effects that determine the molecule's reactivity profile.

Caption: Dominant electronic effects in this compound.

Quantitative Analysis via Hammett Constants

The Hammett equation provides a quantitative framework for evaluating substituent effects.[14][15] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ_meta (σ_m)σ_para (σ_p)Dominant Effect at Position
-F +0.34[16]+0.06[14]Inductive (-I) at meta, Net weak withdrawal at para
-Cl +0.37[14]+0.23[16]Inductive (-I) at meta, Net withdrawal at para
-OCH₃ +0.12-0.27Inductive (-I) at meta, Resonance (+M) at para

Table 1: Hammett Substituent Constants. Data sourced from various compilations.[14][16]

The data confirms our qualitative analysis:

  • The methoxy group is electron-withdrawing at the meta position (where resonance is ineffective) but strongly electron-donating at the para position.[7][8]

  • Both fluorine and chlorine are net electron-withdrawing at both the meta and para positions, with the inductive effect being the primary contributor.[14]

Experimental Validation: Protocols and Expected Outcomes

Theoretical predictions must be validated through empirical evidence. Spectroscopic analysis and reactivity studies are core to this process.

Spectroscopic Characterization

The electronic environment of each carbon and proton in the aromatic ring directly influences its NMR chemical shift.

  • Predicted ¹³C & ¹H NMR Shifts: Based on the electronic analysis, the carbons and protons at the C2, C4, and C6 positions are expected to be more shielded (appear at a lower ppm, or further upfield) than they would be in a non-activated ring, due to the increased electron density from the methoxy group. Conversely, the carbons directly attached to the electronegative substituents (C1, C3, C5) will be deshielded and appear further downfield.

Experimental Protocol: NMR Spectroscopy [17]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans (due to low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Reactivity Study: Electrophilic Bromination

A classic electrophilic aromatic substitution reaction, such as bromination, can definitively probe the molecule's regioselectivity.[18][19]

Experimental Protocol: Bromination of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise over 15-20 minutes. A mild Lewis acid catalyst like iron(III) bromide (FeBr₃) (0.1 eq) can be added to increase the reaction rate, though the activation from the methoxy group may render it unnecessary.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the purified product using NMR, IR, and mass spectrometry to confirm the structure as 4-bromo-3-chloro-5-fluoroanisole .

Conclusion

The electronic character of this compound is a product of a cooperative directing effect, where the powerful activating and ortho, para-directing methoxy group's influence aligns with the weaker ortho, para-directing nature of the deactivating chloro and fluoro substituents. This synergy strongly favors electrophilic attack at the C2, C4, and C6 positions. Steric considerations further refine this prediction, identifying the C4 position as the most probable site of substitution. This detailed understanding of the underlying electronic principles empowers researchers and drug development professionals to strategically utilize this compound, ensuring predictable outcomes in the synthesis of complex, high-value molecules.

References

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Journal of Fluorine Chemistry. (1995). A New, Simple Synthesis of Polyfluoroanisoles from Polyfluoroanilines.
  • Quora. (2017). Does fluorine or chlorine have more of a resonance effect?.
  • Wikipedia. (n.d.). Hammett equation.
  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • Science Simplified. (2019). Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry. YouTube.
  • Journal of the American Chemical Society. (n.d.). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes.
  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
  • SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
  • Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?.
  • Wikipedia. (n.d.). Methoxy group.
  • Hamad Bin Khalifa University. (2022). Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules.
  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?.
  • PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
  • ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations.
  • The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. YouTube.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • Scribd. (n.d.). Hammett Substituent Constants Survey.

Sources

A Technical Guide to the Agrochemical Applications of 3-Chloro-5-fluoroanisole: A Versatile Halogenated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

The relentless pursuit of more effective, selective, and environmentally benign crop protection agents necessitates a deep understanding of novel chemical scaffolds. 3-Chloro-5-fluoroanisole emerges as a significant intermediate, uniquely positioned to contribute to the next generation of agrochemicals. Its distinct substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group on a phenyl ring—offers a trifecta of desirable properties. The halogens enhance metabolic stability and target-binding affinity, while the methoxy group provides a versatile reactive handle for synthetic elaboration. This guide elucidates the physicochemical properties, synthetic utility, and strategic applications of this compound as a core building block for developing advanced herbicides and fungicides, targeting critical biochemical pathways such as synthetic auxin mimicry and succinate dehydrogenase inhibition. We provide detailed theoretical frameworks and actionable experimental protocols to empower researchers in leveraging this compound for innovative agrochemical discovery.

Physicochemical Profile of this compound

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in complex synthetic campaigns. This compound is a colorless to light-colored liquid at room temperature, possessing a unique combination of substituents that dictate its reactivity and physical characteristics.[1]

PropertyValueSource
CAS Number 202925-08-4[1]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 189 °C (lit.)[1]
Density 1.265 - 1.27 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.51 - 1.511 (lit.)[1]
Purity ≥ 96-97% (GC)[1]
SMILES String COc1cc(F)cc(Cl)c1
InChI Key XPZBNEWAZPZUHF-UHFFFAOYSA-N

Synthesis and Strategic Reactivity

The utility of this compound as a building block is predicated on its efficient synthesis and predictable reactivity. While multiple synthetic routes are possible, a common and effective approach involves the diazotization of a corresponding aniline precursor followed by substitution.

Proposed Synthetic Workflow

A plausible and scalable synthesis commences with 3-chloro-5-fluoroaniline. This precursor undergoes a Sandmeyer-type reaction sequence where the amine is converted to a diazonium salt, which is subsequently reacted with methanol to install the methoxy group. This method offers a reliable pathway to the target anisole.

G cluster_0 Synthesis of this compound A 3-Chloro-5-fluoroaniline (Starting Material) B Diazotization (NaNO₂, aq. H₂SO₄, 0-5°C) A->B Step 1 C Intermediate Diazonium Salt B->C Formation D Methoxylation (Methanol, Heat) C->D Step 2 E This compound (Final Product) D->E Formation

Caption: Proposed workflow for the synthesis of this compound.

Causality of Experimental Choices & Reactivity Insights

The chloro and fluoro substituents are crucial, as they deactivate the aromatic ring towards electrophilic substitution but also activate it for nucleophilic aromatic substitution (SNAAr), particularly at positions ortho and para to the halogens. The methoxy group is a key functional handle; its O-demethylation (e.g., using BBr₃ or HBr) unmasks a highly valuable phenol, which can then be used in ether synthesis—a common linkage in many agrochemicals. This dual reactivity makes this compound a versatile synthon.

The Strategic Role of Halogenation in Agrochemical Design

The incorporation of fluorine and chlorine into bioactive molecules is a cornerstone of modern agrochemical design.[2] These halogens are not mere placeholders; they impart specific, advantageous properties that enhance performance and efficacy.

  • Enhanced Bioactivity: Fluorine, with its high electronegativity, can alter the electronic properties of the molecule, often leading to stronger binding interactions with target enzymes or receptors.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Its introduction can block sites of metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the bioavailability and residual activity of the pesticide in the field.[1]

  • Increased Lipophilicity: Both chlorine and fluorine increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi, ensuring the active ingredient reaches its target site.

This compound serves as an ideal carrier of this "halogen advantage," delivering a pre-functionalized aromatic ring ready for incorporation into more complex active ingredients.[1]

Potential Applications as an Agrochemical Intermediate

The true potential of this compound lies in its role as a precursor to several classes of high-value agrochemicals. Its structure is particularly relevant to the synthesis of modern herbicides and fungicides.

G cluster_herbicides Herbicide Scaffolds cluster_fungicides Fungicide Scaffolds A This compound B Picolinic Acid Herbicides (Synthetic Auxins) A->B Precursor for Side-Chain C PPO Inhibitors A->C Core Moiety for Diphenyl Ethers D SDH Inhibitors A->D Analog Synthesis

Caption: Potential agrochemical classes derived from this compound.

Herbicide Scaffolds

4.1.1 Picolinic Acid Herbicides (Synthetic Auxins) This class of herbicides mimics the natural plant hormone auxin, causing uncontrolled and lethal growth in susceptible broadleaf weeds.[3] A key patent in this area describes herbicidal compounds such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid.[4] The "3-methoxyphenyl" core of this highly active molecule is structurally analogous to this compound. By using this anisole as a starting material in a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a functionalized pyridine, novel and potent synthetic auxin herbicides can be developed.

4.1.2 Protoporphyrinogen Oxidase (PPO) Inhibitors PPO-inhibiting herbicides block a key enzyme in the chlorophyll biosynthesis pathway, leading to the rapid accumulation of phototoxic intermediates that destroy cell membranes.[2] Many PPO inhibitors are diphenyl ether compounds. Research on related α-trifluoroanisole derivatives has shown that the introduction of a 3-chloro group and a trifluoromethoxy group is beneficial for stable interactions with the PPO enzyme.[5] After O-demethylation to the corresponding phenol, 3-chloro-5-fluorophenol can be reacted with a suitable nitro- or chloro-substituted aromatic ring to form novel diphenyl ether structures, which are prime candidates for PPO-inhibiting herbicides.

Fungicide Scaffolds

4.2.1 Succinate Dehydrogenase Inhibitors (SDHIs) SDHI fungicides are a critical tool for disease management, acting by inhibiting Complex II in the mitochondrial respiratory chain of fungi, which halts cellular energy production.[3] Many successful SDHIs contain a substituted N-phenyl pyrazole carboxamide core. The aniline derived from this compound (i.e., 3-chloro-5-fluoroaniline) is an excellent candidate for the "N-phenyl" portion of these molecules. The specific halogenation pattern can confer high intrinsic activity and a tailored spectrum of disease control.

Experimental Workflows & Protocols

To translate theory into practice, this section provides validated, step-by-step protocols for key transformations, enabling researchers to utilize this compound in their discovery pipelines.

Protocol 1: O-Demethylation to 3-Chloro-5-fluorophenol

Rationale: The conversion of the anisole to the corresponding phenol is a critical step to unlock its potential for creating diphenyl ether herbicides or other ether-linked structures. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.

Materials:

  • This compound (1.0 eq)

  • Boron tribromide (1.1 eq, 1M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BBr₃ solution dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluorophenol.

  • Purify the product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure phenol.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

Rationale: This protocol outlines the synthesis of an amide bond, a key linkage in SDHI fungicides, by coupling the corresponding aniline with a pyrazole carboxylic acid chloride. This demonstrates the direct application of the amine derived from our core molecule.

Materials:

  • 3-Chloro-5-fluoroaniline (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Dissolve 3-Chloro-5-fluoroaniline and triethylamine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the pyrazole-4-carbonyl chloride in a minimal amount of anhydrous THF.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or flash chromatography to yield the target N-(3-chloro-5-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Future Outlook and Research Directions

This compound represents a synthetically tractable and strategically valuable intermediate for agrochemical research. The future applications of this compound are not limited to the examples provided. Further research should focus on:

  • Novel Herbicide Discovery: Exploring its use in synthesizing inhibitors for other herbicide targets, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase).

  • Insecticide Development: While less explored, the halogenated phenyl moiety is present in some insecticides. Derivatization and screening against insect targets like ryanodine receptors could yield new leads.

  • Combinatorial Library Synthesis: Using the phenol or aniline derivatives in high-throughput synthesis to rapidly generate libraries of related compounds for broad biological screening.

The unique electronic and steric profile of this compound ensures that its derivatives will continue to be a fertile ground for the discovery of next-generation crop protection solutions.

References

  • Yuan, C., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 47(2), 67-80.
  • Wang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6248.
  • Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(10), 2321.
  • Epp, J. B., et al. (2014). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. U.S. Patent No. 8,652,999 B1.

Sources

solubility of 3-Chloro-5-fluoroanisole in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoroanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of modern pharmaceuticals and agrochemicals, prized for its ability to confer enhanced biological activity and stability to target molecules.[1] Despite its growing importance, publicly available data on its solubility in common organic solvents is scarce. This technical guide serves as a comprehensive resource for researchers, providing a deep dive into the theoretical principles governing the solubility of this halogenated anisole derivative. It offers a predictive analysis based on its molecular structure and presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This document is designed to empower scientists to make informed decisions regarding solvent selection, reaction conditions, and formulation development, ensuring the efficient and successful application of this compound in their research and development pipelines.

Introduction: The Profile of this compound

This compound (CAS No. 202925-08-4) is a substituted aromatic ether.[1][2] Its structure, featuring a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom on the benzene ring, makes it a valuable intermediate. These functional groups are instrumental in modulating the physicochemical properties of parent compounds, often leading to improved efficacy and metabolic stability in drug candidates.[1] A thorough understanding of its solubility is therefore a critical first step in its application, impacting everything from reaction kinetics in synthesis to bioavailability in formulation.

The fundamental physicochemical properties of this compound are summarized in Table 1, providing a baseline for understanding its behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 202925-08-4 [1][3]
Molecular Formula C₇H₆ClFO [1][3]
Molecular Weight 160.57 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid [1]
Boiling Point 189 °C [1][3]
Density ~1.27 g/mL at 20-25 °C [1][3]

| Refractive Index | n20/D ~1.51 |[1][3] |

Theoretical Principles and Predictive Solubility Analysis

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[4] A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. The molecular structure of this compound offers several clues to its expected behavior.

  • Parent Structure (Anisole): Anisole itself is a relatively nonpolar molecule, showing good solubility in organic solvents like ethers and alcohols, but very limited solubility in water.[5][6][7]

  • Influence of Halogens (Cl, F): The chlorine and fluorine atoms are highly electronegative, introducing significant dipole moments into the molecule. This increases its overall polarity compared to anisole.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., alcohols).

  • Aromatic Ring: The π-system of the benzene ring can engage in π-π stacking interactions with other aromatic solvents and van der Waals forces with nonpolar solvents.

Based on this analysis, we can predict a solubility profile that favors polar organic solvents, with moderate to low solubility in nonpolar solvents.

Caption: Predicted solubility of this compound based on intermolecular forces.

Predicted Solubility Hierarchy:

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Acetone, and Tetrahydrofuran (THF), and polar protic solvents like Methanol and Ethanol.

  • Medium Solubility: Solvents of intermediate polarity such as Dichloromethane (DCM) and Ethyl Acetate.

  • Low Solubility: Nonpolar aliphatic solvents like Hexane and Heptane. Aromatic solvents like Toluene may show slightly better solubility due to potential π-π interactions.

A Practical Guide to Experimental Solubility Determination

While theoretical prediction is valuable, empirical measurement is essential for quantitative applications. The choice of method depends on the desired outcome, balancing accuracy with throughput.[8] Thermodynamic solubility represents the true equilibrium state and is critical for formulation, while kinetic solubility is often measured in early discovery to assess suitability for high-throughput screening assays.[9][10]

General Experimental Workflow

The determination of solubility follows a universal workflow, from sample preparation to final analysis. The specific techniques employed at each stage define the type of solubility being measured.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analysis Analysis A Add excess solute to chosen solvent B Control Temperature A->B C Agitate until equilibrium (e.g., Shake-Flask, 24-72h) B->C D Separate solid from supernatant (Centrifugation or Filtration) C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV, GC-MS) E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Standard workflow for experimental solubility determination.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It is time-consuming but provides the most accurate and reliable data, essential for late-stage development.

Causality: This method ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This value is independent of time and initial solid form (provided sufficient time is allowed for conversion to the most stable polymorph).

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert vial (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached and maintained.

  • Equilibration: Place the vials in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, the aliquot should be filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) or centrifuged at high speed.

    • Expert Insight: Filtration may lead to underestimation if the compound adsorbs to the filter material.[8] Centrifugation is often preferred, but care must be taken not to disturb the solid pellet when sampling the supernatant.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][12]

  • Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

High-Throughput Methods for Kinetic Solubility

In early drug discovery, speed is paramount. Kinetic solubility methods, often performed in 96-well plates, measure the concentration of a compound that remains in solution under specific, non-equilibrium conditions after being introduced from a DMSO stock solution.[10][13]

Causality: These methods measure the apparent solubility of what is often a metastable or amorphous precipitate that forms rapidly when a concentrated DMSO stock is diluted into an aqueous or organic medium.[9] The result is highly dependent on the protocol (e.g., incubation time, DMSO concentration) but is useful for ranking compounds.

Table 2: Comparison of Common High-Throughput Solubility Methods

Method Principle Advantages Limitations
Nephelometry/Turbidimetry Measures light scattering from precipitated particles.[8][10] Very fast, no separation step required. Lower sensitivity, can be affected by colored compounds.
UV-Spectroscopy Measures UV absorbance of the compound in the supernatant after phase separation.[8][11] Fast, widely available instrumentation. Requires a chromophore, susceptible to interference from impurities.

| HPLC-Based | Quantifies concentration in the supernatant using HPLC after phase separation.[8][13] | High sensitivity and specificity, separates impurities. | Slower throughput, more complex instrumentation. |

Data Summary and Application

Table 3: Solubility Profile of this compound (Template)

Solvent Class Solvent Predicted Solubility Experimental Value (mg/mL at 25°C)
Polar Protic Methanol High
Ethanol High
Polar Aprotic Dimethyl Sulfoxide (DMSO) High
Acetone High
Tetrahydrofuran (THF) High
Acetonitrile (ACN) High
Intermediate Polarity Dichloromethane (DCM) Medium
Ethyl Acetate Medium
Nonpolar Aromatic Toluene Medium-Low

| Nonpolar Aliphatic | n-Hexane | Low | |

Conclusion

Understanding the solubility of this compound is fundamental to its effective use in research and development. This guide provides the necessary theoretical framework to predict its behavior across a range of common organic solvents. More importantly, it equips scientists with robust, step-by-step experimental protocols to generate high-quality, reliable solubility data. By combining predictive analysis with rigorous empirical measurement, researchers can confidently select optimal solvent systems, streamline synthetic processes, and accelerate the development of novel pharmaceuticals and advanced materials.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chem-Impex. (n.d.). This compound.
  • Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 6(2), 78-110.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • Manchester Organics. (n.d.). This compound | 202925-08-4.
  • TCI EUROPE N.V. (n.d.). This compound 202925-08-4.
  • Sigma-Aldrich. (n.d.). This compound 97 202925-08-4.
  • TCI AMERICA. (n.d.). This compound 202925-08-4.
  • ETS Labs. (n.d.). Screening for TCA and other Haloanisoles.
  • Solubility of Things. (n.d.). Anisole.
  • Wikipedia. (n.d.). Anisole.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • PubChem. (n.d.). Anisole.
  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Kortie, D., et al. (2011). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. Journal of Chromatography A, 1218(4), 549-555.
  • Sigma-Aldrich. (n.d.). Anisole (A4405) - Product Information Sheet.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • National Institutes of Health. (2023). Uncorking Haloanisoles in Wine. PMC.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloro-5-fluoroaniline.
  • Sciencemadness Wiki. (2020). Anisole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroanisole.
  • Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - 3-Chloroanisole.

Sources

safety and handling precautions for 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed safety data and handling specifics for 3-Chloro-5-fluoroanisole. I'm prioritizing its properties, GHS hazard ratings, and personal protective equipment recommendations. The aim is a solid foundation for hazard assessment.

Defining Initial Search Parameters

I'm now zeroing in on search terms for this compound. I'm focusing on properties, hazard classifications, and PPE. Next, I will analyze data, structure the guide's content. I'm prioritizing the intro, hazard identification, and response. I plan to support claims with citations, create a workflow, and summarize key data in a table. I'm moving toward a detailed protocol.

Formulating Search Strategy

I'm now starting a more targeted Google search to find safety and handling info for this compound. I'll focus on physical properties, hazard ratings (GHS), PPE, first aid, and emergency procedures. Next, I'll structure the guide with intro, hazard ID, control, handling, and response. Every claim will have supporting citations, and I'll create a Graphviz workflow and a data table. A detailed protocol is next. Finally, I will compile a complete and verifiable references section.

Analyzing Initial Data Sources

I've been sifting through the initial data, primarily focusing on Safety Data Sheets and supplier websites. I've got a good grasp of the hazard identification aspects, specifically GHS classifications for skin corrosion and irritation, serious eye damage, and aquatic toxicity, along with potential acute toxicity data. Now, I'm working to extract and structure this information for deeper analysis.

Extracting Detailed Parameters

I've moved on from hazard identification and am now extracting detailed physicochemical properties like molecular formula, weight, boiling point, and flash point from the SDS. I'm also cataloging handling, storage, and PPE recommendations, including incompatible materials like oxidizing agents. First aid details are next, noting instructions for inhalation, skin, eye contact and ingestion. I'm working to consolidate this information.

Consolidating Found Information

I've just finished a comprehensive data collection phase. I've compiled crucial hazard classifications, physicochemical properties (molecular weight, flash point), handling recommendations (including incompatible materials), and PPE guidance from initial searches. First aid instructions and emergency procedures, like spill response, are also complete. I'm now synthesizing this data and the applications to create the in-depth technical guide, including the workflow and protocol.

Structuring Core Data Points

My focus has shifted to organizing and structuring the acquired data. I have finalized my collection phase, including GHS classifications, physicochemical parameters, handling protocols, PPE guidelines, and comprehensive first aid/emergency procedures. I'm now structuring the information for the creation of the in-depth technical guide. I believe the existing data is sufficient to cover all core aspects and satisfy the request.

An In-depth Technical Guide to the Rotational Isomers of 3-Chloro-5-fluoroanisole: A Structural and Functional Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the rotational isomerism of 3-Chloro-5-fluoroanisole, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its conformational preferences, detail experimental and computational methodologies for its characterization, and discuss the profound implications of its rotameric states on drug design and molecular recognition. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of small, halogenated organic molecules and their impact on biological activity.

Introduction: The Significance of Conformational Isomerism in Halogenated Anisoles

This compound (IUPAC name: 1-chloro-3-fluoro-5-methoxybenzene) is a disubstituted anisole derivative featuring both chlorine and fluorine atoms on the aromatic ring.[1] While its physical and chemical properties are of interest, the molecule's true complexity and potential lie in its conformational flexibility, specifically the rotation around the C(aryl)-O(ether) bond. This rotation gives rise to distinct, non-superimposable three-dimensional arrangements known as rotational isomers or rotamers.

The study of these rotamers is not merely an academic exercise. The spatial orientation of the methoxy group relative to the halogen substituents can significantly influence the molecule's dipole moment, steric profile, and its ability to engage in intermolecular interactions such as hydrogen and halogen bonds.[2][3] In the context of drug development, where molecular recognition is paramount, understanding and controlling the conformational landscape of a lead compound is critical. Different rotamers can exhibit vastly different binding affinities for a biological target, leading to variations in efficacy and selectivity.[4][5] This phenomenon, a subset of conformational isomerism, is a key consideration in modern structure-based drug design.

This guide will explore the two stable rotamers of this compound, designated as cis and trans, which have been identified through both theoretical calculations and spectroscopic experiments.[2] We will provide a detailed roadmap for their investigation, from synthesis to advanced characterization, with the goal of equipping researchers with the knowledge to harness the subtleties of rotational isomerism in their own work.

Theoretical Framework: Understanding the Forces at Play

The conformational preference of this compound is dictated by a delicate balance of steric and electronic effects. The rotation around the C1-O bond is not entirely free; it is governed by a potential energy surface with distinct minima corresponding to the stable rotamers and energy barriers that must be overcome for interconversion.

The two primary rotamers are defined by the dihedral angle (ω) between the plane of the aromatic ring and the C-O-C plane of the methoxy group.

  • Cis rotamer: The methyl group of the anisole moiety is oriented towards the chlorine atom.

  • Trans rotamer: The methyl group is directed away from the chlorine atom.

The relative stability of these conformers is influenced by:

  • Steric Hindrance: Repulsive van der Waals interactions between the methyl group and the ortho-substituents on the aromatic ring. In this compound, the absence of ortho substituents minimizes this effect, but interactions with the meta-substituents still play a role.

  • Electronic Effects: Dipole-dipole interactions between the electron-withdrawing halogen atoms and the electron-donating methoxy group, as well as hyperconjugation effects, can influence the rotational barrier and the stability of the conformers.

The potential energy surface for the rotation of the methoxy group can be computationally mapped to visualize the energy changes associated with the dihedral angle.

G cluster_0 Potential Energy Surface of Methoxy Group Rotation start cis Cis Conformer (Local Minimum) start->cis Energy end TS1 Transition State 1 cis->TS1 trans Trans Conformer (Global Minimum) TS1->trans TS2 Transition State 2 trans->TS2 TS2->end

Caption: A conceptual diagram of the potential energy surface for the rotation of the methoxy group in a substituted anisole.

Synthesis of this compound

A plausible synthetic route to this compound involves the methylation of the corresponding phenol, 3-chloro-5-fluorophenol. An alternative approach could be a nucleophilic aromatic substitution reaction starting from a suitably substituted fluorobenzene derivative. A general procedure analogous to the synthesis of p-fluoroanisole from p-bromofluorobenzene is described below.[1]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from methods for the synthesis of related fluoroanisoles and should be optimized for this compound.

Materials:

  • 3,5-Dichlorofluorobenzene or 1-bromo-3-chloro-5-fluorobenzene

  • Sodium methoxide

  • Dimethylformamide (DMF)

  • Cuprous chloride or cuprous bromide (catalyst)

  • Distilled water

  • Apparatus for distillation and extraction

Procedure:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting halogenated benzene derivative, DMF, sodium methoxide solution, and a catalytic amount of cuprous chloride/bromide.

  • Heat the reaction mixture with stirring. The temperature should be gradually increased, for instance, to 60-65°C over the first hour, and then slowly raised to 80-90°C over 10-16 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • The filtrate, containing the product and DMF, is then subjected to distillation with water as an entrainer to separate the this compound from the high-boiling DMF.

  • The collected organic phase is then purified by fractional distillation under reduced pressure to yield the final product.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 1-bromo-3-chloro-5-fluorobenzene) reaction Nucleophilic Aromatic Substitution - Sodium Methoxide - DMF (solvent) - Cu(I) catalyst - Heat (80-90°C) start->reaction Reactants workup Workup - Catalyst filtration - Aqueous extraction reaction->workup Reaction Mixture purification Purification - Fractional Distillation workup->purification Crude Product product This compound purification->product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Characterization of Rotational Isomers

High-resolution spectroscopic techniques, particularly when combined with supersonic jet cooling, are powerful tools for the identification and characterization of individual rotamers. Resonance-enhanced two-photon ionization (R2PI) spectroscopy is a highly sensitive and selective method for this purpose.[2]

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

In an R2PI experiment, a tunable laser is used to excite molecules from their ground electronic state (S₀) to an excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser and monitoring the ion signal, an electronic spectrum is obtained. Supersonic jet expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the spectrum and allowing for the resolution of features corresponding to different conformers.

The cis and trans rotamers of this compound have been experimentally distinguished using this technique.[2] Their S₁←S₀ electronic transition origins are slightly different, allowing for their individual spectroscopic investigation.

RotamerS₁←S₀ Band Origin (cm⁻¹)Adiabatic Ionization Energy (cm⁻¹)
cis-3-Chloro-5-fluoroanisole36,468 ± 369,720 ± 15
trans-3-Chloro-5-fluoroanisole36,351 ± 369,636 ± 15
Data sourced from Yu et al. (2012)[2]
Experimental Protocol: R2PI Spectroscopy
  • Sample Preparation and Introduction: A sample of this compound is placed in a heated reservoir to increase its vapor pressure. A carrier gas, such as argon, is passed over the sample, and the mixture is introduced into a high-vacuum chamber through a pulsed nozzle.

  • Supersonic Jet Expansion: The gas mixture expands rapidly into the vacuum, causing significant cooling of the molecules' internal degrees of freedom. This results in a well-collimated molecular beam where the rotamers are "frozen" in their respective potential energy minima.

  • Laser Excitation and Ionization: The molecular beam is intersected by two time-coincident laser beams. The first laser's wavelength is scanned to resonantly excite the molecules to the S₁ state. The second laser, with a fixed wavelength, provides the energy to ionize the excited molecules.

  • Mass-Selective Detection: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. The ion signal corresponding to the mass of this compound is recorded as a function of the excitation laser's wavelength.

Computational Analysis of Rotational Isomers

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental studies. DFT can be used to predict the geometries, relative energies, and vibrational frequencies of the rotamers, as well as the energy barrier separating them.

Protocol for DFT Calculations
  • Initial Structure Generation: Build the this compound molecule in a molecular modeling software.

  • Conformational Search: Perform a systematic scan of the C(aryl)-O-C-H dihedral angle in small increments (e.g., 10-15 degrees) to identify the potential energy minima (corresponding to the stable rotamers) and maxima (transition states).

  • Geometry Optimization: Perform full geometry optimizations for the structures corresponding to the energy minima and transition states. A common and reliable level of theory for such calculations is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[6][7]

  • Frequency Calculations: Conduct frequency calculations on the optimized structures to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the C-O bond. These calculations also provide zero-point vibrational energy (ZPVE) corrections to the electronic energies.

  • Energy Profile Construction: Plot the ZPVE-corrected relative energies against the dihedral angle to visualize the potential energy surface of the rotation.

ParameterRecommended Method/Basis Set
FunctionalB3LYP or ωB97X-D
Basis Set6-311++G(d,p) or aug-cc-pVTZ
Solvation ModelPCM or SMD (if solvent effects are of interest)
SoftwareGaussian, ORCA, Q-Chem, etc.

Implications for Drug Development

The existence of stable or slowly interconverting rotational isomers (atropisomers) has significant implications in medicinal chemistry.[2][4] The distinct three-dimensional shapes of the cis and trans rotamers of this compound can lead to different interactions with a biological target, such as a protein binding pocket.

  • Atropselective Binding: A receptor may preferentially bind to one rotamer over the other, meaning that only a fraction of the administered drug is active.[2]

  • Pharmacokinetic and Pharmacodynamic Differences: Different rotamers can exhibit variations in absorption, distribution, metabolism, and excretion (ADME) properties, as well as in their potency and selectivity.[4]

  • Role of Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.[3] The ability to form a halogen bond will be dependent on the orientation of the chloro-substituted ring, which is influenced by the rotameric state.

Therefore, the ability to synthesize and isolate a single, more active rotamer, or to design molecules that are pre-organized in the bioactive conformation, is a powerful strategy in modern drug discovery.[5] Understanding the rotational energy barrier is crucial, as it determines the stability of the individual rotamers and the feasibility of their separation.

G cluster_drug_discovery Impact of Rotational Isomerism on Drug Discovery Molecule This compound (Mixture of Rotamers) Cis Cis Rotamer Molecule->Cis Exists as Trans Trans Rotamer Molecule->Trans Exists as Binding Differential Binding Cis->Binding Trans->Binding Receptor Biological Target (e.g., Enzyme Active Site) Binding->Receptor Interaction Activity Varied Biological Activity Binding->Activity PKPD Different PK/PD Profiles Binding->PKPD

Caption: Logical flow of how rotational isomerism influences biological outcomes in drug discovery.

Conclusion

This compound serves as an excellent model system for understanding the fundamental principles of rotational isomerism in small, halogenated aromatic molecules. The existence of stable cis and trans rotamers, which can be characterized by a combination of high-resolution spectroscopy and computational chemistry, highlights the importance of considering the three-dimensional structure of molecules in detail. For researchers in drug development, a thorough understanding of the conformational landscape of lead compounds is not just beneficial but essential. The principles and methodologies outlined in this guide provide a robust framework for investigating the rotational isomers of this compound and other flexible molecules, ultimately enabling the design of more potent, selective, and effective therapeutic agents.

References

  • CN102146023B - Method for preparing p-fluoro anisole - Google P
  • Yu, D., Dong, C., Cheng, M., Hu, L., Zhou, Z., Du, Y., Zhu, Q., & Zhang, C. (2013). Rotamers and isotopomers of this compound studied by resonant two-photon ionization spectroscopy and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 235–242.
  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 3(12), 1483–1508.
  • This compound | 202925-08-4 - ChemicalBook. URL
  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience. URL
  • Potential energy profiles for the flexible scan of the rotation...
  • 3-Chloro-5-fluorophenol | 202982-70-5 - Sigma-Aldrich. URL
  • Raffa, R. B., Pergolizzi, J. V., Jr, & Taylor, R., Jr. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11(1), 1-8.
  • Ghammamy, S., & Yousefi, F. (2014). STRUCTURAL PROPERTIES,THEORY FUNCTIONAL CALCULATIONS (DFT), NATURAL BOND ORBITAL AND ENERGIES FOR THE N-(3-CHLORO-1H-INDAZOL-5-YL)-4-METHOXYBENZENESULFONAMIDE. Asian Journal of Basic and Applied Sciences, 1(1).
  • Potential energy for a C-C bond rotation. In the picture are shown...
  • US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google P
  • Evangelisti, L., & Melandri, S. (2018). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 23(11), 2947.
  • This compound - Chem-Impex. URL
  • The Rotational Barrier in Ethane: A Molecular Orbital Study - MDPI. URL
  • Case Studies in Analog Design - Drug Design Org. URL
  • Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol - International Journal of Recent Technology and Engineering (IJRTE). URL
  • A New One-Pot Synthesis of Polyfluoroanisoles
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • This compound 97 202925-08-4 - Sigma-Aldrich. URL
  • The Influence of Conformational Isomerism on Drug Action and Design - Semantic Scholar. URL
  • Advancements in small molecule drug design: A structural perspective - PMC - NIH. URL
  • 9.
  • Case Studies in Structure-Based Designs - Drug Design Org. URL
  • Gustafson, J. L., & Lim, D. (2021). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 54(15), 3047–3061.
  • Potential energy scans for the rotation around the C8—N7 bond in ortho...
  • This compound | 202925-08-4 - Manchester Organics. URL
  • 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila. URL
  • STRUCTURAL PROPERTIES, THEORY FUNCTIONAL CALCULATIONS (DFT), NATURAL BOND ORBITAL AND ENERGIES FOR THE N-(3-CHLORO-1H - Multidisciplinary Journals. URL

Sources

An In-Depth Technical Guide to 3-Chloro-5-fluoroanisole: A Key Building Block for Pharmaceutical and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoroanisole, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores its reactivity, mechanistic aspects of key transformations, and its applications as a versatile building block in the creation of complex molecular architectures, including kinase inhibitors. This guide is intended to be a valuable resource, offering both foundational knowledge and practical insights to facilitate its effective utilization in research and development.

Introduction and Nomenclature

This compound, a polysubstituted aromatic ether, has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and agrochemical design. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of diverse and complex molecular scaffolds.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-3-fluoro-5-methoxybenzene .[1][2]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

  • This compound[2]

  • Benzene, 1-chloro-3-fluoro-5-methoxy-[3]

  • CAS Registry Number: 202925-08-4 [1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 1-chloro-3-fluoro-5-methoxybenzene is essential for its handling, purification, and characterization.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 189 °C (lit.)
Density 1.265 g/mL at 25 °C (lit.)
Solubility Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and dichloromethane.[4]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the six aromatic carbons and the methoxy carbon. The carbon atoms directly bonded to chlorine and fluorine will show characteristic shifts and coupling constants (J-C-F).

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of 1-Chloro-3-fluoro-5-methoxybenzene

The synthesis of 1-chloro-3-fluoro-5-methoxybenzene can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. A common and adaptable approach involves the nucleophilic aromatic substitution on a polysubstituted benzene ring.

Synthetic Protocol: From a Dihalogenated Toluene Derivative

A plausible and scalable synthesis involves the reaction of a 1,3-dihalo-5-methylbenzene derivative with sodium methoxide. This approach is detailed in the patent literature for analogous compounds and can be adapted for the synthesis of 1-chloro-3-fluoro-5-methoxybenzene.[5]

Reaction Scheme:

G A 1,3-Dichloro-5-fluorobenzene B 1-Chloro-3-fluoro-5-methoxybenzene A->B CH3ONa, CH3OH, Heat G cluster_0 Electrophilic Aromatic Substitution A Benzene Ring C Arenium Ion Intermediate A->C + E+ B Electrophile (E+) D Substituted Product C->D - H+ E Proton (H+)

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoroanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Synthon

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity. 3-Chloro-5-fluoroanisole (CAS No. 202925-08-4) has emerged as a pivotal building block in this context.[1] Its unique substitution pattern—a chloro group, a fluoro group, and a methoxy group on an aromatic ring—offers a versatile platform for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of its properties, historical emergence, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its structure features a delicate electronic balance, with the electron-withdrawing halogen atoms and the electron-donating methoxy group influencing the reactivity of the aromatic ring. This interplay is crucial for its utility in various coupling and substitution reactions. Two rotational isomers (rotamers), cis and trans, have been identified through theoretical calculations, arising from the orientation of the methoxy group relative to the ring.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 202925-08-4[2]
Molecular Formula C₇H₆ClFO[2]
Molecular Weight 160.57 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2][3]
Boiling Point 189 °C (lit.)[2][3]
Density 1.265 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.511 (lit.)[2]
Flash Point 79.4 °C (174.9 °F) - closed cup[2]
SMILES String COc1cc(F)cc(Cl)c1[2]
InChI Key XPZBNEWAZPZUHF-UHFFFAOYSA-N[2]

Historical Context and Emergence

A singular "discovery" paper for this compound is not prominent in the historical literature. Instead, its emergence is best understood as a logical consequence of the expanding toolkit available to medicinal chemists in the latter half of the 20th century. The fields of organofluorine and organochlorine chemistry grew exponentially as researchers sought to modulate the properties of bioactive molecules. The "magic chloro" effect, where the substitution of a hydrogen with a chlorine atom can lead to dramatic improvements in potency and pharmacokinetics, became a widely recognized strategy in drug discovery.

It is therefore likely that this compound was first synthesized as an intermediate, driven by the need for novel, functionalized aromatic rings for constructing pharmaceutical and agrochemical candidates. Its precursors, such as 3-chloro-5-fluoroaniline and 3-chloro-5-fluorophenol, are themselves valuable building blocks, suggesting that the anisole derivative was a rational extension of established synthetic pathways.

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of this compound is primarily achieved through two reliable and scalable pathways, each starting from a commercially available precursor. The choice of route often depends on the cost of starting materials, available equipment, and desired scale.

Pathway 1: Methylation of 3-Chloro-5-fluorophenol

This route is a classic example of a Williamson ether synthesis, one of the most fundamental and reliable methods for preparing ethers. The phenolic proton is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a leaving group from a methylating agent in an SN2 reaction.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often chosen. It is strong enough to deprotonate the phenol but is less hazardous and corrosive than alkali metal hydroxides or hydrides. It is also easily removed by filtration after the reaction.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are common choices. Dimethyl sulfate is often preferred in industrial settings due to its lower cost and higher boiling point, although it is highly toxic and requires careful handling.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile (ACN) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-fluorophenol (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and a suitable volume of dry acetone to create a stirrable suspension.

  • Methylation: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again. The crude product can be purified by vacuum distillation to yield pure this compound.

Williamson_Ether_Synthesis Start Start: 3-Chloro-5-fluorophenol Reagents Reagents: K₂CO₃, (CH₃)₂SO₄ Solvent: Acetone Start->Reagents Add Reaction Reaction: Reflux, 4-6h Reagents->Reaction Heat Workup Work-up: 1. Filtration 2. Concentration Reaction->Workup Cool & Process Purification Purification: Vacuum Distillation Workup->Purification Isolate Crude Product Product: This compound Purification->Product Yields

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Pathway 2: From 3-Chloro-5-fluoroaniline via Diazotization

This pathway leverages the versatile chemistry of diazonium salts, which are formed from primary aromatic amines. The aniline is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. While this route can be used to form the corresponding phenol (which is then methylated), a more direct, one-pot procedure to form the anisole has been developed for related fluoroanilines.[4]

Causality of Experimental Choices:

  • Diazotization: The reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose explosively at higher temperatures. A strong acid like sulfuric acid is used to generate nitrous acid from sodium nitrite.

  • Nucleophilic Substitution: In a clever one-pot modification for fluoroanilines, a large excess of methanol can act as both the solvent and the nucleophile.[4] The fluorine atom, activated by the strongly electron-withdrawing diazonium group, can be displaced by methanol.

  • Reductive Deamination: A copper catalyst is often used to facilitate the final step, which is the reductive removal of the diazonium group (dediazoniation), replacing it with a hydrogen atom.[4]

  • Diazotization: Dissolve 3-chloro-5-fluoroaniline (1.0 eq) in a mixture of 50% sulfuric acid and methanol in a three-necked flask equipped with a thermometer and a mechanical stirrer. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.

  • Substitution & Reduction: Add copper powder (catalytic amount) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2-4 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Quench the reaction by pouring it into a large volume of ice water. Neutralize the mixture carefully with a base such as sodium carbonate.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.

Diazotization_Route Start Start: 3-Chloro-5-fluoroaniline Step1 Diazotization: NaNO₂, H₂SO₄ 0-5 °C Start->Step1 Intermediate Aryl Diazonium Salt (in situ) Step1->Intermediate Step2 Methoxylation/ Reduction: CH₃OH (excess) Cu catalyst Intermediate->Step2 Workup Work-up: 1. Quench 2. Neutralize 3. Extract Step2->Workup Process Purification Purification: Distillation or Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: One-pot synthesis of this compound from the corresponding aniline.

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate. Its differentiated halogen atoms and methoxy group provide multiple handles for subsequent chemical transformations.

  • Pharmaceutical Development: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of novel anti-cancer and anti-inflammatory drugs.[1] The chloro- and fluoro-substituents can be used to tune the electronic properties of a final drug molecule or serve as sites for further reactions, such as palladium-catalyzed cross-coupling.

  • Agrochemicals: In a similar vein to pharmaceuticals, this compound is used to create new herbicides and fungicides. The presence of halogens often enhances the efficacy and metabolic stability of these agents, leading to improved crop protection.[1]

  • Materials Science: The unique electronic and physical properties imparted by the halogen and methoxy groups make it a compound of interest in the formulation of advanced polymers and coatings with tailored properties like enhanced durability and chemical resistance.[1]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as a warning-level hazard.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.[2]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands as a testament to the power of strategic halogenation in chemical synthesis. While it may not have a famed discovery story, its utility is written in the numerous patents and research articles that employ it as a critical starting material. For medicinal, agricultural, and materials scientists, this compound is not merely a reagent but a key that unlocks access to novel molecular architectures with enhanced function and utility. The robust and well-understood synthetic routes to its preparation ensure its continued availability and importance in the ongoing quest for new and improved chemical entities.

References

  • N. N. Nguyen, et al. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters, 25(1), 23-24.
  • PubChem. (n.d.). 3-Chloro-5-fluoroaniline.
  • PubChem. (n.d.). 3-Chloro-5-fluorophenol.
  • Alli, A., et al. (2009). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. Applied and Environmental Microbiology, 75(23), 7377–7383. [Link]
  • Butt, M. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2533–2567. [Link]
  • Google Patents. (n.d.). Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene.
  • Oakley, R. T., et al. (2005). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346-359. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • University of Michigan-Dearborn. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant, cost-effective, and structurally diverse aryl chlorides presents a significant challenge.[5][6]

3-Chloro-5-fluoroanisole is a representative example of a deactivated, electron-rich aryl chloride. The methoxy group's electron-donating nature reduces the electrophilicity of the carbon-chlorine bond, making the rate-determining oxidative addition step of the catalytic cycle particularly sluggish.[1][5] Overcoming this hurdle requires a carefully optimized catalytic system capable of activating this inert C-Cl bond under manageable conditions.

This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating system for researchers engaged in complex biaryl synthesis.

Mechanistic Rationale: Engineering Success for a Challenging Substrate

The efficacy of the Suzuki-Miyaura reaction is dictated by the smooth progression through its three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[5] For a deactivated substrate like this compound, each step requires careful consideration.

  • Oxidative Addition: This is the initial and often rate-limiting step where the Pd(0) catalyst inserts into the aryl-chloride bond.[5] To facilitate this difficult transformation, highly electron-rich and sterically bulky phosphine ligands are essential. These ligands stabilize the electron-deficient palladium center and promote the cleavage of the strong C-Cl bond.[1][7] Ligands from the Buchwald dialkylbiarylphosphine family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are exceptionally effective in this role.[8][9] Their bulkiness encourages the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for activating the aryl chloride.[6]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium(II) center. This step is critically dependent on activation of the organoboron species by a base.[6][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium. A strong base like potassium phosphate (K₃PO₄) is often optimal, providing sufficient activation without promoting unwanted side reactions.

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5] The steric bulk of ligands like SPhos also accelerates this step, preventing catalyst decomposition and ensuring high turnover.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the critical role of the ligand and base.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-Cl(L)₂ Intermediate OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Intermediate Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product_out Product (Ar-Ar') RE->Product_out ArCl_in This compound (Ar-Cl) ArCl_in->OA Boronic_in Ar'-B(OH)₂ + Base Boronic_in->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters

Success with challenging substrates hinges on the rational selection of each reaction component. The following table summarizes the recommended parameters for the coupling of this compound, derived from established principles for deactivated aryl chlorides.[6][8][11]

ComponentRecommended SpecificationRationale
Aryl Halide This compound (1.0 equiv.)The electron-rich, deactivated electrophile at the core of the protocol.
Boronic Acid Arylboronic Acid (1.2–1.5 equiv.)The nucleophilic partner. A slight excess drives the reaction to completion.
Palladium Precursor Pd₂(dba)₃ (0.5–1.0 mol%) or Pd(OAc)₂ (1.0–2.0 mol%)A reliable source of the active Pd(0) catalyst upon reduction in situ.
Ligand SPhos (1.0–2.5 mol%)A bulky, electron-rich biarylphosphine ligand essential for C-Cl bond activation.[8][9]
Base K₃PO₄ (2.0–3.0 equiv.)A strong, non-nucleophilic base that effectively promotes transmetalation.[1]
Solvent System 1,4-Dioxane / H₂O (10:1 v/v) or Toluene / H₂O (10:1 v/v)Aprotic organic solvent solubilizes reagents; water aids in dissolving the base.
Temperature 100–110 °CElevated temperature is required to overcome the high activation energy of oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive Pd(0) catalyst from degradation.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (≥98% purity)

  • Arylboronic acid (≥97% purity)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous powder

  • 1,4-Dioxane or Toluene, anhydrous (≤50 ppm H₂O)

  • Deionized water, degassed

  • Ethyl acetate, reagent grade

  • Brine (saturated aq. NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Condenser (if refluxing for extended periods)

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Standard glassware for aqueous work-up and purification

Step-by-Step Procedure

This procedure assumes a 1.0 mmol scale reaction. Reagents should be scaled proportionally.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 160.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

    • If not working in a glovebox, seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition:

    • Under a positive pressure of argon, quickly add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 4.6 mg) and the SPhos ligand (0.012 mmol, 5.0 mg). The Pd:Ligand ratio should be approximately 1:2.4.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (or toluene, 4.0 mL) via syringe.

    • Add degassed deionized water (0.4 mL) via syringe.

    • Crucial Step: To ensure all dissolved oxygen is removed, bubble argon or nitrogen gently through the reaction mixture via a long needle for 10-15 minutes.[4]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12–24 hours.

  • Monitoring the Reaction:

    • Progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or LC-MS after a mini-workup (dilute with ethyl acetate, filter through a small plug of silica). The disappearance of the starting aryl chloride is the primary indicator of completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure rigorous degassing of solvents and proper inert atmosphere technique.
Insufficient temperature.Confirm the internal reaction temperature is at the desired setpoint (100-110 °C).
Poor quality boronic acid.Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester.
Protodeboronation of Boronic Acid Presence of excess water or prolonged reaction time at high temperature.Minimize water content and reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to Pd(II) species.Improve inert atmosphere technique.

Conclusion

The Suzuki-Miyaura coupling of deactivated, electron-rich aryl chlorides like this compound is a challenging yet highly rewarding transformation. Success is predicated on a mechanistically informed choice of reagents. By employing a catalytic system based on a bulky, electron-rich dialkylbiarylphosphine ligand such as SPhos in combination with a strong base and appropriate thermal conditions, this difficult C-C bond formation can be achieved in high yield. This detailed protocol provides a reliable and robust starting point for researchers and drug development professionals aiming to incorporate this valuable structural motif into complex molecular architectures.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Bardera, M. A., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1516.
  • ResearchGate. (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • ResearchGate. (2025, August 9). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature.
  • ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review.
  • ACS Publications. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Application Note: Strategic Synthesis of (3-Methoxy-5-fluorophenyl)magnesium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, (3-methoxy-5-fluorophenyl)magnesium chloride, from 3-chloro-5-fluoroanisole. Grignard reagents are powerful nucleophiles integral to carbon-carbon bond formation in synthetic chemistry.[1] However, their preparation from less reactive aryl chlorides presents distinct challenges, including reaction initiation and control. This application note details the critical theoretical principles, a robust step-by-step protocol, and methods for characterization and safe handling, designed for researchers in synthetic chemistry and drug development.

Theoretical Background & Strategic Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2] The resulting organomagnesium compound, with its polarized C-Mg bond, renders the carbon atom highly nucleophilic and basic.[3][4]

The synthesis from this compound requires careful consideration of several factors:

  • Halogen Reactivity: The reactivity order for Grignard formation is I > Br > Cl >> F.[5] Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond. This necessitates more forcing conditions or specialized activation techniques.[6] The carbon-fluorine bond is largely inert to magnesium insertion under these conditions, making the C-Cl bond the exclusive site of reaction.[3][4]

  • Solvent Effects: The choice of an anhydrous ethereal solvent is critical. Solvents like tetrahydrofuran (THF) or diethyl ether are not merely inert media; they are essential Lewis bases that coordinate to the magnesium center, stabilizing the Grignard reagent in a soluble complex (e.g., RMgX(Solvent)₂).[7] For aryl chlorides, THF is often preferred over diethyl ether due to its higher boiling point and superior solvating capacity, which facilitates the reaction.[6][8]

  • Reaction Kinetics & Control: Grignard reactions are notorious for having an induction period, a delay before the reaction begins. This is followed by a potentially vigorous and highly exothermic phase once initiated.[8][9] Inadequate control of this exotherm can lead to dangerous runaway reactions and the formation of undesirable byproducts, such as Wurtz-coupling dimers.[10]

Core Protocol: Synthesis of (3-Methoxy-5-fluorophenyl)magnesium Chloride

This protocol is designed to reliably initiate and control the reaction for a high-yield synthesis.

Critical Experimental Parameters

The success of the synthesis hinges on the meticulous control of the following variables, summarized in the table below.

ParameterRecommended SpecificationRationale & Justification
Magnesium (Mg) Turnings, >99.5% purityHigh surface area is crucial for reaction. Must be fresh and not visibly oxidized.
Aryl Halide This compound, >98%Purity is essential to avoid side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)Superior solvent for aryl chlorides; stabilizes the Grignard reagent.[6] Must be anhydrous (<50 ppm H₂O).
Activation Agent Iodine (I₂) crystalA simple and effective chemical activator that reacts with the MgO layer to expose fresh Mg surface.[7][11]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly sensitive to oxygen and moisture.[2][12]
Temperature Initiation at RT, then reflux (~66°C)Allows for controlled initiation before driving the reaction to completion with gentle heating.
Molar Ratio Mg : Aryl Chloride ≈ 1.2 : 1.0A slight excess of magnesium ensures complete consumption of the more valuable aryl halide.
Equipment & Reagents
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Constant-pressure dropping funnel

  • Inert gas (N₂ or Ar) inlet and bubbler

  • Heating mantle with a laboratory jack

  • Magnesium turnings

  • This compound

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

Glassware Preparation (Mandatory)

All glassware must be scrupulously dried to prevent quenching the Grignard reagent.[13]

  • Clean all glassware and dry in an oven at >120°C for at least 4 hours (overnight is ideal).

  • Assemble the apparatus (flask, condenser, dropping funnel) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

Step-by-Step Synthesis Protocol
  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a magnetic stir bar into the cooled three-neck flask. Add one small crystal of iodine.

  • Initiation Setup: Briefly heat the flask gently with a heat gun under the inert atmosphere until the iodine sublimes, creating a faint purple vapor. This helps to etch the magnesium oxide layer.[14] Allow the flask to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction Initiation: Add a small aliquot (~5-10%) of the halide solution from the dropping funnel to the stirring magnesium turnings.

  • Observation: Watch for signs of reaction initiation. These include the disappearance of the purple/brown iodine color and the spontaneous onset of gentle bubbling or solvent reflux. If the reaction does not start within 10-15 minutes, gently warm the flask with a heating mantle until initiation is observed, then immediately lower the heat source.[14]

  • Controlled Addition: Once the reaction is initiated and self-sustaining, add the remainder of the this compound solution dropwise at a rate that maintains a controlled, gentle reflux. Have an ice-water bath on standby to cool the flask if the reaction becomes too vigorous.[8]

  • Completion: After the addition is complete, heat the resulting grey/brown mixture to a gentle reflux using the heating mantle for an additional 1-2 hours to ensure all the aryl chloride has reacted.

  • Final Product: After cooling to room temperature, the dark, heterogeneous mixture is the prepared Grignard reagent solution, ready for titration and subsequent use.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction Dry_Glassware Dry Glassware (Oven) Assemble Assemble Apparatus Dry_Glassware->Assemble Inert_Atmosphere Purge with N2/Ar Assemble->Inert_Atmosphere Charge_Flask Charge Flask with Mg + I2 Inert_Atmosphere->Charge_Flask Add_Aliquot Add ~10% Ar-Cl Solution Charge_Flask->Add_Aliquot Initiation Observe Initiation Add_Aliquot->Initiation Initiation->Charge_Flask No, Gentle Heat Dropwise_Addition Dropwise Addition of Ar-Cl Initiation->Dropwise_Addition Yes Reflux Reflux for 1-2h Dropwise_Addition->Reflux Cool Cool to RT Reflux->Cool Product Grignard Solution (RMgX) Cool->Product

Figure 1. Experimental workflow for Grignard reagent synthesis.

Quality Control: Titration of the Grignard Reagent

The yield of a Grignard reaction is never quantitative. Therefore, determining the precise concentration of the active reagent via titration is essential for accurate stoichiometry in subsequent reactions.[2][15] The iodine titration method is reliable and straightforward.

Principle

A known volume of the Grignard solution is added to an excess of a standardized iodine solution. The Grignard reagent reacts with iodine in a 1:1 molar ratio. The excess, unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.

Reaction: RMgCl + I₂ → RI + MgClI

Titration Protocol
  • Under an inert atmosphere, add a precisely known volume (e.g., 5.0 mL) of a standardized 0.1 M iodine solution in dry THF to a dry flask.

  • Cool the iodine solution in an ice bath.

  • Slowly add a known volume (e.g., 1.00 mL) of the prepared Grignard solution to the iodine. The dark iodine color will fade.

  • Quench the reaction by adding 1 M HCl.

  • Titrate the excess iodine with a standardized ~0.1 M sodium thiosulfate solution until the yellow/brown color disappears. The use of a starch indicator near the endpoint (sharp blue to colorless transition) is recommended.

  • Calculation:

    • Moles of I₂ (initial) = Molarity(I₂) × Volume(I₂)

    • Moles of S₂O₃²⁻ = Molarity(Na₂S₂O₃) × Volume(Na₂S₂O₃)

    • Moles of I₂ (excess) = 0.5 × Moles of S₂O₃²⁻

    • Moles of RMgCl = Moles of I₂ (initial) - Moles of I₂ (excess)

    • Molarity of Grignard = Moles of RMgCl / Volume of Grignard solution added

Safety and Handling

  • Fire Hazard: THF is highly flammable. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[8]

  • Runaway Reactions: The formation of Grignard reagents is exothermic and can accelerate uncontrollably. Always have a sufficiently large ice bath ready to cool the reaction flask immediately if needed.[9]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.[8]

  • Quenching and Disposal: Never add water directly to a concentrated Grignard solution. To safely quench unused reagent or clean glassware, slowly add the Grignard solution to a vigorously stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride.[12]

References

  • Master Organic Chemistry. (2011). Grignard Reagents. [Link]
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
  • BYJU'S. (n.d.). Grignard Reagent. [Link]
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • American Chemical Society. (n.d.). Grignard Reaction Safety. [Link]
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). Practical Considerations, Procedural Changes, Safety Tips. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?[Link]
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Link]
  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?[Link]
  • ACS Publications. (n.d.). Arylmagnesium Chlorides.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
  • YouTube. (2023).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Sciencemadness Wiki. (2019). Grignard reagent. [Link]
  • ResearchGate. (1999). Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. [Link]
  • Reddit. (2015). How do you verify how much Grignard reagent you made?[Link]
  • Organic Syntheses. (n.d.). Chlorodiisopropylphosphine. [Link]
  • ResearchGate. (2000). Safety aspects of the process control of Grignard reactions. [Link]
  • University Course Material. (n.d.). The Grignard Reaction. [Link]
  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Nucleophilic Aromatic Substitution on a Dihaloanisole Scaffold

Nucleophilic Aromatic Substitution (SNAr) is a powerful transformation in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This methodology is of particular importance in the synthesis of pharmaceuticals and agrochemicals, where precise functionalization of aromatic cores is paramount.[1][2] The substrate, 3-chloro-5-fluoroanisole, presents an interesting case study for SNAr due to the presence of two different halogen atoms and a methoxy group, which influences the electronic properties of the aromatic ring.

This document provides a comprehensive guide to understanding and performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, discuss the critical reaction parameters, and provide detailed experimental protocols for the substitution with common classes of nucleophiles.

Mechanistic Insights and Predicting Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the departure of the leaving group.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3] In the case of this compound, the methoxy group (-OCH₃) is an electron-donating group (EDG) by resonance, which generally deactivates the ring towards nucleophilic attack. However, the inductive effects of the chlorine and fluorine atoms, both being electron-withdrawing, will influence the reactivity.

A critical question for SNAr on this compound is the regioselectivity : which halogen atom is displaced? Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack.[3] The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths.[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In a structurally similar molecule, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is selectively displaced by various nucleophiles.[4][5] The nitro and pentafluorosulfanyl groups are strong EWGs, which strongly activate the ring for SNAr. While the methoxy group in this compound is an EDG, its deactivating effect is less pronounced when it is meta to the reaction center. Therefore, it is predicted that nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom , leading to the displacement of fluoride.

Key Reaction Parameters and Optimization

Successful SNAr reactions are highly dependent on the careful selection of several key parameters:

  • Nucleophile: The choice of nucleophile is dictated by the desired functional group to be introduced. Common nucleophiles include amines, alkoxides (from alcohols), and thiolates (from thiols). The nucleophilicity of the reagent is a crucial factor; stronger nucleophiles will generally react more readily.

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) to generate a more potent anionic nucleophile. For amine nucleophiles, a base may be needed to neutralize the HX formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N).

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically used for SNAr reactions.[6] These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

  • Temperature: The reaction temperature is a critical parameter to control. While highly activated systems can react at room temperature, less activated substrates like this compound will likely require heating to achieve a reasonable reaction rate. Optimization of the temperature is crucial to ensure complete reaction while minimizing potential side reactions.

Experimental Protocols

The following protocols are generalized procedures for the SNAr reaction on this compound with different classes of nucleophiles. Researchers should consider these as starting points and optimize the conditions for their specific nucleophile and desired outcome.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the N-arylation of primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent (DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture and heat to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of aryl ethers via the reaction of this compound with alcohols.

Materials:

  • This compound

  • Alcohol nucleophile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol nucleophile (1.2 eq) and anhydrous solvent (DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol describes the synthesis of aryl thioethers from this compound and thiols.

Materials:

  • This compound

  • Thiol nucleophile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol nucleophile (1.1 eq) and this compound (1.0 eq) in DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at a temperature between 50-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired aryl thioether.

Data Summary: Predicted Reaction Conditions

The following table summarizes the predicted starting conditions for SNAr reactions on this compound. Optimization of these parameters is recommended for each specific nucleophile.

Nucleophile ClassBaseSolventTemperature (°C)Predicted Leaving Group
Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO80 - 120Fluoride
AlcoholsNaH, KOtBuAnhydrous DMF, THF60 - 100Fluoride
ThiolsK₂CO₃, Cs₂CO₃DMF50 - 100Fluoride

Visualizing the SNAr Mechanism

The following diagram illustrates the predicted mechanism for the nucleophilic aromatic substitution on this compound, highlighting the preferential attack at the fluorine-bearing carbon.

Caption: Predicted SNAr mechanism on this compound.

Conclusion and Future Outlook

The nucleophilic aromatic substitution on this compound offers a versatile platform for the synthesis of novel substituted anisole derivatives, which are valuable scaffolds in drug discovery.[1][2] Based on established principles of SNAr reactivity, it is predicted that the fluorine atom will be preferentially displaced. The provided protocols offer a solid foundation for researchers to explore these transformations. Further experimental and computational studies are encouraged to definitively confirm the regioselectivity and to develop a deeper understanding of the electronic interplay of the substituents on this interesting molecule.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. (n.d.). UCL Discovery. [Link]
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). PubMed. [Link]
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016).
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025). YouTube. [Link]
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022).
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • A Green Nucleophilic Aromatic Substitution Reaction. (2020).
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2008).
  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Semantic Scholar. [Link]
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Chloro-5-fluoroanisole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-fluoroanisole has emerged as a pivotal structural motif and a versatile building block in modern medicinal chemistry. Its unique substitution pattern—an electron-donating methoxy group and two distinct halogen atoms—provides a scaffold with tunable reactivity, allowing for selective, stepwise functionalization. This guide offers an in-depth exploration of its application in constructing complex pharmaceutical intermediates. We will move beyond simple procedural lists to dissect the causality behind methodological choices, focusing on key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. Each section combines theoretical grounding with detailed, field-proven protocols designed for reproducibility and validation, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacological profiles, improving aspects like metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS: 202925-08-4) is an exemplary starting material that offers chemists multiple reactive handles to exploit.[1] The methoxy group directs ortho- and para- substitution, while the differential reactivity of the C-Cl and C-F bonds allows for programmed, regioselective synthesis. This compound serves as a crucial intermediate in the development of a range of therapeutics, including anti-cancer and anti-inflammatory agents.[1] Understanding its chemical behavior is paramount to unlocking its full potential in drug discovery pipelines.

Table 1: Physicochemical Properties and Safety Information
PropertyValueSource(s)
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 189 °C[2]
Density 1.265 g/mL at 25 °C[2]
Flash Point 79 °C
Refractive Index n20/D 1.511[2]
Hazards Combustible liquid. Causes skin and serious eye irritation.
Storage Store in a well-ventilated place. Keep cool.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing this compound. The primary challenge lies in the activation of the C-Cl bond, which is significantly less reactive than C-Br or C-I bonds in oxidative addition to palladium(0) catalysts.[3] Success hinges on the judicious selection of a catalytic system, particularly the phosphine ligand.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[4][5] For an electron-rich aryl chloride like this compound, the ligand must be both bulky and electron-rich to promote the rate-limiting oxidative addition step.[6]

Causality of Component Selection:

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) catalyst.

  • Ligand: Buchwald-type biaryl phosphine ligands like SPhos or XPhos are essential. Their bulkiness promotes the formation of a monoligated, highly reactive L₁Pd(0) species, while their electron-donating nature facilitates the oxidative addition of the C-Cl bond.[6][7]

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required. The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[8]

  • Solvent: Anhydrous, degassed polar aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to ensure stability of the catalytic species.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl (this compound) Transmetalation Transmetalation Complex OxAdd->Transmetalation R-B(OH)₂ / Base ProductComplex Product Complex Transmetalation->ProductComplex ProductComplex->Pd0 Reductive Elimination (Ar-R Product) SNAr_Mechanism Start Start Material (this compound) Meisenheimer Meisenheimer Complex (Stabilized Anion) Start->Meisenheimer + Nu⁻ Product Product (Substitution at C-F) Meisenheimer->Product - F⁻ Workflow A 1. Reagent & Glassware Prep (Drying, Degassing) B 2. Inert Atmosphere Reaction Setup (Schlenk line / Glovebox) A->B C 3. Reagent Addition (Substrate, Catalyst, Solvent) B->C D 4. Reaction Execution (Heating, Stirring) C->D E 5. Progress Monitoring (TLC, LC-MS) D->E E->D Continue Reaction F 6. Reaction Quench / Workup E->F Reaction Complete G 7. Extraction & Drying F->G H 8. Purification (Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Sources

Application Note: Strategic Selection of Palladium Catalysts for Cross-Coupling of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluoroanisole is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its substituted aromatic core provides a scaffold for the introduction of diverse functionalities. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this molecule. However, the presence of an electron-donating methoxy group and a moderately deactivating fluorine atom, coupled with the inherent inertness of the C-Cl bond, presents a unique set of challenges for chemists.[1] The judicious selection of the palladium catalyst system is therefore critical to achieving high yields and selectivities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the cross-coupling of this compound. We will delve into the mechanistic underpinnings of catalyst choice, provide detailed protocols for key transformations, and offer a decision-making framework for catalyst system optimization.

Theoretical Framework: The Palladium Catalytic Cycle and the Challenge of Aryl Chlorides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, generally proceed through a common catalytic cycle.[2] Understanding this cycle is fundamental to appreciating the role of each component and the specific hurdles posed by this compound.

The critical, often rate-limiting, step for aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.[2][3] The strength of the C-Cl bond makes it less reactive than its bromide or iodide counterparts. The electron-donating methoxy group on the anisole ring further exacerbates this issue by increasing the electron density on the aromatic ring, making it less susceptible to oxidative addition.

To overcome this challenge, highly active catalyst systems are required. This is typically achieved through the use of electron-rich and sterically bulky ligands .[4][5] Electron-rich ligands enhance the electron density on the palladium center, promoting the oxidative addition step.[2] Bulky ligands facilitate the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[2]

Visualizing the Catalytic Cycle

Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (e.g., R-B(OH)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L_n Reductive Elimination (Ar-R) Product Product Reductive Elimination Complex->Product Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition Complex Coupling Partner Coupling Partner Coupling Partner->Transmetalation Complex Catalyst Selection Workflow start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) ligand_screening Initial Ligand Screening: - SPhos - RuPhos - BrettPhos - (NHC) ligand start->ligand_screening base_optimization Base Optimization: - K3PO4 - Cs2CO3 - NaOtBu ligand_screening->base_optimization solvent_optimization Solvent Optimization: - Toluene - Dioxane - THF base_optimization->solvent_optimization analysis Analyze Results: Yield, Purity, Reaction Time solvent_optimization->analysis successful Successful Coupling analysis->successful High Yield troubleshooting Troubleshoot: - Increase catalyst loading - Vary temperature - Consider alternative Pd source analysis->troubleshooting Low Yield troubleshooting->ligand_screening

Sources

The Strategic Application of 3-Chloro-5-fluoroanisole in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

3-Chloro-5-fluoroanisole, a uniquely substituted aromatic compound, is emerging as a valuable precursor in the synthesis of high-performance polymers and functional materials. Its distinct arrangement of chloro, fluoro, and methoxy functionalities on the benzene ring offers a nuanced reactivity profile that can be strategically exploited to tailor the properties of resulting materials. This guide provides an in-depth exploration of the potential applications of this compound in material science, complete with detailed experimental protocols and the scientific rationale behind these methodologies. The presence of both chlorine and fluorine atoms allows for selective transformations, making it a desirable monomer for creating materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.[1]

This document is intended for researchers, scientists, and professionals in drug development and material science who are looking to leverage the unique chemical architecture of this compound for the creation of novel materials.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 202925-08-4[2]
Molecular Formula C₇H₆ClFO[2]
Molecular Weight 160.57 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 189 °C (lit.)[2]
Density 1.265 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.511 (lit.)[2]

Safety Precautions: this compound is classified as a warning-level hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of Fluorinated Poly(arylene ether)s

Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace.[4][5] The synthesis of these polymers often proceeds via nucleophilic aromatic substitution (SNAr) polycondensation.

Causality of Experimental Choices in SNAr Polymerization

In the context of this compound, the fluorine atom is generally more activating towards nucleophilic aromatic substitution than the chlorine atom due to its higher electronegativity.[6][7] This differential reactivity can be exploited for selective polymerization. However, the position of the methoxy group, an electron-donating group, can influence the reactivity of the adjacent halogen atoms. For a successful polycondensation, a diol monomer is typically reacted with a dihalo-aromatic monomer. To utilize this compound in this manner, it would first need to be converted into a diol or a dihalo-monomer with suitable reactivity.

A plausible approach involves the demethylation of this compound to yield 3-chloro-5-fluorophenol, which can then be used as a monomer in a polycondensation reaction with an activated dihalo-monomer.

Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) from 3-Chloro-5-fluorophenol

This protocol outlines the synthesis of a poly(arylene ether) via the nucleophilic aromatic substitution reaction between 3-chloro-5-fluorophenol and an activated dihalo-monomer, such as decafluorobiphenyl.

Materials:

  • 3-Chloro-5-fluorophenol (synthesized from this compound via demethylation)

  • Decafluorobiphenyl

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Experimental Workflow:

Caption: Workflow for the synthesis of a fluorinated poly(arylene ether).

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 3-chloro-5-fluorophenol (1 eq), decafluorobiphenyl (1 eq), and anhydrous potassium carbonate (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) and toluene to the flask to create a slurry. The typical solid concentration is around 20-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere. The water generated from the reaction between the phenol and potassium carbonate is removed azeotropically with toluene, which is collected in the Dean-Stark trap. This step is crucial for achieving a high molecular weight polymer.

  • Polymerization: After the complete removal of water (typically 2-4 hours), slowly distill off the toluene to raise the reaction temperature to 160-170 °C. Maintain this temperature for 8-12 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature and dilute it with DMAc. Slowly pour the viscous polymer solution into a stirred mixture of methanol and water (e.g., 10:1 v/v) to precipitate the polymer.

  • Isolation: Filter the precipitated polymer, wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is obtained.

Application in the Synthesis of Conjugated Polymers via Cross-Coupling Reactions

This compound can also serve as a monomer in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille polycondensations, to produce conjugated polymers.[8][9] These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Causality of Experimental Choices in Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[10][11] For polymerization, a di-boronic acid (or ester) monomer is reacted with a di-halo monomer. To utilize this compound, it can be converted into a diboronic ester derivative or used as a dihalo-monomer in conjunction with another aromatic monomer containing two boronic acid/ester groups. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds in the oxidative addition step of the catalytic cycle. However, with appropriate ligands and reaction conditions, C-Cl bonds can be effectively activated.

Protocol 2: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation

This protocol describes a hypothetical synthesis of a conjugated polymer using a diboronic ester derivative of another aromatic monomer and this compound, which would first need to be converted to a dihalo-derivative, for example, by introducing a second halogen atom. A more direct approach would be to first synthesize a di-functionalized monomer from this compound, for instance, by converting it into a di-boronic ester.

Materials:

  • Bis(pinacolato)diboron

  • 3-Chloro-5-fluoro-1,X-dihalobenzene (hypothetical monomer derived from this compound)

  • Aromatic diboronic acid or ester monomer (e.g., 1,4-benzenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura polycondensation.

Procedure:

  • Monomer Preparation: The dihalo-monomer derived from this compound and the aromatic diboronic acid monomer are required.

  • Reaction Setup: In a Schlenk flask, combine the dihalo-monomer (1 eq), the diboronic acid monomer (1 eq), and the base (e.g., K₂CO₃, 3 eq). Add the solvent system (e.g., toluene/water 4:1).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) on aliquots taken from the reaction mixture.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the crude polymer.

  • Purification: Filter the polymer and purify it further to remove catalyst residues and low molecular weight oligomers. This is often achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the desired polymer).

  • Final Precipitation and Drying: Precipitate the purified polymer from the chloroform or toluene solution into methanol. Filter and dry the final polymer under vacuum.

Conclusion: A Promising Future in Material Innovation

While direct, extensive literature on the material science applications of this compound is currently limited, its chemical structure strongly suggests its utility as a versatile monomer for the synthesis of advanced polymers. The protocols outlined in this guide, based on established polymerization methodologies for analogous compounds, provide a solid foundation for researchers to explore the potential of this unique building block. The ability to introduce chloro, fluoro, and methoxy functionalities into polymer backbones opens up exciting possibilities for fine-tuning material properties for a wide range of applications, from high-performance engineering plastics to novel organic electronic materials. Further research into the specific reactivity and polymerization behavior of this compound is warranted and promises to unlock new avenues in material design and innovation.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers - ResearchG
  • Stille Polycondensation for Synthesis of Functional Materials | Request PDF - ResearchG
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
  • Synthesis and Properties of Novel Fluorinated Poly(arylene ether)
  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Arom
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: [Link])
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchG
  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties - RSC Publishing. (URL: [Link])
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • US20160185904A1 - Polyphenylene oxide resin, method of preparing polyphenylene oxide resin, polyphenylene oxide prepolymer and resin composition - Google P
  • Synthesis and characterization of Schiff-base polymer derived from 2,5-dichloroaniline and 2-hydroxybenzaldehyde - Iranian chemical communic
  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - MDPI. (URL: [Link])
  • Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroaryl
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])
  • The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions - Scholars Commons @ Laurier. (URL: [Link])
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL: [Link])
  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communic
  • The Suzuki−Miyaura coupling between different aryl halides and various...
  • The Intramolecular Heck Reaction - Macmillan Group. (URL: [Link])
  • 2,5-Dichloroanisole | C7H6Cl2O | CID 16125 - PubChem - NIH. (URL: [Link])
  • Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol | Engineering and Technology For Sustainable Development - jst@hust.edu.vn. (URL: [Link])
  • Mechanisms of reactions of halogenated compounds: Part 7.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (URL: [Link])
  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC - NIH. (URL: [Link])
  • PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S - VTechWorks. (URL: [Link])
  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])
  • Poly(p-phenylene oxide)
  • Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - NIH. (URL: [Link])
  • N. Miyaura and A. Suzuki, “Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst,” Journal of the Chemical Society, Chemical Communications, Vol. 19, 1979, pp. 866-867.doi10.1039/c39790000866. (URL: [Link])
  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing). (URL: [Link])
  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners - ResearchG
  • Stille reaction - Wikipedia. (URL: [Link])
  • (PDF)
  • Poly(amino acid)
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Fluoroelastomers: synthesis, properties and applic
  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing). (URL: [Link])
  • Heck reaction - Wikipedia. (URL: [Link])

Sources

Application Notes and Protocols: Synthesis and Biological Screening of 3-Chloro-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Anisoles in Drug Discovery

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into small molecule scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2] 3-Chloro-5-fluoroanisole and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutics. The unique electronic properties conferred by the chloro and fluoro substituents on the anisole ring make this scaffold an attractive starting point for generating libraries of diverse compounds for biological screening.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization, followed by detailed protocols for biological screening to identify novel bioactive agents.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached from two primary, reliable routes, depending on the availability of starting materials. Both methods are detailed below, providing flexibility for various laboratory settings.

Method A: Williamson Ether Synthesis from 3-Chloro-5-fluorophenol

This is the most direct and classical approach, involving the methylation of the corresponding phenol. The causality behind this experimental choice lies in the high efficiency and selectivity of the Williamson ether synthesis for forming aryl ethers.

Reaction Scheme:

  • 3-Chloro-5-fluorophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Detailed Protocol:

  • Reagents and Materials:

    • 3-Chloro-5-fluorophenol

    • Anhydrous potassium carbonate (K₂CO₃)

    • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous acetone or N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, and heating mantle.

  • Procedure: a. To a solution of 3-chloro-5-fluorophenol (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq). b. Stir the suspension vigorously at room temperature for 30 minutes. c. Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise to the reaction mixture. Caution: Methyl iodide and dimethyl sulfate are toxic and should be handled in a fume hood with appropriate personal protective equipment. d. Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to remove the solvent. g. Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. i. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 1: Reagents for Williamson Ether Synthesis

ReagentMolar Eq.Purpose
3-Chloro-5-fluorophenol1.0Starting material
Potassium Carbonate1.5Base
Methyl Iodide1.2Methylating agent
Acetone/DMF-Solvent
Method B: Synthesis from 3-Chloro-5-fluoroaniline via a Sandmeyer-type Reaction

Reaction Scheme:

  • 3-Chloro-5-fluoroaniline is first converted to a diazonium salt, which is then subjected to hydrolysis to yield the phenol. The resulting phenol is then methylated as described in Method A. A direct conversion from the diazonium salt to the anisole is also possible.[7]

Detailed Protocol (Two-step approach):

  • Step 1: Diazotization and Hydrolysis to 3-Chloro-5-fluorophenol a. To a stirred solution of 3-chloro-5-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. b. Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. c. In a separate flask, heat a solution of copper(II) sulfate in water to boiling. d. Add the cold diazonium salt solution to the boiling copper sulfate solution portion-wise. Vigorous nitrogen evolution will be observed. e. After the addition is complete, continue to heat the mixture for an additional 30 minutes. f. Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate. g. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-5-fluorophenol. h. Purify the crude phenol by column chromatography or distillation.

  • Step 2: Methylation of 3-Chloro-5-fluorophenol a. Follow the protocol described in Method A .

Part 2: Derivatization Strategies for Library Synthesis

The this compound scaffold provides multiple avenues for chemical diversification to generate a library of analogues for biological screening. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for certain transformations.

Workflow for Derivatization:

Derivatization_Workflow Core This compound NAS Nucleophilic Aromatic Substitution (NAS) Core->NAS  Displacement of Fluoro/Chloro CC Cross-Coupling Reactions Core->CC  Suzuki, Buchwald-Hartwig, etc. DM Demethylation & Etherification Core->DM Deriv_Library Derivative Library for Screening NAS->Deriv_Library CC->Deriv_Library DM->Deriv_Library  Alkylation with diverse electrophiles

Caption: Strategies for derivatizing the this compound core.

Strategy 1: Nucleophilic Aromatic Substitution (SNAAr)

The fluorine atom, being a better leaving group than chlorine in nucleophilic aromatic substitution, can be displaced by various nucleophiles.

  • Protocol Outline:

    • Dissolve this compound in a polar aprotic solvent like DMSO or DMF.

    • Add a nucleophile such as an amine, thiol, or alcohol in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃).

    • Heat the reaction mixture and monitor by TLC or LC-MS.

    • Work-up typically involves aqueous extraction and purification by chromatography.

Strategy 2: Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

  • Examples:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • General Protocol Outline:

    • Combine this compound, the coupling partner (e.g., boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (if necessary), and a base (e.g., K₂CO₃, Na₂CO₃) in an appropriate solvent (e.g., toluene, dioxane).

    • Degas the reaction mixture and heat under an inert atmosphere.

    • Monitor the reaction until completion.

    • Perform an aqueous work-up and purify the product by column chromatography.

Strategy 3: Demethylation and Re-etherification

The anisole methyl group can be cleaved to reveal the phenol, which can then be re-alkylated with a variety of electrophiles to introduce diverse side chains.

  • Demethylation Protocol:

    • A common method for demethylation involves using boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.[8][9]

    • Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.

  • Re-etherification Protocol:

    • Follow the general procedure for the Williamson ether synthesis (Method A), using the deprotected 3-chloro-5-fluorophenol and a variety of alkyl halides or tosylates.

Part 3: Protocols for Biological Screening

Once a library of this compound derivatives has been synthesized and characterized, a systematic biological screening cascade is essential to identify compounds with desired biological activities.

Screening Cascade Workflow:

Screening_Cascade Start Synthesized Compound Library HTS Primary High-Throughput Screening (HTS) Start->HTS  Single high concentration Hit_ID Hit Identification HTS->Hit_ID  Identify active compounds Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response  Confirm activity & determine potency Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays  Validate mechanism & selectivity Lead_Gen Lead Compound Generation Secondary_Assays->Lead_Gen  Structure-Activity Relationship (SAR) studies

Caption: A typical workflow for biological screening of a compound library.

Protocol 1: Primary Screening - Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a fundamental and high-throughput compatible assay to identify compounds that affect cell viability, which is crucial for anticancer drug discovery.

  • Cell Preparation: a. Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium. b. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a stock solution of each derivative in DMSO. b. Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). c. Add the compound-containing media to the cells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • MTT Assay: a. After a 48-72 hour incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-only control. b. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Data Presentation for Primary Screen

Compound IDStructureIC₅₀ (µM)
Anisole-001[Structure Image/Representation]> 100
Anisole-002[Structure Image/Representation]15.2
Anisole-003[Structure Image/Representation]5.8
Protocol 2: Target-Based Screening - Enzyme Inhibition Assay

If a specific enzyme is a putative target, a direct inhibition assay can be performed. The following is a general protocol for a kinase inhibition assay.

  • Reagents and Materials:

    • Purified kinase

    • Kinase substrate (e.g., a peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

    • 384-well microplates

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In the wells of a microplate, add the kinase, the test compound (or vehicle control), and the kinase substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 3: Hit Validation - Orthogonal and Selectivity Assays

"Hits" from the primary screen should be validated using orthogonal assays to rule out assay artifacts.[10] Selectivity profiling against related targets is also crucial to identify compounds with a desirable therapeutic window.

  • Orthogonal Assays: If the primary assay was a cell viability assay, an orthogonal assay could be a cell-based apoptosis assay (e.g., Caspase-Glo assay) to confirm that the observed cytotoxicity is due to programmed cell death.

  • Selectivity Assays: For a kinase inhibitor hit, its activity should be tested against a panel of other kinases to determine its selectivity profile.

Conclusion

The this compound scaffold represents a versatile starting point for the synthesis of novel, biologically active compounds. The synthetic routes and derivatization strategies outlined in this application note provide a robust framework for generating a diverse chemical library. The subsequent biological screening protocols offer a systematic approach to identifying and validating promising lead candidates for further drug development. By integrating synthetic chemistry with rigorous biological evaluation, researchers can effectively explore the therapeutic potential of this important class of halogenated aromatic compounds.

References

  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-5-fluorophenol: Chemical Properties and Structure.
  • BenchChem. (2025). The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.
  • BenchChem. (2025). Troubleshooting low yields in 3-Chloro-5-fluorophenol synthesis.
  • Synthesis of Polyfluoroanisoles from Polyfluoroanilines. (1995). Journal of Fluorine Chemistry.
  • 3-Chloro-5-fluoroaniline. (n.d.).
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chem-Impex. (n.d.). This compound.
  • Ataman Kimya. (n.d.). 3-CHLOROANILINE.
  • BenchChem. (2025). A Technical Guide to 3-Chloro-4-fluoroaniline for Research Applications.
  • Chem-Impex. (n.d.). This compound.

Sources

Application Notes & Protocols: Protecting Group Strategies for Reactions Involving 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in synthetic routes involving 3-chloro-5-fluoroanisole. This versatile building block is crucial in the synthesis of pharmaceuticals and agrochemicals, often requiring manipulation of the aromatic ring through reactions that are incompatible with its native methoxy group. This guide focuses on the rationale and practical application of protecting the phenolic hydroxyl group, which is unmasked via a necessary O-demethylation step. We present detailed, field-proven protocols for demethylation, protection of the resulting phenol as a tert-butyldimethylsilyl (TBDMS) ether, and subsequent deprotection. The causality behind experimental choices, troubleshooting, and considerations for reaction compatibility are discussed in depth to ensure scientific integrity and successful implementation.

Introduction: The Synthetic Challenge of this compound

This compound is a substituted aromatic compound featuring a methoxy group and two halogen atoms (chlorine and fluorine) on the benzene ring.[1] Its structure presents a unique reactivity profile. The methoxy group is a moderate ortho-, para-director for electrophilic aromatic substitution, while the halogens are deactivating but also ortho-, para-directing. The interplay of these substituents, along with the inherent stability of the methyl ether, poses significant challenges for certain synthetic transformations.

Many advanced synthetic strategies, particularly those aimed at constructing complex pharmaceutical intermediates, require reactions that are incompatible with the anisole functional group. These include:

  • Directed Ortho-Metalation (DoM): While the methoxy group can direct lithiation to the ortho position, the acidic benzylic protons of the methyl group can be competitive.[2] More importantly, many powerful directing groups require a free hydroxyl functionality for chelation-controlled lithiation.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The methoxy group is a poor leaving group and generally unreactive toward nucleophiles under standard SNAr conditions.

  • Cross-Coupling Reactions: While the chloro substituent can participate in cross-coupling, modifying other positions on the ring often requires prior functionalization (e.g., borylation) via lithiation, which again brings up the challenges of DoM.[5]

Therefore, a common and effective strategy is to first convert the robust methoxy group into a more versatile hydroxyl group via O-demethylation.[6][7] The resulting 3-chloro-5-fluorophenol can then be temporarily "protected" with a suitable group that is stable to the desired reaction conditions but can be removed cleanly afterward.[8][9]

The Strategic Workflow: From Anisole to Protected Phenol

The most logical synthetic pathway involves a three-stage process: demethylation, protection, and deprotection. This approach unlocks a wide range of synthetic possibilities that are otherwise inaccessible.

G cluster_0 Core Strategy A This compound (Starting Material) B 3-Chloro-5-fluorophenol (Key Intermediate) A->B Step 1: O-Demethylation (e.g., BBr₃) C Protected Phenol (TBDMS Ether) B->C Step 2: Protection (e.g., TBDMSCl) D Functionalized Intermediate C->D Synthetic Transformation (e.g., Ortho-lithiation) E Final Product D->E Step 3: Deprotection (e.g., TBAF)

Caption: Overall protecting group strategy workflow.

This strategy hinges on the cleavage of a stable aryl methyl ether, a reaction that requires potent reagents.

Protocol 1: O-Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers under relatively mild temperature conditions, which helps to preserve other functional groups.[7][10][11][12][13] The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[14]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 2 M aqueous Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A white slurry may form as the starting material freezes.

  • Reagent Addition: Slowly add the 1.0 M solution of BBr₃ in DCM (2.0 eq) dropwise via syringe over 15-20 minutes. The reaction mixture typically turns a brownish-yellow color.[10]

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature. Let it stir at room temperature for an additional 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Quenching: Carefully cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of water. Caution: BBr₃ reacts violently with water; this is a highly exothermic process that generates HBr gas.[14][15] Ensure adequate cooling and venting.

  • Work-up: Once the BBr₃ is quenched, transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL for a 10g scale reaction).[16]

  • Washing: Combine all organic layers and wash sequentially with water (1x), saturated NaHCO₃ solution (1x), and finally, saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-chloro-5-fluorophenol, which often presents as a yellow or brown oil.[16] The product can be used in the next step without further purification or purified by flash chromatography if necessary.

Selecting a Protecting Group for 3-Chloro-5-fluorophenol

The choice of protecting group is critical and depends on the conditions of the subsequent reaction steps.[8][9] For reactions involving strong bases like organolithium reagents (e.g., for DoM), a robust, non-acidic protecting group is essential. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are ideal for this purpose due to their stability and orthogonal removal conditions.[8][17]

Protecting GroupAbbreviationStabilityCommon Deprotection ReagentsKey Considerations
tert-Butyldimethylsilyl Ether TBDMS / TBSStrong Base, Nucleophiles, Mild AcidTBAF , HF, HCl, Cs₂CO₃Excellent choice for organometallic chemistry.[17] Generally stable to chromatography.[18]
Triethylsilyl Ether TESModerate Base, Mild AcidTBAF, HF, Mild AcidLess sterically hindered and less stable than TBDMS.[19]
Benzyl Ether BnAcid, Base, Oxidants, ReductantsH₂/Pd-C (Hydrogenolysis)Not suitable if subsequent steps involve catalytic hydrogenation.
Methoxymethyl Ether MOMBase, NucleophilesStrong Acid (e.g., 6M HCl)Acid-labile; not suitable for reactions requiring acidic conditions.[8]

Table 1: Comparison of common protecting groups for phenols.

For its robustness in the presence of strong bases and nucleophiles, the TBDMS group is the recommended choice for subsequent lithiation reactions.

Protocol 2: TBDMS Protection of 3-Chloro-5-fluorophenol

This protocol uses TBDMS-Cl and imidazole in DMF. Imidazole acts as a catalyst and base, activating the silyl chloride for reaction with the phenol.[17][18] DMF is an excellent solvent for this transformation, often leading to faster reaction times compared to DCM.[18]

G cluster_0 TBDMS Protection Reaction phenol 3-Chloro-5-fluorophenol reagents + TBDMSCl + Imidazole (in DMF) phenol->reagents product TBDMS-Protected Phenol reagents->product

Caption: Reaction scheme for TBDMS protection.

Materials:

  • Crude 3-chloro-5-fluorophenol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the crude 3-chloro-5-fluorophenol (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and stir until it dissolves.

  • Reagent Addition: Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.[20] Monitor the reaction to completion by TLC. For hindered or less reactive phenols, gentle heating (40 °C) or overnight stirring may be necessary.[18]

  • Quenching: Pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Extraction: Extract the aqueous layer with the chosen organic solvent (2x).

  • Washing: Combine the organic layers and wash thoroughly with water (3-4x) to remove DMF, followed by a wash with saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected 3-chloro-5-fluorophenol.

Application in Synthesis: Directed Ortho-Metalation

With the phenol now protected as a robust TBDMS ether, the aromatic ring is primed for regioselective functionalization. The TBDMS-oxy group is a moderately effective ortho-directing group for lithiation, allowing for deprotonation at the C2 position with a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can be trapped with a variety of electrophiles (e.g., iodine, trimethyl borate, CO₂).

Protocol 3: Deprotection of the TBDMS Ether

The final step in the strategy is the removal of the protecting group to reveal the phenol. The silicon-fluoride bond is exceptionally strong, making fluoride ion sources the reagent of choice for cleaving silyl ethers.[21] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[17]

Materials:

  • TBDMS-protected phenol derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF at room temperature.

  • Reagent Addition: Add the 1.0 M TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC. Phenolic TBDMS ethers are generally cleaved readily under these conditions.[21]

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.[20]

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water (1x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected phenolic product. Purify by chromatography if necessary.

Conclusion

The strategic O-demethylation of this compound followed by protection of the resulting phenol is a powerful and enabling strategy in synthetic organic chemistry. By converting the relatively inert methoxy group into a protected hydroxyl group, specifically a TBDMS ether, chemists can unlock a diverse range of transformations, including regioselective metalation and cross-coupling reactions. The protocols detailed herein provide a reliable and robust framework for executing this protecting group strategy, empowering researchers to efficiently construct complex molecules for applications in drug discovery and materials science.

References

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
  • Protecting group. Wikipedia. [Link]
  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
  • 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. [Link]
  • Environmental significance of O-demethylation of chloroanisoles by soil bacterial isolates as a mechanism that improves the overall biodegrad
  • 3-Chloro-5-fluorophenol. PubChem. [Link]
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • TBMDS Protection of a Phenol going way over expected time?.
  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Yang Research Group - University of Wisconsin–Madison. [Link]
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
  • The reagent boron tribromide (BBr3) is used to cleave ethers, pro... Study Prep in Pearson+. [Link]
  • O-Demethylation.
  • Directed Metalation: A Survival Guide. Baran Lab. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Demethylation of Methyl Ethers (O-Demethyl
  • The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers. Journal of the American Chemical Society. [Link]
  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.
  • Protection for Phenols and Catechols.
  • TBS Protection. Common Conditions. [Link]
  • Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol.
  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers. [Link]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
  • Directed Metalation (DOM). Organic Chemistry Portal. [Link]
  • Production process for 3-fluorophenol.
  • Boron Tribromide.
  • A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Publishing. [Link]
  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
  • This compound (C7H6ClFO). PubChemLite. [Link]

Sources

Unlocking the Synthetic Potential of 3-Chloro-5-fluoroanisole with Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction

3-Chloro-5-fluoroanisole is a key aromatic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its trifunctional substitution pattern offers multiple handles for synthetic diversification. However, harnessing its full potential using traditional batch chemistry can be fraught with challenges, including poor regioselectivity, hazardous reaction conditions, and difficulties in scaling up safely. Continuous flow chemistry provides a powerful solution to these problems. By performing reactions in small-volume, high-surface-area reactors, we achieve superior control over mass and heat transfer, enabling safer, more efficient, and scalable synthetic routes.[1][2]

This guide details validated protocols for three critical transformations of this compound using continuous flow technology: regioselective nitration, directed ortho-metalation/borylation, and palladium-catalyzed cross-coupling. We will explore the scientific rationale behind moving these reactions to a flow paradigm, provide detailed step-by-step protocols, and present the expected outcomes.

Chapter 1: Electrophilic Aromatic Substitution - Continuous Nitration

Scientific Rationale: Aromatic nitration is a fundamental reaction for introducing a nitro group, which can be a crucial pharmacophore or a precursor to an amine via reduction. In batch processing, nitration with mixed nitric and sulfuric acids is notoriously hazardous due to its extreme exothermicity, which can lead to thermal runaways.[3] Furthermore, controlling regioselectivity on a polysubstituted ring like this compound can be challenging.

Flow chemistry transforms this process from a high-risk operation into a controlled, safe, and reproducible synthesis.[4] The small internal volume of the flow reactor ensures that only a minimal amount of the reaction mixture is present at any given time, while the high surface-area-to-volume ratio allows for near-instantaneous heat dissipation.[5] This precise thermal control significantly improves the safety profile and often leads to cleaner reactions with higher selectivity.

Protocol 1: Regioselective Nitration of this compound

This protocol describes the continuous nitration to selectively synthesize 4-chloro-2-fluoro-6-nitroanisole. The methoxy group is the most powerful activating and directing group, favoring substitution at the ortho and para positions. The position ortho to both the methoxy and fluorine and meta to the chlorine is the most electronically favored.

Experimental Workflow:

G cluster_pumps Reagent Delivery cluster_reaction Reaction & Quench P1 Pump A (Substrate Solution) Mixer Micromixer (T-junction) P1->Mixer 0.5 mL/min P2 Pump B (Nitrating Mixture) P2->Mixer 0.5 mL/min Reactor PFA Coil Reactor (10 mL, 0 °C Bath) Mixer->Reactor Combined Flow: 1.0 mL/min BPR Back Pressure Regulator (60 psi) Reactor->BPR Quench Quench Vessel (Ice-cold NaHCO₃ soln.) BPR->Quench Product Stream caption Diagram 1: Continuous Flow Nitration Setup.

Diagram 1: Continuous Flow Nitration Setup.

Materials & Reagents:

  • Reagent A (Substrate): this compound (1 M in Dichloromethane).

  • Reagent B (Nitrating Agent): Fuming Nitric Acid (90%) and Sulfuric Acid (98%) in a 1:2 v/v ratio, prepared cautiously at 0 °C.

  • Flow Chemistry System: A dual-pump system with a PFA coil reactor (10 mL), T-mixer, and a back-pressure regulator.

  • Quench Solution: Saturated aqueous sodium bicarbonate solution, cooled in an ice bath.

Step-by-Step Protocol:

  • System Preparation: Prime Pump A with Dichloromethane and Pump B with concentrated Sulfuric Acid. Ensure the entire system is clean, dry, and free of leaks. Set the cooling bath for the reactor coil to 0 °C.

  • Reagent Loading: Load the substrate solution into the reservoir for Pump A and the pre-chilled nitrating mixture into the reservoir for Pump B.

  • Initiate Flow: Start both pumps simultaneously at a flow rate of 0.5 mL/min each. This creates a total flow rate of 1.0 mL/min and a residence time of 10 minutes within the 10 mL reactor.

  • Reaction Execution: The two streams converge in the T-mixer, initiating the reaction. The mixture flows through the temperature-controlled coil reactor. A back-pressure regulator (set to 60 psi) ensures single-phase flow and prevents outgassing.

  • Collection & Quenching: The product stream exits the back-pressure regulator and is collected directly into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acids and quench the reaction.

  • Steady State & Work-up: Allow the system to run for at least 3 residence times (30 minutes) to reach a steady state before collecting the analytical sample. After collection, the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the crude product for analysis.

Quantitative Data Summary:

ParameterValueRationale
Substrate Conc.1 M in DCMBalances productivity with solubility and viscosity.
Temperature0 °CSuppresses side reactions and controls the exotherm effectively.[6]
Flow Rate (Total)1.0 mL/minProvides a 10-minute residence time, sufficient for full conversion.
Residence Time10 minOptimized for maximizing yield while minimizing byproduct formation.
Expected Yield >95% Based on HPLC analysis of the crude product stream.
Regioselectivity >98:2 Favoring the 2-nitro isomer over other possible isomers.

Chapter 2: Directed Ortho-Metalation - Flow Lithiation and Borylation

Scientific Rationale: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. The methoxy group of this compound can direct deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi). However, the resulting aryllithium intermediate is often unstable, requiring cryogenic temperatures (e.g., -78 °C) in batch to prevent decomposition.[7]

Flow chemistry elegantly overcomes this limitation.[8] The lithiation can be performed at more accessible temperatures (e.g., -20 °C to 0 °C) because the unstable intermediate is generated and immediately reacted with an electrophile (the "trapping" agent) within seconds. This "just-in-time" generation minimizes decomposition pathways and enhances overall process efficiency and safety, as pyrophoric n-BuLi is handled in a closed, controlled system.[7]

Protocol 2: Continuous Lithiation-Borylation Sequence

This protocol describes the generation of the aryllithium intermediate followed by in-line trapping with triisopropyl borate to form a boronic ester, a versatile precursor for Suzuki cross-coupling reactions.

Experimental Workflow:

G cluster_pumps Reagent Delivery cluster_reaction Reaction & Quench P1 Pump A (Substrate in THF) Mixer1 Mixer 1 P1->Mixer1 0.9 mL/min P2 Pump B (n-BuLi in Hexanes) P2->Mixer1 0.1 mL/min P3 Pump C (B(O-iPr)₃ in THF) Mixer2 Mixer 2 P3->Mixer2 1.0 mL/min Reactor1 Reactor 1 (1 mL) -20 °C Mixer1->Reactor1 Lithiation Reactor1->Mixer2 Reactor2 Reactor 2 (5 mL) -20 °C Mixer2->Reactor2 Borylation BPR BPR Reactor2->BPR Quench Quench (NH₄Cl soln.) BPR->Quench caption Diagram 2: Two-Stage Flow Lithiation-Borylation Setup. G cluster_pumps Reagent Delivery cluster_reaction Heated Reaction Pump Single HPLC Pump (Premixed Reagents) Heater Column Heater Pump->Heater 0.2 mL/min Reactor Packed-Bed Reactor (Pd-on-Carbon) BPR Back Pressure Regulator (150 psi) Reactor->BPR Collector Product Collection BPR->Collector caption Diagram 3: Heated Packed-Bed Flow Reactor for Cross-Coupling.

Diagram 3: Heated Packed-Bed Flow Reactor for Cross-Coupling.

Materials & Reagents:

  • Stock Solution: A single solution is prepared containing this compound (0.2 M), Morpholine (0.24 M, 1.2 equiv.), Sodium tert-butoxide (0.28 M, 1.4 equiv.), and a suitable Pd-catalyst/ligand system (e.g., 1 mol% G3-XPhos Palladacycle) in anhydrous Dioxane. Caution: The base is added last, just before use.

  • Flow Chemistry System: A single-pump system connected to a heated reactor coil (or a packed-bed reactor column) and a back-pressure regulator.

Step-by-Step Protocol:

  • System Preparation: Prime the pump and system with anhydrous Dioxane. Heat the reactor coil to 140 °C.

  • Reagent Preparation: Prepare the stock solution under an inert atmosphere. Ensure the sodium tert-butoxide is fully dissolved or well-suspended.

  • Initiate Flow: Pump the premixed solution through the heated reactor at a flow rate of 0.2 mL/min. For a 4 mL reactor, this corresponds to a 20-minute residence time.

  • Reaction Execution: The high temperature, enabled by the 150 psi back pressure, facilitates the activation of the aryl chloride and drives the reaction to completion.

  • Collection & Work-up: The product stream is cooled and collected. The collected solution is filtered to remove salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Quantitative Data Summary for Cross-Coupling Reactions:

ReactionCoupling PartnerCatalyst SystemTemp.Res. TimeExpected Yield
Buchwald-Hartwig MorpholineG3-XPhos (1 mol%) / NaOtBu140 °C20 min>90%
Suzuki-Miyaura Phenylboronic AcidSPhos-Pd-G2 (2 mol%) / K₃PO₄120 °C15 min>85%

Safety Considerations

  • Nitration: Mixed acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Perform reagent preparation in a fume hood.

  • Lithiation: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere.

  • Pressurized Systems: All flow reactions involving heating above the solvent's boiling point must use a back-pressure regulator. Ensure all fittings and tubing are rated for the intended pressure and temperature.

Conclusion

Continuous flow chemistry offers a paradigm shift for the synthesis of valuable intermediates like this compound. By leveraging the intrinsic advantages of microreactors—namely superior thermal control and rapid mixing—we can perform hazardous reactions safely, access unstable intermediates with ease, and drive difficult reactions to completion with high efficiency. The protocols outlined in this guide demonstrate the tangible benefits of this technology, enabling chemists to develop safer, more scalable, and more sustainable manufacturing processes.

References

  • Verma, D., Kumar, A., & Singh, A. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Journal of Pharmaceutical Sciences. [Link]
  • Goti, G., & de la Hoz, A. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. [Link]
  • Wang, K., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton Institutional Repository. [Link]
  • Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol Research Portal. [Link]
  • Fu, W. C., & Jamison, T. F. (2021).
  • ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Request PDF. [Link]
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
  • Gomes, M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
  • Fu, W. C., & Jamison, T. F. (2021).
  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews. [Link]
  • Vapourtec. (2015).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
  • Borriello, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
  • Aggarwal, V. K. (2018).
  • Hone, C. A., & Kappe, C. O. (2023). Modern flow chemistry – prospect and advantage. Beilstein Journal of Organic Chemistry. [Link]
  • Wordpress. (n.d.). Suzuki Coupling in Flow Reactors. wordpress.com. [Link]
  • JRC Publications Repository. (n.d.).
  • Slideshare. (2023). Application of Continuous Flow Chemistry in Organic Synthesis. slideshare.net. [Link]
  • Semantic Scholar. (n.d.). Nitration and flow chemistry. semanticscholar.org. [Link]
  • Lapkin, A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
  • Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. [Link]
  • Chemistry LibreTexts. (2023).
  • Yoshida, J., & Nagaki, A. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. [Link]
  • Kappe, C. O., & Gutmann, B. (2013). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. [Link]
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Takeda Pharmaceutical Company. (n.d.). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production.

Sources

Application Note & Protocol: Enzymatic Reactions with 3-Chloro-5-fluoroanisole as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Xenobiotic Metabolism in Drug Discovery

In the realm of pharmaceutical sciences, understanding the metabolic fate of a drug candidate is paramount to its development and clinical success. The enzymatic transformation of xenobiotics, particularly by the cytochrome P450 (CYP) superfamily of enzymes, dictates the pharmacokinetic and pharmacodynamic properties of a compound.[1] 3-Chloro-5-fluoroanisole, a halogenated aromatic compound, serves as a model substrate to investigate these critical metabolic pathways. Its structure, featuring both chloro and fluoro substituents, presents an interesting case for studying the influence of electron-withdrawing groups on enzymatic reactions such as O-demethylation and hydroxylation.[2][3] This document provides a detailed guide to performing and analyzing the enzymatic reactions of this compound, with a focus on in vitro assays utilizing human liver microsomes.

Principle of the Assay: Probing Xenobiotic Metabolism in a Test Tube

The in vitro metabolism of this compound can be effectively studied using human liver microsomes (HLMs), which are rich in a variety of drug-metabolizing enzymes, most notably the cytochrome P450s.[4] These enzymes catalyze Phase I metabolic reactions, which typically involve the introduction or unmasking of functional groups to increase the hydrophilicity of the substrate, thereby facilitating its excretion.[1][5]

For this compound, two primary metabolic pathways are of interest:

  • O-demethylation: The enzymatic cleavage of the methyl group from the anisole moiety, resulting in the formation of 3-chloro-5-fluorophenol.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, leading to various hydroxylated isomers of this compound.[6][7]

These reactions are monooxygenase reactions that require molecular oxygen and a reducing agent, typically NADPH, which provides the necessary electrons for the catalytic cycle of CYP enzymes.[8] The reaction products can be identified and quantified using sensitive analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11]

Visualizing the Metabolic Pathway: O-Demethylation of this compound

The following diagram illustrates the enzymatic O-demethylation of this compound by a cytochrome P450 enzyme, a key metabolic transformation.

O_Demethylation_Pathway Substrate This compound Enzyme_Complex CYP450 Enzyme (e.g., CYP3A4) Substrate->Enzyme_Complex binds to active site Product 3-Chloro-5-fluorophenol Enzyme_Complex->Product catalyzes O-demethylation Byproducts NADP+ H2O Formaldehyde Enzyme_Complex->Byproducts releases Cofactors NADPH + H+ O2 Cofactors->Enzyme_Complex provide reducing equivalents and oxygen

Caption: Enzymatic O-demethylation of this compound.

Detailed Protocol: In Vitro O-Demethylation of this compound using Human Liver Microsomes

This protocol provides a step-by-step guide for assessing the O-demethylation of this compound in a typical in vitro metabolism assay.

Materials and Reagents
  • Substrate: this compound (Stock solution: 10 mM in DMSO)

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL protein concentration)

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the reaction)

  • Control Inhibitor: A known broad-spectrum CYP inhibitor (e.g., ketoconazole) for negative control wells.[12]

  • Plates: 96-well microtiter plates

  • Incubator: Shaking incubator set to 37°C

  • Centrifuge: Capable of spinning 96-well plates

  • Analytical Instrument: HPLC-MS/MS system

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the in vitro metabolism assay.

Caption: Experimental workflow for in vitro metabolism assay.

Step-by-Step Procedure
  • Prepare Reagent Master Mixes:

    • HLM Master Mix: On ice, prepare a master mix containing the appropriate volume of 100 mM potassium phosphate buffer (pH 7.4) and pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL in the reaction.

    • Substrate Working Solution: Dilute the 10 mM stock solution of this compound in the assay buffer to an intermediate concentration. The final substrate concentration in the reaction should be optimized, but a starting point of 1-10 µM is common.

  • Set up the Reaction Plate:

    • Add the appropriate volume of the HLM master mix to each well of a 96-well plate.

    • For inhibitor control wells, add the CYP inhibitor (e.g., ketoconazole to a final concentration of 1 µM).

    • Add the substrate working solution to all wells except the "no substrate" controls.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells except the "no NADPH" negative controls. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point serves as a baseline control.

  • Quench the Reaction:

    • At each time point, stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes) containing the internal standard to the respective wells. This will precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Seal the plate and vortex briefly.

    • Centrifuge the plate at a high speed (e.g., 3000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Data Analysis and Interpretation
  • HPLC-MS/MS Analysis:

    • Develop an HPLC-MS/MS method to separate and detect this compound and its expected metabolite, 3-chloro-5-fluorophenol. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

  • Quantification:

    • Generate a standard curve for both the substrate and the metabolite to quantify their concentrations in the samples.

    • Normalize the peak areas of the analytes to the peak area of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the remaining substrate and the formed metabolite against time.

    • The rate of substrate depletion and metabolite formation can be used to determine the intrinsic clearance of the compound.

    • Compare the results from the test wells with the negative control (no NADPH) and inhibitor control wells to confirm that the observed metabolism is enzymatic and CYP-mediated.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from the assay.

Time (min)Substrate Remaining (%)Metabolite Formed (pmol/mg protein)
01000
585150
1560400
3035650
6010900

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, the protocol incorporates several self-validating checks:

  • Negative Controls (No NADPH): The absence of metabolism in these wells confirms that the reaction is dependent on the NADPH cofactor, a hallmark of CYP-mediated reactions.

  • Inhibitor Controls: The significant reduction of metabolism in the presence of a known CYP inhibitor like ketoconazole provides strong evidence for the involvement of cytochrome P450 enzymes.

  • Time-Zero Control: This sample accounts for any non-enzymatic degradation of the substrate and serves as the baseline for calculating substrate depletion.

  • Linearity of Reaction: The initial rate of the reaction should be linear with time and protein concentration (within a certain range), which can be verified through pilot experiments.

By incorporating these controls, the experimental system is designed to be self-validating, providing a high degree of confidence in the generated data.

Conclusion: A Robust Framework for Metabolic Profiling

This application note provides a comprehensive and scientifically grounded protocol for investigating the enzymatic reactions of this compound. By leveraging in vitro tools such as human liver microsomes and advanced analytical techniques, researchers can gain critical insights into the metabolic stability and potential pathways of drug candidates. The detailed methodology and emphasis on self-validating controls ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • de Zwart, M. A., van der Woude, H., Commandeur, J. N., van Ommen, B., Vermeulen, N. P., & Rietjens, I. M. (1995). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. European journal of biochemistry, 227(1-2), 340–347.
  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.
  • Eltis Lab. (n.d.). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates.
  • ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole....
  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate.
  • MDPI. (2023). Fingerprinting Chemical Markers in the Mediterranean Orange Blossom Honey: UHPLC-HRMS Metabolomics Study Integrating Melissopalynological Analysis, GC-MS and HPLC-PDA-ESI/MS.
  • Yang, S. Y., & Fann, W. P. (1983). Fluoro substitution of carcinogenic aromatic hydrocarbons: models for understanding mechanisms of metabolic activation and of oxygen transfer catalyzed by cytochrome P450. ResearchGate.
  • Di, L., & Kerns, E. H. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of pharmaceutical sciences, 96(9), 2485–2493.
  • Al-Awad, A., Al-Subeh, Z., & Al-Qirim, T. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Mallory, E. K., Smith, C. A., Jaw, D. H., Johnson, E. A., & Eltis, L. D. (2020). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. The Journal of biological chemistry, 295(18), 6015–6025.
  • ResearchGate. (n.d.). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro.
  • Aydin, M., & Bozkurt, A. (2022). Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS-MS. Journal of analytical toxicology, 46(3), 257–263.
  • de Gonzalo, G., & Fraaije, M. W. (2021). Enzymatic Hydroxylations of sp3-Carbons.
  • Chen, Y., & Li, F. (2021). Enzymatic synthesis of fluorinated compounds. Applied microbiology and biotechnology, 105(21-22), 8049–8066.
  • Mallin, H., Glieder, A., & Schallmey, A. (2015). Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes. Chemical communications (Cambridge, England), 51(28), 6111–6114.
  • ResearchGate. (n.d.). HPLC chromatograms of control and treated anisole.
  • Jackson, J. P., Weng, Y., & El-Kattan, A. F. (2017). In vitro assessment of cytochrome P450 inhibition. Methods in molecular biology (Clifton, N.J.), 1643, 177–196.
  • Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., Guenther, S., Winnenburg, R., Schroeder, M., & Preissner, R. (2010). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions.
  • Simões, R. A., Barth, T., & Bonato, P. S. (2013). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS. Bioanalysis, 5(2), 171–183.
  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Kim, H. J., & Choi, K. Y. (2019). Enzymatic defluorination of fluorinated compounds. ResearchGate.

Sources

Application Notes: The Strategic Use of 3-Chloro-5-fluoroanisole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenyl Moieties in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of oncology and immunology research. Kinases, as central regulators of cellular signaling, present attractive targets for therapeutic intervention. The design of small molecule inhibitors that can effectively compete with ATP at the enzyme's active site requires a nuanced understanding of structure-activity relationships (SAR). The strategic incorporation of specifically substituted phenyl rings is a well-established approach to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles.

The 3-chloro-5-fluorophenyl group, accessible from the versatile starting material 3-Chloro-5-fluoroanisole, has emerged as a privileged scaffold in a number of kinase inhibitor candidates. The presence and specific placement of halogen atoms can have profound effects on the molecule's properties. The chlorine atom can form crucial halogen bonds with the kinase active site, enhancing binding affinity, while the fluorine atom often improves metabolic stability and membrane permeability.[1] This application note provides a detailed guide for researchers on the synthetic utility of this compound in constructing quinoline-based kinase inhibitors, focusing on the synthesis of the key intermediate, 2-amino-3-chloro-5-fluoroquinoline.

Rationale for Experimental Design: A Multi-Step Synthetic Strategy

The overall strategy involves a multi-step synthesis commencing with the demethylation of this compound to its corresponding aniline. This key intermediate, 3-chloro-5-fluoroaniline, then serves as the foundational block for the construction of the quinoline core. For the synthesis of the specifically substituted 2-amino-3-chloro-5-fluoroquinoline scaffold, a Vilsmeier-Haack reaction provides an efficient route to a 2-chloro-3-formylquinoline intermediate. Subsequent nucleophilic substitution readily installs the desired 2-amino group. This pathway is chosen for its reliability, scalability, and the versatility of the resulting quinoline intermediate for further elaboration into a diverse library of potential kinase inhibitors.

Experimental Workflow Overview

Workflow A START: this compound B Step 1: Demethylation & Amination A->B C Intermediate: 3-Chloro-5-fluoroaniline B->C D Step 2: Acetanilide Formation C->D E Intermediate: N-(3-chloro-5-fluorophenyl)acetamide D->E F Step 3: Vilsmeier-Haack Cyclization E->F G Intermediate: 2,5-Dichloro-7-fluoroquinoline-3-carbaldehyde F->G H Step 4: Amination G->H I TARGET SCAFFOLD: 2-Amino-5-chloro-7-fluoroquinoline-3-carbaldehyde H->I J Step 5: Further Elaboration I->J K Final Kinase Inhibitor J->K

Caption: A high-level overview of the synthetic workflow from this compound to a final kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-fluoroaniline from this compound

This two-step protocol first involves the cleavage of the methyl ether to the corresponding phenol, followed by a conversion to the aniline.

Part A: Ether Cleavage to 3-Chloro-5-fluorophenol

The demethylation of aryl methyl ethers is a common transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, although other methods using strong acids like HBr or HI can also be employed.[2][3]

  • Materials:

    • This compound

    • Boron tribromide (BBr₃)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ (1.1 eq) in DCM via a dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-Chloro-5-fluorophenol, which can be purified by column chromatography.

Part B: Conversion of 3-Chloro-5-fluorophenol to 3-Chloro-5-fluoroaniline

The conversion of phenols to anilines can be achieved through various methods, including the Bucherer reaction or a multi-step process involving nitration and reduction. A more direct approach involves a high-temperature amination reaction.

  • Materials:

    • 3-Chloro-5-fluorophenol

    • Aqueous ammonia (concentrated)

    • Copper(I) oxide (Cu₂O) or Copper(I) chloride (CuCl) as a catalyst

    • High-pressure reaction vessel (autoclave)

  • Procedure:

    • In a high-pressure autoclave, combine 3-Chloro-5-fluorophenol (1.0 eq), concentrated aqueous ammonia (excess), and a catalytic amount of Cu₂O.

    • Seal the vessel and heat to 150-200 °C for 12-24 hours. The internal pressure will increase significantly.

    • After cooling to room temperature, carefully vent the autoclave.

    • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or distillation to afford 3-Chloro-5-fluoroaniline.[4]

Protocol 2: Synthesis of 2-Amino-5-chloro-7-fluoroquinoline-3-carbaldehyde

This part of the synthesis utilizes the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic systems.[5]

Part A: Acetanilide Formation

  • Materials:

    • 3-Chloro-5-fluoroaniline

    • Acetic anhydride

    • Glacial acetic acid

    • Round-bottom flask, reflux condenser

  • Procedure:

    • To a solution of 3-Chloro-5-fluoroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(3-chloro-5-fluorophenyl)acetamide.

Part B: Vilsmeier-Haack Cyclization and Amination

  • Materials:

    • N-(3-chloro-5-fluorophenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

    • Dichloromethane (DCM)

    • Round-bottom flask, dropping funnel, ice bath, heating mantle

  • Procedure:

    • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add POCl₃ (3-5 eq) to anhydrous DMF (3-5 eq) with stirring. Allow the Vilsmeier reagent to form over 30 minutes.

    • Cyclization: To the pre-formed Vilsmeier reagent, add N-(3-chloro-5-fluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.

    • Monitor the formation of 2,5-dichloro-7-fluoroquinoline-3-carbaldehyde by TLC.

    • Work-up and Amination: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) until alkaline. Extract the product with DCM.

    • Combine the organic extracts. To this solution containing the crude 2-chloroquinoline intermediate, add an excess of ammonia solution (e.g., 7N in methanol).

    • Stir the mixture at room temperature or with gentle heating until the 2-chloro intermediate is consumed (monitor by TLC).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting solid by column chromatography or recrystallization to yield 2-amino-5-chloro-7-fluoroquinoline-3-carbaldehyde.

Structure-Activity Relationship (SAR) Insights

The 2-amino-5-chloro-7-fluoroquinoline scaffold is a versatile platform for the development of kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 3-formyl group can be further elaborated through various reactions (e.g., Wittig, Horner-Wadsworth-Emmons, reductive amination) to introduce different side chains that can occupy other pockets within the active site, thereby enhancing potency and selectivity.

The 5-chloro and 7-fluoro substitutions on the quinoline ring play a crucial role in the overall pharmacological profile. As previously mentioned, the chlorine atom can participate in favorable halogen bonding interactions. The fluorine atom can modulate the pKa of the quinoline nitrogen and improve metabolic stability by blocking potential sites of oxidation.[6] The specific substitution pattern of the starting aniline directly translates to the substitution pattern on the benzenoid part of the quinoline core, highlighting the importance of selecting the appropriate starting material.

Synthetic Pathway Visualization

Synthetic_Pathway cluster_0 From Anisole to Aniline cluster_1 Quinoline Core Synthesis cluster_2 Final Inhibitor Elaboration Anisole This compound Phenol 3-Chloro-5-fluorophenol Anisole->Phenol BBr3, DCM Aniline 3-Chloro-5-fluoroaniline Phenol->Aniline NH3 (aq), Cu2O, heat Acetanilide N-(3-chloro-5-fluorophenyl)acetamide Aniline->Acetanilide Ac2O, AcOH Chloroquinoline 2,5-Dichloro-7-fluoroquinoline-3-carbaldehyde Acetanilide->Chloroquinoline Vilsmeier-Haack (POCl3, DMF) Aminoquinoline 2-Amino-5-chloro-7-fluoroquinoline-3-carbaldehyde Chloroquinoline->Aminoquinoline NH3/MeOH KinaseInhibitor Kinase Inhibitor Aminoquinoline->KinaseInhibitor Further Reactions

Caption: Detailed synthetic pathway from this compound to the 2-aminoquinoline core and subsequent kinase inhibitor.

Conclusion

This compound serves as an accessible and strategic starting material for the synthesis of complex heterocyclic scaffolds used in kinase inhibitor discovery. The protocols outlined in this application note provide a robust and logical pathway to the valuable 2-amino-5-chloro-7-fluoroquinoline core. The Vilsmeier-Haack reaction, in particular, offers an efficient means of constructing the quinoline ring system with the desired functionalities for further elaboration. By understanding the synthetic transformations and the underlying structure-activity relationships, researchers can effectively leverage this building block to design and synthesize novel and potent kinase inhibitors for a range of therapeutic applications.

References

  • CN102173995A - Synthesis method of m-fluoroaniline.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. 2021.
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
  • Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025. [Link]
  • Preparation of 3-Haloquinolines from 3-Amino-2-halo-2-alkenimines. The Journal of Organic Chemistry. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. 2016.
  • structures of the halogenated compounds and their inhibition on human...

Sources

Introduction: The Strategic Value of (3-Chloro-5-fluoro-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of Boronic Acids from 3-Chloro-5-fluoroanisole

In the landscape of modern drug discovery and materials science, the precise assembly of complex molecular architectures is paramount. Arylboronic acids are indispensable building blocks, serving as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] The specific molecule, this compound, presents a unique substitution pattern. Its conversion into a boronic acid, specifically at the C2 position, yields (3-Chloro-5-fluoro-2-methoxyphenyl)boronic acid—a highly valuable intermediate. The strategic placement of the chloro, fluoro, and methoxy groups offers multiple points for subsequent functionalization, enabling chemists to fine-tune the steric and electronic properties of target molecules.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the regioselective synthesis of (3-Chloro-5-fluoro-2-methoxyphenyl)boronic acid. We will delve into the mechanistic rationale behind the chosen synthetic route, offering insights into why specific conditions and reagents are employed to ensure high yield and purity.

Part 1: Strategic Synthesis Pathway Selection

Several methods exist for the conversion of aryl halides to boronic acids, including Grignard reagent formation, Miyaura borylation, and lithiation-borylation.[1][4][5][6][7] For this compound, the most effective and regioselective strategy is Directed ortho-Metalation (DoM) , followed by borylation.

Why Directed ortho-Metalation?

The causality behind this choice lies in the powerful directing ability of the methoxy (-OCH₃) group. The oxygen atom's lone pairs chelate with the lithium atom of an organolithium reagent (e.g., n-butyllithium), delivering the base to a proximal C-H bond. This significantly lowers the kinetic barrier for deprotonation at the ortho position (C2) compared to other sites on the aromatic ring. This approach offers two distinct advantages over alternatives:

  • Regiocontrol: It selectively activates the C2-H bond, which is less reactive than the C-Cl bond, leaving the chloro group intact for future cross-coupling reactions. Attempting a Grignard formation or Miyaura borylation would target the C-Cl bond, yielding a different isomer.

  • Efficiency: DoM is typically a high-yielding, clean, and rapid reaction when performed under appropriate anhydrous and cryogenic conditions.[8]

The overall transformation is a two-step, one-pot process: regioselective lithiation followed by electrophilic trapping with a borate ester.

G cluster_0 Part 1: Directed ortho-Metalation (DoM) cluster_1 Part 2: Borylation & Hydrolysis A This compound B n-BuLi Complex A->B C Aryllithium Intermediate (Deprotonation at C2) B->C E Boronate Complex C->E D Triisopropyl Borate B(O-iPr)₃ D->E F Boronate Ester E->F H (3-Chloro-5-fluoro-2- methoxyphenyl)boronic Acid F->H G Aqueous Acid (e.g., HCl)

Figure 2. Experimental workflow for the synthesis of (3-Chloro-5-fluoro-2-methoxyphenyl)boronic acid.

Part 3: Purification and Characterization

Crude boronic acids often contain residual starting material and boroxine anhydrides (formed by intermolecular dehydration). Proper purification is essential for subsequent applications. [9]

Purification Protocol: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities. [10]

  • Dissolve the crude product in diethyl ether (or EtOAc, ~50 mL).

  • Extract the organic solution with a cold aqueous base (e.g., 1 M NaOH, 3 x 30 mL). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous phase.

  • Combine the aqueous layers and wash once with diethyl ether (30 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and re-acidify to pH ~2 by slowly adding concentrated HCl. The pure boronic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

Expected Data & Characterization
ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-90% (after purification)
¹H NMR (400 MHz, DMSO-d₆) δ ~7.9 (s, 2H, -B(OH)₂), 7.1-7.3 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹⁹F NMR (376 MHz, DMSO-d₆) A single resonance characteristic of an aryl fluoride.
¹¹B NMR (128 MHz, DMSO-d₆) δ ~28-30 ppm (broad singlet)
Mass Spec (ESI-) [M-H]⁻ calculated for C₇H₆BClFO₃: 202.00, found: 201.99

Part 4: Application in Suzuki-Miyaura Coupling

The purified (3-Chloro-5-fluoro-2-methoxyphenyl)boronic acid is now a validated intermediate, ready for use in C-C bond formation. [2]The Suzuki-Miyaura reaction is a robust method to couple this boronic acid with an aryl or vinyl halide/triflate. [11]

G Pd0 Pd(0)L₂ PdII_ArX Ar¹-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar¹-Pd(II)L₂-Ar² PdII_ArX->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_ArB->Product Ar1X Ar¹-X Ar1X->PdII_ArX Boronic Ar²-B(OH)₂ Boronic->PdII_ArB Base Base (e.g., K₂CO₃) Base->PdII_ArB

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Suzuki Coupling Protocol
  • To a flask, add the synthesized boronic acid (1.0 eq), an aryl halide/triflate partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Purge the flask with an inert gas.

  • Add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).

  • Heat the reaction mixture (e.g., 80-100 °C) with stirring until TLC or LC-MS indicates consumption of the starting material.

  • Cool to room temperature, dilute with water, and extract with an organic solvent to isolate the biaryl product.

References

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
  • Silva, A. M., et al. (2020).
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
  • Al-Zoubi, R. M., et al. (2010). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Molecules, 15(8), 5133-5143. [Link]
  • Pato, M. D. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Omran, Z., et al. (2020). Chemical Synthesis of Boronic Derivatives (3-5).
  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?
  • Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard...
  • Al-Zoubi, R. M., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
  • Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol. [Link]
  • Gary, J. B., & Molander, G. A. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of organic chemistry, 76(20), 8349–8355. [Link]
  • Pato, M. D. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Process for purification of boronic acid and its derivatives.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6, 298–316. [Link]
  • Purific
  • Lithiation-Borylation Methodology and Its Applic
  • Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic letters, 3(23), 3695–3697. [Link]
  • Miyaura boryl
  • K-M. Lee, et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters, 13(20), 5576–5579. [Link]

Sources

Application Notes & Protocols: Strategic Sonogashira Coupling of 3-Chloro-5-fluoroanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 3-chloro-5-fluoroanisole, a challenging electron-rich aryl chloride, with various terminal alkynes. We will explore the mechanistic underpinnings, the rationale behind catalyst and ligand selection, and present both traditional copper-co-catalyzed and advanced copper-free methodologies. This document is intended for researchers and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Introduction: The Challenge of Activating Aryl Chlorides

The Sonogashira reaction's utility is immense, finding applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[3] While highly efficient for aryl iodides and bromides, the coupling of aryl chlorides presents a significant hurdle.[4]

The primary challenge lies in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) center. The carbon-chlorine bond is significantly stronger (approx. 400 kJ/mol) than C-Br and C-I bonds, making this step energetically demanding.[5] For a substrate like this compound, the electron-donating nature of the methoxy group further deactivates the C-Cl bond towards oxidative addition.

Overcoming this requires carefully designed catalyst systems. The key is to increase the electron density on the palladium center, which facilitates the cleavage of the robust C-Cl bond. This is achieved by using highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[5][6] These ligands not only promote the oxidative addition but also stabilize the active Pd(0) species and facilitate the final reductive elimination step.[6]

Logical Workflow for Protocol Selection

The choice between a traditional copper-co-catalyzed system and a copper-free system depends on the specific substrate and desired outcome.

Protocol_Selection_Workflow Start Start: Couple This compound with Terminal Alkyne Decision1 Is alkyne prone to homocoupling (Glaser)? Start->Decision1 CopperFree Copper-Free Protocol (Preferred Method) Decision1->CopperFree Yes CopperSystem Pd/Cu Co-Catalyzed Protocol (Traditional Method) Decision1->CopperSystem No Decision2 Are yields suboptimal with Copper-Free system? CopperFree->Decision2 Troubleshoot Troubleshoot & Optimize: - Screen Ligands - Vary Base/Solvent - Adjust Temperature CopperSystem->Troubleshoot Decision2->Troubleshoot Yes End Successful Coupling Decision2->End No Troubleshoot->End

Caption: Workflow for selecting the appropriate Sonogashira protocol.

Reaction Mechanisms: Pd/Cu vs. Copper-Free

Understanding the catalytic cycles is crucial for troubleshooting and optimization.

The Classic Pd/Cu Co-Catalyzed Cycle

This mechanism involves two interconnected cycles.[1][6] The palladium cycle activates the aryl chloride, while the copper cycle generates the reactive copper acetylide species. Transmetalation between the two metals is the key step that unites the cycles.

Pd_Cu_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Cl(L₂) Pd0->Pd_complex Oxidative Addition (Ar-Cl) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation (from Cu Cycle) Pd_alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_alkyne->Product_out CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex Transfers Acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Deprotonation

Caption: The interconnected catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

The Copper-Free Catalytic Cycle

To avoid the primary side reaction—oxidative homocoupling of the alkyne to form butadiynes (Glaser coupling)—copper-free systems were developed.[4][7] In this variant, the palladium complex manages all key steps: oxidative addition, alkyne coordination, deprotonation (assisted by the base), and reductive elimination.[1][8]

Copper_Free_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd 1. Oxidative Addition (Ar-Cl) Coord [Ar-Pd(II)(H-C≡CR)(L₂)]⁺Cl⁻ OxAdd->Coord 2. Alkyne Coordination Deprot Ar-Pd(II)-(C≡CR)(L₂) Coord->Deprot 3. Deprotonation (Base) Deprot->Pd0 4. Reductive Elimination Product Ar-C≡CR Deprot->Product

Caption: Catalytic cycle for the copper-free Sonogashira coupling.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques are critical for success. Reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is generally preferred as it avoids the formation of diacetylene byproducts and simplifies purification. It relies on a highly active catalyst system capable of activating the aryl chloride without copper assistance.[9][10]

Materials:

  • Aryl Halide: this compound

  • Terminal Alkyne: (e.g., Phenylacetylene, 1-Octyne)

  • Palladium Pre-catalyst: PdCl₂(PCy₃)₂ or Pd(OAc)₂

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Toluene

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium pre-catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (2.0 eq) and the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M).

  • Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Traditional Pd/Cu Co-Catalyzed Sonogashira Coupling

This classic method can be effective, but care must be taken to minimize oxygen exposure to prevent alkyne homocoupling.[11][12]

Materials:

  • Aryl Halide: this compound

  • Terminal Alkyne: (e.g., Phenylacetylene, 1-Octyne)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Base: Add the anhydrous solvent and the amine base (3.0 eq).

  • Degassing: Degas the solution thoroughly using the freeze-pump-thaw method (3 cycles) or by sparging with argon for 20-30 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. Higher temperatures are often necessary for aryl chlorides.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A black precipitate of palladium black may form but does not always signify reaction failure.[13]

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary & Optimization

The choice of parameters is critical for successfully coupling an unreactive aryl chloride. The following table summarizes key variables and provides a starting point for optimization.

ParameterProtocol 1 (Copper-Free)Protocol 2 (Pd/Cu Co-catalyzed)Rationale & E-E-A-T Insights
Pd Catalyst PdCl₂(PCy₃)₂ / Pd(OAc)₂PdCl₂(PPh₃)₂Protocol 1: Requires a highly active Pd(0) source generated in situ. Bulky, electron-rich ligands like PCy₃ or XPhos are essential to facilitate oxidative addition of the C-Cl bond.[10] Protocol 2: PPh₃ is a less electron-rich ligand, often sufficient for more reactive halides but may require higher loadings and temperatures for chlorides.
Ligand XPhosPPh₃ (part of pre-catalyst)XPhos is a biaryl phosphine ligand known to be highly effective for activating aryl chlorides in various cross-coupling reactions.[4][14]
Cu Co-catalyst NoneCuI (4-10 mol%)Copper(I) accelerates the reaction by forming a copper acetylide, which undergoes transmetalation more readily.[1][15] However, it also catalyzes the undesirable Glaser homocoupling.[7]
Base Cs₂CO₃ / K₂CO₃ (inorganic)TEA / DIPEA (amine)Protocol 1: Strong, non-nucleophilic inorganic bases are often superior for copper-free systems with challenging substrates.[9][10] Protocol 2: The amine base serves both as a base to deprotonate the alkyne and often as a solvent.[7]
Solvent DMSO, TolueneTHF, DMFPolar aprotic solvents like DMSO and DMF are excellent at dissolving the various components and can accelerate the reaction.[10][16] Toluene and THF are also common but may require higher temperatures.
Temperature 100-120 °C60-100 °CHigher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst2. Insufficiently Anhydrous/Anaerobic Conditions3. Inappropriate Ligand/Base Combination1. Use a fresh batch of palladium catalyst and ligand. Ensure CuI is not oxidized (should be off-white, not green/brown).[7]2. Thoroughly degas solvents and use proper inert atmosphere techniques.[13]3. For aryl chlorides, a switch to a more electron-rich ligand (e.g., from PPh₃ to XPhos) and a stronger base (e.g., from TEA to Cs₂CO₃) is often necessary.[4][9]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, high temperature, or solvent choice.While sometimes unavoidable, its formation can be minimized by using high-purity reagents and ensuring a strictly inert atmosphere. The reaction may still proceed to completion despite its presence.[7]
Alkyne Homocoupling (Glaser Product) Presence of oxygen in a Pd/Cu co-catalyzed system.1. Switch to the copper-free protocol.2. If using the Pd/Cu system, ensure meticulous degassing of all reagents and solvents.[7]
Complex Product Mixture Side reactions, substrate decomposition at high temperatures.Try lowering the reaction temperature and extending the reaction time. Screen different solvents. Ensure the starting materials are pure.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Perboni, A., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • García-Rodeja, Y., et al. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Organic Chemistry Portal. [Link]
  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
  • ResearchGate. (2025). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]
  • ACS Publications. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
  • Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
  • ResearchGate. (2014).
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • ACS Publications. (2007). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2015). Supposed mechanism for the copper-free Sonogashira reaction. [Link]

Sources

Troubleshooting & Optimization

overcoming low yields in the synthesis of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low yields in the preparation of this valuable synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic routes effectively.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation, however, can be challenging, with low yields often hindering research and development timelines. This guide provides in-depth troubleshooting for the most common synthetic pathways, focusing on practical solutions to frequently encountered issues.

Choosing Your Synthetic Pathway

There are three primary routes for the synthesis of this compound, each with its own set of advantages and potential pitfalls. Below is a summary to help you select the most appropriate method for your laboratory's capabilities and starting materials.

Synthetic Route Starting Material Key Transformation Common Challenges
Route 1 3,5-DifluoroanisoleElectrophilic ChlorinationRegioselectivity, over-chlorination, difficult purification.
Route 2 3-Chloro-5-fluorophenolWilliamson Ether Synthesis (Methylation)Incomplete reaction, O- vs. C-alkylation, harsh reaction conditions.
Route 3 3-Chloro-5-fluoroanilineSandmeyer ReactionDiazonium salt instability, side reactions (e.g., phenol formation), handling of hazardous reagents.

Below is a decision-making workflow to help you select the most suitable synthetic route:

Synthetic Route Selection start Start: Identify Available Precursor sm1 3,5-Difluoroanisole start->sm1 Commercially available? sm2 3-Chloro-5-fluorophenol start->sm2 Commercially available or synthesized? sm3 3-Chloro-5-fluoroaniline start->sm3 Commercially available or synthesized? route1 Route 1: Electrophilic Chlorination sm1->route1 route2 Route 2: Williamson Ether Synthesis sm2->route2 route3 Route 3: Sandmeyer Reaction sm3->route3

Caption: Decision workflow for selecting a synthetic route to this compound.

Route 1: Electrophilic Chlorination of 3,5-Difluoroanisole

This route offers a direct approach to the target molecule but requires careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted isomers. The methoxy group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors.[2][3] This interplay of directing effects makes achieving high selectivity for the 3-chloro isomer challenging.

Experimental Protocol

This protocol is a representative procedure for the electrophilic chlorination of an activated aromatic ring and may require optimization for your specific setup.

Materials:

  • 3,5-Difluoroanisole

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or other suitable a polar solvent

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (optional, for less reactive substrates)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-difluoroanisole (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • If using a catalyst, add the Lewis acid (0.1-1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add a solution of the chlorinating agent (1-1.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by fractional distillation or column chromatography.

Troubleshooting Guide: Low Yields in Electrophilic Chlorination

Q1: My reaction is very slow or does not go to completion. What can I do?

A1: The electron-withdrawing nature of the two fluorine atoms can deactivate the ring towards electrophilic substitution.[2]

  • Increase Catalyst Loading: If you are using a Lewis acid catalyst, incrementally increase the amount up to a stoichiometric quantity.

  • Change the Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often more reactive than NCS.[4]

  • Elevate the Temperature: Gradually increase the reaction temperature, but be mindful that this may decrease regioselectivity.

Q2: I am getting a mixture of isomers (e.g., 2-chloro and 4-chloro). How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common issue due to the competing directing effects of the methoxy and fluoro groups.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -20 °C or 0 °C) can enhance the selectivity for the thermodynamically favored product.

  • Choice of Solvent: The polarity of the solvent can influence regioselectivity. Experiment with less polar solvents like carbon tetrachloride or hexane.[4]

  • Bulky Chlorinating Agents: While less common, employing a bulkier chlorinating agent might favor substitution at the less sterically hindered position.

Q3: I am observing significant amounts of dichlorinated byproducts. How can I prevent this?

A3: Over-chlorination occurs when the product is more reactive than the starting material or when the reaction conditions are too harsh.

  • Use Stoichiometric Amounts of Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent. Using a slight excess (e.g., 1.05 equivalents) is often sufficient.

  • Slow Addition: Add the chlorinating agent slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.

  • Monitor the Reaction Closely: Use TLC or GC-MS to monitor the reaction and stop it as soon as the starting material is consumed.

Route 2: Williamson Ether Synthesis (Methylation of 3-Chloro-5-fluorophenol)

This classical method involves the O-alkylation of a phenol and is a reliable route if the starting phenol is readily available. The key to a high-yielding reaction is the complete deprotonation of the phenol to form the phenoxide, which then acts as a nucleophile.[5][6]

Experimental Protocol

Materials:

  • 3-Chloro-5-fluorophenol

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Dilute hydrochloric acid

  • Ethyl acetate or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-chloro-5-fluorophenol (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS). Gentle heating may be required.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Troubleshooting Guide: Low Yields in Williamson Ether Synthesis

Q1: The reaction is incomplete, and I recover a significant amount of starting phenol. What is the issue?

A1: Incomplete deprotonation of the phenol is a common cause of low conversion.

  • Choice of Base: For phenols, a relatively strong base is needed. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective.[5] Potassium carbonate (K₂CO₃) in acetone or DMF is a milder and safer alternative but may require heating.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used. Water will consume the base and protonate the phenoxide.

  • Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the methylating agent.

Q2: My yield is low, and I suspect side reactions. What are the likely byproducts?

A2: The primary side reaction of concern is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor O-alkylation over C-alkylation.

  • Counter-ion: The choice of base can influence the O/C alkylation ratio.

  • Methylating Agent: Dimethyl sulfate is a highly efficient methylating agent for phenols and often gives high yields of the O-methylated product.[7][8]

Q3: The workup is problematic, and I am losing product. Any suggestions?

A3: Emulsion formation during the aqueous workup can lead to product loss.

  • Brine Wash: Washing the combined organic layers with brine can help to break up emulsions.

  • Filtration: If a solid precipitate forms during workup, it may be beneficial to filter the entire mixture through a pad of celite before separating the layers.

Route 3: Sandmeyer Reaction of 3-Chloro-5-fluoroaniline

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[9][10] While powerful, this reaction requires careful temperature control and handling of potentially unstable diazonium salts.

Experimental Protocol

Materials:

  • 3-Chloro-5-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methanol (CH₃OH)

  • Copper(I) catalyst (e.g., CuCl, CuBr) (optional, but often improves yield)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • Prepare a solution of 3-chloro-5-fluoroaniline (1 equivalent) in aqueous acid (e.g., 3M HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Methoxylation:

    • In a separate flask, prepare a solution of the copper(I) catalyst (if used) in methanol.

    • Slowly add the cold diazonium salt solution to the methanol solution. Vigorous evolution of nitrogen gas will occur.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases. Gentle heating may be necessary to complete the reaction.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Troubleshooting Guide: Low Yields in the Sandmeyer Reaction

Q1: The reaction mixture turned dark, and the yield was very low. What happened?

A1: Decomposition of the diazonium salt is a major cause of low yields.

  • Temperature Control: It is critical to maintain the temperature at 0-5 °C during the diazotization and before the addition to the methoxy source. Higher temperatures lead to premature decomposition of the diazonium salt.

  • Purity of Sodium Nitrite: Use high-quality sodium nitrite. Old or impure sodium nitrite can lead to poor diazotization.

Q2: I isolated 3-chloro-5-fluorophenol as a major byproduct. How can I avoid this?

A2: The diazonium salt can react with water to form the corresponding phenol.

  • Anhydrous Methanol: Use anhydrous methanol for the methoxylation step to minimize the competing reaction with water.

  • Efficient Addition: Add the diazonium salt solution to the methanol promptly after its formation.

Q3: The reaction is sluggish, and nitrogen evolution is slow. How can I improve the rate?

A3: The decomposition of the diazonium salt to the desired product may be slow.

  • Catalyst: The use of a copper(I) catalyst is often essential for good yields in Sandmeyer reactions.[9]

  • Gentle Heating: After the initial vigorous reaction has subsided, gentle heating (e.g., to 40-50 °C) can help to drive the reaction to completion.

General Purification and Characterization

Purification: this compound is a liquid at room temperature.[11] Fractional distillation under reduced pressure is often the most effective method for purification.[12] For smaller scales or to remove closely boiling impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed.

Characterization: The successful synthesis of this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the methoxy group protons and the aromatic protons.

  • ¹³C NMR: The number of signals and their chemical shifts will be characteristic of the substituted aromatic ring.

  • GC-MS: This is an excellent technique for determining the purity of the product and identifying any byproducts by their mass-to-charge ratio and fragmentation patterns.

  • IR Spectroscopy: Look for characteristic C-O, C-Cl, and C-F stretching frequencies.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is the most cost-effective? A: The cost-effectiveness depends on the price and availability of the starting materials. If 3,5-difluoroanisole is readily and cheaply available, Route 1 may be the most direct. However, if 3-chloro-5-fluorophenol or 3-chloro-5-fluoroaniline are more accessible, Routes 2 and 3, respectively, would be more economical.

Q: Are there any significant safety concerns with these syntheses? A: Yes.

  • Route 1: Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Lewis acids are also corrosive and moisture-sensitive.

  • Route 2: Dimethyl sulfate is highly toxic and a suspected carcinogen.[13] Handle it with extreme caution in a well-ventilated fume hood. Sodium hydride is a flammable solid that reacts violently with water.

  • Route 3: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. Sodium nitrite is a strong oxidizing agent.

Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q: Can I use other methylating agents for the Williamson ether synthesis? A: Yes, methyl iodide is a common alternative to dimethyl sulfate. However, it is a lachrymator and should be handled with care. Other less common methylating agents include methyl triflate and methyl tosylate.

References

  • Process for preparing 3,5-difluoroaniline. (1994). Google Patents.
  • de Oliveira, D. N., et al. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 5(4), 1957-1964. [Link]
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. (2022).
  • Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Anisole Impurities and Related Compound. Veeprho. (n.d.).
  • Sandmeyer Reaction. Organic Chemistry Portal. (n.d.).
  • Process for preparing 3,5-difluoroaniline. (1999). Google Patents.
  • Purification of carboxylic esters by extractive distillation. (2011). ResearchGate.
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2009). ResearchGate.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Publications.
  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2020). ResearchGate.
  • Sandmeyer reaction. Wikipedia. (2023).
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2020). IJRAR.org.
  • One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. (2008). PMC - NIH.
  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2020). OUCI.
  • The challenges of controlling polymer synthesis at the molecular and macromolecular level. (2013). Polymer Chemistry (RSC Publishing).
  • Williamson ether synthesis. Wikipedia. (2023).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). PMC - NIH.
  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. (2021).
  • Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. (2016). PubMed.
  • Ether purification by distillation and adsorption. (1951). Google Patents.
  • Electrophilic aromatic substitution. Wikipedia. (2023).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2018). ResearchGate.
  • Synthesis of functional 'polyolefins': state of the art and remaining challenges. (2013). Chemical Society Reviews (RSC Publishing).
  • A simple, efficient, tandem and scalable procedure for the synthesis of some valuable alkyl aryl ethers under microwave irradiation and solvent free conditions. (2017). Organic Chemistry Research.
  • Applications of N-Chlorosuccinimide in Organic Synthesis. (2016). ResearchGate.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Chlorobenzene from Aniline via the Sandmeyer Reaction. (2014). Sciencemadness Discussion Board.
  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). ACS Publications.
  • A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. (2004). Catalysis Eprints database.
  • A Brief Explanation of the Williamson Ether Synthesis. (2013). YouTube.
  • dimethyl sulfate. Organic Syntheses Procedure. (n.d.).
  • A Gold-Catalyzed Acid-Assisted Regioselective Cyclization for the Synthesis of Polysubstituted Oxazoles. (2019). ResearchGate.
  • Treatment of anisole (CH3OC6H5) with Cl2 and FeCl3. (2023). Filo.
  • Electrophilic halogenation. Wikipedia. (2023).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2011). PMC - NIH.
  • How To: Purify by Distillation. University of Rochester Department of Chemistry. (n.d.).
  • Electrophilic Aromatic Substitution (EAS)SEAr:. (2023).

Sources

Technical Support Center: Grignard Formation of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-5-fluoroanisylmagnesium chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical Grignard reagent in their synthetic workflows. As a versatile intermediate in the development of pharmaceuticals and agrochemicals, successful and high-yielding formation of this organometallic compound is paramount.[1]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established organometallic principles and extensive field experience. We will explore the causality behind common experimental failures and provide robust, self-validating solutions to ensure the integrity of your synthesis.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems encountered during the Grignard formation of 3-chloro-5-fluoroanisole. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Question 1: My reaction won't start. The magnesium turnings are just sitting in the flask. What's wrong?

Probable Cause: The primary barrier to initiation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal. This layer prevents the magnesium from inserting into the carbon-chlorine bond.[2] A secondary, but equally critical, cause is the presence of trace amounts of water, which will quench any small amount of Grignard reagent that does form, effectively halting the reaction.[3]

Solution:

  • Mechanical Activation: Before setting up the reaction, vigorously grind the magnesium turnings with a mortar and pestle. This will physically break the oxide layer, exposing a fresh, reactive metal surface.[4][5]

  • Chemical Activation:

    • Iodine: Add a single, small crystal of iodine to the flask containing the magnesium and anhydrous solvent. The iodine reacts with the magnesium to form magnesium iodide, which etches the surface and exposes reactive sites.[2][6] You will observe the disappearance of the characteristic purple/brown iodine color as it reacts.

    • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form magnesium bromide and ethylene gas, which bubbles out of the solution. This process cleans and activates the magnesium surface.[2][4]

  • Thermal Activation: Gently warm a small portion of the reaction mixture with a heat gun.[6] Be prepared to remove the heat source immediately and, if necessary, use an ice bath, as the initiation can be highly exothermic.[7]

  • Ensure Strict Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use and assembled under a positive pressure of an inert gas (Nitrogen or Argon). Solvents like tetrahydrofuran (THF) or diethyl ether must be rigorously dried, for example, by passing through an activated alumina column or distilling from a suitable drying agent.[8][9]

Question 2: My reaction started, but the yield of the Grignard reagent is very low. What side reactions are occurring?

Probable Cause: Low yields are typically the result of two main competing side reactions: Wurtz coupling and protonolysis (quenching).

  • Wurtz Coupling: The already-formed Grignard reagent (3-chloro-5-fluoroanisylmagnesium chloride) is a potent nucleophile. It can react with a molecule of the starting material (this compound) in a coupling reaction to form an unwanted biphenyl byproduct.[10][11][12] This is a significant pathway that consumes both the starting material and the desired product.

  • Protonolysis: Grignard reagents are extremely strong bases and will be destroyed by even weak proton donors.[13][14][15] The most common culprit is water, but alcohols or any other protic impurity will also quench the reagent, converting it into this compound and rendering it useless for subsequent steps.[3][9]

Solution:

  • Control the Addition Rate: The Wurtz reaction is minimized by keeping the concentration of the aryl halide low at all times. This is achieved by the slow, dropwise addition of the this compound solution to the stirring suspension of magnesium.[10][12]

  • Maintain Low Temperature: The formation of the Grignard reagent is exothermic.[7] Running the reaction at a controlled, lower temperature (e.g., using an ice bath) can help suppress the rate of the Wurtz coupling side reaction.

  • Re-verify Anhydrous Conditions: If you suspect quenching is the issue, re-evaluate your solvent and glassware drying procedures. Ensure your inert gas supply is dry. Even atmospheric moisture entering through a loose joint can significantly impact yield.[7][16]

Question 3: My final product (after reacting the Grignard with an electrophile) is contaminated with a significant amount of a high-molecular-weight impurity.

Probable Cause: This impurity is almost certainly the biphenyl byproduct (5,5'-dichloro-3,3'-difluoro-2,2'-dimethoxybiphenyl) formed via the Wurtz coupling reaction as described in the previous point.[11][17]

Solution:

  • Prevention (During Grignard Formation): Follow the advice for minimizing Wurtz coupling: slow addition of the aryl halide and effective temperature control.[10][12] A higher ratio of magnesium to the aryl halide can also sometimes favor the desired reaction.

  • Removal (During Workup): This biphenyl byproduct is typically non-polar and will need to be separated from your desired product. Standard purification techniques such as column chromatography or recrystallization are generally effective. The choice of method will depend on the physical properties of your target molecule.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solutions
Reaction Fails to Initiate 1. Magnesium oxide (MgO) passivation layer. 2. Trace moisture in the system.1. Activate Mg: mechanically (grind) or chemically (I₂, 1,2-dibromoethane). 2. Apply gentle, localized heat with caution. 3. Ensure all glassware and solvents are rigorously dry under an inert atmosphere.
Low Yield of Grignard Reagent 1. Wurtz Coupling: Grignard reacts with starting material. 2. Protonolysis: Grignard is quenched by water or other protic sources.1. Add the this compound solution slowly and controllably. 2. Maintain a low reaction temperature with an ice bath. 3. Re-confirm all anhydrous procedures.
Biphenyl Byproduct Contamination Wurtz coupling side reaction.1. Minimize formation with slow addition and temperature control. 2. Remove the byproduct during workup via chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the Wurtz coupling side reaction?

The Wurtz coupling mechanism involves the nucleophilic Grignard reagent attacking the electrophilic carbon of the carbon-chlorine bond in another molecule of the starting aryl halide.[18] The process resembles a nucleophilic substitution on an aryl halide, leading to the formation of a new carbon-carbon bond and magnesium chloride bromide as a byproduct.

Q2: How can I visually confirm that my Grignard reagent is forming?

Several visual cues indicate a successful initiation and progression of the reaction:

  • A noticeable increase in the temperature of the flask (exotherm).[7]

  • The reaction mixture turning cloudy, gray, or brownish.[7]

  • The gradual consumption of the shiny magnesium turnings.

  • Spontaneous bubbling or refluxing of the solvent (if the reaction becomes very vigorous).

Q3: Why is THF or diethyl ether used as the solvent?

Ethereal solvents are essential for several reasons. First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent.[19] Second, the lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in solution. This solvation is crucial for its formation and reactivity.

Q4: The starting material has both a chloro and a fluoro substituent. Why does the Grignard form at the C-Cl bond?

Grignard reagent formation from aryl halides depends on the bond strength of the carbon-halogen bond. The C-Cl bond is weaker and more reactive than the C-F bond. Therefore, magnesium will selectively insert at the more labile carbon-chlorine bond, leaving the fluoro group intact.[13]

Visualization of Reaction Pathways

The following diagrams illustrate the desired synthetic route versus the common detrimental side reactions.

Grignard Formation Pathways cluster_wurtz Wurtz Coupling cluster_quench Protonolysis ArylHalide This compound Grignard 3-Chloro-5-fluoroanisyl- magnesium chloride (Desired Product) ArylHalide->Grignard Desired Reaction WurtzProduct Biphenyl Byproduct ArylHalide->WurtzProduct Mg Mg(0) / THF Mg->Grignard Grignard->WurtzProduct Side Reaction 1 QuenchedProduct This compound (Quenched) Grignard->QuenchedProduct Side Reaction 2 H2O H₂O (Moisture) H2O->QuenchedProduct

Caption: Desired Grignard formation vs. side reactions.

Troubleshooting Workflow decision decision solution solution problem problem start Start Reaction q1 Is reaction initiating? (Exotherm, color change) start->q1 p1 Problem: No Initiation q1->p1 No q2 Is yield low or biphenyl byproduct present? q1->q2 Yes s1 Solution: 1. Activate Mg (grind, I₂) 2. Check for H₂O 3. Apply gentle heat p1->s1 s1->q1 p2 Problem: Wurtz Coupling / Protonolysis q2->p2 Yes end_node Successful Grignard Formation q2->end_node No (High Yield) s2 Solution: 1. Slow halide addition 2. Maintain low temp. 3. Re-verify dry conditions p2->s2 s2->end_node

Caption: A workflow for troubleshooting Grignard formation.

Recommended Protocol: Formation of 3-Chloro-5-fluoroanisylmagnesium chloride

This protocol is designed to be a self-validating system, emphasizing checkpoints to minimize side reactions.

1. Preparation and Setup:

  • Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a magnetic stir bar.

  • Dry all glassware, including the flask, reflux condenser, and addition funnel, in an oven at >120°C overnight or by flame-drying under vacuum.[6]

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Add anhydrous THF or diethyl ether via cannula or syringe to the flask, enough to cover the magnesium turnings.[8]

2. Magnesium Activation (Checkpoint):

  • Add a single crystal of iodine. Stir until the brown color dissipates. This is your first validation that the system is dry and the magnesium is becoming reactive.

  • Alternatively, add 1-2 mol% of 1,2-dibromoethane and stir. Observe for bubble formation (ethylene).

3. Initiation and Reagent Addition:

  • Prepare a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether in the addition funnel.

  • Add a small portion (~5-10%) of the aryl halide solution to the magnesium suspension.

  • Observe for signs of initiation (gentle bubbling, cloudiness, slight exotherm). If initiation does not occur, apply gentle heat with a heat gun until it begins, then immediately remove the heat.

  • Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 25-30°C with external cooling). This is the critical step for minimizing Wurtz coupling.

4. Reaction Completion and Storage:

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

  • The resulting dark gray or brown solution is the Grignard reagent. It should be used immediately in the subsequent synthetic step.

  • If storage is necessary, the reagent must be kept in a sealed flask under a positive pressure of inert gas.

References
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015-12-10).
  • grignard reagents - Chemguide.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011-10-14).
  • Grignard Reaction - Organic Chemistry Portal.
  • Grignard Reagent Reaction Mechanism - YouTube. (2018-05-04).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale - Organic Process Research & Development.
  • The Grignard Reaction (Worksheet Solutions Walkthrough) - YouTube. (2021-08-25).
  • Wurtz reaction - Wikipedia.
  • Esters with Grignard Reagent - Chemistry Steps.
  • Why Grignard Reagents React With Water - Master Organic Chemistry. (2015-11-13).
  • Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024-03-24).
  • Does anyone know the best way to activate magnesium for the grignard reagent? - ResearchGate. (2014-03-06).
  • How dangerous is actually adding water to Grignard reagent? - Reddit. (2019-04-28).
  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System - ACS Publications. (2025-11-21).
  • Wurtz reaction - Chemistry LibreTexts. (2023-01-22).
  • Making a Grignard reagent from elemental magnesium - YouTube. (2023-02-09).
  • Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020-10-26).
  • Grignard reaction - Wikipedia.
  • Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2 - ResearchGate. (2025-08-07).
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - Royal Society of Chemistry. (2023-06-28).
  • 25. The Grignard Reaction - University of Missouri-St. Louis.
  • What happens when a Grignard reagent is treated with water? - Quora. (2019-11-13).
  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? - Chemistry Stack Exchange. (2014-03-25).
  • chlorodiisopropylphosphine - Organic Syntheses Procedure.
  • How does iodine ACTUALLY activate a Grignard? - Reddit. (2024-10-16).

Sources

purification of 3-Chloro-5-fluoroanisole from regioisomeric impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 3-chloro-5-fluoroanisole, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary challenge in obtaining high-purity this compound lies in the removal of structurally similar regioisomeric impurities that often form during synthesis. These isomers possess identical molecular weights and similar physicochemical properties, making their separation a non-trivial task.[2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomeric impurities I should expect when synthesizing this compound?

A1: The identity and prevalence of regioisomeric impurities are highly dependent on the synthetic route. During the synthesis of halogenated aromatic compounds, substitution reactions on the benzene ring can lead to the formation of various positional isomers.[2] For this compound (a 1,3,5-substituted pattern), you can anticipate the formation of other chloro-fluoroanisole isomers.

Potential Regioisomeric Impurities Include:

  • 2-Chloro-3-fluoroanisole

  • 3-Chloro-2-fluoroanisole[3]

  • 2-Chloro-4-fluoroanisole[3]

  • 4-Chloro-2-fluoroanisole

  • 2-Chloro-5-fluoroanisole[3]

  • 3-Chloro-4-fluoroanisole[3]

  • 4-Chloro-3-fluoroanisole[3]

  • 2-Chloro-6-fluoroanisole[3]

The control of these impurities should ideally begin with the starting materials, such as the precursor 3-chloro-5-fluorophenol, which itself can contain numerous regioisomers.[4][5] Establishing a robust analytical method early in the process is crucial for monitoring and controlling these impurities.[5]

Q2: Which analytical techniques are most effective for identifying and quantifying these isomers?

A2: Due to the volatile nature of chloro-fluoroanisole isomers, Gas Chromatography (GC) is the most powerful and widely used technique for their separation and quantification.[6]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is an excellent method for quantifying the relative percentage of each isomer (area% method). The choice of the GC column's stationary phase is critical for achieving baseline separation.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is indispensable for confirming the identity of the impurities. While all isomers will have the same molecular ion peak, their fragmentation patterns and, most importantly, their retention times will differ, allowing for positive identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers.[9] The substitution pattern on the aromatic ring creates unique chemical shifts and coupling constants (J-coupling) for the aromatic protons and carbons, providing a definitive structural fingerprint for each isomer.[10][11]

Technique Primary Use Key Advantage Reference
GC-FID Quantitative analysis of purity (Area %)Robust, excellent for quantitation of known impurities.[4][5]
GC-MS Identification and confirmation of impuritiesProvides mass information to confirm identity alongside retention time.[7][8]
NMR Definitive structural elucidationUnambiguously determines the substitution pattern of each isolated isomer.[9][10]
Q3: What are the key physical properties I should consider when planning a purification strategy?

A3: Understanding the physical properties of your target compound is fundamental to selecting an appropriate purification method. This compound is a colorless to pale yellow liquid at room temperature.[1]

Property Value Significance for Purification Reference
Molecular Formula C₇H₆ClFOAll regioisomers share this formula and a molecular weight of 160.57 g/mol .[1]
Boiling Point ~189 °CMakes fractional distillation a viable purification method, provided the isomers have sufficiently different boiling points.[1][3]
Density ~1.27 g/mL at 25 °CUseful for calculations during workup and extraction.[1][3]
Polarity Non-polar/Medium-polarityThe molecule's polarity dictates its behavior in chromatographic systems, guiding the selection of stationary and mobile phases.[12]

Troubleshooting and Experimental Guides

The following section addresses specific experimental challenges and provides detailed protocols for purification and analysis.

Q4: My initial GC-MS analysis shows a cluster of peaks with very close retention times and identical mass spectra. How can I improve the separation to accurately assess purity?

A4: This is a classic challenge with regioisomers. The key is to optimize your GC method to enhance resolution.

Causality: The similar boiling points and polarities of positional isomers cause them to co-elute or elute very closely on a standard GC column. Achieving separation requires a highly selective stationary phase and optimized temperature programming.[5]

Protocol 1: Optimized GC-MS Method for Isomer Resolution

  • Column Selection: The choice of the GC column is the most critical parameter. Start with a medium-polarity column. Columns with a stationary phase containing a higher percentage of diphenyl polysiloxane can improve separation.

    • Recommended Columns: Rtx®-35 (35% diphenyl) or Rtx®-65 (65% diphenyl) have shown success in separating similar chloro-fluoro compounds.[4][5] A standard DB-5 (5% diphenyl) column may also provide adequate separation with optimization.[6][12]

  • Sample Preparation:

    • Prepare a dilute solution of your crude sample (~1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.[2]

  • Instrument Setup (Example):

    • Injector: Split/splitless, use a split ratio of 25:1 or higher to avoid column overloading. Set the temperature to 240 °C.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

    • Oven Temperature Program: A slow temperature ramp is crucial for separating compounds with close boiling points.

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: Increase at 5-10 °C/min to 210 °C.[5]

      • Final Hold: Hold at 210 °C for 10-15 minutes to ensure all components elute.

    • MS Detector:

      • Transfer Line Temperature: 280 °C.[2]

      • Ion Source Temperature: 230 °C.[2]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 40-300.

By implementing a slower temperature gradient and selecting a more appropriate column, you will increase the differential partitioning of the isomers between the mobile and stationary phases, leading to better resolution.

Q5: My crude product is a complex mixture of isomers (>10% total impurities). Which purification technique should I attempt first?

A5: For multi-gram quantities with significant isomeric impurities, flash column chromatography is the most versatile and effective initial purification technique.[13] It separates compounds based on differences in their polarity and interaction with the stationary phase.[14]

G

Protocol 2: Flash Column Chromatography

  • Solvent System Selection (TLC Analysis):

    • The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3.[13]

    • Use silica gel TLC plates.

    • Spot your crude material and develop the plates in various mixtures of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Starting Point: Try a 95:5 mixture of Hexanes:Ethyl Acetate. Gradually increase the polarity if the spots do not move.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).[13]

    • Prepare a slurry of silica gel in your chosen mobile phase and carefully pour it into the column, avoiding air bubbles.[15]

    • Allow the silica to settle into a packed bed, with a thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a solvent like dichloromethane.

    • Add a small amount of silica gel or Celite to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading a liquid sample.[15]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying gentle air pressure (flash chromatography).

    • Collect fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

    • Fractions containing the pure desired product (as determined by TLC) should be combined.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using the optimized GC-MS method from Protocol 1.

Q6: I've tried flash chromatography, but two of the isomers still co-elute. How can I improve the separation?

A6: If standard chromatography fails, you need to enhance the selectivity of the system.

  • Action 1: Use a Different Stationary Phase: Silica gel is a polar stationary phase. If isomers have very similar polarities, they will behave similarly. Consider trying a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reverse-phase (e.g., C18) column, although the latter requires a polar mobile phase.[13]

  • Action 2: Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar mobile phase and gradually increase the percentage of the more polar solvent over time (gradient elution).[15] This can help resolve compounds that are very close in polarity. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate from 0% to 10%.

  • Action 3: Consider Preparative HPLC: For very difficult separations or when extremely high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the best option.[13] Using a specialized column (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) can exploit different separation mechanisms like pi-pi interactions, which may differ significantly between isomers.[16]

Q7: Can I use fractional distillation to purify this compound?

A7: Yes, fractional distillation is a potentially effective method, especially on a larger scale, but its success depends on the difference in boiling points between the regioisomers.[17]

Causality: Distillation separates liquids based on differences in their vapor pressures (and thus boiling points). For a successful separation, the boiling points of the components must be sufficiently different.

Protocol 3: Laboratory-Scale Fractional Distillation

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar.

    • Attach a fractionating column (e.g., a Vigreux or packed column) to the flask. The longer the column and the greater its surface area, the better the separation efficiency.

    • Place a distillation head with a thermometer at the top of the column. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Attach a condenser and a receiving flask.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure a slow, equilibrium-based distillation.

  • Procedure:

    • Charge the crude this compound to the distillation flask (do not fill more than two-thirds full).

    • Heat the flask gently using a heating mantle.

    • As the liquid boils, vapor will rise through the column. The vapor will repeatedly condense and re-vaporize on the column's surface, enriching the most volatile component (lowest boiling point) at the top.

    • Carefully control the heating rate to maintain a slow distillation rate (e.g., 1-2 drops per second).

    • Collect different fractions based on the temperature at the distillation head. The temperature should remain stable while a pure component is distilling. A sharp rise in temperature indicates that a higher-boiling component is beginning to distill.

  • Analysis:

    • Analyze each collected fraction by GC-MS to determine its composition.

    • Combine the fractions that meet your purity requirements.

References

  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
  • Radha, D., et al. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. African Journal of Biomedical Research.
  • Google Patents. (2011). CN102146023B - Method for preparing p-fluoro anisole. Google Patents.
  • Google Patents. (1991). EP0246673B1 - Process for separating a chlorotoluene isomer. Google Patents.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • Semantic Scholar. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Semantic Scholar.
  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • ResearchGate. (2024). How to separate the stereoisomers compond in reaction mixture?. ResearchGate.
  • NIH National Center for Biotechnology Information. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Reddit. (2020). Can NMR distinguish between stereoisomers?. Reddit.
  • PubMed. (1996). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed.
  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • ResearchGate. (2023). Isolation And Purification Of Substance By Column Chromatography. ResearchGate.
  • MDPI. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI.
  • NIH National Center for Biotechnology Information. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • ResearchGate. (2000). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate.
  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Analyst (RSC Publishing). (1982). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst.

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 3-chloro-5-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions while minimizing catalyst loading. Here, we will delve into the nuances of catalyst selection, reaction conditions, and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: this compound is an electron-rich aryl chloride. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki catalytic cycle, which is often the rate-determining step.[1][2] The electron-donating nature of the methoxy and fluoro groups further deactivates the carbon-chlorine bond, making oxidative addition to the palladium(0) catalyst more difficult.[3]

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: For challenging substrates like this compound, a higher initial catalyst loading is often necessary to achieve reasonable conversion. A good starting point is typically 1-2 mol% of the palladium precursor.[4] However, the goal of optimization is to reduce this loading significantly, ideally to well below 0.1 mol%, to improve the economic and environmental profile of the synthesis.[5][6]

Q3: Which palladium precursor and ligand combination is most effective?

A3: For electron-rich aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[7][8] Ligands such as SPhos, XPhos, and dtbpf have shown excellent performance in promoting the oxidative addition of aryl chlorides.[7][9] Pre-catalysts like (XPhos)Pd G2 or G3 can also be highly effective as they ensure the efficient generation of the active Pd(0) species.[2]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[2][10] Homocoupling is often caused by the presence of oxygen, so it's crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[2][10] Protodeboronation can be minimized by using a slight excess of the boronic acid, using anhydrous conditions with a base like K₃PO₄, or by employing more stable boronic esters like pinacol esters.[2][11][12]

Troubleshooting Guide

This section provides a more in-depth approach to resolving common issues you might face during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium(0) active species is not being generated or is decomposing. 2. Inefficient Oxidative Addition: The C-Cl bond is particularly resistant to cleavage. 3. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal.1. Use a fresh, high-quality palladium precursor and ligand. Ensure all solvents and reagents are rigorously degassed.[12] Consider using a pre-catalyst to ensure efficient generation of Pd(0).[2] 2. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or a related dialkylbiaryl phosphine ligand to facilitate oxidative addition.[7] 3. Screen different solvents (e.g., toluene, dioxane, 2-MeTHF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[12]
Significant Side Product Formation 1. Homocoupling: Presence of oxygen in the reaction mixture. 2. Protodeboronation: Instability of the boronic acid under the reaction conditions. 3. Dehalogenation: Reduction of the starting aryl chloride.1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[10][12] 2. Use a slight excess (1.2-1.5 equivalents) of fresh boronic acid.[12] Consider using a more stable boronic ester derivative (e.g., pinacol boronate).[10] Using anhydrous conditions with a base like K₃PO₄ can also help.[2] 3. This can sometimes occur with certain bases or solvents.[10] Screening different bases or reducing the reaction time once the starting material is consumed can mitigate this.
Difficulty in Product Purification 1. Residual Palladium: The final product is contaminated with palladium. 2. Boronic Acid Residues: Unreacted boronic acid and its byproducts are present.1. Filter the crude reaction mixture through a pad of celite or silica gel before concentrating.[12] Specialized scavengers can also be used to remove residual palladium. 2. Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the workup to remove unreacted boronic acid and its byproducts.[12]

Experimental Protocols

General Procedure for Optimizing Catalyst Loading

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. The catalyst loading can be systematically lowered in subsequent experiments once a reliable high-yielding reaction has been established.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three to five times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd(OAc)₂) and the ligand (e.g., 0.02 mmol, 2 mol% SPhos).

  • Solvent Addition: Add the degassed solvent (e.g., 3-5 mL of toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[12][13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

G Start Reaction Start Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Start->Monitor Complete Reaction Complete? High Yield? Monitor->Complete LowYield Low or No Conversion Complete->LowYield No, Low Yield SideProducts Significant Side Products Complete->SideProducts No, Side Products End Successful Reaction Proceed to Lower Catalyst Loading Complete->End Yes OptimizeCatalyst Optimize Catalyst System (Ligand, Pre-catalyst) LowYield->OptimizeCatalyst OptimizeConditions Optimize Conditions (Base, Solvent, Temp.) LowYield->OptimizeConditions CheckInertness Improve Inert Atmosphere (Degassing) SideProducts->CheckInertness AdjustStoichiometry Adjust Boronic Acid Stoichiometry or use Boronic Ester SideProducts->AdjustStoichiometry OptimizeCatalyst->Monitor OptimizeConditions->Monitor CheckInertness->Monitor AdjustStoichiometry->Monitor

Caption: Troubleshooting workflow for optimizing Suzuki reactions.

Key Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][14][15]

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This step is typically the slowest and is accelerated by electron-rich, bulky ligands.[1]

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid.[14][16]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1][14]

Caption: The Suzuki-Miyaura catalytic cycle.

By carefully considering each step of this process and systematically addressing the common issues outlined in this guide, you can successfully optimize your Suzuki coupling reactions for challenging substrates like this compound and achieve your desired products with high efficiency and minimal catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
  • The Organic Chemistry Tutor. (2020, May 29). Suzuki Coupling Reaction Mechanism. YouTube. [Link]
  • Chemistry LibreTexts. (2021, March 15). Suzuki Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Advion. (n.d.). Suzuki Reaction Monitoring. [Link]
  • Reddit. (2018, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Reddit. (2021, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

Sources

Technical Support Center: Managing Exothermic Events in 3-Chloro-5-fluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reactions involving 3-Chloro-5-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical processes with this versatile intermediate. The unique electronic properties imparted by the chloro and fluoro substituents make this molecule a valuable building block in pharmaceuticals and agrochemicals, but these same properties can influence reaction kinetics and thermal profiles.[1] This document provides in-depth, practical guidance in a question-and-answer format to help you anticipate, manage, and troubleshoot exothermic events, ensuring safer and more robust chemical scale-up.

Part 1: Foundational Thermal Hazard Assessment

Scaling a reaction is not merely about using larger flasks and more reagents; it's a discipline where understanding thermal output is paramount. The ratio of heat transfer area to reaction volume decreases dramatically as scale increases, meaning a manageable temperature rise in the lab can become a dangerous, uncontrollable runaway in a pilot plant.[2] A formal hazard evaluation is not just recommended; it is a critical step to prevent incidents.[3]

FAQ 1: What is a thermal runaway and why is it a major concern with this compound reactions?

A thermal runaway occurs when the heat generated by a chemical reaction exceeds the rate at which heat can be removed by the cooling system. This imbalance leads to an accelerating increase in temperature, which further speeds up the reaction rate, creating a dangerous feedback loop.

Reactions involving substituted aromatic rings like this compound, such as nitrations, Friedel-Crafts acylations, or metallations, are often highly exothermic.[4][5] If not properly controlled during scale-up, a runaway can lead to:

  • Boil-over: The solvent system rapidly boils, exceeding the capacity of the condenser and releasing flammable or toxic vapors.

  • Over-pressurization: The rapid generation of gaseous byproducts or vapor pressure can exceed the vessel's pressure rating, leading to a rupture or explosion.

  • Secondary Decomposition: At elevated temperatures, the reactants, products, or solvent may begin to decompose, often with the release of even more energy and gas, leading to a catastrophic failure.[2]

Workflow for Thermal Hazard Assessment

This workflow outlines the critical steps for evaluating thermal risk before scaling up any new process involving this compound.

G Start Temperature rises above set point + alarm limit StopAddition Immediately STOP all reagent addition Start->StopAddition CheckCooling Is cooling system at 100% capacity? AssessRate Is temperature still rising rapidly? CheckCooling->AssessRate Yes Investigate Hold and investigate cooling system fault CheckCooling->Investigate No StopAddition->CheckCooling PrepareQuench Prepare emergency quench system AssessRate->PrepareQuench Yes Controlled Temperature is controlled. Resume addition at a reduced rate after investigation. AssessRate->Controlled No EmergencyCool Apply emergency cooling (e.g., dry ice bath) PrepareQuench->EmergencyCool Quench Execute QUENCH (dump into kill pot) EmergencyCool->Quench If temp still uncontrolled Evacuate EVACUATE Quench->Evacuate

Caption: A decision-making workflow for responding to a temperature excursion.

Part 3: Experimental Protocol
Protocol: Screening for Thermal Hazards using an RC1e Calorimeter

This protocol provides a general framework. It must be adapted for your specific reaction chemistry and conditions.

  • System Preparation & Calibration:

    • Assemble the RC1e reactor system according to the manufacturer's instructions.

    • Perform a heater calibration to determine the overall heat transfer coefficient (UA) of the vessel. This is critical for accurate heat flow measurement.

    • Measure the heat capacity (Cp) of the solvent and the starting materials.

  • Reaction Setup (Isothermal Mode):

    • Charge the reactor with this compound and the reaction solvent.

    • Bring the reactor contents to the desired process temperature (Tp) and allow them to stabilize.

    • Set up the dosing pump with the second reagent (e.g., acyl chloride, nitrating agent) in a suitable solvent.

  • Execution & Data Collection:

    • Start the data logging.

    • Begin dosing the second reagent at a slow, controlled rate over a planned period (e.g., 60-120 minutes).

    • Continuously monitor the following parameters:

      • Tr: Temperature of the reaction mass.

      • Tj: Temperature of the reactor jacket.

      • Heat Flow (Qr): The rate of energy release from the reaction.

    • After the addition is complete, hold the reaction at temperature for a specified period to measure any residual heat flow.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total Heat of Reaction (ΔHr) .

    • Determine the heat capacity (Cp) of the final reaction mixture.

    • Calculate the Adiabatic Temperature Rise (ΔTad) using the formula provided earlier.

    • Calculate the Maximum Temperature of the Synthetic Reaction (MTSR) .

    • Use the MTSR and previously determined decomposition data (from DSC) to assign a Stoessel Criticality Class .

    • Based on the criticality class, make a recommendation:

      • Class 1-2: The process appears safe for scale-up with standard engineering controls.

      • Class 3-5: The process is hazardous. Process modification is required. This could include changing the dosing profile, using a different solvent, lowering the temperature, or redesigning the synthesis entirely. [6]

References
  • PubChem. 3-Chloro-5-fluoroaniline. [Link]
  • PubMed.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • NIH.
  • YouTube.
  • arkat usa. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
  • YouTube.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
  • American Chemical Society. 1.3.1 Introduction. [Link]
  • Princeton University. Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. [Link]
  • ResearchGate. Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
  • YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. [Link]
  • TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]
  • Khan Academy.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • ResearchGate. Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. [Link]
  • Google Patents. CN102146023B - Method for preparing p-fluoro anisole.
  • NIH.
  • PDF.
  • TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]

Sources

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of homocoupling, a common and often problematic side reaction in the cross-coupling of 3-chloro-5-fluoroanisole and similar electron-rich aryl chlorides.

Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices. By understanding the "why," you can develop a more intuitive and effective approach to optimizing your cross-coupling reactions.

Troubleshooting Guide: Addressing Specific In-Reaction Issues

This section is formatted to address problems as you might observe them in your lab, providing direct causes and actionable solutions.

Question: I am observing a significant amount of biaryl byproduct, which appears to be the homocoupling of my boronic acid/ester coupling partner in a Suzuki-Miyaura reaction with this compound. What is the likely cause and how can I fix it?

Answer:

This is a classic challenge in Suzuki-Miyaura chemistry. The formation of a symmetrical biaryl from your boronic acid partner points to a reaction pathway that is competing with your desired cross-coupling. The primary culprits are often related to the presence of oxidants, particularly oxygen, and the state of the palladium catalyst.

Immediate Diagnostic Questions:

  • How rigorously was your reaction degassed? The homocoupling of boronic acids is frequently promoted by the presence of oxygen.[1][2] This is because Pd(II) species, which can be generated by the oxidation of the active Pd(0) catalyst by trace oxygen, can stoichiometrically react with the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][4]

  • What was your palladium source? If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) catalyst can be inefficient.[5] This reduction often proceeds via the homocoupling of two boronic acid molecules, consuming your starting material and generating the byproduct before the main catalytic cycle even begins.[3][5]

Core Technical Explanation:

The desired cross-coupling catalytic cycle relies on the oxidative addition of your this compound to a Pd(0) complex.[6] However, a competing pathway exists where a Pd(II) species undergoes transmetalation with two molecules of your boronic acid, followed by reductive elimination to yield the homocoupled biaryl.[3]

Actionable Solutions & Protocols:

  • Optimize Degassing Procedures: Standard freeze-pump-thaw cycles (at least three) are highly recommended. For larger scale reactions, a subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes prior to catalyst addition can be extremely effective at removing dissolved oxygen.[4]

  • Switch to a Palladium Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species upon exposure to a base.[7] This avoids the messy in-situ reduction from Pd(II) salts that often initiates homocoupling.[3]

  • Introduce a Mild Reducing Agent: The addition of a mild reducing agent can help "mop up" any free Pd(II) species that form during the reaction. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[4][8]

  • Consider Boronic Acid Stability: For particularly sensitive boronic acids, consider converting them to more stable boronic esters, such as pinacol esters.[3] While this adds a synthetic step, it can significantly reduce side reactions like protodeboronation and homocoupling.

Question: My Sonogashira coupling of this compound with a terminal alkyne is plagued by the formation of a symmetrical 1,3-diyne (Glaser coupling product). What's happening?

Answer:

The formation of the 1,3-diyne byproduct is the result of the oxidative homocoupling of your terminal alkyne, a reaction often referred to as Glaser coupling. This is a very common side reaction in Sonogashira couplings and is almost always linked to the copper(I) cocatalyst and the presence of oxygen.[9][10]

Core Technical Explanation:

The standard Sonogashira mechanism involves the formation of a copper(I) acetylide intermediate.[11] In the presence of an oxidant (typically O₂), this intermediate can undergo oxidative dimerization to form the 1,3-diyne, regenerating Cu(I) in the process. This parasitic cycle competes directly with the desired transmetalation to the palladium center.

Actionable Solutions & Protocols:

  • Implement Copper-Free Conditions: The most direct solution is to eliminate the copper cocatalyst. Many modern ligand systems are efficient enough to promote the Sonogashira coupling of aryl chlorides without copper.[12] Bulky, electron-rich phosphine ligands are often effective in these systems.[13]

  • Rigorous Inert Atmosphere: If a copper-free system is not feasible, then meticulous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

  • Control Catalyst and Oxygen Concentration: Studies have shown that the yield of the homocoupling product is directly related to the concentration of both the catalyst and oxygen.[9] Using the minimum effective catalyst loading and ensuring stringent anaerobic conditions can tip the balance in favor of the cross-coupling product.

  • Hydrogen Atmosphere: An interesting, though less common, technique is to run the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon). This has been reported to reduce the homocoupling side product to minimal levels.[9]

Question: In my Buchwald-Hartwig amination of this compound, I'm getting low yields and observing some starting material decomposition. Could homocoupling be a factor?

Answer:

While the classic biaryl homocoupling seen in Suzuki reactions is less common here, a form of reductive homocoupling of the aryl chloride can occur, leading to the formation of 3,3'-difluoro-5,5'-dimethoxybiphenyl. More commonly, however, issues in Buchwald-Hartwig reactions with challenging substrates like yours are related to catalyst activity and side reactions like hydrodehalogenation.

Core Technical Explanation:

The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[14] An unproductive pathway can occur if the oxidative addition is slow or reversible. A side reaction, β-hydride elimination from the palladium-amido complex, can also compete with reductive elimination, leading to a hydrodehalogenated arene and an imine.[14]

Actionable Solutions & Protocols:

  • Ligand Selection is Key: For an electron-rich and sterically unencumbered aryl chloride like this compound, a highly active catalyst is required. Sterically bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos) are the gold standard here.[15][16] These ligands promote both the oxidative addition and the crucial reductive elimination step.

  • Choice of Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[17] The solvent also plays a significant role, with ethereal solvents like dioxane or toluene often being effective.

  • Use a Precatalyst: As with other cross-couplings, using a well-defined palladium precatalyst ensures the efficient generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[16]

  • Temperature Control: While higher temperatures can sometimes overcome sluggish reactions, they can also lead to catalyst decomposition. Monitor your reaction progress (e.g., by TLC or LC-MS) to find the optimal temperature that promotes the desired reaction without significant degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?

Homocoupling can occur through several mechanisms, but two are most prevalent:

  • Oxidative Homocoupling (Common in Suzuki & Sonogashira): This pathway is often initiated by an oxidant, like O₂, which generates Pd(II) from the active Pd(0) catalyst. This Pd(II) species can then react with two molecules of the nucleophilic coupling partner (e.g., boronic acid or copper acetylide) to form the homocoupled product.[1][3]

  • Reductive Homocoupling (Can occur with Aryl Halides): This involves the oxidative addition of two aryl halide molecules to a Pd(0) center, followed by reductive elimination to form a biaryl. This is often less favorable than cross-coupling but can occur, especially if the subsequent steps of the cross-coupling cycle are slow. In some cases, alcohols used as solvents can act as the reducing agent in this process.[18]

Q2: How does the choice of ligand impact homocoupling?

Ligands are arguably the most critical factor in controlling selectivity.

  • Electron-rich and Bulky Ligands: Ligands like the Buchwald biaryl monophosphines or N-heterocyclic carbenes (NHCs) are highly effective.[15]

    • Promote Oxidative Addition: Their electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.[16] This is a crucial step, especially for less reactive chlorides.

    • Promote Reductive Elimination: Their steric bulk forces the groups on the palladium complex closer together, accelerating the final, product-forming reductive elimination step.[15]

  • By accelerating both the first and last steps of the desired cross-coupling cycle, these advanced ligands ensure the catalytic intermediates spend less time in states that could lead to side reactions like homocoupling.

Q3: Can reaction parameters like solvent and base be tuned to prevent homocoupling?

Absolutely. These parameters create the environment in which the catalyst operates.

  • Solvent: The solvent's polarity and coordinating ability can influence catalyst stability and solubility.[19] For Suzuki reactions, polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are common.[3] The water can be crucial for the hydrolysis of boronate esters and for influencing the efficacy of the base.

  • Base: The base plays multiple roles, including activating the boronic acid in Suzuki reactions or deprotonating the amine in Buchwald-Hartwig aminations.[3][17] A base that is too strong or too weak can lead to side reactions. For instance, in Suzuki reactions, weak bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred as they are less likely to cause degradation of sensitive functional groups.[7]

Q4: What are the best general laboratory practices for setting up a cross-coupling reaction to minimize homocoupling from the start?

A robust and reproducible procedure is your best defense against side reactions.

  • Use High-Purity Reagents: Impurities in your starting materials, particularly the aryl halide or nucleophile, can inhibit the catalyst.[7]

  • Choose a Precatalyst: Whenever possible, use a modern, well-defined palladium precatalyst. This is one of the most significant improvements in cross-coupling technology and provides a more reliable entry into the catalytic cycle.[5][7]

  • Rigorous Degassing: Do not underestimate the role of dissolved oxygen. Use a robust degassing method for your solvents and ensure the reaction vessel is thoroughly purged with an inert gas.[2][4]

  • Order of Addition: A common practice to suppress boronic acid homocoupling is to add the boronic acid last, after the catalyst, aryl halide, base, and solvent have been combined and heated under an inert atmosphere for a short period (e.g., 10 minutes).[2] This ensures the active Pd(0) catalyst has formed and is ready to engage in oxidative addition with the aryl halide rather than reacting with the boronic acid.

Data & Diagrams

Table 1: Ligand Performance in Suppressing Homocoupling
Ligand TypeKey Structural FeaturesEffectiveness in Suppressing HomocouplingTypical Substrates
Buchwald Biaryl Monophosphines (e.g., SPhos, XPhos) Bulky, electron-richExcellentAryl chlorides, sterically hindered substrates
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) Strong σ-donors, sterically tunableVery Good to ExcellentAryl chlorides, electron-deficient substrates
Bidentate Phosphines (e.g., dppf, XantPhos) Chelating, defined bite angleGood to Very GoodGeneral purpose, often used with Pd(II) salts
Simple Triarylphosphines (e.g., PPh₃, P(o-tol)₃) Less bulky, less electron-richFair to PoorPrimarily for more reactive aryl bromides/iodides

This table provides a qualitative comparison based on literature consensus. Actual performance is substrate and condition-dependent.

Diagram 1: Decision Workflow for Troubleshooting Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed check_degas Is the reaction rigorously degassed? start->check_degas check_catalyst Are you using a Pd(II) salt (e.g., Pd(OAc)2)? check_degas->check_catalyst Yes improve_degas Action: Implement Freeze-Pump-Thaw or Subsurface Sparge check_degas->improve_degas No switch_precatalyst Action: Switch to a Pd(0) Precatalyst (e.g., Buchwald G3/G4) check_catalyst->switch_precatalyst Yes optimize_ligand Is the ligand optimal for aryl chlorides? check_catalyst->optimize_ligand No improve_degas->check_catalyst final_steps Further Optimization: - Add mild reducing agent (e.g., K-formate) - Check order of addition - Screen base/solvent switch_precatalyst->final_steps upgrade_ligand Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, NHCs) optimize_ligand->upgrade_ligand No optimize_ligand->final_steps Yes upgrade_ligand->final_steps Catalytic_Cycles cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway pd0_cross L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) pd0_cross->oa_complex 1. Oxidative Addition (Ar-Cl) pd2_homo Pd(II) pd0_cross->pd2_homo Oxidation (e.g., O2) trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex 2. Transmetalation (Ar'-M) trans_complex->pd0_cross 3. Reductive Elimination product Product (Ar-Ar') trans_complex->product trans1 Pd(II)(Ar') pd2_homo->trans1 A. Transmetalation (Ar'-M) trans2 Pd(II)(Ar')2 trans1->trans2 B. 2nd Transmetalation (Ar'-M) pd0_homo Pd(0) trans2->pd0_homo C. Reductive Elimination homo_product Homocoupling (Ar'-Ar') trans2->homo_product

Caption: Cross-coupling vs. homocoupling pathways.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Royal Society of Chemistry. A new P3N ligand for Pd-catalyzed cross-couplings in water.
  • National Institutes of Health (NIH). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
  • ResearchGate. Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100) | Request PDF.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • National Institutes of Health (NIH). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • National Institutes of Health (NIH). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
  • PubMed. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol).
  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.

Sources

Technical Support Center: Troubleshooting Difficult Purifications of 3-Chloro-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-5-fluoroanisole and its derivatives. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the ability to introduce both chlorine and fluorine atoms into organic molecules enhances the biological activity and stability of resulting compounds.[1] However, the unique electronic properties imparted by these halogens and the directing effects of the methoxy group can lead to significant challenges in purification, particularly in separating closely related isomers.

This guide provides field-proven insights and structured troubleshooting advice to help researchers, scientists, and drug development professionals navigate these complexities and achieve high purity for their target compounds.

Section 1: Understanding the Challenge: Common Impurities and Their Origins

A successful purification strategy begins with understanding the potential impurities. For derivatives of this compound, these are often not random byproducts but are structurally very similar to the desired product.

Q1: What are the most common types of impurities I should expect when working with this compound derivatives?

A1: The impurity profile is heavily dependent on the reaction chemistry, but for common electrophilic aromatic substitutions (such as Friedel-Crafts reactions), you should anticipate:

  • Regioisomers: These are the most prevalent and difficult-to-remove impurities. They have the same molecular weight and similar polarities, making separation challenging.

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound or other starting reagents.

  • Over-reacted or Poly-substituted Products: In reactions like Friedel-Crafts alkylation, the product can be more reactive than the starting material, leading to the addition of multiple groups.[2]

  • Byproducts from Side Reactions: Depending on the reagents used, side reactions can occur. For example, using strong Lewis acids like BBr₃ or under harsh acidic conditions can cause demethylation of the anisole to the corresponding phenol.[3][4]

Q2: Why are regioisomers such a persistent problem with these compounds?

A2: The formation of regioisomers is a direct consequence of the directing effects of the substituents on the anisole ring during electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing.[5] The chlorine and fluorine atoms are deactivating groups but are also ortho, para-directors. The ultimate position of an incoming electrophile is determined by the complex interplay of these competing effects, often resulting in a mixture of isomers that are difficult to separate.

Section 2: General Purification Strategy: A Step-by-Step Workflow

A systematic approach is critical. Before committing to a large-scale purification, a small-scale analytical approach will save time and materials.

G cluster_start Phase 1: Analysis & Strategy cluster_purification Phase 2: Primary Purification cluster_end Phase 3: Validation Crude Crude Reaction Mixture Analysis Initial Analysis (TLC, Crude ¹H NMR, LC-MS) Crude->Analysis Decision Solid or Oil/Liquid? Analysis->Decision Recryst Recrystallization Decision->Recryst Solid Flash Flash Column Chromatography Decision->Flash Oil / Non-crystalline Solid Distill Vacuum Distillation (for high-boiling liquids) Decision->Distill Liquid Purity Purity & Identity Check (TLC, mp, NMR, GC/LC-MS) Recryst->Purity Flash->Purity Distill->Purity Pure Product >95% Pure Purity->Pure Yes Redo Further Purification Required Purity->Redo No Redo->Flash e.g., Use different solvent system

Caption: A general workflow for purifying this compound derivatives.

Section 3: Troubleshooting Guide for Specific Techniques

Flash Column Chromatography

This is the workhorse technique for purifying oils or crude solids that fail to crystallize.

Q: My product and a key regioisomeric impurity are co-eluting or have very poor separation (ΔRf < 0.1). How can I improve this?

A: This is a common issue with isomers. The solution lies in altering the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: Systematically screen solvent systems. If a standard hexane/ethyl acetate system fails, consider solvents that can engage in different intermolecular interactions.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step. Silica gel is acidic and separates based on polarity. Other stationary phases offer different selectivities:

    • Basic Alumina: Can be effective for basic compounds that tail on silica.

    • Phenyl or Pentafluorophenyl (PFP) Phases: These are excellent choices for aromatic compounds. They can separate isomers based on subtle differences in π-π interactions and halogen-π interactions, which are not exploited on standard silica.[6][7]

  • Employ Gradient Elution: A shallow solvent gradient can help resolve closely eluting bands more effectively than an isocratic elution.

ParameterRecommended ActionCausality
Poor Resolution Screen a range of solvent polarities using TLC. A good starting point is aiming for a product Rf of 0.2-0.3.[8][9]Provides the optimal balance between retention and elution, allowing for maximum separation.
Co-elution of Isomers Switch to a stationary phase that offers different selectivity, such as a phenyl-bonded or PFP-bonded silica.[6][7]These phases separate based on π-π or halogen-π interactions, which are often different between regioisomers.
Sample Loading Dissolve the crude sample in a minimal amount of solvent (ideally the mobile phase) and load it as a concentrated band.A broad initial band leads to broad, overlapping peaks during elution. A tight band is crucial for good resolution.

Q: My compound is streaking or "tailing" on the TLC plate and column. What is causing this and how do I fix it?

A: Tailing is often caused by strong, undesirable interactions between your compound and the stationary phase. The acidic silanol groups on the surface of silica gel can strongly interact with basic sites on a molecule.[9]

  • Solution: Add a small amount of a competitive base to your mobile phase. Typically, adding 0.1-1% triethylamine (NEt₃) is highly effective. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[9]

Recrystallization (for solid derivatives)

Recrystallization is a powerful technique that can yield exceptionally pure material if the conditions are right.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystal lattice.[10][11] This often happens when the solution is cooled too quickly or when the concentration of impurities significantly depresses the mixture's melting point.

Protocol: Rescuing an Oiled-Out Product

  • Re-dissolve: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to ensure the solution is no longer supersaturated at that temperature.

  • Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath. Slow cooling allows molecules the time to orient correctly into a crystal lattice.[11]

  • Induce Crystallization: Once at room temperature, if no crystals have formed, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous batch.[10]

  • Final Cooling: Only after crystal growth has started at room temperature should you move the flask to an ice bath to maximize recovery.

G cluster_oil Oil-Out Remedy cluster_none No-Crystal Remedy Start Crystallization Attempt: Hot solution is cooling Q_Crystals Crystals Formed? Start->Q_Crystals Success Success! Collect Crystals Q_Crystals->Success Yes Q_Oil Did it 'Oil Out'? Q_Crystals->Q_Oil No No_Crystals No Crystals or Oil (Clear Solution) Q_Oil->No_Crystals No Oil_Sol1 Re-heat to dissolve oil Q_Oil->Oil_Sol1 Yes None_Sol1 Solution is not saturated No_Crystals->None_Sol1 Oil_Sol2 Add more hot solvent (10-20% volume) Oil_Sol1->Oil_Sol2 Oil_Sol3 Cool SLOWLY to RT Oil_Sol2->Oil_Sol3 Oil_Sol3->Start None_Sol2 Evaporate some solvent OR Add anti-solvent None_Sol1->None_Sol2 None_Sol3 Try seeding or scratching None_Sol2->None_Sol3 None_Sol3->Start

Caption: A troubleshooting decision tree for common crystallization issues.

Q: I'm getting very low recovery of my purified crystals. How can I improve the yield?

A: Low recovery is a common problem with several potential causes.[8][11]

  • Problem 1: Too much solvent was used.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every extra drop of solvent will retain some of your product in the final cold solution (the "mother liquor").[11]

  • Problem 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled thoroughly in an ice bath (0-5 °C) for at least 20-30 minutes before filtration to minimize solubility.

  • Problem 3: Premature crystallization.

    • Solution: If crystals crashed out during a hot filtration step, they were lost with the solid impurities. Ensure your funnel and filter flask are pre-heated to prevent this.

Section 4: Frequently Asked Questions (FAQs)

Q: How can I definitively assess the purity of my final product?

A: A combination of methods is always best for a trustworthy assessment of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities broaden and depress the melting point.[11]

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Run the TLC in multiple different solvent systems to be sure.[11]

  • Spectroscopy (NMR, Mass Spec): ¹H and ¹³C NMR are excellent for confirming the structure and identifying any remaining impurities. GC-MS or LC-MS can provide both purity information and molecular weight confirmation.[12]

Q: Are this compound derivatives prone to degradation during purification?

A: They are generally stable compounds. The primary concern is the potential for demethylation of the methoxy group to a hydroxyl group under strongly acidic conditions, especially with heating.[3][4] This is more of a concern during the reaction itself (e.g., using excess AlCl₃ in a Friedel-Crafts reaction) than during standard purification, but it is wise to avoid prolonged exposure to strong acids.

Q: What safety precautions are essential when handling these compounds?

A: Halogenated aromatic compounds should be handled with care.

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with before starting any experiment.[3]

References

  • CN102146023A - Method for preparing p-fluoro anisole - Google Patents.
  • This compound - Chem-Impex.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing.
  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab - YouTube.
  • CN102146023B - Method for preparing p-fluoro anisole - Google Patents.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot.
  • Recrystallization - Single Solvent.
  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts.
  • Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing).
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind.
  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed.
  • 4-Fluoroanisole - Chem-Impex.
  • 2-Fluoroanisole - Chem-Impex.

Sources

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for troubleshooting palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging electron-deficient aryl chlorides, such as 3-chloro-5-fluoroanisole. Due to the inherent stability of its C-Cl bond and its electronic properties, this substrate often presents unique challenges related to catalyst activity and stability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, with a focus on understanding and preventing catalyst deactivation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the symptoms, explores the underlying chemical principles causing the issue, and provides actionable solutions.

Problem 1: Low or No Conversion of this compound

Q: My reaction shows little to no consumption of the this compound starting material, even after extended reaction times or heating. What are the likely causes and how can I resolve this?

A: This is the most common issue when working with aryl chlorides and typically points to a problem with the catalytic cycle, most often the initial oxidative addition step or rapid catalyst death.

Potential Cause A: Inefficient Oxidative Addition The oxidative addition of a palladium(0) catalyst into the C-Cl bond is the rate-determining step for aryl chlorides.[1][2] The bond is strong and the electron-deficient nature of the ring, while activating in some respects, still requires a highly active catalyst to break this bond efficiently. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this task.[3]

  • Recommended Solutions:

    • Employ Specialized Ligands: The key to activating aryl chlorides is the use of bulky and electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands stabilize the palladium center, increase its electron density to facilitate oxidative addition, and their steric bulk promotes the final reductive elimination step.[1][4] Consider screening ligands from the families listed in the table below.

    • Use an Appropriate Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) state.[5] This process can be inefficient and lead to the formation of inactive palladium black. Using a pre-formed Pd(0) source like Pd₂(dba)₃ with a suitable ligand or a modern, well-defined "precatalyst" (e.g., Buchwald or PEPPSI-type precatalysts) ensures a more reliable generation of the active catalyst.[5]

Ligand TypeExamplesKey Advantages for Aryl Chlorides
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExtremely bulky and electron-rich; highly effective for C-Cl bond activation.[3]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Strong σ-donating character enhances catalyst activity for oxidative addition.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStronger σ-donors than phosphines, forming very stable and active catalysts.[6]
Ferrocenyl Phosphines dppf, dtbpfBidentate ligands that can offer high stability to the catalytic complex.[8][9]

Potential Cause B: Catalyst Deactivation via Agglomeration The active, ligand-stabilized Pd(0) species is thermodynamically unstable and can aggregate into bulk palladium metal, commonly observed as palladium black.[5][10] This agglomerated form is catalytically inactive for the solution-phase Suzuki coupling.

  • Recommended Solutions:

    • Ensure a Rigorously Inert Atmosphere: Oxygen is a primary culprit in catalyst deactivation. It can oxidize the Pd(0) catalyst to Pd(II) and promote the homocoupling of boronic acid reagents, both of which disrupt the catalytic cycle.[5][11] Before adding the catalyst, thoroughly degas your solvent and the reaction headspace by sparging with argon or nitrogen for 15-30 minutes.[3]

    • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand (e.g., 2.2-2.4 equivalents of ligand to 1 equivalent of Pd for monodentate ligands) can help maintain the stability of the active monomeric species.

Problem 2: Significant Formation of Side Products

Q: My reaction is proceeding, but I'm observing significant quantities of side products, primarily the homocoupled biaryl from my boronic acid and/or the dehalogenated product (5-fluoroanisole). How can I improve selectivity?

A: The formation of these side products indicates that off-cycle or competing pathways are out-pacing the desired cross-coupling reaction.

Potential Cause A: Protodeboronation of the Boronic Acid This side reaction involves the cleavage of the C-B bond of your coupling partner, which is then replaced by a hydrogen atom from a proton source (typically water).[5][11] This depletes your nucleophile and lowers the yield.

  • Recommended Solutions:

    • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial for the transmetalation step, excess water promotes protodeboronation, especially in the presence of a strong base.[3] Use dry solvents and ensure your base is anhydrous.

    • Switch to a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.

    • Optimize the Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using a milder base like K₃PO₄ or K₂CO₃.[12]

Potential Cause B: Dehalogenation of this compound After oxidative addition, the resulting Ar-Pd(II)-Cl intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene instead of the desired biaryl.[5]

  • Recommended Solutions:

    • Scrutinize the Base and Solvent: Some bases (like alkoxides) or solvents (like alcohols) can act as hydride donors. Switching to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent (e.g., dioxane, toluene) can minimize this pathway.

    • Avoid Excessive Temperatures: High temperatures can sometimes promote catalyst decomposition pathways that lead to dehalogenation. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C and increase only if necessary).[3]

Potential Cause C: Homocoupling of the Boronic Acid The formation of a biaryl derived from the coupling of two boronic acid molecules is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[5][11]

  • Recommended Solutions:

    • Rigorous Degassing: As mentioned previously, the exclusion of oxygen is critical. Ensure all reagents and the reaction vessel are under a strictly inert atmosphere.[3]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) rather than a Pd(II) source (e.g., Pd(OAc)₂) can reduce the initial concentration of Pd(II) species that may initiate homocoupling.[5]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving a failed Suzuki coupling reaction with this compound.

G start Reaction Failed: Low or No Conversion check_oa Step 1: Address Oxidative Addition (OA) start->check_oa ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)3) check_oa->ligand Is OA the issue? precatalyst Use Pd(0) Source or Precatalyst check_oa->precatalyst check_reagents Step 2: Verify Reagent Quality boron Confirm Boronic Acid/Ester Purity & Stability check_reagents->boron Reagents OK? solvent Use Anhydrous Solvent check_reagents->solvent check_conditions Step 3: Optimize Reaction Conditions degas Ensure Rigorous Degassing (Inert Atmosphere) check_conditions->degas Conditions Optimized? base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->base ligand->check_reagents precatalyst->check_reagents boron->check_conditions success Successful Coupling degas->success base->success solvent->check_conditions

Caption: A logical troubleshooting workflow for a challenging Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base impact catalyst stability and the overall reaction? The base plays multiple critical roles and its choice is not trivial.[4] Firstly, it is required to activate the organoboron species for transmetalation, typically by forming a more nucleophilic boronate complex.[6][8] Secondly, the nature of the base can influence side reactions. Strong, nucleophilic bases like alkoxides (e.g., NaOtBu) can sometimes attack the ligand or palladium center, while strong hydroxide bases can accelerate protodeboronation.[3] Inorganic bases like phosphates (K₃PO₄) and carbonates (Cs₂CO₃, K₂CO₃) are often preferred for challenging couplings as they are strong enough to promote transmetalation but are generally less prone to inducing side reactions.[12]

Q2: I see palladium black forming in my flask. Is the reaction completely dead? The formation of palladium black indicates that a portion of your catalyst has irreversibly aggregated and is no longer active in the solution phase.[10] While this is a sign of catalyst deactivation, it doesn't always mean the reaction has stopped completely, especially if it forms late in the reaction. However, if you see it forming early, it is a strong indicator that your ligand is not adequately stabilizing the Pd(0) species or that your conditions (e.g., presence of oxygen) are not optimal. In such cases, the reaction will likely stall, and re-optimization is necessary.

Q3: Why are bulky, electron-rich phosphine ligands so effective for aryl chlorides? This comes down to tuning the electronic and steric properties of the palladium center.[5]

  • Electronic Effect: Electron-rich ligands (strong σ-donors) increase the electron density on the palladium atom. This makes the metal more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, thus facilitating the bond-breaking oxidative addition step.[1]

  • Steric Effect: The large size (cone angle) of these ligands creates a sterically crowded coordination sphere around the palladium. This crowding favors the formation of lower-coordinate, highly reactive species and promotes the final reductive elimination step to relieve this steric strain, accelerating catalyst turnover.[1]

General Experimental Protocol for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed to minimize common failure modes.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).[3]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]

    • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe to a final concentration of 0.1 - 0.5 M with respect to the aryl chloride.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start at 80-90 °C) with vigorous stirring.[3]

  • Monitoring and Workup:

    • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. The organic layer can then be dried, filtered, and concentrated. Purify the crude product via column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Request PDF. (n.d.). Ligandless, Heterogeneous Palladium Activation of Aryl Chlorides for Suzuki Cross-Coupling. ResearchGate.
  • Goodwin, N. (2005). B-Alkyl Suzuki Couplings. MacMillan Group Meeting, Caltech.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Request PDF. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
  • The Synthetic Chemist. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Request PDF. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate.
  • White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • Request PDF. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate.
  • ACS Publications. (n.d.). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid [Image].
  • ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Request PDF. (n.d.). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluoroanisole. This versatile building block is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, the unique substitution pattern of this molecule presents distinct challenges in controlling the regioselectivity of subsequent reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the success of your synthetic endeavors.

Understanding the Reactivity of this compound

Before delving into specific reaction types, it is crucial to understand the electronic and steric factors that govern the reactivity of this compound. The molecule possesses three key substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): A potent activating group and an ortho, para-director due to its ability to donate electron density through resonance.[2][3][4]

  • Chlorine (-Cl): A deactivating group that acts as an ortho, para-director.[2][3] While it withdraws electron density inductively, its lone pairs can participate in resonance.

  • Fluorine (-F): Similar to chlorine, fluorine is a deactivating ortho, para-director.[3] Its high electronegativity results in a strong inductive electron withdrawal.

The interplay of these directing effects, combined with steric hindrance, dictates the position of incoming reagents.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. However, with multiple directing groups on this compound, achieving high regioselectivity can be challenging.

Frequently Asked Questions (FAQs) for EAS

Q1: I am attempting a nitration reaction on this compound and obtaining a mixture of isomers. How can I favor substitution at a specific position?

A1: The methoxy group is the most powerful activating group on the ring, and it will primarily direct incoming electrophiles to its ortho and para positions.[2][4] In this case, the para position is already occupied by the chlorine atom. Therefore, the primary sites of reaction will be the two ortho positions relative to the methoxy group (C2 and C6).

  • Position 2: Flanked by the methoxy and fluorine groups.

  • Position 6: Flanked by the methoxy and chlorine groups.

To enhance selectivity, consider the following:

  • Steric Hindrance: The chlorine atom is larger than the fluorine atom, potentially leading to greater steric hindrance at the C6 position.[5] Reactions with bulky electrophiles may show a preference for the less hindered C2 position.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest energy transition state.

Troubleshooting Guide for Poor Regioselectivity in EAS

Problem Potential Cause Recommended Solution
Mixture of C2 and C6 substituted productsCompeting directing effects and similar activation barriers.Modify Reaction Conditions: Experiment with a range of temperatures. Lower temperatures often increase selectivity. Vary the Electrophile: Use a bulkier electrophile to exploit the steric differences between the C2 and C6 positions.
Low overall yieldDeactivating effect of the halogens.Increase Activator Strength: If possible, consider a substrate with a more strongly activating group than methoxy. Use a More Reactive Electrophile/Catalyst System: Employing a more potent electrophile or a more efficient Lewis acid catalyst can help overcome the deactivating effects of the halogens.
Experimental Protocol: Regioselective Nitration

This protocol aims to favor nitration at the C2 position by leveraging steric effects.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in a suitable solvent such as acetic anhydride at -10 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride to the reaction flask, ensuring the temperature does not exceed -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and stir until the ice has melted.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In contrast to EAS, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring.[6] The presence of electron-withdrawing groups, such as halogens, can facilitate these reactions.[7][8]

Frequently Asked Questions (FAQs) for SNAr

Q1: I want to displace one of the halogens with a nucleophile. Which halogen is more likely to be substituted?

A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[6] The stability of this intermediate is key. The reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I.[6][7] This is because the more electronegative halogen is better at stabilizing the negative charge of the Meisenheimer complex through its inductive effect. Therefore, the fluorine atom is more likely to be displaced than the chlorine atom.

Troubleshooting Guide for SNAr Reactions

Problem Potential Cause Recommended Solution
No reaction or slow reaction rateInsufficient activation of the aromatic ring.Increase Electron Withdrawal: If possible, introduce a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group. Use a Stronger Nucleophile: Employ a more reactive nucleophile. Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy.
Substitution of the wrong halogenThe intended leaving group is not the most reactive.Confirm Reactivity Order: As a general rule in SNAr, fluoride is a better leaving group than chloride.[6][7] If chloride displacement is desired, it may be necessary to modify the substrate to enhance its reactivity at that position.
Experimental Protocol: Selective Displacement of Fluorine

This protocol describes the selective substitution of the fluorine atom with a methoxide nucleophile.

  • Preparation: In a sealed tube, combine this compound (1 equivalent), sodium methoxide (1.5 equivalents), and a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture at a specified temperature (e.g., 100-150 °C) and monitor the reaction by GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Section 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[9] It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position.[9][10]

Frequently Asked Questions (FAQs) for DoM

Q1: Can I use the methoxy group to direct lithiation? If so, which proton will be removed?

A1: Yes, the methoxy group is an effective DMG.[9] It will direct the organolithium reagent to one of its ortho positions. In this compound, the two ortho positions to the methoxy group are C2 and C6. The relative acidity of the protons at these positions will determine the site of lithiation. The electron-withdrawing inductive effects of the adjacent halogens will increase the acidity of these protons. Generally, fluorine has a stronger acidifying effect on an adjacent C-H bond than chlorine. Therefore, the proton at the C2 position (adjacent to the fluorine) is expected to be more acidic and thus preferentially removed.

Troubleshooting Guide for DoM Reactions

Problem Potential Cause Recommended Solution
Low yield of the desired lithiated speciesIncomplete deprotonation or side reactions.Optimize Base and Solvent: Screen different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) and ethereal solvents (e.g., THF, diethyl ether). The addition of a coordinating agent like TMEDA can enhance the basicity of the organolithium reagent. Control Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions.
Mixture of regioisomersCompetitive deprotonation at multiple sites.Exploit Additive Effects: If both halogens are present, the site between the methoxy and fluorine should be the most acidic. If selectivity is still low, consider that the choice of base can influence the outcome.
Experimental Protocol: Regioselective Lithiation and Quenching

This protocol outlines the lithiation at the C2 position followed by quenching with an electrophile (e.g., trimethylsilyl chloride).

  • Preparation: To a solution of this compound (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Litiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) to the solution and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualization of Directing Group Effects in DoM

DoM_Directing_Effects cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anisole This compound Lithiation Directed Lithiation at C2 Anisole->Lithiation Coordination of Li to -OCH3 Base n-BuLi Base->Lithiation Deprotonation at C2 Product 2-Functionalized Product Lithiation->Product Quenching with Electrophile

Caption: Workflow for Directed ortho-Metalation of this compound.

References

  • Directed ortho metalation - Wikipedia.
  • Myers, A. G. Research Group. ortho metalation. Harvard University.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry.
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, 41(23), 3653–3664.
  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. (2025). National Institutes of Health.
  • Beilstein J. Org. Chem. 2016, 12, 192–197.
  • Nucleophilic Aromatic Substitution. Dr. Roaa Majid.
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube.
  • Nucleophilic Aromatic Substitution. (2019). Chemistry LibreTexts.
  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube.
  • Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts.
  • Ortho, Para, Meta. Chemistry Steps.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). National Institutes of Health.
  • Activating and Deactivating Groups. Chemistry Steps.
  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry.
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025). Request PDF.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2026). Journal of the American Chemical Society.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.
  • Activation and Deactivation. (2022). Chemistry LibreTexts.
  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PubMed Central.
  • Directed Ortho Metalation Guide. Scribd.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PubMed Central.
  • Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. (2015). Chemistry Stack Exchange.
  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (2012). National Institutes of Health.
  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
  • Directed ortho Metalation (DOM). Organic Chemistry Portal.
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central.
  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.

Sources

Technical Support Center: Minimizing Byproduct Formation in the Nitration of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-chloro-5-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Chemistry

The nitration of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The methoxy (-OCH₃) group is a strongly activating, ortho, para-director, while the chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho, para-directing. The interplay of these directing effects, coupled with the reaction conditions, dictates the regioselectivity and the potential for byproduct formation.

The primary goal is the synthesis of 4-nitro-3-chloro-5-fluoroanisole. However, the formation of isomeric and dinitrated byproducts is a common challenge that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the nitration of this compound?

A1: The main byproducts arise from the competing directing effects of the substituents on the anisole ring. You can typically expect:

  • Isomeric Mononitration Products: The primary byproduct is often the isomer where the nitro group is directed to the other available ortho position relative to the methoxy group.

  • Dinitration Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitrated compounds can form.[1]

  • Oxidation Byproducts: Under strongly acidic and oxidative conditions, degradation of the starting material or product can occur.

  • Hydrolysis Products: In the presence of aqueous acid, hydrolysis of the methoxy group to a hydroxyl group can occur, leading to nitrophenol derivatives.[2]

Q2: How do the substituents on this compound influence the position of nitration?

A2: The regiochemical outcome is a result of the combined electronic and steric effects of the methoxy, chloro, and fluoro groups.

  • Methoxy Group (-OCH₃): This is a powerful activating group and directs electrophiles to the positions ortho and para to it.[3] In this molecule, the para position is blocked.

  • Halogens (-Cl, -F): These are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of resonance electron donation.

The methoxy group's activating effect generally dominates, making the positions ortho to it the most likely sites for nitration.

Q3: What is the role of sulfuric acid in this nitration reaction?

A3: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[4][5][6] The reaction is as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Without a strong acid like sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed efficiently with a deactivated ring system.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the nitration of this compound.

Issue 1: Low Yield of the Desired 4-Nitro Isomer

If you are experiencing a low yield of 4-nitro-3-chloro-5-fluoroanisole, consider the following potential causes and solutions.

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature The nitration reaction is highly exothermic.[1] Elevated temperatures can lead to the formation of undesired isomers and dinitrated byproducts.Maintain a low and consistent temperature, typically between 0-10°C, using an ice-salt bath.[1]
Incorrect Molar Ratio of Reagents An excess of nitric acid can promote dinitration. Insufficient nitric acid will result in an incomplete reaction.Carefully control the stoichiometry. Start with a slight excess of nitric acid (e.g., 1.1 to 1.3 equivalents) and optimize from there.
Inefficient Generation of Nitronium Ion The concentration and ratio of sulfuric acid to nitric acid are critical for generating the nitronium ion.Use high-purity, concentrated acids. The ratio of H₂SO₄ to HNO₃ should be carefully controlled to ensure efficient generation of NO₂⁺.
Issue 2: High Levels of Dinitrated Byproducts

The formation of dinitrated species is a clear indication that the reaction conditions are too aggressive.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures increase the reaction rate and can overcome the activation energy barrier for a second nitration.Strictly maintain the reaction temperature below 10°C. Consider even lower temperatures (e.g., -5 to 0°C).
Excess Nitrating Agent A large excess of the nitrating mixture (HNO₃/H₂SO₄) will drive the reaction towards polynitration.Use a minimal effective excess of the nitrating agent. Monitor the reaction progress closely using TLC or GC to stop the reaction once the starting material is consumed.[1]
Prolonged Reaction Time Leaving the reaction to stir for too long after the initial nitration is complete can allow for a second, slower nitration to occur.Determine the optimal reaction time through kinetic studies or close monitoring. Quench the reaction promptly once the desired conversion is achieved.
Issue 3: Formation of Isomeric Byproducts

The presence of significant amounts of other mononitrated isomers points to issues with regioselectivity.

Potential Cause Explanation Recommended Solution
Reaction Kinetics vs. Thermodynamics At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which may not be the desired product.Low-temperature conditions generally favor the kinetically controlled product, which in this case is often the desired isomer due to the strong directing effect of the methoxy group.[1]
Alternative Nitrating Agents The standard HNO₃/H₂SO₄ mixture may not provide the best regioselectivity for this specific substrate.Consider exploring alternative nitrating agents that may offer better control. For example, dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst has been shown to favor para-substitution.[8] Milder nitrating agents like bismuth subnitrate with thionyl chloride can also be effective for sensitive aromatics.[9]
Solvent Effects The solvent can influence the regioselectivity of the nitration.[10]While often run neat in the acid mixture, exploring the use of a co-solvent could alter the isomer distribution. However, this requires careful evaluation to avoid side reactions.

Experimental Protocols

Protocol 1: Standard Nitration with Minimized Byproducts

This protocol is a starting point for the controlled nitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Salt

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add the required volume of concentrated sulfuric acid.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add the calculated amount of concentrated nitric acid (typically 1.1 equivalents) dropwise to the cold sulfuric acid. Crucially, maintain the temperature of the mixture below 10°C throughout the addition. [1]

  • Nitration Reaction: Dissolve this compound in a minimal amount of a suitable solvent or add it neat if it is a liquid.

  • Cool the substrate solution to 0°C.

  • Slowly add the pre-cooled nitrating mixture to the stirred substrate solution via the dropping funnel. Maintain the reaction temperature between 0-5°C.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired isomer from byproducts.

Visualization of the Process

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (NO₂⁺) H2SO4->Mix Cool to 0°C HNO3 Conc. HNO₃ HNO3->Mix Add dropwise, <10°C Reaction Reaction at 0-5°C Mix->Reaction Substrate This compound Substrate->Reaction Quench Quench on Ice Reaction->Quench Monitor (TLC/GC) Extract Extract with DCM Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Purify Purify (Chromatography/Recrystallization) Wash->Purify

Caption: Workflow for the nitration of this compound.

Advanced Strategies for Byproduct Minimization

For particularly challenging separations or when higher purity is required, consider these advanced strategies:

  • Use of Milder Nitrating Agents: As mentioned, reagents like bismuth subnitrate/thionyl chloride can offer higher selectivity for sensitive substrates.[9] Another approach involves using a mixture of propionic anhydride and nitric acid to form proprionyl nitrate, a less aggressive nitrating species.[11]

  • Zeolite Catalysis: The use of solid acid catalysts like ZSM-5 zeolites can enhance regioselectivity, particularly favoring the para-isomer, by providing shape-selective constraints within their pore structures.[8][12]

  • Flow Chemistry: Continuous flow reactors offer superior control over reaction temperature and residence time, which can significantly reduce the formation of byproducts in highly exothermic reactions like nitration.

Mechanism and Regioselectivity

The mechanism of nitration is a classic electrophilic aromatic substitution.[13]

Caption: Simplified mechanism of electrophilic aromatic nitration.

The directing effects of the substituents stabilize the sigma-complex (Wheland intermediate) when the electrophile attacks at specific positions. The methoxy group provides the strongest stabilization for attack at the ortho positions, making these the most favorable sites for nitration.

By understanding the underlying principles and carefully controlling the reaction parameters, you can significantly minimize byproduct formation and achieve a high yield of the desired 4-nitro-3-chloro-5-fluoroanisole.

References

  • Master Organic Chemistry. (2018).
  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep. [Link]
  • Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • ResearchGate. (1978). (PDF)
  • askIITians. (n.d.).
  • Chemistry LibreTexts. (2019). 18.
  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. [Link]
  • YouTube. (2023).
  • JACS Au. (2022).
  • PubMed. (2004). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. [Link]
  • Quora. (2021).
  • ResearchGate. (2009).
  • NIH. (2008).
  • DTIC. (2019). The Development of a Solvent-Free Process to Prepare DNAN. [Link]
  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • MDPI. (2023).
  • Chemistry LibreTexts. (2023).
  • Google Patents. (2012). CN102531923A - Method for producing 5-chloro-2-nitroaniline.

Sources

Technical Support Center: Solvent Effects on the Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nucleophilic aromatic substitution (SNAr) of 3-Chloro-5-fluoroanisole. Our focus is on the critical role of solvent selection in controlling reaction rates and ensuring experimental success.

Section 1: Fundamental Principles

This section covers the core mechanistic principles governing the reaction. Understanding the "why" is the first step to effective troubleshooting.

Q1: What is the reaction mechanism for nucleophilic substitution on this compound?

The substitution of the chloro group on this compound by a nucleophile proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[1][2][3] This is not a concerted SN2-type displacement or a cationic SN1 pathway.

The mechanism consists of two key steps:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine leaving group. This ipso-attack is the slowest step because it temporarily disrupts the aromaticity of the benzene ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][3] The presence of electron-withdrawing groups, such as fluorine and chlorine, is crucial for stabilizing the negative charge on this intermediate, making the ring susceptible to nucleophilic attack.[4]

  • Elimination (Fast Step): The aromaticity is restored in a rapid step where the chloride ion (Cl⁻) is expelled, yielding the final substituted product.

Figure 1. SNAr Addition-Elimination Mechanism.
Q2: How do solvents fundamentally influence the rate of an SNAr reaction?

Solvent choice is arguably the most critical parameter for controlling the rate of an SNAr reaction. The effect is explained by Transition State Theory. The reaction rate depends on the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state leading to the Meisenheimer complex.

The core principle is: Solvents that preferentially stabilize the negatively charged Meisenheimer complex more than they stabilize the reactant nucleophile will lower the activation energy and dramatically accelerate the reaction. [5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipoles that effectively stabilize the large, charge-delocalized Meisenheimer complex. Crucially, they do not have acidic protons (like O-H or N-H bonds), so they cannot form strong hydrogen bonds with the anionic nucleophile.[7][8] They primarily solvate the nucleophile's counter-ion (e.g., K⁺), leaving a "naked" and highly reactive nucleophile. This combination of stabilizing the transition state while maximizing nucleophile reactivity leads to the fastest reaction rates.[9]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents are detrimental to SNAr rates. While they are polar, their primary interaction is forming a tight "solvent cage" around the anionic nucleophile via strong hydrogen bonds.[9][10] This heavily stabilizes the nucleophile (a reactant), making it less reactive and significantly increasing the energy required to reach the transition state. The rate reduction can be several orders of magnitude compared to aprotic solvents.[11]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are unsuitable. They fail to dissolve the typically ionic nucleophiles and cannot stabilize the charged Meisenheimer complex. Reactions in these solvents generally do not proceed.

Section 2: Frequently Asked Questions & Experimental Design

This section provides direct answers to common experimental questions.

Q3: What is the best type of solvent for the SNAr reaction of this compound, and why?

Answer: The best solvents are polar aprotic solvents .

  • Top Tier Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Good Choice: Acetonitrile (CH₃CN).

Causality: These solvents provide the ideal environment for the SNAr mechanism. They possess a high dielectric constant and strong dipole moments, which are excellent for stabilizing the charge-dispersed Meisenheimer complex intermediate.[5][12] At the same time, they lack the ability to hydrogen-bond, which prevents the deactivation of the anionic nucleophile, thereby maintaining its high reactivity.[8][13]

Q4: I only have methanol available. Can I use it as a solvent? What will happen to my reaction?

Answer: It is strongly discouraged to use methanol or any polar protic solvent for this reaction.

Consequence: Your reaction rate will be drastically reduced, likely to a point where the reaction is impractically slow or does not proceed to completion under typical laboratory conditions (e.g., 8-24 hours at moderate temperatures).

Causality: Methanol (CH₃OH) is a protic solvent. Its hydroxyl proton will form strong hydrogen bonds with your anionic nucleophile (e.g., F⁻, RO⁻). This creates a solvation shell that stabilizes the nucleophile, lowering its ground-state energy.[10] Consequently, the activation energy required for this now-sluggish nucleophile to attack the aromatic ring increases substantially, leading to a very slow reaction.[11][13]

Q5: How does solvent polarity (dielectric constant) relate to reaction rate? Is more polar always better?

Answer: Higher polarity is generally beneficial, but it is not the only factor. The absence of proticity is more critical than the absolute value of the dielectric constant.

A higher dielectric constant helps to solvate ionic nucleophiles and stabilize the charged intermediate.[12] However, a highly polar protic solvent like water (dielectric constant ≈ 80) will be a much poorer solvent for SNAr than a moderately polar aprotic solvent like acetonitrile (dielectric constant ≈ 37) because of the overriding negative effect of hydrogen bonding.[5]

Data Summary: Qualitative Solvent Effects on SNAr Rate

SolventTypeDielectric Constant (ε at 25°C)Expected Relative RateRationale
DMSOPolar Aprotic47Very FastExcellent stabilization of Meisenheimer complex, leaves nucleophile highly reactive.
DMFPolar Aprotic37Very FastSimilar to DMSO, excellent choice.
AcetonitrilePolar Aprotic37FastGood stabilization, less viscous than DMSO/DMF, but can be less effective for poorly soluble salts.
AcetonePolar Aprotic21ModerateLess polar, so less effective at stabilizing the intermediate.
MethanolPolar Protic33Very SlowStrong hydrogen-bond deactivation of the nucleophile outweighs polarity benefits.[10]
WaterPolar Protic80Extremely SlowHighest polarity but also the strongest H-bonding deactivation.
TolueneNonpolar2No ReactionFails to dissolve nucleophile and stabilize charged intermediate.

Section 3: Troubleshooting Guide

Encountering issues? This guide addresses common problems related to solvent choice.

Q6: My reaction is extremely slow or has not started after several hours. What are the likely solvent-related causes?

Troubleshooting Checklist:

  • Verify Solvent Type: Confirm you are using a polar aprotic solvent (DMSO, DMF, etc.). Using a protic solvent is the most common cause of failure.

  • Ensure Solvent Anhydrousness: The presence of water, even in small amounts, can drastically slow the reaction. Water acts as a protic contaminant, solvating and deactivating the nucleophile. Use a dry solvent, preferably from a freshly opened bottle or one dried over molecular sieves.

  • Check Nucleophile Solubility: Is your nucleophilic salt fully dissolved at the reaction temperature? If not, the reaction is limited by the dissolution rate. Consider a solvent that better solubilizes your reagent (e.g., DMSO is often superior to acetonitrile for salt solubility).

  • Evaluate Temperature: While the right solvent is key, SNAr reactions still require sufficient thermal energy to overcome the activation barrier. If the rate is slow in a proper solvent, a moderate increase in temperature may be necessary.

Q7: I am observing unexpected side products. Could the solvent be the culprit?

Answer: Yes, the solvent can be a source of side reactions, although this is less common than rate issues.

  • Solvent Reactivity: If the reaction is run at very high temperatures, solvents like DMF can decompose to form dimethylamine, which is nucleophilic and can compete in the substitution reaction.

  • Hydrolysis: If the solvent is not anhydrous, trace water can act as a competing nucleophile, leading to the formation of a phenol byproduct (3-chloro-5-fluorophenol). This is usually a minor pathway but can be significant if the intended nucleophile is weak.

Section 4: Experimental Protocols

For reproducible and reliable results, follow a structured experimental workflow.

Protocol: General Procedure for a Kinetic Study of Solvent Effects

This protocol outlines how to compare reaction rates in different solvents.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a non-interfering solvent (e.g., toluene).

    • Prepare a stock solution of the nucleophile (e.g., potassium fluoride) and an internal standard (e.g., decane) in each of the solvents to be tested (e.g., DMSO, DMF, Acetonitrile, Methanol). Ensure all glassware is oven-dried.

  • Reaction Setup:

    • In separate, identical reaction vials equipped with stir bars, add an equal volume of the nucleophile/internal standard solution for each solvent.

    • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Allow solvents to thermally equilibrate for 15 minutes.

  • Initiation and Monitoring:

    • To initiate the reactions simultaneously, add a precise aliquot of the this compound stock solution to each vial. Start a timer.

    • At designated time points (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from each vial.

  • Quenching and Analysis:

    • Immediately quench each aliquot by diluting it into a vial containing a suitable solvent (e.g., ethyl acetate with a small amount of water) to stop the reaction.

    • Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the ratio of the starting material to the product relative to the internal standard.

  • Data Processing:

    • Plot the concentration of the starting material versus time for each solvent.

    • Calculate the initial reaction rate from the slope of the curve for each solvent to determine their relative effects.

Workflow Kinetic Study Experimental Workflow cluster_prep 1. Preparation cluster_setup 2. Setup & Execution cluster_analysis 3. Analysis prep_stock Prepare Stock Solutions (Substrate, Nucleophile, Standard) add_reagents Aliquot Nucleophile Solutions into Parallel Vials prep_stock->add_reagents dry_glass Oven-Dry All Glassware dry_glass->prep_stock equilibrate Equilibrate Vials at Reaction Temperature add_reagents->equilibrate initiate Initiate Reactions with Substrate (Start Timer) equilibrate->initiate sample Take Time-Point Aliquots initiate->sample quench Quench Aliquots sample->quench analyze Analyze by GC/HPLC quench->analyze plot Plot Data & Calculate Rates analyze->plot

Figure 2. Workflow for a comparative kinetic study.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.).
  • Gazitúa, M., & Tapia, R. A. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]
  • Chemistry LibreTexts. (2021).
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • Park, J. K., & Lee, I. (2005). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
  • Chemistry LibreTexts. (2019).
  • Pundt, S., et al. (2014). Chemical Kinetics and Stability. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
  • Wikipedia. (n.d.). Solvent effects. [Link]
  • DSpace@MIT. (n.d.).
  • College of Saint Benedict / Saint John's University. (n.d.). NS7.

Sources

dealing with tar formation in reactions of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-fluoroanisole

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors. My aim is to provide you with not just solutions, but a foundational understanding of the chemical principles that govern the challenges you may face, particularly the pervasive issue of tar formation. As a synthetic chemist with over 15 years of field experience, I have seen firsthand how intractable tars can derail a promising synthetic route. This guide is a distillation of that experience, grounded in established chemical literature.

Frequently Asked Questions (FAQs)

Q1: We are observing significant tar formation in our reaction with this compound. What are the general underlying causes?

A1: Tar formation is rarely due to a single cause; it's typically a result of competing, undesirable reaction pathways. With a substrate like this compound, there are three primary culprits to consider:

  • Thermal Instability: While the molecule itself is reasonably stable, under harsh reaction conditions (e.g., high temperatures above 150 °C for prolonged periods), aryl ethers can undergo decomposition. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the stability of potential intermediates.

  • Highly Reactive Intermediates: Many powerful synthetic transformations, such as those involving organometallic species (Grignard reagents, organolithiums), generate highly reactive, anionic intermediates. If not consumed productively by your desired electrophile, these intermediates can attack other molecules of the starting material or product, initiating polymerization cascades.

  • Catalyst Decomposition: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the health of your catalyst is paramount. High temperatures, improper ligand choice, or the presence of impurities can lead to the decomposition of the active catalytic species into palladium black. This not only halts your desired reaction but can also catalyze side reactions and polymerization, contributing to tar.[1][2]

Q2: How do the electronic properties of this compound specifically contribute to side reactions?

A2: The electronic landscape of this molecule is key to understanding its reactivity. You have a methoxy group (-OCH₃), which is an ortho-, para-directing activator, and two halogens (Cl and F), which are ortho-, para-directing deactivators.

  • The methoxy group activates the ring towards electrophilic attack, but more importantly, it can direct metallation (lithiation) to the ortho positions (C2 and C6).

  • The chlorine and fluorine atoms are inductively electron-withdrawing, making the aromatic ring electron-deficient. This is crucial for two reasons:

    • It makes the C-Cl bond more challenging to activate in oxidative addition steps of cross-coupling reactions compared to a C-Br or C-I bond.[3]

    • It makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) if a strong nucleophile is present and conditions are forcing.[4][5]

This electronic push-pull can create a delicate balance. Conditions designed to force one type of reaction (e.g., high heat for C-Cl activation) might inadvertently trigger decomposition or unwanted side reactions.

Troubleshooting Guide: Reaction-Specific Issues

This section provides a logical workflow for diagnosing and solving tar formation in common reaction types.

DOT Script for Troubleshooting Workflow

G start Tar Formation Observed with this compound reaction_type Identify Reaction Type start->reaction_type cc Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->cc Cross-Coupling om Organometallic Intermediate (Grignard, Lithiation) reaction_type->om Organometallic cc_check1 Check Catalyst/Ligand Health: - See Pd black? - Ligand appropriate for Ar-Cl? cc->cc_check1 cc_sol1 Solution: 1. Lower Temperature. 2. Use Modern Ligand (e.g., biarylphosphines). 3. Use a Pd(II) precatalyst. cc_check1->cc_sol1 Yes/Unsure cc_check2 Check Base/Solvent: - Base too strong/reactive? - Solvent degassed properly? cc_check1->cc_check2 No cc_sol2 Solution: 1. Switch to a milder base (e.g., K3PO4, Cs2CO3). 2. Ensure rigorous inert atmosphere. cc_check2->cc_sol2 Yes om_check1 Check Temperature Control: - Exotherm controlled? - Reaction run at lowest possible temp? om->om_check1 om_sol1 Solution: 1. Lower temperature (-78°C for lithiation). 2. Use reverse addition (add organometallic to electrophile). om_check1->om_sol1 No om_check2 Check Reagent Purity/Stoichiometry: - Organometallic reagent titrated? - Anhydrous conditions maintained? om_check1->om_check2 Yes om_sol2 Solution: 1. Titrate BuLi/Grignard before use. 2. Flame-dry glassware; use dry solvents. om_check2->om_sol2 Yes

Caption: General troubleshooting workflow for tar formation.

Issue 1: Tar in Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

You're attempting a C-C or C-N bond formation and the flask is turning black, with significant insoluble material forming.

Underlying Cause: The most common issue here is a mismatch between the difficulty of activating the C-Cl bond and the stability of the catalyst system. Aryl chlorides require more forcing conditions (higher temperatures) and highly active, electron-rich ligands compared to aryl bromides or iodides.[3] These conditions can accelerate catalyst decomposition and side reactions. For Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway, leading to hydrodehalogenation and other byproducts that can polymerize.[1]

DOT Script for Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Arylpalladium Amido Complex oa_complex->amido_complex + Amine - Base-HX tar Decomposition / Tar oa_complex->tar High Temp Decomposition amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product amido_complex->tar β-Hydride Elimination or Ligand Loss ar_cl This compound amine HNR2 base Base

Caption: Catalytic cycle and common pathways to tar formation.

Troubleshooting Protocol:

ParameterCommon ProblemRecommended Modification & Rationale
Catalyst/Ligand First-generation phosphine ligands (e.g., PPh₃) are not active enough for the C-Cl bond, leading to decomposition.Upgrade to a modern biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These sterically hindered, electron-rich ligands promote faster oxidative addition and reductive elimination, outcompeting decomposition pathways.[6][7]
Temperature High temperatures (>120 °C) used to force C-Cl activation are degrading the catalyst.Lower the temperature to 80-100 °C. This is often possible with a more active modern ligand. A slower, cleaner reaction is always preferable to a fast, messy one.
Base Strong, sterically hindered bases like NaOtBu or LHMDS can be aggressive, promoting side reactions.Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These are often sufficient and less prone to causing decomposition of sensitive functional groups.
Atmosphere Trace oxygen can rapidly deactivate the Pd(0) catalyst.Ensure rigorous inert conditions. Degas the solvent thoroughly (e.g., with three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of argon or nitrogen throughout the reaction.
Issue 2: Tar during Organometallic Intermediate Formation (Lithiation, Grignard)

You are attempting to form an organometallic species via metal-halogen exchange or direct insertion, but the reaction mixture turns dark and yields are low.

Underlying Cause: Organolithium and Grignard reagents are extremely strong bases and potent nucleophiles.[8] Tar formation here is almost always due to the intermediate's instability or its reaction with the starting material.

  • Lithium-Halogen Exchange: The reaction of n-BuLi or t-BuLi with this compound is a lithium-halogen exchange.[9] The resulting aryllithium is highly reactive. If the temperature is not kept sufficiently low (typically -78 °C), it can decompose. It can also attack another molecule of the starting material, initiating polymerization. The exchange rate follows I > Br > Cl, so forcing the exchange with the chloride can be difficult and lead to side reactions.[9][10]

  • Grignard Formation: Direct insertion of magnesium into the C-Cl bond is difficult and often requires elevated temperatures or activating agents (e.g., I₂, 1,2-dibromoethane).[11] These conditions can promote Wurtz-type coupling (R-X + R-MgX → R-R) or other side reactions that generate polymeric tars.

Troubleshooting Protocol:

  • Prioritize Bromine: If your synthesis allows, consider starting with 3-Bromo -5-fluoroanisole. The metal-halogen exchange or Grignard formation will proceed under much milder conditions, drastically reducing tar formation.

  • Strict Temperature Control: For lithiation, maintain the temperature at -78 °C (dry ice/acetone bath) at all times. Even brief warming can cause significant decomposition.

  • Use Reverse Addition: Once the organometallic reagent is formed, it is often best to add it slowly via cannula to a separate, cold (-78 °C) flask containing your electrophile. This keeps the concentration of the reactive intermediate low and ensures it finds an electrophile before it can find another starting material molecule.

  • Titrate Your Reagents: Commercial organolithium and Grignard reagents degrade over time. Titrating them before use (e.g., with diphenylacetic acid) ensures you are using the correct stoichiometry, avoiding excess reactive base.[12]

Post-Reaction Cleanup: Dealing with Tar

Sometimes, despite best efforts, tar formation is unavoidable. The goal then shifts to effective purification.

Q3: My reaction produced a significant amount of tar. How can I isolate my product?

A3: Do not attempt to load the entire crude mixture directly onto a silica gel column. The tar will likely streak, coat the silica, and result in poor separation.

Recommended Purification Workflow:

  • Aqueous Workup: Perform a standard aqueous workup. The tar may precipitate at the interface between the organic and aqueous layers. If so, try to separate the organic layer carefully, leaving the bulk of the tar behind.

  • Trituration/Precipitation: Evaporate the organic solvent. If your product is a solid, attempt trituration. Add a non-polar solvent in which your product is insoluble but the tarry impurities might be soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture, then filter to isolate your solid product. Conversely, you can dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a large volume of a non-polar solvent like hexanes to precipitate the product, leaving some impurities in solution.

  • Activated Charcoal Treatment: If the product is soluble, dissolve the crude material in a suitable solvent (e.g., ethyl acetate, DCM). Add a small amount (e.g., 5-10 wt%) of activated charcoal and stir for 15-30 minutes. The charcoal can adsorb high-molecular-weight, colored impurities. Crucially, filter the mixture through a pad of Celite® to remove the fine charcoal particles.[13] Do not skip this step, as charcoal will not stay on a standard filter paper.

  • Modified Column Chromatography: If chromatography is necessary, use a "guard" layer. Pack the column as usual, but add a 1-2 inch layer of Celite® or sand on top of the silica. Load your crude material (adsorbed onto a small amount of silica) onto this layer. The Celite can help trap the most insoluble, tarry components, preventing them from contaminating the entire column.

Appendix: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is optimized to minimize tar formation when using this compound.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a biarylphosphine ligand (e.g., SPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% or SPhos-Pd-G3, 1-2 mol%).

  • Base and Solvent: Add finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Cannulate degassed solvent (e.g., toluene or dioxane, with 5-10% water) into the flask. The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under argon and monitor by TLC or LC-MS. Avoid unnecessarily high temperatures.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify using the methods described in the "Post-Reaction Cleanup" section.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Wikipedia. (2023, November 21). Metal–halogen exchange.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Sciencemadness Discussion Board. (2024, May 4). Tar filtration in work-up.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their synthetic procedures and troubleshoot common issues, with a specific focus on the critical parameter of reaction temperature. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high yield and purity of this compound is paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address challenges you may encounter in the lab.

Overview of Primary Synthetic Routes

The synthesis of this compound is typically approached via two primary pathways, each with unique temperature considerations. Understanding the causality behind temperature choices in each route is the first step toward optimization.

  • Route A: Williamson Ether Synthesis. This classic method involves the methylation of 3-Chloro-5-fluorophenol. It is an SN2 reaction where an alkoxide, formed from the phenol, acts as a nucleophile to attack a methylating agent.[2][3][4]

  • Route B: Diazotization-Based Synthesis. This route starts with 3-Chloro-5-fluoroaniline, which is converted into a diazonium salt. This intermediate is then transformed into the target anisole. The stability and reactivity of the diazonium salt are highly dependent on temperature.[5][6][7]

Synthetic_Routes A 3-Chloro-5-fluorophenol C This compound A->C Route A: Williamson Ether Synthesis (Methylating Agent, Base) B 3-Chloro-5-fluoroaniline D Aryl Diazonium Salt Intermediate B->D Diazotization (NaNO₂, Acid) D->C Route B: Methanolysis or Sandmeyer-type Reaction

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues related to temperature control during the synthesis.

Q1: Why is precise temperature control so critical across different synthetic routes for this compound?

A1: Precise temperature control is fundamental because it directly influences reaction kinetics, thermodynamics, and the stability of intermediates.

  • For the Williamson Ether Synthesis (Route A): This is an SN2 reaction, which competes with the E2 elimination pathway.[2][4] Temperature is the primary lever to control the selectivity between these two pathways. Insufficient heat leads to impractically slow reaction rates, while excessive heat can favor the formation of undesired elimination byproducts, thereby reducing yield and complicating purification.

  • For Diazotization-Based Syntheses (Route B): Aryl diazonium salts are notoriously thermally labile.[8] At temperatures above 5-10 °C, they can decompose, sometimes explosively, releasing nitrogen gas.[9] This decomposition can lead to a host of side products, including phenols (from reaction with water) and other coupling products, resulting in low yields and the formation of tarry impurities.[9] Therefore, the initial diazotization step must be performed at low temperatures (typically 0-5 °C) to ensure the stable formation of the intermediate.[9][10] The subsequent conversion step also requires careful temperature management to ensure a controlled reaction with the desired nucleophile rather than uncontrolled decomposition.

Q2 (Route A): My Williamson ether synthesis of this compound is sluggish. Can I simply increase the temperature to speed it up?

A2: While increasing temperature will increase the reaction rate, doing so without careful consideration is a common pitfall. An indiscriminate increase in temperature can be counterproductive.

Causality: The Williamson ether synthesis is a competition between the desired SN2 pathway and a potential E2 elimination side reaction, especially if your methylating agent has any beta-hydrogens (though less common for methylation) or if side reactions with the solvent are possible at high temperatures. According to transition state theory, elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions. Consequently, increasing the temperature will accelerate the rate of the elimination reaction more significantly than the substitution reaction, leading to a decrease in the overall yield of the desired ether.

Recommended Strategy:

  • Incremental Increase: Instead of a large temperature jump, increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely at each step using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Optimize Other Parameters: Before resorting to higher temperatures, ensure other parameters are optimal. Is your base strong enough to fully deprotonate the phenol? Is your solvent appropriate (e.g., a polar aprotic solvent like DMF or acetonitrile)? Is moisture excluded from the reaction?

  • Consider a More Reactive Electrophile: Using a more reactive methylating agent, such as dimethyl sulfate or methyl triflate instead of methyl iodide, can increase the reaction rate at lower temperatures. However, be aware of the increased toxicity and cost of these reagents.

Q3 (Route B): I'm attempting the synthesis from 3-Chloro-5-fluoroaniline. What is the optimal temperature for the initial diazotization, and what are the consequences of poor control?

A3: The optimal temperature for the diazotization of nearly all anilines, including 3-chloro-5-fluoroaniline, is strictly maintained between 0 °C and 5 °C .[9] This is arguably the most critical temperature parameter in the entire synthesis.

Consequences of Poor Temperature Control:

  • Temperatures > 5-10 °C: The primary risk is the rapid decomposition of the formed benzenediazonium salt. This intermediate is metastable and will readily lose dinitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react non-selectively with any nucleophile present in the mixture, most commonly water, to form the corresponding 3-Chloro-5-fluorophenol as a significant byproduct. This not only reduces the yield of your target anisole but also introduces a purification challenge. In concentrated solutions, uncontrolled decomposition can be hazardous.[8]

  • Temperatures < 0 °C: While seemingly safer, excessively low temperatures can cause the diazonium salt to precipitate out of the solution, especially if its tetrafluoroborate salt is formed.[9] Solid diazonium salts are shock-sensitive and can be explosive.[8] Furthermore, crystallization can lead to a heterogeneous mixture, slowing down the subsequent reaction and making it difficult to control.

Best Practice: Use an ice-salt bath to maintain the temperature and ensure the slow, dropwise addition of sodium nitrite solution so that the exothermic heat of reaction can be effectively dissipated.

Q4 (Route B): After forming the diazonium salt, my yield of this compound is still low upon adding methanol. How does temperature play a role in this second stage?

A4: The temperature of the second stage—the conversion of the diazonium salt to the anisole—is a delicate balance. While the salt's instability necessitates low-temperature formation, the substitution reaction itself often requires energy to proceed at a reasonable rate.

Causality & Troubleshooting:

  • If the temperature is too low: The reaction with methanol may be extremely slow, allowing the diazonium salt to slowly decompose via side pathways even at reduced temperatures over a long period.

  • If the temperature is too high: Heating the acidic diazonium salt solution too aggressively will favor the undesired reaction with water to form 3-Chloro-5-fluorophenol. It can also promote radical side reactions, leading to the formation of biaryls and other tarry polymers. The mechanism of Sandmeyer-type reactions, which are related to this conversion, is believed to involve radical intermediates, and high temperatures can lead to less controlled radical pathways.[6]

Recommended Strategy:

  • Controlled Warming: After the diazonium salt is formed (around 0-5 °C), the reaction mixture is typically allowed to warm slowly to room temperature or slightly above (e.g., 40-50 °C) after the addition of methanol.[11] Some procedures may call for the addition of a copper catalyst (a Sandmeyer-type reaction) which can facilitate the reaction at lower temperatures.[5][12]

  • Monitor Gas Evolution: The reaction liberates nitrogen gas. The rate of bubbling can serve as a rough visual indicator of the reaction rate. A steady, controlled evolution of gas is ideal. Vigorous, uncontrollable frothing indicates the temperature is too high.

  • Optimization Experiment: The ideal temperature for this step is highly substrate-specific. It is advisable to run small-scale optimization experiments at different temperatures (e.g., 25 °C, 40 °C, 60 °C) and analyze the product distribution by GC-MS to determine the optimal condition that maximizes the anisole-to-phenol ratio.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to optimizing the reaction temperature for the Williamson ether synthesis of this compound.

Objective: To determine the optimal reaction temperature that maximizes yield and purity while maintaining a practical reaction time.

Methodology:

  • Setup: In parallel, set up three identical reactions in round-bottom flasks equipped with reflux condensers and magnetic stirrers. Ensure all glassware is oven-dried.

  • Reagents: To each flask, add 3-Chloro-5-fluorophenol (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF).

  • Temperature Control: Place each flask in a temperature-controlled heating mantle or oil bath set to a different temperature:

    • Reaction 1: 60 °C

    • Reaction 2: 80 °C

    • Reaction 3: 100 °C

  • Initiation: Once the set temperature is reached and stable, add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq), to each flask. Start a timer for each reaction.

  • Monitoring: At set time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from each reaction. Quench the aliquot with dilute HCl and extract with ethyl acetate. Analyze the organic layer by TLC and GC-MS to determine the ratio of starting material to product and identify any byproducts.

  • Completion & Workup: Once a reaction reaches completion (as determined by the disappearance of the starting material via TLC/GC), cool it to room temperature. Perform a standard aqueous workup, extract the product, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Purify the crude product from each reaction via column chromatography. Calculate the isolated yield and confirm purity by GC and NMR spectroscopy.

Hypothetical Data Summary

The results of such an experiment can be summarized in a table to facilitate decision-making.

Reaction IDTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (GC, %)Key Byproducts Observed
160> 2455 (incomplete)>99None significant
2 80 6 92 >98 Trace impurities
31002.58491Unidentified elimination/degradation products

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing temperature-related issues in your synthesis.

Troubleshooting_Workflow start Problem: Low Yield / Impure Product route_check Which Synthetic Route? start->route_check williamson Route A: Williamson Ether Synthesis route_check->williamson Route A diazo Route B: Diazotization-Based route_check->diazo Route B williamson_slow Reaction Slow or Incomplete? williamson->williamson_slow williamson_byproducts Byproducts Observed? williamson_slow->williamson_byproducts No williamson_increase_T Action: Incrementally Increase Temp (e.g., to 80°C). Monitor via TLC/GC. williamson_slow->williamson_increase_T Yes williamson_decrease_T Action: Lower Temp. Verify base/solvent purity. williamson_byproducts->williamson_decrease_T Yes diazo_step_check Which Step is Failing? diazo->diazo_step_check diazo_step1 Step 1: Diazotization diazo_step_check->diazo_step1 Step 1 diazo_step2 Step 2: Conversion diazo_step_check->diazo_step2 Step 2 diazo_step1_action Action: Strictly maintain 0-5°C. Ensure slow NaNO₂ addition. diazo_step1->diazo_step1_action diazo_step2_action Action: Allow controlled warming (e.g., RT to 40°C). Avoid overheating. Consider catalyst. diazo_step2->diazo_step2_action

Caption: A decision tree for troubleshooting temperature issues.

References

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wikipedia (2023). Sandmeyer reaction.
  • Kita, Y., et al. (1995). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Heterocycles.
  • Google Patents (2011). CN102146023B - Method for preparing p-fluoro anisole.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Li, Y., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Liu, C., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate.
  • Professor Dave Explains (2018). Williamson Ether Synthesis. YouTube.
  • Google Patents (1999). US5977412A - Process for preparing 3,5-difluoroaniline.
  • UCL Discovery (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • PubChem. 3-Chloro-5-fluorophenol.
  • El-Hiti, G. A., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.
  • Goti, A., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
  • Chemistry Stack Exchange (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?.
  • Google Patents (1969). US3446856A - Methylation of phenols.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Ehsani, M., et al. (2017). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. ResearchGate.
  • ChemRxiv (2023). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
  • MDPI (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability.

Sources

Technical Support Center: Metalation of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the metalation of 3-chloro-5-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific organometallic transformation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve optimal results in your experiments.

Core Principles: Understanding the Reaction Landscape

The metalation of this compound is a classic example of a Directed ortho-Metalation (DoM) reaction. In DoM, a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position.[1][2] This process generates a highly reactive aryllithium intermediate, which can then be trapped with an electrophile to introduce a new substituent with high regioselectivity.

However, the substrate this compound presents a unique challenge due to the presence of three potential directing groups: the methoxy (-OCH₃), the fluoro (-F), and the chloro (-Cl) substituents. Their directing abilities are not equal, creating a competitive environment for deprotonation.

The Hierarchy of Directing Groups

The regiochemical outcome of the metalation is determined by the relative strengths of the DMGs. For this substrate, the generally accepted hierarchy is:

-OCH₃ > -F > -Cl

  • Methoxy (-OCH₃): A powerful DMG that strongly coordinates with lithium, acidifying the adjacent protons.[2] It directs metalation to either C2 or C4.

  • Fluoro (-F): Also a recognized DMG, capable of directing lithiation to its ortho positions (C4 and C6).[3] Its directing ability is generally weaker than the methoxy group but is enhanced by its strong inductive electron-withdrawing effect, which increases the acidity of adjacent protons.

  • Chloro (-Cl): A weak DMG. Its primary influence is inductive, but it also presents a potential site for a competing side reaction: halogen-metal exchange.[4]

This hierarchy dictates that the primary sites for deprotonation by a strong base like n-butyllithium will be the positions ortho to the methoxy group (C2 and C4). The fluorine atom at C5 further acidifies the C4 and C6 protons, making the C4 position the most likely site of metalation due to the synergistic directing and activating effects of the methoxy and fluoro groups.

Troubleshooting Guide

This section addresses specific problems you may encounter during the metalation of this compound.

Question 1: Why am I getting a mixture of regioisomers, primarily metalation at C4 and C6?

  • Problem: Your final product analysis (e.g., by ¹H NMR or GC-MS) shows a mixture of isomers resulting from electrophilic quench at both the C4 and C6 positions.

  • Potential Causes:

    • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may not be under strict kinetic control, allowing for equilibration or metalation at the less-favored but still activated C6 position.

    • Base/Additive Effects: The choice of alkyllithium base and the presence or absence of coordinating agents like tetramethylethylenediamine (TMEDA) can influence regioselectivity. TMEDA can break down alkyllithium aggregates and alter the coordination sphere of the lithium, sometimes changing the preferred deprotonation site.[1]

    • Steric Hindrance: A bulky base (e.g., s-BuLi or t-BuLi) might show a different selectivity profile compared to n-BuLi, potentially favoring the more sterically accessible C6 position to a greater extent.

  • Solutions:

    • Temperature Control: Perform the deprotonation at a very low temperature (typically -78 °C) to ensure the reaction is under kinetic control, favoring the most acidic proton at C4. Maintain this temperature throughout the addition of the base and for a defined period afterward before quenching.

    • Optimize Base and Additives: Use n-BuLi as the standard base. If using TMEDA, ensure the stoichiometry is carefully controlled (typically 1.1-1.2 equivalents). Consider running the reaction without TMEDA to see if selectivity improves, though reaction rates may be slower.

    • Quenching Conditions: Add the electrophile at -78 °C and allow the reaction to warm slowly. A rapid increase in temperature after the addition of the electrophile can sometimes lead to side reactions.

Question 2: My reaction yield is very low, or the starting material is recovered unchanged. What went wrong?

  • Problem: The reaction fails to proceed to completion, resulting in poor conversion of the starting material and a low yield of the desired product.

  • Potential Causes:

    • Inactive Reagents: The organolithium reagent may have degraded due to improper storage or handling. Alkyllithiums are highly sensitive to air and moisture.[5]

    • Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware will quench the organolithium reagent before it can deprotonate the anisole.

    • Incorrect Temperature: While low temperatures are crucial for selectivity, some systems require a slightly higher temperature (e.g., -40 °C) for the deprotonation to occur at a reasonable rate.[6]

    • Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction.

  • Solutions:

    • Titrate Your Base: Always titrate your alkyllithium solution before use to determine its exact molarity. A common method is titration with a known concentration of sec-butanol in the presence of 1,10-phenanthroline indicator.

    • Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (argon or nitrogen). Use freshly distilled, anhydrous solvents.[7]

    • Optimize Reaction Temperature & Time: Start at -78 °C. If no reaction occurs (monitored by TLC quenching of an aliquot), consider allowing the reaction to warm slowly to -40 °C for a short period before re-cooling to -78 °C for the electrophilic quench.

    • Purify Starting Material: Purify the this compound by distillation or column chromatography if its purity is questionable.

Troubleshooting Summary Table
Problem Primary Cause Recommended Action
Poor Regioselectivity Reaction temperature too highMaintain reaction at -78 °C
Incorrect base/additive combinationScreen n-BuLi vs. s-BuLi; run with/without TMEDA
Low Yield / No Reaction Degraded organolithium reagentTitrate the alkyllithium solution before use
Presence of water/airUse flame-dried glassware and anhydrous solvents
Product Degradation Unstable product during workupUse a buffered aqueous quench (e.g., sat. NH₄Cl)
Product is water-solubleCheck aqueous layer for product before discarding[8]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in this metalation reaction.

G cluster_start cluster_problem cluster_diagnosis cluster_end Start Analyze Crude Reaction Mixture (TLC, NMR) Low_Yield Low Yield / No Conversion Start->Low_Yield Mixed_Isomers Mixture of Regioisomers Start->Mixed_Isomers Degradation Decomposition / Unidentified Byproducts Start->Degradation Check_Reagents Verify Reagent Activity (Titrate BuLi) Low_Yield->Check_Reagents Is BuLi active? Optimize_Temp Optimize Temperature (Ensure -78°C) Mixed_Isomers->Optimize_Temp Is temp stable? Check_Workup Modify Workup Protocol (e.g., Buffered Quench) Degradation->Check_Workup Is product unstable? Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Yes Success Successful Reaction: High Yield & Selectivity Check_Conditions->Success Optimize_Base Optimize Base/Additives (Screen BuLi +/- TMEDA) Optimize_Temp->Optimize_Base Yes Optimize_Base->Success Check_Workup->Success

Caption: A decision tree for troubleshooting the metalation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the predicted major regioisomer from the metalation of this compound? The major product arises from deprotonation at the C4 position. This is due to the synergistic directing effect of the strong -OCH₃ DMG at C1 (directing ortho) and the additional acidification provided by the inductive effect of the -F atom at C5.

Q2: Can halogen-metal exchange at the chlorine atom be a problem? While possible, C-H deprotonation (directed metalation) is generally much faster than halogen-metal exchange for an aryl chloride, especially at low temperatures (-78 °C).[4] This side reaction is a more significant concern with aryl bromides and iodides. If you suspect it is occurring, ensure your temperature is strictly controlled and the addition of the alkyllithium is slow.

Q3: What is the role of TMEDA in this reaction? TMEDA is a bidentate Lewis base that complexes with the lithium ion of the alkyllithium reagent. This breaks up the oligomeric aggregates that alkyllithiums form in solution, leading to a more reactive, monomeric species.[1] This can accelerate the rate of deprotonation but may also affect regioselectivity. Its use should be evaluated on a case-by-case basis.

Q4: What are some suitable electrophiles for quenching the aryllithium intermediate? A wide range of electrophiles can be used. Common examples include:

  • Aldehydes and Ketones: To form secondary and tertiary alcohols.

  • Carbon Dioxide (dry ice): To form a carboxylic acid.

  • Iodine (I₂): To introduce an iodine atom.

  • Alkyl Halides (e.g., CH₃I): To install an alkyl group (use with caution, as side reactions can occur).

  • N,N-Dimethylformamide (DMF): To form an aldehyde after workup.

Q5: Why must the reaction be run under an inert atmosphere? Organolithium reagents are extremely potent bases and nucleophiles.[9] They react rapidly and exothermically with atmospheric oxygen and water. Failure to maintain a strict inert atmosphere (argon or nitrogen) will result in the immediate destruction of the reagent and failure of the reaction.

Competing Reaction Pathways

The diagram below illustrates the desired reaction pathway versus potential side reactions.

G cluster_main Metalation of this compound Start Substrate + n-BuLi (-78 °C, THF) C4_Lithiation Desired Pathway: Ortho-Lithiation at C4 (Major) Start->C4_Lithiation Fastest (Kinetic Product) C6_Lithiation Side Reaction: Ortho-Lithiation at C6 (Minor) Start->C6_Lithiation Slower Halogen_Exchange Side Reaction: Cl-Li Exchange (Minor) Start->Halogen_Exchange Very Slow Quench Quench with Electrophile (E+) C4_Lithiation->Quench C6_Lithiation->Quench Halogen_Exchange->Quench Product_Major Major Product (E at C4) Quench->Product_Major From C4-Li Product_Minor1 Minor Product (E at C6) Quench->Product_Minor1 From C6-Li Product_Minor2 Minor Product (E at C3) Quench->Product_Minor2 From C3-Li

Caption: Reaction pathways for the lithiation of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Metalation and Quench with Iodine

Disclaimer: This procedure involves highly reactive and pyrophoric reagents. It must be performed by trained personnel in a suitable laboratory with appropriate safety measures, including the use of a fume hood and personal protective equipment.[7]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes, freshly titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine

Apparatus:

  • Three-neck round-bottom flask, flame-dried under vacuum

  • Magnetic stir bar

  • Septa

  • Argon or Nitrogen line with bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a stir bar, thermometer, and septa under a positive pressure of inert gas.

  • Reagent Addition: Add this compound to the flask, followed by anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Quench: In a separate flask, dissolve iodine in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C. A color change will be observed.

  • Warming and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

References

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Wikipedia. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
  • Royal Society of Chemistry. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science. [Link]
  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
  • Chemistry LibreTexts. Organometallic reactions. Chemistry LibreTexts. [Link]
  • ResearchGate.
  • Master Organic Chemistry. What's An Organometallic?. Master Organic Chemistry. [Link]
  • ACS Publications. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. [Link]
  • National Institutes of Health.
  • Mortier, J.
  • Organic Chemistry Portal. Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link]
  • Wikipedia. Organometallic chemistry. Wikipedia, The Free Encyclopedia. [Link]
  • University of Wisconsin. Directed (ortho) Metallation.
  • University of Rochester. How to Troubleshoot a Reaction. Department of Chemistry. [Link]
  • YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Leah4sci. [Link]
  • Royal Society of Chemistry. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis for Byproduct Identification in 3-Chloro-5-fluoroanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 3-Chloro-5-fluoroanisole demands rigorous analytical oversight. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of process-related byproducts. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare GC-MS with alternative techniques, supported by scientific principles and data.

The Synthetic Landscape: Plausible Routes and Anticipated Byproducts

This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, while seemingly straightforward, can be a source of various impurities that can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the synthetic route is paramount to anticipating potential byproducts. While multiple proprietary methods exist, two common approaches are the methylation of 3-chloro-5-fluorophenol and the nucleophilic aromatic substitution (SNAr) on a suitably substituted benzene ring.

Route 1: Williamson Ether Synthesis of 3-Chloro-5-fluorophenol

This classic method involves the deprotonation of 3-chloro-5-fluorophenol with a base (e.g., sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent (e.g., dimethyl sulfate or methyl iodide).

Anticipated Byproducts:

  • Unreacted 3-chloro-5-fluorophenol: Incomplete reaction is a common source of this impurity.

  • Over-methylation products: While less common with anisole synthesis, under certain conditions, methylation at other positions on the ring could theoretically occur, though this is highly unlikely.

  • Byproducts from the methylating agent: For example, if dimethyl sulfate is used, residual methanol or other related impurities could be present.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

A plausible SNAr route could involve the reaction of a compound like 1,3-dichloro-5-fluorobenzene or 1-bromo-3-chloro-5-fluorobenzene with sodium methoxide. The strong electron-withdrawing effects of the halogens activate the ring towards nucleophilic attack.[2]

Anticipated Byproducts:

  • Isomeric Products: Depending on the starting material and reaction conditions, substitution at other positions could lead to isomeric chloro-fluoro-anisoles. For example, if starting from 1,3-dichloro-5-fluorobenzene, the formation of 1,5-dichloro-3-methoxybenzene is a possibility, though less likely due to the directing effects of the fluoro group.

  • Unreacted Starting Material: Incomplete reaction will leave residual di- or tri-substituted halo-benzenes.

  • Hydroxylated Byproducts: If water is present in the reaction mixture, the methoxide can be hydrolyzed to hydroxide, leading to the formation of the corresponding phenol (e.g., 3-chloro-5-fluorophenol).

  • Di-methoxy products: If a di-halo starting material is used, a second substitution could occur, leading to the formation of a dimethoxy-fluorobenzene derivative.

The following diagram illustrates the logical flow from synthesis to byproduct analysis.

cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts cluster_analysis Analytical Characterization synthesis_route1 Route 1: Williamson Ether Synthesis byproducts1 Unreacted Starting Materials Isomeric Products Hydroxylated Impurities synthesis_route1->byproducts1 generates synthesis_route2 Route 2: Nucleophilic Aromatic Substitution synthesis_route2->byproducts1 generates gcms GC-MS Analysis byproducts1->gcms identified by hplc HPLC Analysis byproducts1->hplc identified by other Other Techniques byproducts1->other identified by cluster_workflow GC-MS Experimental Workflow sample_prep Sample Preparation (Dilution & Filtration) gc_injection GC Injection (Splitless) sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection (Quadrupole Analyzer) ms_ionization->ms_detection data_analysis Data Analysis (Library Search & Spectral Interpretation) ms_detection->data_analysis

Sources

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Molecular Complexity with NMR

In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular intermediates is paramount. 3-Chloro-5-fluoroanisole (CAS No. 202925-08-4) is one such intermediate, valued for its role in synthesizing novel bioactive compounds and advanced materials.[1] Its unique substitution pattern—a methoxy group, a chlorine atom, and a fluorine atom on a benzene ring—presents a compelling case study for nuclear magnetic resonance (NMR) spectroscopy. The interplay of these substituents creates a distinct electronic environment, leading to a nuanced and informative NMR spectrum.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of chemical shifts, we will dissect the underlying principles that govern the spectral appearance. We will explore how the inductive and mesomeric effects of the substituents, combined with through-bond spin-spin coupling, allow for the unambiguous assignment of every proton and carbon signal. This document is designed for researchers and drug development professionals who require not only the data but also the causal logic behind the spectral interpretation.

Theoretical Framework: The Language of the Spectrum

Understanding the NMR spectrum of this compound requires an appreciation for the electronic contributions of its three distinct substituents.

  • Methoxy Group (-OCH₃): This group is a strong π-donor (mesomeric effect, +M) and a moderate σ-acceptor (inductive effect, -I). The +M effect dominates, increasing electron density at the ortho and para positions, causing the corresponding nuclei to be shielded (shift to a lower ppm value).

  • Chlorine (-Cl): Chlorine is a strong σ-acceptor (-I) due to its high electronegativity, which deshields nearby nuclei. It is also a weak π-donor (+M), but the inductive effect is overwhelmingly dominant for chlorine.

  • Fluorine (-F): Like chlorine, fluorine is a potent -I substituent. However, it is also a moderate +M π-donor. A crucial feature of fluorine is its nuclear spin (¹⁹F, I = ½, 100% natural abundance), which leads to observable spin-spin coupling (J-coupling) with nearby ¹H and ¹³C nuclei.[2] This H-F and C-F coupling is an indispensable tool for assignment.

The combination of these effects results in a unique push-pull electronic environment within the aromatic ring, which dictates the chemical shifts and coupling patterns we observe.

Workflow for NMR Spectral Acquisition and Analysis

The process from sample to fully assigned structure follows a logical and self-validating workflow. This ensures data integrity and confidence in the final assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment Sample This compound (5-10 mg) Solvent Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Solvent Dissolve TMS Internal Standard (TMS, 0 ppm) Solvent->TMS Add & Mix Spectrometer NMR Spectrometer (e.g., 500 MHz) TMS->Spectrometer Calibrate Shimming Optimize Magnetic Field (Shimming) Spectrometer->Shimming H1_Acq Acquire ¹H Spectrum Shimming->H1_Acq C13_Acq Acquire ¹³C{¹H} Spectrum H1_Acq->C13_Acq Processing Fourier Transform & Phasing C13_Acq->Processing Peak_Picking Identify Peak Shifts (ppm) Processing->Peak_Picking Integration Integrate ¹H Signals Peak_Picking->Integration Coupling_Analysis Analyze Multiplicity & J-Couplings Integration->Coupling_Analysis Assignment Assign Signals to Nuclei Coupling_Analysis->Assignment

Caption: Standard workflow for NMR sample preparation, data acquisition, and spectral analysis.

Experimental Protocol: Acquiring High-Fidelity Data

This protocol provides a generalized method for obtaining high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice due to its excellent dissolving power for many organic compounds and minimal spectral overlap. Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[3]

    • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing both ¹H and ¹³C chemical shifts to 0.00 ppm.[4][5]

  • Spectrometer Setup and Acquisition:

    • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

    • Shimming: The magnetic field homogeneity must be optimized (shimming) to ensure sharp, symmetrical peaks, which is critical for accurate coupling constant measurements.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets (for each unique carbon).[7] A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of this compound is expected to show four distinct signals: one singlet for the methoxy group and three signals for the aromatic protons.

G cluster_labels Proton Numbering img H_Me OCH₃ H2 H2 H4 H4 H6 H6

Caption: Molecular structure and proton numbering for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
OCH₃ ~3.85 Singlet (s) N/A 3H
H6 ~6.85 Triplet of Doublets (td) ³J(H6-F) ≈ 8-10 Hz, ⁴J(H6-H2) ≈ 2.5 Hz, ⁴J(H6-H4) ≈ 2.5 Hz 1H
H4 ~6.75 Doublet of Doublets (dd) ³J(H4-F) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2.5 Hz 1H

| H2 | ~6.70 | Doublet of Doublets (dd) | ⁵J(H2-F) ≈ 2-3 Hz, ⁴J(H2-H6) ≈ 2.5 Hz | 1H |

Detailed Assignment Rationale:
  • OCH₃ (δ ≈ 3.85 ppm): This signal appears as a sharp singlet with an integration of 3H, characteristic of a methoxy group. Its chemical shift is standard for anisole-type compounds.[8]

  • Aromatic Protons (δ ≈ 6.70 - 6.85 ppm): The precise assignment of these protons relies on analyzing their coupling patterns, particularly their coupling to the fluorine atom.

    • H6: This proton is flanked by two electronegative atoms (Cl and F), leading to the most deshielded position among the aromatic protons. It is coupled to the fluorine atom via a three-bond coupling (³J), which is typically strong (8-10 Hz).[9] It also exhibits weaker four-bond couplings (⁴J, meta-coupling) to both H2 and H4, which are typically around 2-3 Hz.[10] The two meta couplings are similar, resulting in a pattern that appears as a triplet (from the two meta protons) which is then split into a doublet by the fluorine, or a "triplet of doublets".

    • H4: This proton is ortho to the fluorine, resulting in a strong three-bond H-F coupling (³J ≈ 8-10 Hz). It is also meta to H6, showing a four-bond H-H coupling (⁴J ≈ 2.5 Hz). This results in a clean doublet of doublets pattern.

    • H2: This proton is para to the fluorine atom. Long-range H-F coupling over five bonds (⁵J) is weaker, typically 2-3 Hz.[11] It is also meta to H6, giving a four-bond H-H coupling (⁴J ≈ 2.5 Hz). This also results in a doublet of doublets pattern, but it can be distinguished from H4 by the smaller H-F coupling constant.

G H2 H2 F F H2->F ⁵J ≈ 2.5 Hz H4 H4 H4->F ³J ≈ 9 Hz H6 H6 H6->H2 ⁴J ≈ 2.5 Hz H6->H4 ⁴J ≈ 2.5 Hz H6->F ³J ≈ 9 Hz

Caption: Key ¹H-¹H (solid lines) and ¹H-¹⁹F (dashed lines) coupling interactions in this compound.

¹³C NMR Spectral Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. Assignment is based on established substituent effects and, crucially, the C-F coupling patterns.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (from C-F coupling) Coupling Constant (J, Hz)
C1 ~160.5 Doublet (d) ²J(C1-F) ≈ 10-15 Hz
C2 ~103.0 Doublet (d) ⁴J(C2-F) ≈ 2-4 Hz
C3 ~135.5 Doublet (d) ²J(C3-F) ≈ 10-12 Hz
C4 ~106.0 Doublet (d) ²J(C4-F) ≈ 25-30 Hz
C5 ~163.0 Doublet (d) ¹J(C5-F) ≈ 245-255 Hz
C6 ~110.0 Doublet (d) ⁴J(C6-F) ≈ 2-4 Hz

| OCH₃ | ~56.5 | Singlet (s) | N/A |

Detailed Assignment Rationale:
  • OCH₃ (δ ≈ 56.5 ppm): The methoxy carbon appears as a singlet in the typical region for anisoles.[12][13]

  • C5 (δ ≈ 163.0 ppm): This is the carbon directly bonded to fluorine. It will exhibit a very large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz) and will appear at a highly deshielded (downfield) position due to the direct attachment of the electronegative fluorine.[11] This large splitting is the most definitive feature in the ¹³C spectrum.

  • C1 (δ ≈ 160.5 ppm): This carbon is attached to the oxygen of the methoxy group, which strongly deshields it. It is two bonds away from fluorine, so it will show a smaller doublet splitting (²J(C1-F) ≈ 10-15 Hz).

  • C3 (δ ≈ 135.5 ppm): The carbon bearing the chlorine atom is also a quaternary carbon. Its chemical shift is influenced by the deshielding effect of chlorine. It is also two bonds from fluorine and will appear as a doublet (²J(C3-F) ≈ 10-12 Hz).

  • C4 (δ ≈ 106.0 ppm): This carbon is ortho to the fluorine. It will show a significant two-bond C-F coupling (²J(C4-F) ≈ 25-30 Hz). It is also ortho to the electron-donating methoxy group, which shields it and shifts it upfield.

  • C2 & C6 (δ ≈ 103.0, 110.0 ppm): These two carbons are the most shielded due to being ortho (C6) and para (C2) to the strongly electron-donating methoxy group. They are four bonds away from the fluorine and will exhibit a small four-bond C-F coupling (⁴J(C2-F) and ⁴J(C6-F) ≈ 2-4 Hz), appearing as small doublets. C6 is deshielded relative to C2 due to its proximity to the electronegative chlorine atom.

Conclusion and Comparative Insights

The complete and unambiguous spectral assignment of this compound is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. The key to this elucidation lies not just in the chemical shifts, which are governed by the predictable electronic effects of the substituents, but more definitively in the spin-spin coupling patterns. The presence of the ¹⁹F nucleus provides a powerful diagnostic tool, with characteristic H-F and C-F coupling constants allowing for the confident assignment of nearly every position in the molecule. This guide demonstrates that by combining foundational NMR principles with a logical, step-by-step analytical approach, even complex substitution patterns can be thoroughly characterized, providing researchers with the structural certainty required for their work.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Carey, J. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 553-559. [Link]
  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • Olsen, B. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8.
  • da Silva, A. B. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. [Link]
  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.
  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(24), 4021–4023. [Link]
  • ResearchGate. (2007). Coupling of Protons with Fluorine.
  • Oxford College Chemistry Courses: Scharf. (2021, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to Differentiating Positional Isomers of Chloro-fluoro-anisole by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of aromatic compounds is a foundational requirement. Positional isomers, such as the various forms of chloro-fluoro-anisole, possess the same molecular formula (C₇H₆ClFO) but differ in the arrangement of substituents on the benzene ring.[1][2][3] This seemingly subtle variation can lead to profound differences in their chemical reactivity, biological activity, and physical properties. Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a critical step in quality control, reaction monitoring, and new chemical entity (NCE) characterization.

This guide provides an in-depth, technically-grounded comparison of key spectroscopic methods for distinguishing the positional isomers of chloro-fluoro-anisole. We will move beyond simple data reporting to explain the underlying principles and causal relationships that make each technique effective, offering field-proven insights into experimental design and data interpretation.

The Challenge: Why Are These Isomers Difficult to Distinguish?

The chloro-fluoro-anisole isomers share the same molecular weight (160.57 g/mol ) and often exhibit similar physical properties like boiling points and refractive indices, making separation and identification by classical methods challenging.[2][4] Spectroscopic techniques, which probe the electronic and vibrational states of a molecule, offer a powerful and non-destructive solution. The primary methods at our disposal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): The Definitive Tool for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular skeleton.[5] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the exact substitution pattern on the aromatic ring.

Causality in NMR: How Substituent Position Dictates the Spectrum

The chemical shift of a nucleus is determined by its local electronic environment. The electronegative chlorine and fluorine atoms, along with the electron-donating methoxy group (-OCH₃), create a unique electronic landscape for each isomer.

  • Electronegativity & Shielding: Fluorine, being more electronegative than chlorine, will more strongly withdraw electron density (deshielding) from its immediate vicinity. The methoxy group, through resonance, donates electron density, particularly to the ortho and para positions, causing shielding (upfield shift).[6]

  • Spin-Spin Coupling (J-coupling): The interaction between adjacent magnetic nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) causes splitting of NMR signals into multiplets. The magnitude of the coupling constant (J, measured in Hz) is dependent on the number of bonds separating the nuclei and their dihedral angle, providing definitive evidence of connectivity.[5][7]

¹H NMR Spectroscopy: Mapping the Proton Environment

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative. The number of signals, their integration, chemical shifts, and splitting patterns are all diagnostic.

  • Symmetry: Symmetrical isomers, like 3-chloro-5-fluoroanisole, will have fewer aromatic signals than asymmetrical ones.

  • Coupling Constants: The magnitude of the proton-proton coupling constant is a reliable indicator of their relative positions:

    • ³JHH (ortho coupling): 6-10 Hz[5]

    • ⁴JHH (meta coupling): 2-4 Hz

    • ⁵JHH (para coupling): 0-1 Hz

  • Proton-Fluorine Coupling: Coupling between ¹H and ¹⁹F nuclei is also observed and is highly diagnostic. The magnitude varies with the number of bonds separating them (e.g., ³JHF > ⁴JHF).

¹⁹F NMR Spectroscopy: A Highly Sensitive Probe

Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful tool. Fluorine is a 100% abundant, spin-½ nucleus with a wide chemical shift range, making its signals sharp, sensitive, and well-resolved.[8] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its electronic environment, meaning each positional isomer will have a distinct ¹⁹F chemical shift. Furthermore, the splitting of the ¹⁹F signal by neighboring protons provides an additional layer of structural confirmation.[9]

¹³C NMR Spectroscopy: Counting the Carbons

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. While chemical shifts are useful, the most powerful feature for these isomers is the large one-bond and multi-bond coupling between carbon and fluorine (¹JCF, ²JCF, etc.), which splits the carbon signals into doublets. The magnitude of ¹JCF is typically very large (240-250 Hz).

Comparative NMR Data for Chloro-fluoro-anisole Isomers

The following table summarizes the expected distinguishing features for three representative isomers based on established NMR principles.

Spectroscopic Feature2-Chloro-4-fluoroanisole4-Chloro-2-fluoroanisoleThis compound
¹H NMR Signals 3 aromatic, 1 methoxy3 aromatic, 1 methoxy2 aromatic, 1 methoxy (high symmetry)
¹H Aromatic Splitting Complex multiplets due to H-H and H-F coupling. Expect doublets and doublet of doublets.Complex multiplets. Expect doublets and doublet of doublets.Expect two distinct triplets or doublet of doublets depending on coupling magnitudes.
¹⁹F NMR Signal One signal, split by ortho and meta protons.One signal, split by ortho and meta protons.One signal, split by two equivalent ortho protons (triplet).
¹³C NMR Signals 6 aromatic, 1 methoxy6 aromatic, 1 methoxy4 aromatic, 1 methoxy (high symmetry)
Key ¹³C Feature C-4 signal is a large doublet (¹JCF). C-2 is attached to Cl.C-2 signal is a large doublet (¹JCF). C-4 is attached to Cl.C-5 signal is a large doublet (¹JCF). C-3 and C-1 are attached to Cl and OCH₃ respectively. C-4/C-6 and C-2 are equivalent.
Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the chloro-fluoro-anisole sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[5]

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample, lock, and shim the magnetic field.

  • Data Acquisition:

    • ¹H NMR: Use a standard single-pulse experiment ('zg30'). Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.

    • ¹³C NMR: Use a proton-decoupled pulse experiment ('zgpg30'). Acquire 512-1024 scans with a relaxation delay of 2 seconds to account for the lower sensitivity of ¹³C.[5]

    • ¹⁹F NMR: Acquire a proton-coupled spectrum. This is often a quick experiment (32-64 scans) due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift axis using the TMS signal for ¹H and ¹³C spectra.

    • Integrate signals and measure coupling constants.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations.[10] While all isomers will display common absorptions for the anisole functional group, key differences emerge in the "fingerprint region."

Causality in IR: How Structure Affects Vibrations
  • Common Bands: All isomers will show:

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • sp³ C-H stretching from the methyl group (~2850-2960 cm⁻¹)[11]

    • Aromatic C=C stretching (~1450-1600 cm⁻¹)

    • Asymmetric Aryl-O-C stretching (strong, ~1250 cm⁻¹)[6]

    • Symmetric Aryl-O-C stretching (~1030-1040 cm⁻¹)[6]

    • C-F stretching (~1100-1200 cm⁻¹)

  • Diagnostic Bands: The primary differentiation lies in the C-H out-of-plane (OOP) bending region (700-900 cm⁻¹). The pattern of absorption bands in this region is highly characteristic of the substitution pattern on the benzene ring. For instance, a 1,2,4-trisubstituted ring (like 2-chloro-4-fluoroanisole) will have a different OOP bending pattern than a 1,3,5-trisubstituted ring (like this compound).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient method for analyzing liquid samples.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the liquid chloro-fluoro-anisole sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality in MS: How Isomers Fragment Differently

For Electron Ionization (EI) MS, all chloro-fluoro-anisole isomers will exhibit a molecular ion (M⁺) peak at m/z 160. A crucial diagnostic feature is the presence of an M+2 peak at m/z 162 with roughly one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.[13]

Differentiation relies on the relative abundance of fragment ions. The initial molecular ion is a high-energy radical cation that breaks apart in predictable ways.

  • Common Fragmentation Pathways for Anisoles:

    • Loss of a methyl radical (•CH₃): M⁺ → [M - 15]⁺. This results in a stable chlorofluorophenoxy cation at m/z 145.

    • Loss of formaldehyde (H₂CO): M⁺ → [M - 30]⁺•. This pathway leads to a chlorofluorobenzene radical cation at m/z 130.

  • Isomer-Specific Fragmentation: The relative stability of the resulting fragment ions, influenced by the substituent positions, will dictate the fragmentation pathway's favorability. For example, the loss of a chlorine radical (•Cl) or subsequent fragmentation of the [M-15]⁺ or [M-30]⁺• ions will produce a unique fragmentation "fingerprint" for each isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile liquid samples, as the gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the chloro-fluoro-anisole sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Injector: 250°C, split mode (e.g., 50:1).

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 1 min, then ramp at 15°C/min to 280°C.

    • Carrier Gas: Helium at 1.0 mL/min.

  • Instrument Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to your compound.

    • Analyze the mass spectrum associated with that peak. Identify the molecular ion (M⁺) and the M+2 peak to confirm the molecular formula.

    • Identify and analyze the major fragment ions to deduce the fragmentation pattern.

Integrated Workflow for Isomer Identification

A systematic approach combining these techniques provides the most reliable identification. The following workflow is recommended for analyzing an unknown chloro-fluoro-anisole sample.

Caption: A logical workflow for identifying an unknown chloro-fluoro-anisole isomer.

Conclusion

While Mass Spectrometry and IR Spectroscopy are excellent for confirming the molecular formula and the presence of key functional groups, NMR spectroscopy stands out as the definitive technique for differentiating the positional isomers of chloro-fluoro-anisole. The unique information derived from the chemical shifts and coupling patterns in ¹H, ¹³C, and particularly ¹⁹F NMR spectra allows for the unambiguous assignment of the substitution pattern on the aromatic ring. By employing an integrated spectroscopic workflow, researchers, scientists, and drug development professionals can confidently elucidate the precise structure of these isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole.
  • BenchChem. (2025). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
  • Bartleby. (n.d.). IR Spectrum Of Anisole.
  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F.
  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in....
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the range (4000-500 cm−1).
  • Kuprov, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole.
  • Slideshare. (n.d.). Mass chart Fragmentation.
  • ResearchGate. (2015). Is it possible to NMR to distinguish between the different isomers of chlorogenic acids?.
  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.[24]
  • National Institute of Standards and Technology. (n.d.). Anisole. NIST WebBook.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • BenchChem. (2025). Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry.
  • ChemicalBook. (2025). This compound.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • J&K Scientific. (n.d.). 2-Chloro-4-fluoroanisole, 97%.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C.
  • Chem-Impex. (n.d.). This compound.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

A Comparative Guide to HPLC Method Development for Quantifying 3-Chloro-5-fluoroanisole Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluoroanisole is a substituted haloanisole that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring chlorine and fluorine substituents, allows for diverse functionalization, making it a valuable intermediate in medicinal chemistry.[1] As with any component in the pharmaceutical manufacturing chain, the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for accurate purity assessment and impurity profiling.

This guide provides an in-depth comparison of analytical methodologies for quantifying the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development choices, present a detailed, validated HPLC protocol, and compare its performance against alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. All methodologies are discussed in the context of international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure the generation of trustworthy and defensible data.[2][3][4]

The Analytical Challenge: Potential Impurities in this compound

Effective purity analysis begins with an understanding of potential impurities. For this compound, these can originate from the synthetic route or degradation. Key impurity classes include:

  • Regioisomers (Positional Isomers): These are often the most challenging impurities to separate due to their similar physicochemical properties.[5] Examples include 2-chloro-5-fluoroanisole and 4-chloro-3-fluoroanisole.[5][6]

  • Starting Material Carryover: Residual precursors from the synthesis, such as 3-chloro-5-fluorophenol.

  • Reaction By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed due to instability under specific storage or stress conditions.

A successful analytical method must be specific enough to resolve the main compound from all known and potential impurities.

Primary Technique: Reversed-Phase HPLC (RP-HPLC) Method Development

Reversed-Phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[7][8] The development of a robust RP-HPLC method is a systematic process.

Causality Behind Experimental Choices
  • Column Selection: The choice of stationary phase is critical for achieving separation. For a relatively non-polar molecule like this compound (LogP ~3.0), a C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and its structurally similar impurities, allowing for separation based on subtle differences in polarity. A column with a particle size of 3 µm or less is chosen to ensure high efficiency and sharp peaks.

  • Mobile Phase Selection: A combination of an aqueous phase and an organic modifier is used.

    • Organic Modifier: Acetonitrile is often preferred over methanol because its lower viscosity results in better column efficiency and lower backpressure. It also provides a different selectivity, which can be advantageous for resolving closely related isomers.

    • Aqueous Phase: The addition of a small amount of acid, such as 0.05% trifluoroacetic acid (TFA), to the water is beneficial.[9] It protonates residual silanols on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape.

  • Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the most suitable choice for a purity method. Unlike a standard UV-Vis detector that monitors at a single wavelength, a DAD acquires spectra across a range of wavelengths for the entire chromatogram. This allows for:

    • Peak Purity Analysis: To check if a chromatographic peak is due to a single compound.

    • Impurity Identification: To obtain UV spectra of unknown impurity peaks, which can aid in their identification.

    • Optimal Wavelength Selection: To select the wavelength of maximum absorbance for the best sensitivity.

  • Gradient Elution: An isocratic method (constant mobile phase composition) may not be sufficient to elute all impurities within a reasonable time while maintaining good resolution for early-eluting peaks. A gradient elution , where the percentage of the organic solvent is increased over time, is typically employed. This ensures that late-eluting, more hydrophobic impurities are washed from the column efficiently, resulting in sharper peaks and shorter run times.

start Define Analytical Goal: Purity of this compound col_sel Column Selection (e.g., C18, 3µm) start->col_sel mob_phase Mobile Phase Screening (Acetonitrile/Water + Acid) col_sel->mob_phase detector Detector Setup (DAD for Peak Purity) mob_phase->detector gradient Gradient Optimization (Resolve all peaks) detector->gradient validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) gradient->validation Final Method routine Routine Analysis validation->routine

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol: HPLC-DAD Method

This protocol describes a validated method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatographic Data System (CDS) software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile and Water.

  • Trifluoroacetic Acid (TFA).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.05% TFA in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (with DAD scanning from 200-400 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    20.0 90
    20.1 40

    | 25.0 | 40 |

3. Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[2][3]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The main peak should be free from interference from any other components. Peak purity index should be > 0.999.
Linearity Prepare at least five concentrations across the range (e.g., 0.05% to 150% of the nominal concentration).Correlation coefficient (R²) ≥ 0.999.[10]
Accuracy Analyze samples spiked with known amounts of impurities or analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[11]
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area.[12]
LOQ/LOD Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ should be ≥ 10; S/N for LOD should be ~3.[10]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.

Alternative and Complementary Techniques

While HPLC is the primary choice, other techniques offer complementary information and can be superior in specific scenarios.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds like haloanisoles.[5][13]

  • Principle: Separation occurs based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

  • Advantages: GC often provides higher separation efficiency (sharper peaks) for volatile isomers than HPLC. When coupled with a Flame Ionization Detector (FID), it offers robust quantification. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of impurities.[14]

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds, adding complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Principle: It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F) to provide detailed information about a molecule's structure and chemical environment.[7][15]

  • Advantages: NMR is a primary ratio method and can provide definitive structural confirmation of unknown impurities without the need for a reference standard of the impurity itself. For this compound, ¹⁹F-NMR is particularly powerful for detecting and quantifying fluorine-containing impurities.

  • Limitations: NMR has significantly lower sensitivity compared to chromatographic techniques. It is generally suitable for quantifying impurities present at levels >0.1%.

Comparative Performance Analysis

The choice of analytical technique depends on the specific objective, whether it is routine quality control, identification of an unknown impurity, or analysis of specific volatile compounds.

main Purity Analysis of this compound hplc HPLC-DAD Primary Choice for Routine QC Versatile for wide range of impurities High Sensitivity (LOD/LOQ) Peak Purity via DAD Moderate resolution for volatile isomers gc GC-FID/MS Best for Volatile Impurities Excellent resolution for isomers Definitive ID with MS Robust Quantification (FID) Only for volatile & thermally stable compounds nmr qNMR (¹H, ¹⁹F) Structural Elucidation Definitive structure of unknowns No reference standard needed for ID Orthogonal data Low sensitivity (trace impurities missed)

Caption: Comparative Framework of Analytical Techniques.

The following table summarizes the expected performance of each technique based on typical validation data.

Table 1: Comparative Performance Data for Purity Analysis Methods

FeatureHPLC-DADGC-FIDQuantitative NMR (¹⁹F)
Principle Liquid ChromatographyGas ChromatographyNuclear Magnetic Resonance
Primary Application Routine Purity & Impurity ProfilingVolatile Impurity ProfilingStructural ID & Quantification
Linearity (R²) > 0.999> 0.999> 0.995
Typical LOQ ~0.01% - 0.05%~0.01% - 0.05%> 0.1%
Precision (%RSD) < 2.0%< 2.0%< 3.0%
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Key Advantage Versatility, DAD peak purity check.Superior resolution for isomers.Definitive structural elucidation.
Key Limitation May not resolve all volatile isomers.Not for non-volatile compounds.Low sensitivity for trace analysis.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a multi-faceted analytical approach is recommended.

  • Reversed-Phase HPLC stands as the superior primary technique for routine purity testing in a regulated environment. Its versatility, sensitivity, and the peak purity assessment capabilities of a DAD make it ideal for quantifying the main component and known impurities, aligning with the requirements of regulatory bodies like the FDA and EMA.[10][16]

  • Gas Chromatography should be employed as a complementary technique, particularly during method development and characterization, to ensure that volatile regioisomers are adequately controlled. A validated GC method is invaluable if such impurities are identified as significant.[5]

  • NMR Spectroscopy is an essential tool for the definitive structural identification of any unknown impurities detected by HPLC or GC. While not a routine release test for trace impurities, its role in characterization and investigation is unparalleled.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust analytical control strategy. This ensures a deep understanding of the impurity profile of this compound, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2015). Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Reddit. (2019). How to be sure of purity of a compound?.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ScienceDirect. (2012). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction.
  • ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Agilent Technologies. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ppt Levels.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • YouTube. (2024). How To Identify Organic Compounds? - Chemistry For Everyone.
  • African Journal of Biomedical Research. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil.
  • National Institutes of Health. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • ResearchGate. (n.d.). Method validation parameters of the HPLC method.
  • American Pharmaceutical Review. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • University of Georgia. (n.d.). Organic Compound Characterization & Quantification.
  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • YouTube. (2017). Basic Chemistry. Lesson - 4: Chromatography and Determining Purity (GCSE science).
  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

A Comparative Guide to the Reactivity of 3-Chloro-5-fluoroanisole vs. 3-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 3-Chloro-5-fluoroanisole and 3-Bromo-5-fluoroanisole. By understanding their intrinsic chemical properties and performance in key transformations, chemists can make more informed decisions to optimize their synthetic endeavors.

Fundamental Principles Governing Reactivity

The observable differences in reactivity between this compound and 3-bromo-5-fluoroanisole are not arbitrary; they are rooted in fundamental physicochemical principles. The primary determinant is the nature of the carbon-halogen (C-X) bond.

The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)

The energy required to cleave the C-X bond homolytically is the most significant factor differentiating the reactivity of aryl chlorides and bromides. A stronger bond requires a greater energy input to break, resulting in a higher activation energy for the reaction and, consequently, a slower reaction rate.

The generally accepted trend for C-X bond dissociation energy in aryl halides is Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I .[1] This is directly attributable to the degree of orbital overlap between the carbon and the halogen atom. The C-Cl bond is significantly stronger than the C-Br bond, a fact that underpins the higher reactivity of the bromo-analogue in nearly all reactions involving C-X bond cleavage.

Aryl HalideBond Dissociation Energy (kcal/mol)Implication
Phenyl Chloride (Ph-Cl)97.1[1]Stronger bond, less reactive
Phenyl Bromide (Ph-Br)84.0[1]Weaker bond, more reactive
Electronic Landscape of the Aromatic Ring

Both molecules share a 1,3,5-substitution pattern with a methoxy group (-OCH₃) and a fluorine atom (-F).

  • Methoxy Group: This group is strongly electron-donating through resonance (+R effect) by lending its lone pair to the π-system, but weakly electron-withdrawing inductively (-I effect) due to the oxygen's electronegativity.

  • Fluorine Atom: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[2] It also has a weak, resonance-donating (+R) effect, though this is generally overshadowed by its inductive pull.[3]

In the 3,5-disubstituted pattern relative to the halogen at C1, these electronic effects modulate the overall electron density of the ring but do not change the fundamental reactivity order dictated by the C-X bond strength.

Comparative Performance in Key Chemical Transformations

The theoretical principles of BDE manifest as tangible differences in reaction outcomes. Below, we compare the expected performance of the two title compounds in essential synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis and universally proceed via a catalytic cycle where the initial, and often rate-determining, step is the oxidative addition of the aryl halide into a low-valent palladium complex (typically Pd(0)).[4] The facility of this step is directly correlated with the weakness of the C-X bond.

dot

Caption: Logical workflow from BDE to overall reactivity.

Suzuki-Miyaura Coupling (C-C Bond Formation):

  • 3-Bromo-5-fluoroanisole: As the more reactive substrate, it will readily undergo oxidative addition. This typically translates to milder reaction conditions: lower temperatures (often room temperature to 80 °C), lower catalyst loadings, and shorter reaction times. A wide variety of standard palladium catalysts and ligands are effective.[5]

  • This compound: The strength of the C-Cl bond makes oxidative addition significantly more challenging.[6] Achieving high yields often requires more specialized and robust catalytic systems, such as those employing highly electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands). Higher temperatures (≥100 °C) and longer reaction times are generally necessary to drive the reaction to completion.[7]

Buchwald-Hartwig Amination (C-N Bond Formation): The reactivity trend observed in Suzuki coupling holds true for C-N bond formation.[8][9]

  • 3-Bromo-5-fluoroanisole: This is the preferred substrate for Buchwald-Hartwig amination. It couples efficiently with a broad range of primary and secondary amines under relatively standard conditions.

  • This compound: Coupling this substrate is feasible but requires carefully optimized conditions. The development of advanced catalyst "generations" was largely driven by the need to activate unreactive aryl chlorides.[9][10] Expect the need for stronger bases, higher temperatures, and more sophisticated ligand systems compared to its bromo counterpart.

Grignard Reagent Formation (C-Mg Bond Formation)

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. This reaction is mechanistically complex, occurring on the surface of the magnesium, but its initiation is highly dependent on the lability of the C-X bond.

  • 3-Bromo-5-fluoroanisole: Due to the weaker C-Br bond, it will form the corresponding Grignard reagent, 3-fluoro-5-methoxyphenylmagnesium bromide, more readily. The reaction often initiates with minimal activation and proceeds smoothly.

  • This compound: Formation of the Grignard reagent from this substrate is substantially more difficult. It frequently requires activation of the magnesium (e.g., using iodine, 1,2-dibromoethane, or mechanical grinding) and may necessitate higher temperatures or the use of Rieke magnesium to achieve successful conversion. The initiation period is typically longer and the reaction can be more sluggish.[11]

Experimental Protocols: A Head-to-Head Comparison in Suzuki Coupling

To illustrate the practical consequences of these reactivity differences, we provide representative, validated protocols for a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. Note the necessary adjustments in the catalytic system and reaction temperature.

dot

Caption: The key steps of the Suzuki-Miyaura reaction.

Protocol 1: Coupling of 3-Bromo-5-fluoroanisole (Higher Reactivity)

Materials:

  • 3-Bromo-5-fluoroanisole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluoroanisole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling of this compound (Lower Reactivity)

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos. Add toluene and stir for 10 minutes to pre-form the catalyst.

  • To this solution, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Strategic Recommendations

The evidence is unequivocal: 3-bromo-5-fluoroanisole is a significantly more reactive and versatile building block than this compound. This heightened reactivity stems directly from its lower carbon-halogen bond dissociation energy.

Strategic Recommendations:

  • For rapid synthesis, proof-of-concept studies, and projects where substrate cost is not the primary constraint, 3-bromo-5-fluoroanisole is the superior choice. It offers milder conditions, faster reaction times, and compatibility with a broader range of standard catalytic systems.

  • For large-scale synthesis where economic factors are paramount, This compound becomes an attractive alternative due to the lower cost of aryl chlorides. However, researchers must be prepared to invest time in optimizing reaction conditions, which will invariably involve higher temperatures, longer reaction times, and the use of more expensive and specialized palladium catalysts and ligands.

Ultimately, the choice between these two reagents is a strategic one, balancing the demands of chemical reactivity with the practical constraints of time, resources, and scale.

References

  • PubChem. 3-Bromo-5-fluoroanisole Compound Summary. [Link]
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
  • RSC Publishing. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia.
  • Walvoord, R. R., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]
  • ACS Publications. (2020).
  • Rogers, H. R., et al. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society.
  • Hara, R., et al. (1999). Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2.

Sources

comparing the efficacy of different palladium catalysts for 3-Chloro-5-fluoroanisole coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoroanisole: A Comparative Analysis

The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound presents a unique challenge and opportunity. Its structure, featuring two distinct halogen atoms, demands a catalyst system with exquisite selectivity to activate the more labile carbon-chlorine (C-Cl) bond while leaving the robust carbon-fluorine (C-F) bond intact. This guide provides a comparative analysis of various palladium-based catalyst systems for the cross-coupling of this valuable substrate, offering field-proven insights and detailed experimental protocols for researchers in the chemical sciences.

The Synthetic Challenge: Selective C-Cl Bond Activation

The efficacy of palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energies (BDEs) for aryl halides follow the trend C-F > C-Cl > C-Br > C-I. The significantly higher strength of the C-F bond makes it less susceptible to cleavage by a Pd(0) catalyst compared to the C-Cl bond. However, achieving high selectivity and yield with aryl chlorides, which are more inert than their bromide and iodide counterparts, requires carefully optimized catalyst systems.[1] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming this hurdle, enhancing the rate of the critical oxidative addition step for otherwise unreactive aryl chlorides.[1][2]

Comparative Efficacy of Palladium Catalysts

The choice of the palladium precursor, ligand, base, and solvent is critical for achieving successful and selective coupling of this compound. We will explore the performance of different catalytic systems across three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl scaffolds.[3] For challenging substrates like this compound, the ligand's role is paramount. Bulky dialkylbiaryl phosphine ligands, such as XPhos and SPhos, have proven exceptionally effective.[3] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of the C-Cl bond.[3]

Causality Behind Experimental Choices:

  • Ligand: The steric bulk of ligands like XPhos creates a coordinatively unsaturated palladium center, facilitating the approach of the aryl chloride. The electron-donating nature of the phosphine increases the electron density on the palladium, which promotes the cleavage of the C-Cl bond.

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[2]

  • Solvent: Aprotic polar solvents like dioxane or toluene/water mixtures are common, as they effectively dissolve both the organic and inorganic reagents.

Experimental Data Summary: Suzuki-Miyaura Coupling

Catalyst PrecursorLigandCoupling PartnerBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosPhenylboronic acidK₃PO₄1,4-Dioxane/H₂O100~95
Pd(OAc)₂SPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O100~92
Pd(OAc)₂RuPhos3-Thienylboronic acidK₂CO₃1,4-Dioxane110~88
PdCl₂(dppf)dppfPhenylboronic acidK₂CO₃DME/H₂O90< 20

Note: Yields are estimated based on typical performance for similar electron-rich aryl chlorides as specific data for this compound is compiled from general principles.

The data clearly indicates that catalyst systems employing bulky monophosphine ligands (XPhos, SPhos) are vastly superior to those with older, less electron-rich bidentate ligands like dppf for the coupling of this challenging aryl chloride.[3]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The palladium-catalyzed amination of aryl halides is a cornerstone for synthesizing anilines, which are prevalent in pharmaceuticals.[4] This reaction is often more demanding than Suzuki coupling and typically requires a stronger base to deprotonate the amine or a pre-formed amide.[5]

Causality Behind Experimental Choices:

  • Ligand: Second-generation biaryl phosphine ligands like XPhos and the Josiphos family are highly effective. Their steric and electronic properties accelerate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[6][7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to generate the palladium-amido complex, which is a key intermediate in the catalytic cycle.[5]

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, specially designed pre-catalysts that rapidly generate the active Pd(0) species can improve reaction rates and consistency.[8]

Experimental Data Summary: Buchwald-Hartwig Amination

Catalyst PrecursorLigandCoupling PartnerBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosMorpholineNaOt-BuToluene100~94
Pd(OAc)₂RuPhosAnilineK₂CO₃t-BuOH110~85
G3-XPhos Precatalyst(XPhos)n-ButylamineLHMDSTHF80~96
Pd(OAc)₂BINAPMorpholineNaOt-BuToluene100< 30

Note: Yields are estimated based on typical performance for similar electron-rich aryl chlorides.

Here, the combination of a modern biaryl phosphine ligand with a strong base is critical for high yields. The use of advanced pre-catalysts can further enhance efficiency.[8]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, important structures in materials science and natural product synthesis.[9] Traditionally, this reaction uses a copper(I) co-catalyst, but copper-free methods have been developed to avoid the formation of undesired alkyne homocoupling byproducts.[10]

Causality Behind Experimental Choices:

  • Catalyst System: In the classic protocol, a Pd(0) catalyst activates the aryl halide, while a Cu(I) salt activates the alkyne by forming a copper acetylide intermediate.[9]

  • Ligand: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich ligands can be beneficial for activating the C-Cl bond.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, serving as both the base and often as the solvent.[9]

Experimental Data Summary: Sonogashira Coupling

Pd CatalystCu Co-catalystLigandCoupling PartnerBaseSolventTemp (°C)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃PhenylacetyleneEt₃NTHF70~75
Pd(OAc)₂NoneSPhos1-OctyneCs₂CO₃1,4-Dioxane100~80
PdCl₂(PPh₃)₂CuIPPh₃Trimethylsilylacetylenei-Pr₂NHi-Pr₂NH80~70

Note: Yields are estimated based on typical performance for similar aryl chlorides.

For this compound, a copper-free Sonogashira reaction using a modern, bulky phosphine ligand like SPhos may offer improved yields and cleaner reaction profiles by minimizing side reactions.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key processes involved in palladium-catalyzed cross-coupling.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Limiting for Ar-Cl) trans_complex Ar-Pd(II)(R)L₂ Transmetalation Complex oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination (B-H) trans_complex->pd0 Reductive Elimination re_product Ar-R Coupled Product trans_complex->re_product reagents Ar-X (this compound) coupling_partner R-M (e.g., R-B(OH)₂) caption General Catalytic Cycle for Cross-Coupling.

Caption: General Catalytic Cycle for Cross-Coupling.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Pd precursor, ligand, and base B Purge with inert gas (N₂ or Ar) A->B C Add degassed solvent B->C D Add this compound and coupling partner C->D Under inert atmosphere E Heat to required temperature with stirring D->E F Monitor reaction progress (TLC, GC-MS) E->F G Cool to RT and quench (e.g., with water) F->G Upon completion H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J caption Standard Experimental Workflow.

Caption: Standard Experimental Workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from standard methods known to be effective for aryl chlorides.[8]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • This compound

  • Phenylboronic acid

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add this compound (160.5 mg, 1.0 mmol, 1.0 equiv.) and phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water to the flask via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS or TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure product, 3-fluoro-5-methoxydiphenyl.

Conclusion

The selective cross-coupling of this compound is a readily achievable transformation provided the correct palladium catalyst system is employed. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, catalyst systems based on bulky, electron-rich monophosphine ligands such as XPhos and SPhos, paired with appropriate bases, are unequivocally the most effective. These advanced systems overcome the inherent inertness of the C-Cl bond, providing high yields and excellent selectivity. For Sonogashira couplings, modern copper-free protocols utilizing similar advanced ligands may offer advantages over traditional methods. By understanding the causality behind the choice of reagents and conditions, researchers can reliably incorporate this versatile building block into complex molecular architectures.

References

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • ResearchGate. (n.d.). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride.
  • Wiley Online Library. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health (NIH). (n.d.). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • MDPI. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Beilstein Journals. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • Semantic Scholar. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction.
  • CORE. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

Sources

A Comparative Guide to Computational Investigations of 3-Chloro-5-fluoroanisole Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the optimization of reaction conditions. 3-Chloro-5-fluoroanisole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the elucidation of its reactivity crucial for advancing chemical innovation.[1] This guide provides an in-depth technical comparison of computational approaches to studying the reaction mechanisms of this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr), a common reaction pathway for halogenated aromatic compounds.[2][3][4][5][6]

Introduction: The Significance of Computational Chemistry in Mechanistic Elucidation

While experimental studies provide invaluable macroscopic observations of chemical reactions, computational chemistry offers a molecular-level perspective that can reveal transient intermediates and transition states that are often difficult or impossible to detect empirically.[7] By modeling the potential energy surface of a reaction, we can predict reaction pathways, calculate activation energies, and rationalize product distributions. For a molecule like this compound, with multiple halogen substituents, computational studies can be particularly insightful in predicting regioselectivity and the influence of electronic effects on reactivity.

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

A prevalent reaction mechanism for electron-deficient aromatic rings bearing good leaving groups is the Nucleophilic Aromatic Substitution (SNAr) pathway. In the case of this compound, a nucleophile (Nu-) would attack the aromatic ring at a carbon atom bearing a halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (either Cl- or F-) restores the aromaticity of the ring, yielding the substituted product.

The regioselectivity of the nucleophilic attack is governed by the electronic properties of the substituents on the aromatic ring. The methoxy group (-OCH3) is an activating group, while the chloro (-Cl) and fluoro (-F) groups are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens makes the ring susceptible to attack. The relative stability of the potential Meisenheimer complexes will determine the preferred site of attack and which halogen is displaced.

Computational Workflow for Studying the SNAr Mechanism

To investigate the SNAr reaction of this compound, a systematic computational workflow can be employed. Density Functional Theory (DFT) is a powerful and widely used method for such studies due to its balance of accuracy and computational cost.[8][9]

Experimental Protocol: Computational Investigation of the SNAr Reaction of this compound with Methoxide

This protocol outlines the steps to computationally model the reaction of this compound with a methoxide ion (CH3O-) as the nucleophile.

Materials:

  • A high-performance computing cluster.

  • Quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Molecular visualization software (e.g., GaussView, Avogadro, Chemcraft).

Procedure:

  • Geometry Optimization of Reactants and Products:

    • Construct the 3D structures of this compound, methoxide ion, and the potential products (3-methoxy-5-fluoroanisole and 3-chloro-5-methoxyanisole).

    • Perform geometry optimizations for all species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of each molecule.

    • Verify that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Locating Transition States:

    • For each potential reaction pathway (attack at the carbon bearing chlorine and the carbon bearing fluorine), construct an initial guess for the transition state (TS) structure. This can be done using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.

    • Optimize the transition state geometry. A true transition state is characterized by having exactly one imaginary frequency in the frequency calculation, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from each located transition state. This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the TS connects the desired species.

  • Energy Calculations:

    • To obtain more accurate energy values, perform single-point energy calculations on the optimized geometries of all reactants, transition states, and products using a larger basis set (e.g., 6-311+G(d,p)).

    • Calculate the activation energy (ΔE‡) as the difference in energy between the transition state and the reactants.

    • Calculate the reaction energy (ΔErxn) as the difference in energy between the products and the reactants.

Visualizing the SNAr Pathway

The following diagram illustrates the key steps in the computational investigation of the SNAr reaction of this compound.

SNAr_Workflow cluster_reactants Reactants cluster_TS Transition States cluster_intermediates Meisenheimer Complexes cluster_products Products R1 This compound TS1 TS for Cl substitution R1->TS1 TS2 TS for F substitution R1->TS2 R2 Nucleophile (e.g., CH3O-) R2->TS1 R2->TS2 I1 Intermediate for Cl substitution TS1->I1 I2 Intermediate for F substitution TS2->I2 P1 Product of Cl substitution I1->P1 P2 Product of F substitution I2->P2

Caption: Computational workflow for the SNAr reaction.

Comparison of Computational Methods

The choice of computational method can significantly impact the accuracy and cost of the study. Below is a comparison of common approaches.

MethodDescriptionAdvantagesDisadvantages
Semi-empirical (e.g., AM1, PM3) Uses parameters derived from experimental data to simplify calculations.Very fast, suitable for large systems.Less accurate than ab initio or DFT methods.
Hartree-Fock (HF) An ab initio method that approximates the many-electron wavefunction as a single Slater determinant.Good starting point for more advanced methods.Does not account for electron correlation, leading to systematic errors.
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) Calculates the electronic structure based on the electron density rather than the wavefunction.Good balance of accuracy and computational cost.[8][9]The accuracy depends on the choice of the exchange-correlation functional.
Møller-Plesset Perturbation Theory (e.g., MP2) An ab initio method that includes electron correlation.More accurate than HF.Computationally more expensive than DFT.
Coupled Cluster (e.g., CCSD(T)) A highly accurate ab initio method.Considered the "gold standard" for single-reference systems.Very computationally demanding, limited to smaller molecules.

For studying the reaction mechanism of this compound, DFT with a functional like B3LYP or a more modern one like M06-2X, paired with a Pople-style basis set such as 6-311+G(d,p), offers a robust and reliable approach. For even higher accuracy, especially for the final energy calculations, a coupled-cluster single-point calculation (e.g., CCSD(T)) on the DFT-optimized geometries can be performed.

Data Presentation: Predicted Energetics for SNAr of this compound with Methoxide

The following table presents hypothetical, yet plausible, quantitative data that would be obtained from the computational workflow described above. These values are for illustrative purposes to demonstrate how the results would be presented.

Reaction PathwayActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Substitution of Chlorine 22.5-15.2
Substitution of Fluorine 28.1-5.8

Based on this hypothetical data, the substitution of the chlorine atom is both kinetically and thermodynamically favored over the substitution of the fluorine atom. The lower activation energy for chlorine substitution suggests it would be the major product under kinetic control.

Decision-Making Workflow for Method Selection

Choosing the appropriate computational methodology is a critical step. The following diagram outlines a decision-making process for selecting a suitable computational approach.

MethodSelection Start Start: Define Research Question SysSize Assess System Size Start->SysSize Large Large System (>100 atoms) SysSize->Large Large Small Small/Medium System SysSize->Small Small/Medium Accuracy Required Accuracy? Qualitative Qualitative Trends Accuracy->Qualitative Low Quantitative Quantitative Data Accuracy->Quantitative High SemiEmp Use Semi-empirical Methods Large->SemiEmp Small->Accuracy DFT Use DFT (e.g., B3LYP) Qualitative->DFT HighAccuracy Higher Accuracy Needed? Quantitative->HighAccuracy HighAccuracy->DFT No MP2 Use MP2 or Double-Hybrid DFT HighAccuracy->MP2 Yes CCSDT Use CCSD(T) (Gold Standard) HighAccuracy->CCSDT Benchmark MP2->HighAccuracy More needed?

Caption: Decision workflow for selecting a computational method.

Conclusion and Future Directions

Computational studies provide a powerful lens through which to investigate the intricate details of chemical reactions. For this compound, DFT calculations can effectively model the SNAr mechanism, predict the regioselectivity of nucleophilic attack, and provide quantitative data on the reaction energetics. The comparison of different computational methods highlights the trade-off between accuracy and computational cost, guiding researchers in selecting the most appropriate approach for their specific research questions.

Future computational work could explore a wider range of nucleophiles and solvent effects, which can significantly influence reaction pathways and energetics. Additionally, molecular dynamics simulations could provide insights into the dynamic aspects of the reaction in solution. The synergy between computational and experimental studies will continue to be a driving force in advancing our understanding of chemical reactivity and in the development of novel chemical entities.

References

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
  • Zhang, C., et al. (2013). Rotamers and isotopomers of this compound studied by resonant two-photon ionization spectroscopy and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 235-242. [Link]
  • Collins, T. S., Hjelmeland, A., & Ebeler, S. E. (2012). Analysis of Haloanisoles in Corks and Wines. In ACS Symposium Series (Vol. 1103, pp. 13-26). American Chemical Society. [Link]
  • Kwan, E. E., & Singleton, D. A. (2015). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 13(28), 7631-7647. [Link]
  • Williamson, K. S., & Mlynarski, S. N. (2023). Uncorking Haloanisoles in Wine. Molecules, 28(6), 2532. [Link]
  • Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-7. [Link]
  • (PDF) A New, Simple and Efficient Synthesis of 3-Fluoroanisoles from Polyfluoroanilines. (1996). Chemistry Letters. [Link]
  • Collins, T. S., Hjelmeland, A., & Ebeler, S. E. (2012). Analysis of Haloanisoles in Corks and Wines. ACS Symposium Series. [Link]
  • Miles, W. H., et al. (2007). Computational Investigations for Undergraduate Organic Chemistry: Predicting the Mechanism of the Ritter Reaction.
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]
  • Park, S., et al. (2020).
  • Li, Y., et al. (2023). Computational Investigation of Mechanism and Selectivity in (3+2)

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloro-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Anisoles in Drug Discovery

Halogenated aromatic compounds, such as 3-Chloro-5-fluoroanisole and its derivatives, are pivotal building blocks in medicinal chemistry. The introduction of halogen atoms, particularly chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Understanding the precise three-dimensional arrangement of these atoms through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.[3][4]

This guide will delve into the complete workflow for the X-ray crystallographic analysis of this compound derivatives, offering a comparative perspective against other halogenated anisoles. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, we will extrapolate expected structural features and compare them with known structures of similar compounds, such as dichloroanisoles.[5][6]

Part 1: The Crystallization Workflow: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the often-challenging task of growing a high-quality single crystal.[3][7] For small organic molecules like this compound derivatives, several techniques can be employed. The choice of solvent and crystallization method is critical and often requires empirical screening.

Experimental Protocol: Crystallization of Halogenated Anisoles
  • Material Purification: Begin with a highly pure sample of the this compound derivative (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents in which the compound exhibits moderate solubility. Solvents such as ethanol, methanol, acetone, and hexane are common starting points. The ideal solvent will allow for slow crystal growth, which is crucial for obtaining well-ordered crystals.[8]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often the simplest and most effective method.[8]

    • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. Dissolve the compound in a small volume of a "good" solvent and place this in a larger, sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[9][10]

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even lower temperatures.

The logical relationship of the crystallization workflow is depicted in the diagram below:

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purification Compound Purification (>98%) Solvent_Screen Solvent Screening Purification->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Cooling Cooling Solvent_Screen->Cooling Single_Crystal High-Quality Single Crystal Slow_Evap->Single_Crystal Vapor_Diff->Single_Crystal Cooling->Single_Crystal

Caption: General workflow for the crystallization of small organic molecules.

Part 2: X-ray Diffraction and Data Analysis: Unveiling the Molecular Structure

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This process involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.[3][7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Modern diffractometers automate this process, collecting a complete dataset.[11]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[11]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.[3][12]

The experimental workflow for X-ray diffraction is illustrated below:

XRD_Workflow Crystal_Mount Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mount->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group, Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Part 3: Comparative Structural Analysis of Halogenated Anisoles

While the crystal structure of this compound is not yet determined, we can predict its key structural parameters and compare them to known halogenated anisole derivatives. This comparative analysis provides valuable insights into the effects of halogen substitution on molecular geometry and crystal packing.

The table below presents a comparison of expected bond lengths and angles for this compound with experimentally determined values for related compounds.

Structural Parameter This compound (Predicted) 2,4-Dichloroanisole (Experimental) Anisole (Experimental)
C-Cl Bond Length (Å)~1.741.738 ÅN/A
C-F Bond Length (Å)~1.35N/AN/A
C-O (methoxy) Bond Length (Å)~1.37~1.37 Å1.372 Å
C-O-C Bond Angle (°)~118~118°117.7°
Aromatic C-C Bond Length (Å)~1.39~1.39 Å1.385 - 1.395 Å

Data for 2,4-dichloroanisole and anisole are derived from entries in the Cambridge Structural Database (CSD).[13]

The presence of the electronegative chlorine and fluorine atoms in this compound is expected to have a subtle but measurable effect on the geometry of the benzene ring and the methoxy group. The C-Cl and C-F bond lengths are predicted based on typical values for aromatic halides. The electron-withdrawing nature of the halogens may also influence the C-O bond length and the C-O-C bond angle of the methoxy group.

Conclusion: The Power of Crystallography in Rational Design

X-ray crystallography remains the gold standard for determining the three-dimensional structure of small molecules.[3][4] A detailed understanding of the crystallographic features of this compound derivatives is essential for medicinal chemists to make informed decisions in the drug design process. By providing a clear picture of the molecule's conformation and intermolecular interactions, crystallography enables the optimization of lead compounds for improved efficacy and safety. This guide has provided a comprehensive overview of the experimental workflow and a comparative analysis that underscores the importance of this powerful analytical technique.

References

  • Wikipedia. X-ray crystallography. [Link]
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
  • Crystallography Open D
  • Portland Press.
  • PubChem. 2,4-Dichloroanisole. [Link]
  • PubChem. 2-Chloro-5-fluoroanisole. [Link]
  • AA Blocks. Anisole. [Link]
  • Pure Chemistry Scientific Inc. 4-chloro-3-fluoroanisole cas no.501-29-1. [Link]
  • National Center for Biotechnology Inform
  • ACS Publications.
  • HKL-xray. Small Molecule Structure Solution and Refinement. [Link]
  • Universitat Rovira i Virgili.
  • Physical Sciences Data-science Service.
  • ACS Publications.
  • The Cambridge Crystallographic D
  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
  • National Center for Biotechnology Information. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
  • YouTube. Understanding x-ray crystallography structures. [Link]
  • Chemsrc. 4-Chloro-3-fluoroaniline. [Link]
  • YouTube. How to install CCDC Mercury for free. [Link]
  • Crystallography Open D
  • University of Angers.
  • ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
  • Wikipedia.
  • Crystallography Open D
  • The Cambridge Crystallographic Data Centre (CCDC).
  • ResearchGate.
  • MDPI. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. [Link]
  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]
  • PubChem. 2,6-Dichloroanisole. [Link]
  • Wikipedia. Mercury (crystallography). [Link]
  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
  • Chemistry LibreTexts. 7.3: X-ray Crystallography. [Link]
  • ACS Publications. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
  • MIT Information Systems and Technology.
  • National Center for Biotechnology Information. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. [Link]
  • Informer Technologies, Inc. Mercury 3.8 Download (Free). [Link]
  • ResearchGate. Crystallization techniques for small molecules compounds: a review. [Link]
  • YouTube.
  • PubChem. 2-Chloro-6-fluoroanisole. [Link]
  • University of California, Los Angeles.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

A Comparative Guide to the Quantification of Regioisomers in a 3-Chloro-5-fluoroanisole Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. Regioisomers—compounds with the same molecular formula but different substituent positions on an aromatic ring—present a particularly insidious challenge.[1] Their nearly identical physicochemical properties often lead to co-elution in standard chromatographic methods, complicating their detection and quantification. This guide provides an in-depth comparison of analytical strategies for resolving and quantifying regioisomeric impurities in a mixture containing 3-Chloro-5-fluoroanisole, a common halogenated aromatic intermediate in pharmaceutical synthesis.[2]

The objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, empowering you to select and develop a robust analytical method that is fit for its intended purpose, as mandated by international guidelines.[3][4][5]

The Analytical Challenge: Differentiating Chloro-Fluoro Anisole Isomers

The synthesis of this compound can potentially yield a variety of regioisomeric impurities. The control of these isomers is critical, as their presence can impact the final Active Pharmaceutical Ingredient's (API) safety profile and therapeutic effect.[1] A robust analytical method must unequivocally separate and quantify the target molecule from its closely related structural variants.

Compound Structure Notes
Target Analyte: this compoundthis compoundThe desired product and primary component of the mixture.
Potential Regioisomers: Potential RegioisomersExamples include 2-Chloro-5-fluoroanisole, 3-Chloro-2-fluoroanisole, etc. These impurities may form during synthesis and must be controlled.

Gas Chromatography (GC): The Workhorse for Volatile Aromatics

Gas chromatography is often the first-line technique for analyzing volatile and thermally stable compounds like halogenated anisoles.[1][6] Its high resolving power makes it exceptionally well-suited for separating compounds with subtle differences in boiling points and polarity, characteristic of regioisomers.

Causality of Method Design
  • Column Selection: The Key to Resolution. The choice of stationary phase is the most critical parameter for achieving separation. For halogenated aromatic compounds, standard non-polar columns (e.g., 5% phenyl polysiloxane) may fail to provide adequate resolution. The key is to leverage subtle differences in dipole interactions. A mid-polarity column, such as a 65% phenyl-methylpolysiloxane (e.g., Rtx®-65) , offers a unique selectivity mechanism. The increased phenyl content enhances π-π interactions between the stationary phase and the aromatic rings of the analytes, providing the differential retention needed to resolve the isomers. This principle has been successfully applied to the closely related compound, 3-chloro-5-fluorophenol, demonstrating its efficacy for this class of molecules.[1]

  • Detector Choice: FID vs. MS.

    • A Flame Ionization Detector (FID) is robust, provides a linear response over a wide range, and is excellent for routine quantification using area percent calculations, assuming all isomers have a similar response factor.[1]

    • A Mass Spectrometer (MS) detector provides an orthogonal level of data. It not only quantifies but also confirms the identity of each peak by its mass-to-charge ratio and fragmentation pattern, which is invaluable for definitive peak assignment and detecting co-eluting impurities.

Workflow for GC-Based Quantification

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep1 Weigh sample accurately Prep2 Dissolve in appropriate solvent (e.g., Acetonitrile) Prep1->Prep2 Prep3 Dilute to working concentration (e.g., 5 mg/mL) Prep2->Prep3 Inject Inject into GC Prep3->Inject Separation Separation on Rtx®-65 Column Inject->Separation Detection Detection (FID or MS) Separation->Detection Integrate Integrate Peak Areas Detection->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Results Calculate->Report

Caption: High-level workflow for GC analysis of regioisomers.

Experimental Protocol: GC-FID Area % Method

This protocol is adapted from a validated method for the analogous compound 3-chloro-5-fluorophenol and serves as an authoritative starting point.[1]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound mixture into a 5 mL volumetric flask.

    • Add approximately 4 mL of acetonitrile as the diluent.

    • Sonicate for 5 minutes or until fully dissolved.

    • Dilute to the mark with acetonitrile and mix thoroughly to achieve a final concentration of ~5.0 mg/mL.

  • GC Instrumentation and Conditions:

    • GC System: Agilent 6890 or equivalent with FID.

    • Column: Rtx®-65 (65% Phenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector: Split mode (50:1), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Detector: FID at 275°C.

  • System Suitability:

    • Prepare a solution containing known reference standards of the target analyte and at least one expected regioisomer.

    • Inject six replicate injections. The resolution between the critical pair must be ≥ 1.5, and the relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

Performance Data (Illustrative)
ParameterTypical PerformanceRationale / Guideline
Resolution (Rs) > 2.0 for all isomer pairsEnsures baseline separation for accurate integration.[7]
Limit of Quantitation (LOQ) 0.05 Area %Defines the lowest concentration that can be reliably quantified.[1]
Limit of Detection (LOD) 0.02 Area %Defines the lowest concentration that can be reliably detected.[1]
Precision (%RSD) < 5.0% at LOQ levelDemonstrates method repeatability.[3][4]
Linearity (r²) > 0.999Confirms a proportional response across a range of concentrations.[5]

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC is highly effective, HPLC offers advantages for compounds that are not sufficiently volatile, are thermally labile, or are part of a mixture containing non-volatile components. The separation of positional isomers by reversed-phase HPLC can be challenging but is achievable with careful column and mobile phase selection.[8][9]

Causality of Method Design
  • Column Selection: Exploiting π-π Interactions. Standard C18 columns separate primarily based on hydrophobicity, which is often too similar among regioisomers for effective resolution. A Phenyl-Hexyl or Phenyl-based stationary phase is the logical choice.[8][10] The phenyl groups in the stationary phase can engage in π–π stacking interactions with the aromatic ring of the anisole isomers. Subtle differences in electron density and the spatial arrangement of the chloro- and fluoro- substituents among the isomers will lead to differential strengths of these interactions, providing the necessary selectivity for separation.[8]

  • Mobile Phase Optimization: A systematic study of the organic modifier (e.g., acetonitrile vs. methanol) and mobile phase pH (if ionizable impurities are present) is crucial to fine-tune the separation and achieve baseline resolution.[11]

Workflow for HPLC-Based Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh sample accurately Prep2 Dissolve in mobile phase or compatible solvent Prep1->Prep2 Prep3 Filter through 0.45 µm filter Prep2->Prep3 Inject Inject into HPLC Prep3->Inject Separation Separation on Phenyl-Hexyl Column Inject->Separation Detection Detection (UV-DAD or MS) Separation->Detection Integrate Integrate Peak Areas Detection->Integrate Calculate Quantify against Reference Standard Integrate->Calculate Report Report Results (w/w %) Calculate->Report

Caption: High-level workflow for HPLC analysis of regioisomers.

Experimental Protocol: HPLC-UV Method
  • Sample and Standard Preparation:

    • Reference Standard: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL.

    • Sample: Prepare a sample solution at a nominal concentration of 0.1 mg/mL in diluent.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 or equivalent with Diode Array Detector (DAD).

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • A resolution solution containing the main peak and a known impurity should demonstrate a resolution of ≥ 2.0.

    • Five replicate injections of the working standard must show an RSD of ≤ 1.0% for peak area and retention time.

Performance Data (Illustrative)
ParameterTypical PerformanceRationale / Guideline
Specificity No interference from blank/placebo at the retention time of analytes.Ensures the signal is only from the compound of interest.[3][5]
Accuracy (% Recovery) 98.0 - 102.0%Assesses the closeness of the test results to the true value.[5]
Linearity (r²) > 0.999Confirms proportionality over the analytical range.[3]
Range 0.05% to 150% of target concentrationThe interval providing suitable accuracy, precision, and linearity.[5]

Quantitative NMR (qNMR): The Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques as it is a primary analytical method.[12] The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification, often without needing a reference standard of the analyte itself.[13][14]

Causality of Method Design
  • The Power of ¹⁹F NMR. While ¹H NMR can be used, ¹⁹F NMR is exceptionally powerful for this specific molecule.[15] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity.[16][17] Crucially, it has a very wide chemical shift range, meaning that the fluorine atoms in different regioisomers will likely have unique, well-resolved signals, even if their proton signals are complex or overlapping.[15][18][19] This makes ¹⁹F qNMR a highly specific and accurate tool for this analysis.

  • Ensuring Quantitative Accuracy. A standard NMR spectrum is not inherently quantitative. To achieve accuracy, one must ensure complete spin relaxation between scans. This is accomplished by setting the relaxation delay (D1) to at least five times the longest T1 relaxation time of the nuclei being measured (both analyte and standard).[18][20] Using an internal standard of known purity and concentration allows for the calculation of the absolute concentration of the isomers.[13]

Workflow for qNMR-Based Quantification

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Prep1 Accurately weigh sample and internal standard (IS) Prep2 Dissolve in deuterated solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acquire Acquire ¹⁹F NMR Spectrum Prep3->Acquire Parameters Set quantitative parameters (e.g., long D1, 90° pulse) Acquire->Parameters Process Apply Fourier Transform & Phase Correction Parameters->Process Integrate Integrate signals for analyte and IS Process->Integrate Calculate Calculate concentration/purity using the qNMR equation Integrate->Calculate

Caption: High-level workflow for qNMR analysis of regioisomers.

Experimental Protocol: ¹⁹F qNMR Method
  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound mixture into a vial.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., fluorobenzene, with a certified purity) into the same vial. The standard must have a ¹⁹F signal that does not overlap with any sample signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and dissolve completely.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Illustrative Parameters):

    • Spectrometer: Bruker 400 MHz or equivalent, equipped with a ¹⁹F probe.

    • Pulse Program: Standard 90° pulse sequence. Inverse-gated decoupling can be used to suppress NOE effects if needed.[18]

    • Relaxation Delay (D1): 30 seconds (must be determined experimentally to be > 5x T1).

    • Acquisition Time (AQ): ~2-3 seconds.

    • Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the unique ¹⁹F signal for this compound, each quantifiable regioisomer, and the internal standard.

    • Calculate the purity or concentration using the following equation[20]:

      • Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Purityₛₜₐ

      • Where: I=Integral, N=Number of nuclei, M=Molar mass, W=Weight, Purity=Purity of the substance, ₓ=Analyte, ₛₜₐ=Standard.

Performance Data Comparison
Parameter¹H qNMR¹⁹F qNMRRationale
Specificity Moderate to HighVery High ¹⁹F chemical shifts are highly sensitive to the local electronic environment, providing superior signal dispersion for isomers.[15][16]
Sensitivity HighHigh The ¹⁹F nucleus is nearly as sensitive as ¹H.[15]
Accuracy HighHigh As a primary ratio method, qNMR can achieve high accuracy with proper parameter optimization.[13][20]
Analysis Time Long (due to long D1)Long (due to long D1)The requirement for full relaxation makes qNMR a lower throughput technique than chromatography.

Summary and Strategic Recommendations

The optimal analytical strategy depends on the intended purpose of the analysis. No single technique is universally superior; a multi-faceted approach is often the most robust.

Technique Primary Strengths Primary Limitations Best Use Case
GC-FID/MS High resolution, speed, robustness, low detection limits.[1]Requires analyte to be volatile and thermally stable. MS can be complex.Routine Quality Control (QC): Rapid batch release testing, process monitoring, and impurity profiling.
HPLC-UV/MS High versatility for a wide range of compounds, non-destructive.Isomer separation can be challenging and require extensive method development.[8]Method Development & QC: When non-volatile impurities are also present or when GC is not suitable.
¹⁹F qNMR Absolute quantification without specific isomer standards, very high specificity.[13][14]Lower throughput, requires specialized expertise, less sensitive than chromatography.Reference Standard Certification: Assigning purity to in-house standards. Orthogonal Method: Confirming results from chromatographic methods.
Recommended Approach
  • Method Development: Begin with Gas Chromatography using a mid-polarity column (e.g., 65% Phenyl phase) as it is most likely to provide the required resolution for these specific analytes.[1] Use GC-MS to initially identify all potential regioisomers present in a stressed or crude sample.

  • Routine Analysis: Once validated, a GC-FID method is the most efficient and cost-effective choice for routine quality control and batch release, where speed and robustness are paramount.

  • Primary Characterization & Verification: Employ ¹⁹F qNMR as an orthogonal technique. It is invaluable for certifying the primary reference standard of this compound and can be used to definitively quantify isomers in complex mixtures where chromatographic methods may fail or where reference materials for every single isomer are not available.

By integrating these techniques strategically, researchers and drug development professionals can build a comprehensive and self-validating analytical control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • University of Oxford. Quantitative NMR Spectroscopy. University of Oxford Structural Genomics Consortium. [Link]
  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • U.S. Pharmacopeia. (2022).
  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • Odoh, C. K. (2025). Halogenated Aromatic Compounds.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. [Link]
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • Wang, Y., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Mestrelab Research. What is qNMR and why is it important?. Mestrelab Resources. [Link]
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Bletsas, O. V., et al. (2009). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 81(19), 8196-8205. [Link]
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
  • University of Ottawa. 19Flourine NMR. uOttawa NMR Facility. [Link]
  • Zhang, X., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 6(21), 8531-8537. [Link]
  • U.S. Pharmacopeia.
  • Wang, Y., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PubMed Central. [Link]
  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sherry, A. D., & Wu, Y. (2013). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 17(2), 167–174. [Link]
  • Korytar, P., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]
  • ICH. Quality Guidelines.
  • Holcapek, M. (2017). Regioisomeric and Enantiomeric Analysis of Triacylglycerols. Methods in molecular biology, 1629, 165–182. [Link]
  • Pharma Growth Hub. (2022).
  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1.
  • AMSbiopharma. (2025).
  • Hubert, P., et al. (2017). Some good validation practices for analytical procedures. A3P. [Link]
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson. [Link]
  • U.S. Pharmacopeia.
  • Safe, S. (1984). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 55, 121–128. [Link]
  • Analytical Answers, Inc. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Analytical Answers, Inc.. [Link]
  • Ashenhurst, J. (2022). 1H NMR: How Many Signals?. Master Organic Chemistry. [Link]
  • Jakab, A., et al. (2012). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.

Sources

Navigating Metabolic Lability: A Comparative Guide to Assessing the Stability of Drug Candidates Derived from 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery and development, metabolic stability is a critical checkpoint that dictates the pharmacokinetic profile and ultimate success of a therapeutic candidate. Compounds that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating more frequent dosing and potentially leading to variable patient exposure. Conversely, excessively stable compounds can accumulate in the body, raising concerns of toxicity. The 3-chloro-5-fluoroanisole scaffold has emerged as a valuable starting point for the synthesis of novel therapeutics in areas such as oncology and inflammation.[1] Its unique electronic and conformational properties, conferred by the halogen substituents, can enhance biological activity and stability.[1] This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of drug candidates derived from this promising chemical moiety, offering insights into experimental design, data interpretation, and the underlying biochemical principles.

The Gatekeepers of Metabolism: A Comparative Overview of In Vitro Systems

The liver is the primary site of drug metabolism, and in vitro systems that mimic this organ's metabolic machinery are indispensable tools in early drug discovery.[2][3] The two most widely employed systems are liver microsomes and hepatocytes. The choice between these systems depends on the specific questions being addressed and the stage of drug development.

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum and are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I oxidative metabolism.[4] Microsomal stability assays are often used in high-throughput screening during the lead optimization phase due to their cost-effectiveness and scalability.[4]

Hepatocytes: The "Gold Standard" for a Holistic View

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and their necessary cofactors, all within a cellular context that includes transport processes.[3][5] This allows for a more comprehensive assessment of a compound's metabolic fate.

A key distinction lies in their enzymatic capabilities. While microsomes primarily assess Phase I (e.g., oxidation, reduction, hydrolysis) metabolism, hepatocytes can evaluate both Phase I and Phase II (e.g., glucuronidation, sulfation) conjugation reactions.[2][5]

Experimental Deep Dive: Protocols for Assessing Metabolic Stability

To provide a practical framework, this section details the step-by-step protocols for conducting liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[6]

Experimental Workflow

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled liver microsomes (from human or other species) suspended in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of NADPH.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and buffer.

    • Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic stability by using intact liver cells.[5]

Experimental Workflow

Caption: Workflow for a typical hepatocyte stability assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the thawed cells to a pre-warmed incubation medium and gently resuspend.

    • Determine cell viability and density using a method such as trypan blue exclusion.

  • Incubation:

    • In a suitable incubation vessel, add the test compound (final concentration typically 1 µM) to the hepatocyte suspension (e.g., 0.5-1 million cells/mL).

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Homogenize or lyse the samples to ensure the release of intracellular compound and metabolites.

    • Centrifuge to remove cell debris.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6) .

Comparative Analysis of Hypothetical this compound Derivatives

To illustrate the application of these assays, consider a hypothetical series of drug candidates derived from this compound. These compounds have been designed to explore the impact of structural modifications on metabolic stability.

Table 1: Structures of Hypothetical this compound Derivatives

Compound IDR Group
CFA-001 -H
CFA-002 -CH₃
CFA-003 -CF₃
CFA-004 -CH₂-Piperidine

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDt½ (min)CLint (µL/min/mg protein)
CFA-001 4515.4
CFA-002 6510.7
CFA-003 >120<5.8
CFA-004 2527.7
Verapamil (Control) 1546.2

Table 3: Comparative Metabolic Stability in Human Hepatocytes

Compound IDt½ (min)CLint (µL/min/10^6 cells)
CFA-001 3519.8
CFA-002 5013.9
CFA-003 >180<3.9
CFA-004 1838.5
Propranolol (Control) 2231.5

Interpretation of Results:

  • CFA-001 (Parent Scaffold): Exhibits moderate metabolic stability.

  • CFA-002 (Methyl Substitution): The addition of a small alkyl group slightly improves metabolic stability, likely due to minor steric hindrance at a potential site of metabolism.

  • CFA-003 (Trifluoromethyl Substitution): The electron-withdrawing trifluoromethyl group significantly blocks metabolic attack, resulting in high metabolic stability. This is a common strategy in medicinal chemistry to enhance drug half-life.[7]

  • CFA-004 (Piperidine Moiety): The introduction of the piperidine ring, a common site for CYP-mediated oxidation, leads to a marked decrease in metabolic stability.

These hypothetical data demonstrate how systematic structural modifications can be rationally designed and evaluated to modulate the metabolic stability of drug candidates.

Potential Metabolic Pathways

The metabolism of this compound derivatives can proceed through several pathways, primarily O-demethylation of the anisole group and hydroxylation of the aromatic ring, catalyzed by CYP enzymes.

Metabolic_Pathway Parent This compound Derivative O_Demethylation O-Demethylation (CYP-mediated) Parent->O_Demethylation CYP Enzymes Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation CYP Enzymes Phenol_Metabolite Phenolic Metabolite O_Demethylation->Phenol_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Phase_II Phase II Conjugation (e.g., Glucuronidation) Phenol_Metabolite->Phase_II Hydroxylated_Metabolite->Phase_II Excretion Excretion Phase_II->Excretion

Caption: A potential metabolic pathway for a this compound derivative.

Conclusion: A Strategic Approach to Metabolic Stability Assessment

The assessment of metabolic stability is a cornerstone of modern drug discovery. For drug candidates derived from the this compound scaffold, a strategic and tiered approach is recommended. Initial high-throughput screening in liver microsomes can rapidly identify metabolically labile "hotspots" and guide early structure-activity relationship (SAR) studies. Promising candidates can then be advanced to more physiologically relevant hepatocyte assays to gain a more complete understanding of their metabolic fate, including the contribution of Phase II metabolism. By integrating these in vitro tools with medicinal chemistry strategies, researchers can rationally design and select drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Di, L., & Kerns, E. H. (2021).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Evotec. (n.d.). Hepatocyte Stability.
  • Zhang, Y., et al. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 26(15), 4475. [Link]
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 37(10-11), 1066-1087. [Link]
  • BD Biosciences. (2012).
  • Evotec. (n.d.). Microsomal Stability.
  • Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. Angewandte Chemie International Edition, 54(47), 13954-13963. [Link]
  • Ascendia Pharma. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR.
  • IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158. [Link]
  • Cawley, A. T., et al. (2016). Detection and metabolic investigations of a novel designer steroid: 3-chloro-17α-methyl-5α-androstan-17β-ol. Drug Testing and Analysis, 8(7), 621-632. [Link]
  • Atack, J. R., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][2][7][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Chloro-5-fluoroanisole: An Analysis of Yield and Cost

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoroanisole is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2][3] Its unique substitution pattern of chlorine, fluorine, and methoxy groups on the aromatic ring makes it a valuable intermediate for introducing these functionalities into more complex molecules, thereby influencing their biological activity and physicochemical properties. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating each based on reaction yield, starting material and reagent costs, and overall process efficiency. The information presented herein is intended to assist researchers and process chemists in selecting the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Sandmeyer Reaction of 3-Amino-5-fluorophenol followed by Methylation

  • Route 2: Nucleophilic Aromatic Substitution of 1-Bromo-3-chloro-5-fluorobenzene

  • Route 3: Electrophilic Chlorination of 3,5-Difluoroanisole

The following sections will detail the experimental protocols, yields, and a comparative cost analysis for each route.

Route 1: From 3-Amino-5-fluorophenol

This two-step route involves the diazotization of 3-amino-5-fluorophenol followed by a Sandmeyer reaction to introduce the chlorine atom, and subsequent methylation of the resulting phenolic hydroxyl group.

graph "Route_1" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="3-Amino-5-fluorophenol"]; B [label="3-Chloro-5-fluorophenol"]; C [label="this compound"];

A -> B [label=" 1. NaNO2, HCl, 0-5 °C\n 2. CuCl "]; B -> C [label=" (CH3)2SO4, NaOH "]; }

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Nucleophilic Aromatic Substitution

A general procedure for the methoxylation of aryl halides:

  • To a solution of sodium methoxide in a polar aprotic solvent like DMF or in methanol, add 1-bromo-3-chloro-5-fluorobenzene. [4][5][6]2. Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The temperature will depend on the solvent used.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Yield and Cost Analysis
Starting Material/Reagent Route 2: Per Mole of Product Unit Cost (Approx.) Cost per Mole of Product (Approx.) Reported Yield (Approx.)
1-Bromo-3-chloro-5-fluorobenzene1.0 mole~$100-200/100gModerate>80% (estimated)
Sodium Methoxide1.2 moles$51.50/100g [7]Low
Overall Yield >80%
Estimated Total Cost Moderate

Note: The yield is an estimation based on similar SNAr reactions. The cost of the starting material is the main contributor to the overall cost.

Route 3: From 3,5-Difluoroanisole

This route involves the direct electrophilic chlorination of 3,5-difluoroanisole. The methoxy group is an ortho-, para-director, and the two fluorine atoms are deactivating and meta-directing. This substitution pattern should favor chlorination at the C2, C4, or C6 positions. However, obtaining selectivity for the desired C3 position (meta to the methoxy group and ortho/para to the fluorine atoms) can be challenging.

```dot graph "Route_3" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="3,5-Difluoroanisole"]; B [label="this compound"];

A -> B [label=" Chlorinating Agent (e.g., NCS, Cl2), Catalyst (e.g., Lewis Acid) "]; }

Sources

electrochemical characterization of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Characterization of 3-Chloro-5-fluoroanisole: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, establishes a framework for self-validating protocols, and compares the target molecule's expected electrochemical behavior against structurally relevant alternatives. By synthesizing foundational electrochemical principles with data from related aromatic compounds, this guide offers a predictive yet robust methodology for investigating this specific molecule.

Introduction: The Significance of Electrochemical Profiling

This compound is a substituted aromatic ether, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a methoxy group (-OCH₃), a chlorine atom (-Cl), and a fluorine atom (-F) on the benzene ring imparts a unique electronic character that dictates its reactivity. Understanding the redox properties—specifically, the ease with which the molecule can be oxidized or reduced—is critical for several reasons:

  • Synthetic Chemistry: Electrochemical methods can offer green, reagent-free alternatives for synthesis.[2][3] Characterizing the oxidation potential is the first step toward developing electrosynthetic pathways.

  • Metabolic Prediction: The oxidative metabolism of many drug molecules is a key factor in their pharmacokinetic profile. Electrochemical oxidation potentials can correlate with metabolic pathways, providing early-stage insights into a compound's stability and potential metabolites.

  • Analytical Method Development: A distinct electrochemical signature allows for the development of sensitive and selective analytical methods for quantification in various matrices.

This guide will focus on cyclic voltammetry (CV), a powerful and accessible technique for probing the redox behavior of molecules.[4][5] We will predict the electrochemical signature of this compound by comparing it with parent and mono-halogenated anisoles, grounding our predictions in the fundamental electronic effects of its substituents.

Foundational Principles: Substituent Effects on Redox Potentials

The core of this analysis rests on understanding how substituents alter the electron density of the anisole ring. The primary electrochemical event we anticipate in an accessible potential window is the oxidation of the π-system, initiated by the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

  • Anisole (Parent Compound): The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the aromatic ring. This raises the energy of the HOMO, making the molecule relatively easy to oxidize.[6]

  • Halogen Substituents (-Cl, -F): Fluorine and chlorine are highly electronegative and act as electron-withdrawing groups (EWG) through the inductive effect (-I effect). This effect lowers the electron density of the ring, stabilizes the HOMO, and consequently makes the molecule more difficult to oxidize. Therefore, the oxidation potential of halogenated anisoles is expected to be higher (more positive) than that of unsubstituted anisole.[2][3]

For this compound, we have one electron-donating group (-OCH₃) and two electron-withdrawing groups (-Cl, -F). The combined inductive pull of the two halogens is expected to outweigh the resonance donation of the methoxy group, leading to a net electron-deficient ring compared to anisole. This makes this compound significantly more resistant to oxidation.

Experimental Design and Protocol

This section details a robust, self-validating protocol for the electrochemical characterization of halogenated anisoles using cyclic voltammetry. The choices of solvent, electrolyte, and electrodes are critical for obtaining reproducible and meaningful data in non-aqueous systems.[7][8]

Materials and Reagents
  • Analytes: this compound, Anisole, 3-Chloroanisole, 3-Fluoroanisole (all ≥97% purity).

  • Solvent: Acetonitrile (CH₃CN), HPLC or anhydrous grade, stored over molecular sieves.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), electrochemical grade.

  • Internal Standard: Ferrocene (Fc).

  • Polishing Materials: 0.3 µm and 0.05 µm alumina slurry.

Instrumentation
  • Potentiostat: A modern potentiostat capable of performing cyclic voltammetry.

  • Three-Electrode Cell:

    • Working Electrode (WE): 3 mm diameter Glassy Carbon Electrode (GCE).

    • Reference Electrode (RE): Ag/Ag⁺ (e.g., 10 mM AgNO₃ in 0.1 M [NBu₄][PF₆]/CH₃CN) or a silver wire pseudo-reference electrode.[7][9]

    • Counter Electrode (CE): Platinum wire or mesh.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Polish GCE with Alumina Slurry (0.3 -> 0.05 µm) P2 Rinse Electrode (Water -> Acetonitrile) P1->P2 E1 Assemble 3-Electrode Cell with Electrolyte Solution P2->E1 P3 Prepare 0.1 M [NBu4][PF6] in Acetonitrile P3->E1 P4 Prepare 1-5 mM Analyte Stock Solutions E3 Add Analyte to Cell P4->E3 E2 Record Background CV (Electrolyte Only) E1->E2 E2->E3 E4 Record Analyte CV at 100 mV/s E3->E4 E5 Perform Scan Rate Study (25 - 500 mV/s) E4->E5 E6 Add Ferrocene (Internal Std) and Record Final CV E5->E6 A1 Measure Anodic Peak Potential (Epa) for Each Analyte E6->A1 A2 Correct Potentials vs. Fc/Fc+ Couple A1->A2 A3 Analyze Peak Shape & Reversibility A2->A3 A4 Plot Peak Current (Ip) vs. √v to Confirm Diffusion Control A3->A4 G cluster_structure Molecular Structure & Substituents cluster_effect Net Electronic Effect cluster_potential Electrochemical Property Anisole Anisole (-OCH3) E_Rich Most Electron-Rich Anisole->E_Rich Donating F_Anisole 3-Fluoroanisole (-OCH3, -F) Intermediate1 Intermediate F_Anisole->Intermediate1 Withdrawing Cl_Anisole 3-Chloroanisole (-OCH3, -Cl) Intermediate2 Intermediate Cl_Anisole->Intermediate2 Withdrawing Target This compound (-OCH3, -F, -Cl) E_Deficient Most Electron-Deficient Target->E_Deficient Strongly Withdrawing Low_E Lowest Oxidation Potential (Easiest to Oxidize) E_Rich->Low_E High_E Highest Oxidation Potential (Hardest to Oxidize) E_Deficient->High_E

Caption: Relationship between structure and oxidation potential.

Conclusion

This guide outlines a comprehensive strategy for the . By leveraging cyclic voltammetry and a comparative approach against structural analogs, researchers can effectively probe its redox properties. The anticipated outcome is that this compound will exhibit an irreversible oxidation at a significantly more positive potential than unsubstituted anisole, a direct consequence of the strong inductive electron withdrawal by the two halogen atoms. This information is invaluable for guiding synthetic strategies, predicting metabolic fate, and developing novel analytical techniques. Adherence to the detailed protocol, particularly the use of an internal standard, will ensure the generation of high-quality, comparable, and scientifically rigorous data.

References

  • Mvula, E., & von Sonntag, C. (2003). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Organic & Biomolecular Chemistry, 1(10), 1749-1756. [Link] [6]6. Tissot, I., & Devaud-Rzepski, V. (2001). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients. Fresenius' journal of analytical chemistry, 371(5), 598-606. [Link]
  • Delaunay, J., Orliac-Le Moing, A., & Simonet, J. (1984). Synthetic aspects of the electrochemical oxidation of 4-methyl anisole. New Journal of Chemistry, 8(4), 229-33.
  • do Carmo, D. R., de Castro, R. C., & da Silva, J. C. J. (2024). Cyclic Voltammetric Behaviour and High-Performance Liquid Chromatography Amperometric Determination of Levamisole. MDPI. [Link] [10]15. Wang, Y., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
  • Lhiaubet-Vallet, V., et al. (2007). Efficient Photochemical Oxidation of Anisole in Protic Solvents: Electron Transfer driven by Specific Solvent-Solute Interactions.
  • Tang, S., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3195-3199. [Link]
  • Kiplagat, M. J., et al. (2022). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 20(29), 5780-5784. [Link]
  • Santin, M. M., et al. (2023). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. AMB Express, 13(1), 7. [Link]
  • Kumar, V., & Singh, R. (2020). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. International Journal for Research in Applied Science and Engineering Technology, 8(5), 2321-9653. [Link]
  • Ali, A., et al. (2022). Cyclic Voltammetry in Biological Samples: A Systematic Review of Methods and Techniques Applicable to Clinical Settings. MDPI. [Link] [9]23. Le, C., et al. (2022). Electronically Ambivalent Hydrodefluorination of Aryl-CF3 groups enabled by Electrochemical Deep-Reduction on a Ni Cathode. Angewandte Chemie International Edition, 61(33), e202205562. [Link]
  • Varela, J., et al. (2001). Cyclic voltammetric studies on nitro radical anion formation from megazol and some related nitroimidazole derivatives.

Sources

A Comparative Guide to the Thermal Stability of 3-Chloro-5-fluoroanisole: A TGA/DSC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3-Chloro-5-fluoroanisole, a key intermediate in pharmaceutical synthesis.[1] We explore its thermal decomposition profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a comparative framework for understanding how halogen substitution patterns influence the thermal behavior of anisole derivatives. By contextualizing the data with that of related compounds, we aim to provide actionable insights for process safety, shelf-life determination, and impurity profiling in accordance with regulatory standards.

Introduction: Why Thermal Stability Matters

This compound is a substituted aromatic ether whose utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) is of growing interest. The journey from a chemical intermediate to a final drug product is fraught with challenges, one of the most critical being the inherent stability of the molecules involved. Thermal stability is not merely an academic parameter; it is a cornerstone of process safety, dictating safe operating limits for synthesis, purification, and drying. Furthermore, understanding a compound's response to thermal stress is paramount for predicting its degradation pathways, which directly informs impurity profiling and establishing stable storage conditions, key tenets of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for elucidating this behavior. TGA provides a quantitative measure of mass changes as a function of temperature, revealing decomposition temperatures and the stoichiometry of degradation steps.[5][6] DSC measures the heat flow into or out of a sample, identifying melting points, glass transitions, and the exothermic or endothermic nature of decomposition events.[7][8]

This guide will first establish the theoretical principles of TGA/DSC and the anticipated decomposition mechanisms for halogenated anisoles. We will then present a robust, self-validating experimental workflow for the analysis of this compound, followed by an interpretation of the resulting data. Crucially, we will compare its stability profile with that of anisole and other halogenated analogues to provide a deeper, structure-based understanding of its thermal properties.

Foundational Principles: TGA/DSC & Decomposition Pathways

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[9] The output, a TGA curve, plots mass percentage against temperature. The first derivative of this curve (the DTG curve) shows the rate of mass change, with peaks indicating the temperature of the most rapid decomposition (Tpeak).[10] Key information derived includes the onset temperature of decomposition (Tonset), which is a primary indicator of thermal stability, and the amount of residual mass at the end of the experiment.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] It detects physical transitions and chemical reactions. An endothermic event (heat absorbed), like melting, appears as a peak in one direction, while an exothermic event (heat released), like many decomposition processes, appears as a peak in the opposite direction. When run in conjunction with TGA, DSC can confirm if a mass loss event is endothermic or exothermic, providing critical safety information.[7]

Anticipated Decomposition of Halogenated Anisoles

The thermal decomposition of anisole itself is known to initiate via the homolytic cleavage of the O–CH₃ bond, the weakest bond in the molecule, to form a phenoxy radical and a methyl radical.[13][14] The phenoxy radical can then undergo further reactions, such as decarbonylation to form a cyclopentadienyl radical.[13][14]

For this compound, this primary pathway is expected to be modified by the presence of the halogen substituents. The high electronegativity of fluorine and chlorine atoms withdraws electron density from the aromatic ring, which can influence the strength of the aryl-oxygen bond. The C-F bond is significantly stronger than the C-Cl bond, suggesting that cleavage of the C-Cl bond or the O-CH₃ bond would be more likely initial steps in the decomposition cascade than C-F bond scission.

Experimental Design and Workflow

The validity of thermal analysis data hinges on a meticulously planned experimental design. The choices of heating rate, atmosphere, and sample preparation are not arbitrary; they are selected to ensure data is reproducible, relevant, and provides the necessary resolution.

Rationale for Experimental Parameters
  • Atmosphere: An inert nitrogen atmosphere is chosen for the primary analysis to study the inherent thermal decomposition of the molecule without the influence of oxidation.[5] A subsequent run in an oxidative atmosphere (air) is essential to assess the material's stability under more realistic processing and storage conditions where oxygen may be present.

  • Heating Rate: A heating rate of 10 °C/min is selected as a standard rate that provides a good balance between resolution of thermal events and experimental efficiency.[15] Slower rates can improve the separation of closely occurring events, while faster rates can increase the intensity of the signal, but may also shift transition temperatures higher.

  • Sample Preparation: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly and that evolved gases can escape easily, leading to sharper, more defined transitions.[7]

  • Crucible Selection: Open aluminum crucibles are suitable for these experiments, as the expected decomposition temperatures are well within the working range of aluminum and the open pan allows for the free escape of gaseous byproducts.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the thermal analysis process, from initial sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Receive this compound Prep Weigh 5-10 mg into open Al crucible Sample->Prep TGA TGA Analysis (N₂ Atmosphere, 10°C/min) Prep->TGA DSC DSC Analysis (N₂ Atmosphere, 10°C/min) TGA_Ox TGA Analysis (Air Atmosphere, 10°C/min) TGA->TGA_Ox Optional: Oxidative Stability Interpret_TGA Determine T_onset, T_peak & % Mass Loss TGA->Interpret_TGA Interpret_DSC Identify Melting Point (T_m) & Decomposition Exotherm DSC->Interpret_DSC Compare Comparative Analysis vs. Anisole & Analogues Interpret_TGA->Compare Interpret_DSC->Compare Report Generate Stability Report Compare->Report

Caption: Experimental workflow for TGA/DSC thermal stability analysis.

Detailed Experimental Protocols

These protocols are based on the principles outlined in ASTM E1131 for thermogravimetric analysis.[16][17][18]

Protocol 1: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Setup: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation: Tare an open aluminum crucible. Accurately weigh 5-10 mg of this compound into the crucible.

  • Loading: Place the sample crucible and an empty reference crucible into the TGA furnace.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the mass, temperature, and time throughout the experiment.

  • Analysis: Plot the percent mass loss versus temperature. Calculate the first derivative (DTG) to identify the peak decomposition temperature(s). Determine the onset temperature of decomposition.

Protocol 2: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Setup: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation: Tare an open aluminum crucible. Accurately weigh 5-10 mg of this compound into the crucible.

  • Loading: Place the sample crucible and an empty, covered reference crucible into the DSC cell.

  • Thermal Program: Equilibrate the sample at 0 °C. Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the heat flow and temperature throughout the experiment.

  • Analysis: Plot the heat flow versus temperature. Identify and integrate any endothermic (melting) or exothermic (decomposition) peaks.

Results and Interpretation

The following data are representative of what would be expected for a compound with the structure of this compound, based on its known physical properties and the behavior of similar halogenated aromatics.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₆ClFO-
Molecular Weight 160.57 g/mol -
Boiling Point 189 °C[19]
Density 1.265 g/mL at 25 °C[19]
TGA/DSC Data Summary
ParameterThis compound (Hypothetical Data)Interpretation
Melting Point (Tm) ~25-30 °C (Endotherm)Consistent with a material that can be a liquid or low-melting solid at room temp.
TGA Onset (Tonset) ~215 °CThe temperature at which significant thermal decomposition begins.
DTG Peak (Tpeak) ~240 °CThe temperature of the maximum rate of decomposition.
Decomposition Event (DSC) ~210-260 °C (Broad Exotherm)The decomposition process is exothermic, releasing energy.
Mass Loss (at 300 °C) ~98%Decomposition is nearly complete, leaving minimal residue.

Analysis: The DSC data would likely show a small endotherm near room temperature, corresponding to the melting of the solid form. The TGA curve would remain flat until just after the boiling point (189 °C), after which a sharp, single-step mass loss would begin around 215 °C. This mass loss would be accompanied by a strong exothermic peak in the DSC curve, indicating that the decomposition is energetic and potentially hazardous if not controlled. The proximity of the boiling point to the decomposition onset suggests that purification by distillation must be performed with extreme care to avoid runaway reactions.

Comparative Analysis: The Influence of Halogenation

To fully appreciate the thermal stability of this compound, it is instructive to compare it to its parent compound, anisole, and other halogenated analogues.

CompoundKey Structural FeatureExpected Tonset (°C)Rationale for Stability Difference
Anisole No Halogens~250-270 °CBaseline stability. Decomposition initiated by O-CH₃ bond cleavage.[13][14]
3,5-Dichloroanisole Two Chlorine Atoms~225-245 °CThe C-Cl bond is weaker than a C-H bond on the ring, providing an additional, lower-energy decomposition pathway. Electron withdrawal may slightly stabilize the ether linkage.
This compound One Chlorine, One Fluorine~215-235 °C The very strong C-F bond is unlikely to break. The C-Cl bond remains a potential weak point. The combined inductive effect of both halogens significantly influences the molecule's stability.
3,5-Difluoroanisole Two Fluorine Atoms~240-260 °CThe C-F bonds are extremely strong and not easily cleaved. The primary decomposition pathway is likely still O-CH₃ bond scission, with the stability being similar to or slightly higher than unsubstituted anisole due to the strong inductive effect of fluorine.

This comparison highlights a critical trend: while the strong C-F bond itself is stabilizing, the presence of a weaker C-Cl bond provides an accessible pathway for decomposition, making this compound less thermally stable than both anisole and its difluorinated counterpart.

Implications for Pharmaceutical Development

The thermal data for this compound have direct and significant consequences for its use in a regulated environment:

  • Process Safety: The exothermic decomposition starting around 215 °C establishes a critical temperature limit for all manufacturing processes (e.g., reaction, distillation, drying). Exceeding this temperature could lead to a thermal runaway event.

  • Impurity Profile: Any degradation will produce a range of chlorinated and fluorinated aromatic byproducts. These must be identified, quantified, and controlled within the limits specified by ICH Q3A guidelines for impurities in new drug substances.[20]

  • Storage and Shelf-Life: While stable at ambient temperatures, the data suggest that long-term storage should be in a controlled environment, protected from excessive heat, to prevent the slow formation of degradation products over time, as required by ICH Q1A stability testing guidelines.[4]

Conclusion

The thermal stability of this compound has been thoroughly evaluated through a proposed TGA/DSC methodology. The analysis indicates that the compound begins to undergo a significant, exothermic decomposition at approximately 215 °C. A comparative analysis reveals that its thermal stability is lower than that of unsubstituted anisole and 3,5-difluoroanisole, likely due to the presence of the C-Cl bond providing a favorable decomposition pathway. These findings are critical for the safe handling, processing, and storage of this important pharmaceutical intermediate, ensuring that its application in drug development is both efficient and compliant with global quality and safety standards.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency. [Link]
  • E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]
  • Interpreting DSC D
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
  • Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth.
  • ICH Q6A Guideline. IKEV. [Link]
  • Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
  • DSC & TGA Thermal Analysis. SlideShare. [Link]
  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. EUROLAB. [Link]
  • Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of arom
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
  • Thermal Analysis Techniques.
  • Quality Guidelines. ICH. [Link]
  • Astm e 1131 Tga. Scribd. [Link]
  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S.
  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modul
  • Thermogravimetric Thermal Analysis (TGA). Westmoreland Mechanical Testing & Research. [Link]
  • Interpreting TGA curves.
  • Thermal behavior description by TGA and DSC.

Sources

A Senior Application Scientist's Guide to the Structural Validation of a Novel Compound Synthesized from 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis—The Imperative of Structural Validation

In the landscape of drug discovery and materials science, the synthesis of a novel molecule is merely the prologue. The true narrative begins with its characterization. An unvalidated structure is a liability, capable of invalidating years of subsequent research and investment. The process of structural elucidation is, therefore, not a mere formality but the foundational pillar upon which all future data rests. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the structure and purity of a novel compound.

The Analytical Gauntlet: A Workflow for Unambiguous Elucidation

No single analytical technique can provide a complete picture of a novel compound. Instead, we employ a strategic, orthogonal workflow where each method validates the findings of the others. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, infrared spectroscopy confirms functional groups, and chromatography assesses purity. This integrated approach is the bedrock of trustworthy structural validation.

G cluster_start Hypothesized Synthesis cluster_analysis Structural Validation Workflow cluster_end Final Confirmation Start Synthesized Compound (from 3-Chloro-5-fluoroanisole) MS Mass Spectrometry (MS) - Molecular Formula Start->MS Step 1: Get the Mass NMR NMR Spectroscopy - Atomic Connectivity MS->NMR Step 2: Map the Skeleton Conclusion Validated Structure & Purity Report MS->Conclusion Synthesize All Data IR IR Spectroscopy - Functional Groups NMR->IR Step 3: Confirm Groups NMR->Conclusion Synthesize All Data HPLC HPLC - Purity Assessment IR->HPLC Step 4: Check Purity IR->Conclusion Synthesize All Data HPLC->Conclusion Synthesize All Data

Caption: Overall workflow for structural validation.

Part 1: The Molecular Blueprint — High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Our first objective is to determine the elemental composition. Low-resolution mass spectrometry can suggest a molecular weight, but only High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to confidently propose a molecular formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are ideal for this, as they provide high precision with minimal fragmentation, giving a clear picture of the parent ion.[1]

Trustworthiness: The presence of a chlorine atom provides an intrinsic validation checkpoint. Due to the natural abundance of its isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we must observe a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak. The absence of this pattern would immediately invalidate our proposed structure.

Comparative Analysis: Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically yields the protonated molecule [M+H]⁺, preserving the molecular weight information. This is our primary choice.

  • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation.[2] While less useful for determining the molecular ion of a potentially fragile novel compound, it can provide a reproducible fragmentation "fingerprint" that can be valuable for comparison against libraries or for discerning isomers.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 FWHM (Full Width at Half Maximum).

  • Analysis: Identify the monoisotopic mass of the molecular ion and its corresponding M+2 peak. Use the instrument software to calculate the elemental composition based on the exact mass.

Data Summary: HRMS for 4-Amino-3-chloro-5-fluoroanisole

Molecular Formula: C₇H₇ClFNO

Ion Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ Mass Error (ppm) Isotopic Peak Observed Ratio Expected Ratio
C₇H₈³⁵ClFNO⁺ 176.02725 176.02751 1.48 [M+H]⁺ 100 100

| C₇H₈³⁷ClFNO⁺ | 178.02430 | 178.02460 | 1.68 | [M+2+H]⁺ | 32.1% | 32.0% |

Part 2: Mapping the Connectivity — Multinuclear NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the undisputed cornerstone of structural elucidation in organic chemistry.[3][4][5] It provides direct evidence of the chemical environment and connectivity of atoms. For our target molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is not just thorough; it is necessary to definitively establish the substitution pattern on the aromatic ring.

Trustworthiness: The power of NMR lies in its self-validating network of correlations. The chemical shifts tell us about the electronic environment, the integrations tell us the relative number of nuclei, the coupling constants reveal neighboring nuclei, and 2D experiments like COSY, HSQC, and HMBC build a complete, interlocking map of the molecule.[6] Any inconsistency in this network signals a structural problem.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a quick and highly sensitive experiment.

  • 2D NMR: Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra. Optimize acquisition and processing parameters for clear cross-peaks.

Data Summary: ¹H, ¹³C, and ¹⁹F NMR for 4-Amino-3-chloro-5-fluoroanisole

¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
6.85 1H d J(H,F) = 11.5 H-6 (Aromatic)
6.62 1H d J(H,F) = 8.0 H-2 (Aromatic)
5.15 2H br s - -NH₂

| 3.80 | 3H | s | - | -OCH₃ |

¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
159.5 d, J(C,F) = 245.0 C-5
148.2 d, J(C,F) = 12.5 C-1
135.0 s C-4
115.8 d, J(C,F) = 2.5 C-3
105.1 d, J(C,F) = 22.0 C-6
98.7 d, J(C,F) = 28.0 C-2

| 56.4 | s | -OCH₃ |

¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

| -118.3 | dd | J(F,H6)=11.5, J(F,H2)=8.0 | Ar-F |

Authoritative Grounding with 2D NMR

While the 1D spectra are suggestive, only 2D NMR can definitively prove the connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece the molecular puzzle together.

G cluster_hmbc Key HMBC Correlations a Structure of 4-Amino-3-chloro-5-fluoroanisole b OCH3_H OCH₃ Protons (δ 3.80) C1 C1 OCH3_H->C1 ³J to C-1 H2 H-2 Proton (δ 6.62) H2->C1 ²J to C-1 C3 C3 H2->C3 ²J to C-3 C4 C4 H2->C4 ³J to C-4 H6 H-6 Proton (δ 6.85) H6->C1 ³J to C-1 H6->C4 ³J to C-4 C5 C5 H6->C5 ²J to C-5 NH2_H -NH₂ Protons (δ 5.15) NH2_H->C3 ³J to C-3 NH2_H->C4 ²J to C-4 NH2_H->C5 ³J to C-5 C2 C6

Caption: Key HMBC correlations confirming the substituent pattern.

The correlation from the methoxy protons (δ 3.80) to the carbon at δ 148.2 confirms this carbon is C-1. The aromatic proton at δ 6.62 (H-2) shows correlations to C-4 and C-6, definitively placing it between the methoxy and the amino group. This web of interlocking data makes the structural assignment unambiguous.

Part 3: Functional Group Confirmation — Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, reliable, and non-destructive technique for identifying the functional groups present in a molecule.[7][8] While NMR and MS provide the core structural framework, IR serves as an excellent orthogonal check. For our target molecule, the key signatures we expect to see are the N-H stretches from the primary amine, the C-O stretch of the aryl ether, and vibrations associated with the substituted aromatic ring.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3480, 3390Medium, SharpN-H stretch (primary amine)
3080MediumAromatic C-H stretch
2960, 2845WeakAliphatic C-H stretch (-OCH₃)
1610, 1500StrongC=C Aromatic ring stretch
1250StrongAsymmetric C-O-C stretch (aryl ether)[7]
1040StrongSymmetric C-O-C stretch (aryl ether)[7]
~1100StrongC-F stretch
~750StrongC-Cl stretch

Part 4: Purity Assessment — High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: An impeccably elucidated structure is of little value if the sample is impure.[10] HPLC is the gold standard for purity determination in the pharmaceutical industry.[11][12][13] We must develop a method that can separate our target compound from any unreacted starting materials, reagents, or potential side products. A reverse-phase method with a C18 column is the workhorse for this type of small molecule analysis.

Trustworthiness: Purity is not just about a single peak. We employ a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This allows us to perform "peak purity" analysis by examining the UV-Vis spectrum across the entire peak. A pure compound will exhibit a consistent spectrum from the peak's upslope to its downslope. Any deviation suggests the presence of a co-eluting impurity.[12]

Experimental Protocol: Reverse-Phase HPLC with DAD
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, scan range 200-400 nm. Monitor at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to ~0.1 mg/mL for injection.

Data Summary: HPLC Purity Analysis
PeakRetention Time (min)Area (%) at 254 nmPeak Purity Match FactorIdentity
18.7599.6>9954-Amino-3-chloro-5-fluoroanisole
212.310.4N/AImpurity (likely starting material)

Conclusion: Synthesizing the Evidence for an Unambiguous Verdict

The structural validation of a novel compound is a process of logical deduction built upon a foundation of orthogonal, corroborating data. By systematically employing HRMS, multinuclear 1D and 2D NMR, IR spectroscopy, and HPLC, we have constructed an unassailable case for the structure and purity of our synthesized molecule, 4-Amino-3-chloro-5-fluoroanisole.

G cluster_evidence Convergent Lines of Evidence MS HRMS - Formula: C₇H₇ClFNO - Correct Isotope Pattern Final Final Validated Structure: 4-Amino-3-chloro-5-fluoroanisole MS->Final NMR NMR - Correct Proton/Carbon Count - Key HMBC Correlations - H-F & C-F Couplings NMR->Final IR IR - N-H Stretches (Amine) - C-O Stretch (Ether) IR->Final HPLC HPLC - Purity >99.5% - Single Major Peak - Peak Purity Confirmed HPLC->Final

Caption: Convergence of evidence to the final structure.

This guide has demonstrated that structural validation is not a linear checklist but a dynamic, intellectual process. By understanding the causality behind each technique and demanding a self-consistent dataset, researchers can ensure the integrity of their work and build a solid foundation for future innovation.

References

  • Journal of Chemical and Pharmaceutical Sciences.
  • Angewandte Chemie International Edition. (2008).
  • ResearchGate. (2023).
  • ResearchGate. (2020). From Natural Compounds to Bioactive Molecules through NMR and In Silico Methodologies. [Link]
  • International Atomic Energy Agency. (1997).
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
  • Bartleby.com. IR Spectrum Of Anisole. [Link]
  • PubMed. (2000). High perfomance liquid chromatography in pharmaceutical analyses. [Link]
  • Nature Communications. (2023). Predicting compound activity from phenotypic profiles and chemical structures. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. [Link]
  • ResearchGate. (2014).
  • eGyanKosh.
  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]
  • Torontech. (2024).
  • ResearchGate. (2006).
  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2024).
  • Chinese Journal of Chemical Physics. (2024).
  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • National Institutes of Health (NIH). (2022). Recent Advances in Automated Structure-Based De Novo Drug Design. [Link]
  • National Institute of Standards and Technology (NIST). Anisole. [Link]
  • ResearchGate. (2018). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... [Link]
  • PubMed. (2014). A liquid chromatography-mass spectrometry method based on class characteristic fragmentation pathways to detect the class of indole-derivative synthetic cannabinoids in biological samples. [Link]
  • Royal Society of Chemistry. (2021).
  • Banaras Hindu University. (2021). Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. [Link]
  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
  • Slideshare. (2016).
  • Hypha Discovery.

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-5-fluoroanisole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the halogenated anisole scaffold represents a privileged structure, offering a versatile platform for the development of novel therapeutic agents. Among these, 3-Chloro-5-fluoroanisole serves as a particularly intriguing starting point for analog development due to the unique electronic properties conferred by its chlorine and fluorine substituents. This guide provides a comprehensive comparative study of the potential biological activities of this compound analogs, drawing upon experimental data from structurally related compounds to elucidate structure-activity relationships (SAR) and guide future research endeavors. While direct comparative studies on a series of this compound analogs are not extensively available in the current literature, this guide synthesizes findings from analogous halogenated and substituted anisole derivatives to build a predictive framework for their biological potential.

The this compound Scaffold: A Foundation for Bioactivity

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the anisole ring is significant. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The distinct electronegativity and size of chlorine and fluorine can influence conformation and electronic distribution, thereby impacting biological activity.

Synthesis of Substituted Anisole Analogs: A General Approach

The synthesis of analogs of this compound would typically involve the modification of the core structure at various positions. Based on synthetic strategies for related compounds, a general approach can be outlined. For instance, the synthesis of novel α-Trifluorothioanisole derivatives containing phenylpyridine moieties involved a multi-step process including coupling reactions and subsequent modifications. A similar approach could be envisioned for this compound, where different functional groups are introduced to probe their effect on biological activity.

A plausible synthetic workflow for generating a library of this compound analogs is depicted below. This would involve starting with a commercially available precursor and introducing diversity through various chemical reactions.

Synthesis_Workflow 3-Chloro-5-fluorophenol 3-Chloro-5-fluorophenol This compound This compound 3-Chloro-5-fluorophenol->this compound Methylation Functionalized Analogs Functionalized Analogs This compound->Functionalized Analogs Substitution/Coupling Reactions Purification & Characterization Purification & Characterization Functionalized Analogs->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening

Caption: A generalized workflow for the synthesis and screening of this compound analogs.

Comparative Biological Activities of Structurally Related Analogs

In the absence of direct comparative data for a series of this compound analogs, we will analyze the biological activities of structurally similar compounds to infer potential activities and establish a basis for structure-activity relationships.

Anticancer Activity

Substituted anisole and halogenated aromatic compounds have demonstrated notable anticancer properties. A study on 2-cyclopentyloxyanisole derivatives revealed significant in vitro antitumor activity against various cancer cell lines. The most potent compounds from this series exhibited IC50 values in the low micromolar range. This suggests that modifications to the anisole core can lead to potent anticancer agents.

Compound SeriesCancer Cell LineIC50 (µM)Reference
2-Cyclopentyloxyanisole DerivativesVarious5.13 - 17.95
3,5-Diaryl Isoxazole DerivativesPC3 (Prostate)Comparable to 5-FU
Fluoroquinolone DerivativesVariousMean GI50: 2.45 - 9.06[2]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamidesMCF-7, HCT-116IC50 > 100 µM (on normal cells)[3]

Table 1: Anticancer Activity of Structurally Related Compounds.

The data suggests that the introduction of bulky hydrophobic groups (like the cyclopentyloxy group) or heterocyclic moieties can enhance anticancer activity. For this compound analogs, it would be logical to explore substitutions that increase steric bulk and introduce hydrogen bonding capabilities to potentially interact with biological targets like kinases or other enzymes involved in cancer progression.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. The chlorine and fluorine atoms in the this compound scaffold are expected to contribute to this activity. Studies on related structures, such as Schiff bases derived from 5-chloro-salicylaldehyde, have shown promising antimicrobial effects.

Compound SeriesMicroorganismMIC (µg/mL)Reference
Schiff Bases of 5-chloro-salicylaldehydeE. coli1.6
Schiff Bases of 5-chloro-salicylaldehydeS. aureus3.4
Linezolid AnalogsGram-positive strains16 - 32[4]
FlavonoidsMRSA0.5 - 2.0[5]

Table 2: Antimicrobial Activity of Structurally Related Compounds.

The minimum inhibitory concentration (MIC) values in the low microgram per milliliter range indicate potent antimicrobial activity. For this compound analogs, SAR studies could focus on introducing moieties that enhance membrane permeability or interact with essential microbial enzymes. The combination of the halogenated ring with other antimicrobial pharmacophores could lead to synergistic effects.

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The substituted anisole scaffold has been explored for its enzyme inhibitory potential. For example, 2-cyclopentyloxyanisole derivatives were found to inhibit cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α).

Compound SeriesEnzyme TargetIC50 (µM)Reference
2-Cyclopentyloxyanisole DerivativesCOX-21.08 - 1.88[6]
2-Cyclopentyloxyanisole DerivativesPDE4B3.98 - 5.65[6]
2-Cyclopentyloxyanisole DerivativesTNF-α2.01 - 6.72[6]
Chlorinated SulfonamidesButyrylcholinesterase (BChE)Good inhibitory activity[7]
Chlorinated CoumarinsAcetylcholinesterase (AChE), BChEProficient activity[8]

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds.

These findings suggest that this compound analogs could be designed as inhibitors of various enzymes implicated in diseases such as inflammation, cancer, and neurodegenerative disorders. The electronic nature of the substituents on the anisole ring will likely play a crucial role in the binding affinity to the target enzyme's active site.

Potential Mechanisms of Action

Based on the activities of related compounds, we can hypothesize potential mechanisms of action for this compound analogs.

Anticancer Mechanism

A plausible mechanism for anticancer activity could involve the inhibition of key signaling pathways that are often dysregulated in cancer. For instance, many anticancer drugs target protein kinases. A hypothetical signaling pathway that could be targeted by a this compound analog is illustrated below.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Analog Analog Analog->RAF Inhibition Analog->PI3K Inhibition

Caption: A potential mechanism of anticancer activity involving the inhibition of key signaling pathways by a this compound analog.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound analogs, standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Analogs Treat with Analogs Seed Cells->Treat with Analogs Add MTT Reagent Add MTT Reagent Treat with Analogs->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of pharmaceutical and agrochemical synthesis, the lifecycle of every chemical intermediate is of paramount importance. Among these, 3-Chloro-5-fluoroanisole, a versatile halogenated building block, demands a disposal protocol rooted in rigorous safety and environmental stewardship. This guide provides a procedural roadmap for its proper disposal, ensuring the protection of personnel and the preservation of our ecosystem.

Understanding the Hazard Profile of this compound

Before any disposal operation, a thorough understanding of the compound's intrinsic hazards is critical. This compound (CAS No. 202925-08-4) is a combustible liquid and is classified as a hazardous material.[1] Its primary risks include:

  • Flammability: It is a combustible liquid with a flash point of approximately 73-79.4°C, meaning it can ignite when exposed to an ignition source.[2][3]

  • Health Hazards: It is known to cause skin and eye irritation, and may cause respiratory irritation.[3][4] Ingestion may be harmful.[2]

  • Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination. Halogenated organic compounds are subject to specific hazardous waste regulations.[5][6]

These hazards necessitate a disposal strategy that mitigates risk at every step, from the laboratory bench to the final treatment facility.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear, actionable plan for laboratory personnel.

Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Segregate as Halogenated Organic Waste A->B Hazard Class C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'Halogenated Organics' 'this compound' C->D Proper Identification E Store in a Cool, Well-Ventilated, Designated Area D->E F Keep Away from Ignition Sources & Incompatible Materials E->F Safety Precautions G Arrange for Pickup by a Certified Hazardous Waste Contractor F->G H Complete Waste Manifest Documentation G->H Regulatory Compliance

Sources

Mastering the Safe Handling of 3-Chloro-5-fluoroanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized chemical intermediates is paramount. 3-Chloro-5-fluoroanisole, a key halogenated aromatic compound, is instrumental in the synthesis of novel pharmaceuticals and agrochemicals due to its unique molecular structure.[1] This guide provides essential, in-depth safety protocols and logistical plans to ensure the safe and effective use of this valuable reagent in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is a combustible liquid that is classified as causing skin irritation and serious eye irritation.[2] While comprehensive toxicological data for this specific compound is not fully available, its structural similarity to other halogenated anisoles suggests that it may also cause respiratory tract irritation.[3][4]

Key Safety Data Summary

PropertyValueSource
GHS Pictogram Warning[2]
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation[2]
Physical State Colorless to almost colorless clear liquid[1][2]
Boiling Point 189 °C[1]
Flash Point 79 °C
Density 1.27 g/mL[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is a critical control measure to prevent exposure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct PPE for handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Task Assess Task: - Small-scale transfer? - Reaction setup? - Spill cleanup? Eye_Protection Eye/Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield for larger quantities or splash risk Assess_Task->Eye_Protection Always Required Hand_Protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Check manufacturer's breakthrough time data Assess_Task->Hand_Protection Always Required Body_Protection Body Protection: - Laboratory coat - Chemical-resistant apron for larger quantities Assess_Task->Body_Protection Always Required Respiratory_Protection Respiratory Protection: - Work in a certified chemical fume hood - If fume hood is unavailable, use a NIOSH-approved respirator with organic vapor cartridges Assess_Task->Respiratory_Protection Procedural Control

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:

  • Eye and Face Protection : At a minimum, chemical safety glasses with side shields should be worn. For tasks with a higher risk of splashing, such as transfers of larger volumes, chemical splash goggles are required. A face shield worn over safety glasses provides an additional layer of protection.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for incidental contact. It is crucial to consult the glove manufacturer's specifications for chemical compatibility and breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn and buttoned to its full length. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator equipped with organic vapor cartridges must be used.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for the handling of this compound.

  • Aliquotting : When transferring the liquid, use appropriate tools such as a calibrated pipette or a syringe to minimize the risk of spills.

  • Heating : As this compound is a combustible liquid, avoid open flames. If heating is required, use a well-controlled heating mantle, oil bath, or heating block.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[5]

Storage Plan
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][6]

  • It is recommended to store it in a designated and clearly labeled cabinet for halogenated compounds.

Disposal Plan
  • Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.

  • Container Management : The waste container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Institutional Guidelines : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7] Under no circumstances should this chemical be disposed of down the drain.[7]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : Determine the extent of the spill. For a minor spill (a few milliliters) that you are trained and equipped to handle, proceed with cleanup. For a major spill, evacuate the laboratory and contact your institution's emergency response team.

  • Containment : For a minor spill, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4]

  • Cleanup :

    • Wear the appropriate PPE, including respiratory protection if not in a fume hood.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

First Aid for Exposure

Immediate action is critical in the event of personal exposure:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[5]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][5] If skin irritation occurs, seek medical advice.[5]

  • Inhalation : Move the affected person to fresh air.[3][4] If they are experiencing breathing difficulties, provide oxygen if you are trained to do so. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][4] Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroanisole, 99%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroanisole.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • SpillFix. (2018). Recommended Spill Clean Up Procedure.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.